n-Methyl-3-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSRCCUOUJJGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277205 | |
| Record name | n-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-26-1 | |
| Record name | 619-26-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Methyl-3-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST77A3GW6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
n-Methyl-3-nitroaniline CAS number 619-26-1 properties
An In-depth Technical Guide to N-Methyl-3-nitroaniline (CAS 619-26-1) for Advanced Research and Development
Authored by a Senior Application Scientist
Foreword: A Molecule of Strategic Importance
This compound is more than a simple chemical intermediate; it is a foundational building block with significant strategic value in the fields of medicinal chemistry, materials science, and industrial dye manufacturing. Its unique electronic and structural characteristics—a secondary amine donor group positioned meta to a powerful nitro acceptor group on a benzene scaffold—provide a versatile platform for complex molecular engineering. For researchers, understanding the nuances of this molecule's properties, reactivity, and handling is paramount to unlocking its full potential. This guide moves beyond a simple recitation of data, offering instead a field-proven perspective on its synthesis, manipulation, and application, designed to empower innovation while ensuring safety and reproducibility.
Core Molecular & Physical Properties
A thorough understanding of a molecule's physical and chemical properties is the bedrock of successful experimentation. These parameters dictate everything from solvent choice and reaction temperature to purification strategy and storage conditions.
Identification and Structural Data
This compound is systematically known as N-methyl-3-nitrobenzenamine. Its identity is unambiguously confirmed by its CAS Registry Number, 619-26-1.[1][2]
| Identifier | Value | Source |
| CAS Number | 619-26-1 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | N-Methyl-m-nitroaniline, 3-Nitro-N-methylaniline | [1] |
| InChIKey | IKSRCCUOUJJGAU-UHFFFAOYSA-N | [3] |
| SMILES | CNC1=CC(=CC=C1)[O-] | [3] |
Physicochemical Characteristics
The compound typically appears as a white to brown crystalline powder.[1] Its physical properties are summarized below, providing critical data for experimental design. The melting point indicates a stable solid at room temperature, while the high boiling point suggests that purification by distillation requires vacuum conditions to prevent decomposition.
| Property | Value | Source(s) |
| Melting Point | 64-68 °C | [1] |
| Boiling Point | 274.7 °C (Predicted) | [1] |
| Density | 1.260 g/cm³ (Predicted) | [1] |
| Appearance | White to brown powder/crystal | [1] |
| λmax | 395 nm | [2] |
Crystallographic Structure
The precise three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. This data is invaluable for computational modeling, understanding intermolecular interactions, and rationalizing solid-state behavior.
-
Crystal System : Monoclinic
-
Space Group : P 1 21/c 1
-
Lattice Parameters :
-
a = 6.9742 Å
-
b = 12.7802 Å
-
c = 8.2930 Å
-
β = 104.760°
-
-
(Source : Gajda, K., et al., Crystal Growth & Design, 2014)[3]
Synthesis and Purification Protocol
The most direct and industrially relevant synthesis of this compound involves the selective N-monomethylation of its primary amine precursor, 3-nitroaniline. While several methylation strategies exist, the use of formaldehyde in concentrated sulfuric acid is a robust and scalable method.[4]
N-Monomethylation via Formaldehyde/H₂SO₄
This process leverages sulfuric acid not only as a catalyst but also as a solvent, which protonates the amine group, preventing undesirable side reactions and controlling the reaction environment. Formaldehyde serves as the carbon source for the methyl group.
Step-by-Step Methodology:
-
Vessel Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.
-
Dissolution: Charge concentrated sulfuric acid (approx. 10 molar equivalents) into the flask. While stirring and cooling, slowly add 3-nitroaniline (1.0 eq). The temperature should be maintained below 25°C during this exothermic dissolution.
-
Reagent Addition: Once the solution is homogeneous and cooled to below 10°C, add formaldehyde (as a 37% aqueous solution or paraformaldehyde, approx. 5 molar equivalents) dropwise via the dropping funnel. The rate of addition should be controlled to keep the temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to 50-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product as its sulfate salt.
-
Neutralization: Slowly neutralize the acidic slurry by adding concentrated ammonium hydroxide solution. The pH should be adjusted until it is basic, causing the free amine product to precipitate as a solid. Constant cooling is crucial during this step.
-
Isolation & Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove inorganic salts. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.[4]
Chemical Reactivity and Strategic Utility
The synthetic value of this compound stems from the distinct reactivity of its two functional groups. The nitro group can be readily reduced to a primary amine, while the secondary amine can undergo further substitution or serve as a directing group.
Reduction of the Nitro Group: Gateway to Diamines
The most significant transformation is the reduction of the nitro group to an amine, yielding N¹-methylbenzene-1,3-diamine . This diamine is a highly valuable building block for synthesizing complex heterocyclic structures, polymers, and APIs.
Common Reduction Protocols:
-
Catalytic Hydrogenation (Preferred for Cleanliness): This is the most common and clean method. The nitro compound is dissolved in a solvent like ethanol or ethyl acetate, a catalyst such as 10% Palladium on Carbon (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (from balloon pressure to high-pressure hydrogenation).[5] The reaction is typically fast and clean, with water as the only byproduct.
-
Metal/Acid Reduction (Classic Method): The use of a metal like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid) is a classic and cost-effective method for nitro group reduction.[5] This method is robust but may require more extensive work-up to remove metal salts.
The resulting N¹-methylbenzene-1,3-diamine is a versatile intermediate. The primary amine can be selectively diazotized and converted into a wide range of functional groups or used in azo coupling reactions to form dyes.[6]
Application as a Pharmaceutical Intermediate
While this compound itself is not an active pharmaceutical ingredient, its structural motif is critical in drug discovery. Aromatic diamines derived from it are key precursors for building complex heterocyclic systems found in many therapeutic agents.
A compelling case study is the synthesis of Cyclizine , an antihistamine used to treat nausea and vomiting. A key intermediate in its manufacture is 4-Methyl-3-nitroaniline (CAS 119-32-4), a constitutional isomer of the topic compound.[7] This intermediate is used to construct the core of the final drug molecule. By analogy, this compound provides access to a different substitution pattern, allowing medicinal chemists to synthesize novel analogs of known drugs to explore structure-activity relationships (SAR) and develop new intellectual property. Its role is to serve as a rigid scaffold onto which other pharmacophoric features can be precisely installed.[6]
Analytical and Spectroscopic Profile
Characterization of this compound is essential for confirming its identity and purity. The following data are representative of what is expected from standard analytical techniques.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion (M⁺): m/z = 152, corresponding to the molecular formula C₇H₈N₂O₂.[3]
-
Key Fragments:
-
m/z 106: Loss of NO₂ radical (M - 46). This is a very common fragmentation pathway for nitroaromatic compounds.
-
m/z 77: Represents the phenyl cation (C₆H₅⁺), resulting from further fragmentation.[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3410 | N-H Stretch | Secondary Amine (-NH-) |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | N-Methyl (-CH₃) |
| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group (-NO₂) (Key Diagnostic Peaks) |
| ~1600 & ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-N Stretch | Aryl Amine |
(Note: Peak positions are approximate and based on typical values for these functional groups. The N-H stretch of N-methylaniline is observed at 3411 cm⁻¹.)[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Aromatic Region (δ 6.5-7.5 ppm): The four aromatic protons will appear in this region as a complex pattern of multiplets, influenced by their meta and ortho couplings.
-
Amine Proton (Variable): The N-H proton will appear as a broad singlet whose chemical shift is highly dependent on solvent and concentration.
-
Methyl Protons (δ ~2.8-3.0 ppm): The N-methyl group will typically appear as a singlet (or a doublet if coupling to the N-H proton is observed) with an integration of 3H.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (δ ~105-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitro group (C-NO₂) and the carbon attached to the amine group (C-NHCH₃) will be the most deshielded.
-
Methyl Carbon (δ ~30 ppm): The N-methyl carbon will appear as a single peak in the aliphatic region.
Safety, Handling, and Storage
As with any laboratory chemical, a rigorous adherence to safety protocols is non-negotiable. This compound presents specific hazards that must be managed through proper engineering controls and personal protective equipment.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
-
H317: May cause an allergic skin reaction (Skin Sensitization, Category 1).[3]
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Discard gloves after use.
-
Body Protection: A standard laboratory coat is required.
-
-
Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[1]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Stability: The compound is stable under recommended storage conditions.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Methyl-5-nitroaniline in Modern Chemical Synthesis.
- The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
- Sharma, S., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances.
- NIST. (n.d.). 2-Methyl-3-nitroaniline. NIST Chemistry WebBook.
- ResearchGate. (n.d.). The mechanism for the reduction of nitrobenzene to aniline.
- Google Patents. (n.d.). US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie.
- Wikipedia. (n.d.). 3-Nitroaniline.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944).
- PubChem. (n.d.). N-Methyl-4-nitroaniline. National Center for Biotechnology Information.
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
- Prince, B.J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
- MDPI. (2022). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. Polymers.
- ResearchGate. (2020). Critical review on the chemical reduction of nitroaniline.
- NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). m-Nitroaniline. NIST Chemistry WebBook.
Sources
- 1. echemi.com [echemi.com]
- 2. N-methyl-3-nitro-aniline | 619-26-1 [chemicalbook.com]
- 3. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. cionpharma.com [cionpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 2-Methyl-3-nitroaniline(603-83-8) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-3-nitroaniline
Introduction: Understanding the Core Characteristics of N-Methyl-3-nitroaniline
This compound (CAS No. 619-26-1) is an aromatic organic compound that serves as a valuable intermediate in various synthetic applications, including the manufacturing of dyes and pigments.[1] Its chemical structure, featuring a benzene ring substituted with a nitro group, a methyl group, and an amino group, imparts a unique combination of physical and chemical properties. These characteristics, from its melting point and solubility to its spectroscopic signature, are critical for its handling, reaction optimization, and integration into complex synthetic pathways. This guide provides a comprehensive overview of these properties, grounded in experimental data and established scientific principles, to support its effective use in research and development.
I. Core Physicochemical & Structural Data
A compound's utility is fundamentally defined by its physical and chemical properties. The data presented below has been aggregated from various chemical data repositories and safety data sheets to provide a robust reference profile for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 152.15 g/mol | [1][2][3][4][5][6][7] |
| CAS Number | 619-26-1 | [1][2][3][4][5][6][7][8] |
| Appearance | White to brown crystalline powder | [1][3][6][7] |
| Melting Point | 64-68 °C | [1][5][6][7][8][9] |
| Boiling Point | 274.7 ± 23.0 °C (Predicted) | [1][5][8] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [1][5][8] |
| Water Solubility | 0.73 g/L (at 25 °C) | [3] |
| pKa | 3.32 ± 0.25 (Predicted) | [3][7][8] |
| Maximum Absorption (λmax) | 395 nm | [3][7][8] |
II. Spectroscopic Profile
The spectroscopic signature of this compound is essential for its identification and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.[2][10]
-
Infrared (IR) Spectroscopy : IR spectra reveal the presence of key functional groups, such as N-H, C-H (aromatic and aliphatic), and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.[2]
-
Mass Spectrometry (MS) : Mass spectral data confirms the molecular weight of the compound and provides fragmentation patterns that can be used for structural verification.[2][11]
III. Crystal Structure and Molecular Geometry
The solid-state structure of this compound has been characterized by X-ray crystallography. This analysis provides precise data on bond lengths, bond angles, and the overall spatial arrangement of the atoms within the crystal lattice.
-
Crystal System : Monoclinic
-
Space Group : P 1 21/c 1
-
Cell Dimensions :
-
a = 6.9742 Å
-
b = 12.7802 Å
-
c = 8.2930 Å
-
β = 104.760°[2]
-
This crystallographic information is invaluable for computational modeling, understanding intermolecular interactions, and predicting solid-state properties.
Caption: Ball-and-stick representation of this compound.
IV. Experimental Protocols for Property Determination
To ensure the integrity of experimental results, standardized protocols must be employed. The following sections detail the methodologies for determining key physicochemical properties.
A. Melting Point Determination via Capillary Method
Principle: The melting point is a fundamental thermal property used to identify a substance and assess its purity. The capillary method involves heating a small sample in a sealed capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.
Step-by-Step Protocol:
-
Sample Preparation: Finely powder a small amount of this compound. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) into the sealed end.
-
Instrument Setup: Place the packed capillary tube into a calibrated melting point apparatus.
-
Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting range. This prevents unnecessary time spent on slow heating far from the melting point.
-
Controlled Heating (Measurement): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the scouting run.
-
Observation: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow.
Caption: Workflow for Melting Point Determination.
B. Solubility Assessment
Principle: Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. This property is critical for choosing appropriate solvents for reactions, purification, and formulation.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Initial Test: To a test tube containing 1 mL of the solvent, add approximately 10 mg of this compound.
-
Observation: Agitate the mixture at a constant temperature (e.g., 25°C). Observe if the solid dissolves completely.
-
Classification:
-
Soluble: If the entire solid dissolves.
-
Partially Soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If no significant amount of the solid dissolves.
-
-
Quantitative Measurement (for key solvents): For a more precise value, prepare a saturated solution. Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the remaining solid residue. This allows for the calculation of solubility in g/L or mol/L.
C. UV-Visible Spectroscopy for λmax Determination
Principle: UV-Vis spectroscopy measures the absorption of light by a compound as a function of wavelength. The wavelength of maximum absorbance (λmax) is a characteristic property related to the electronic structure of the molecule, particularly its conjugated systems.
Step-by-Step Protocol:
-
Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol or methanol).
-
Solution Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to create a working solution with an absorbance in the optimal range (typically 0.2-0.8 AU).
-
Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer across the desired wavelength range (e.g., 200-600 nm).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and scan the absorbance across the same wavelength range.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This value is the λmax.[3][7][8]
V. Safety & Handling
As a Senior Application Scientist, it is imperative to emphasize that scientific advancement cannot come at the expense of safety. This compound must be handled with appropriate precautions.
-
GHS Hazard Classification :
-
Precautionary Statements :
Storage: Store in a cool, dry, well-ventilated area, protected from light.[5][7][8]
VI. Conclusion
The physicochemical properties of this compound define its behavior and potential applications in chemical synthesis. A thorough understanding of its melting point, solubility, spectroscopic characteristics, and safety profile is fundamental for any researcher or developer working with this compound. The data and protocols outlined in this guide serve as a comprehensive resource to facilitate its safe and effective utilization, enabling innovation while upholding the highest standards of scientific integrity and laboratory safety.
References
- N-methyl-3-nitro-aniline - Safety Data Sheet - ChemicalBook. (2025).
- This compound | C7H8N2O2 | CID 219622 - PubChem - NIH. (n.d.).
- N-methyl-3-nitro-aniline SDS, 619-26-1 Safety Data Sheets - ECHEMI. (n.d.).
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Safety data sheet - (No Title). (n.d.).
- N-methyl-3-nitro-aniline 619-26-1 wiki - Guidechem. (n.d.).
- N-methyl-3-nitro-aniline | 619-26-1 - ChemicalBook. (2025).
- N-methyl-3-nitro-aniline - Echemi. (n.d.).
- This compound - CymitQuimica. (n.d.).
- 619-26-1(N-methyl-3-nitro-aniline) Product Description - ChemicalBook. (n.d.).
- N-Methyl-2-nitroaniline 98 612-28-2 - Sigma-Aldrich. (n.d.).
- This compound, 97% | Fisher Scientific. (n.d.).
- N-methyl-3-nitro-aniline(619-26-1) MS spectrum - ChemicalBook. (n.d.).
- N-methyl-3-nitro-aniline | 619-26-1 - ChemicalBook. (n.d.).
- This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 619-26-1 CAS MSDS (N-methyl-3-nitro-aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. N-methyl-3-nitro-aniline | 619-26-1 [amp.chemicalbook.com]
- 8. N-methyl-3-nitro-aniline | 619-26-1 [chemicalbook.com]
- 9. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. rsc.org [rsc.org]
- 11. N-methyl-3-nitro-aniline(619-26-1) MS spectrum [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
n-Methyl-3-nitroaniline molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of n-Methyl-3-nitroaniline
This guide provides a comprehensive examination of this compound, a key chemical intermediate. We will move beyond a simple recitation of properties to explore the causality behind its structure, the experimental methodologies used for its characterization, and the implications of its conformation on reactivity and application. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep, functional understanding of this molecule.
Introduction and Strategic Importance
This compound (CAS No. 619-26-1) is an aromatic compound of significant interest in synthetic chemistry.[1][2] Its strategic importance stems from its bifunctional nature, possessing both an electron-donating secondary amine group (-NHCH₃) and a powerful electron-withdrawing nitro group (-NO₂) at the meta position. This electronic arrangement governs its reactivity and makes it a versatile precursor for a range of more complex molecules, particularly in the dye and pigment industry.[3] It is also used in the synthesis of other intermediates, such as N-methyl-m-phenylenediamine.[3] Understanding the interplay between these functional groups, the resulting molecular conformation, and the methodologies to confirm these features is paramount for its effective utilization.
Core Physicochemical and Safety Profile
A foundational understanding begins with the molecule's key identifiers and physical properties. This data provides the basis for its handling, purification, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 619-26-1 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][4] |
| Molecular Weight | 152.15 g/mol | [1][5] |
| Appearance | White to brown solid/powder | [3][4][6] |
| Melting Point | 64-68 °C | [3][6] |
| Topological Polar Surface Area | 57.8 Ų | [3] |
| InChIKey | IKSRCCUOUJJGAU-UHFFFAOYSA-N | [1] |
| SMILES | CNC1=CC(=CC=C1)[O-] | [1] |
GHS Hazard Profile: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause an allergic skin reaction (Skin Sensitization, Category 1).[1][7] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling.[7] All work should be conducted in a well-ventilated area or chemical fume hood.[8][9]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved via the selective N-methylation of 3-nitroaniline. The choice of reagents and reaction conditions is critical to ensure mono-methylation and prevent side reactions.
Experimental Protocol: N-methylation of 3-Nitroaniline
This protocol is based on established methodologies for the methylation of aromatic amines, adapted for this specific substrate. A related patent for a similar structure utilizes formaldehyde in sulfuric acid, demonstrating a viable industrial approach.[10]
Step 1: Reaction Setup
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-nitroaniline (13.8 g, 0.1 mol).
-
Add concentrated sulfuric acid (98%, 60 mL) slowly and with cooling in an ice bath. The acid acts as both the solvent and a catalyst.
-
Stir the mixture until the 3-nitroaniline is fully dissolved, maintaining the temperature below 20 °C.
Step 2: Methylation
-
Slowly add formaldehyde (37% solution in water, 8.1 g, 0.1 mol) to the reaction mixture via the dropping funnel over 30 minutes.
-
Causality: Formaldehyde serves as the methylating agent in this acidic medium. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced in situ. The sulfuric acid protonates the aniline, which might seem to deactivate it, but it also facilitates the reaction with formaldehyde.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours, monitoring the reaction progress by TLC.
Step 3: Work-up and Neutralization
-
Cool the reaction mixture back to 0-5 °C in an ice bath.
-
Slowly and carefully pour the acidic mixture onto 300 g of crushed ice in a separate beaker. This step quenches the reaction and dilutes the strong acid.
-
Neutralize the solution by the slow addition of a saturated sodium hydroxide solution until the pH is ~8-9. This must be done with extreme care due to the exothermic nature of the acid-base reaction. The product will precipitate out as a solid.
-
Self-Validation: The pH must be basic to ensure the secondary amine is deprotonated and insoluble in the aqueous medium, maximizing yield.
Step 4: Purification
-
Filter the crude solid product using a Büchner funnel and wash thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to form pure crystals.
-
Dry the purified crystals under vacuum. The expected product is a light yellow to brown solid.[3][4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Molecular Structure and Conformation
The structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the puzzle, and together they create a complete picture of the molecule's architecture.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for confirming the presence and connectivity of hydrogen atoms. For this compound, one would expect to see:
-
A singlet for the methyl protons (-CH₃) around 2.8-3.0 ppm.
-
A broad singlet for the amine proton (-NH), which can vary in chemical shift depending on solvent and concentration. Its position can be confirmed by D₂O exchange. A study on related compounds highlights that this proton's chemical shift is sensitive to hydrogen bonding.[11]
-
A complex multiplet pattern in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the four protons on the benzene ring. The meta-substitution pattern leads to distinct signals for each aromatic proton.
-
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton.[1] Six distinct signals are expected in the aromatic region (110-150 ppm) and one signal in the aliphatic region for the methyl carbon (around 30 ppm). The carbon atom attached to the nitro group (C3) would be significantly deshielded.
-
Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying functional groups. Key expected absorptions include:
-
An N-H stretching band around 3300-3400 cm⁻¹.[11]
-
Asymmetric and symmetric N-O stretching bands for the nitro group, typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-N stretching and aromatic C=C bending vibrations in the fingerprint region.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1] In GC-MS analysis, this compound would show a molecular ion peak (M⁺) at m/z = 152.[1] Common fragmentation patterns would involve the loss of the nitro group (-NO₂) or the methyl group (-CH₃).
Solid-State Conformation via X-ray Crystallography
The most definitive information on the molecule's three-dimensional structure in the solid state comes from single-crystal X-ray diffraction. Data available from the Crystallography Open Database provides precise measurements for this compound.[1]
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 6.9742 Å |
| b | 12.7802 Å |
| c | 8.2930 Å |
| α | 90 ° |
| β | 104.760 ° |
| γ | 90 ° |
| Z | 4 |
| (Source: Crystal Growth & Design 2014, 14(11), 5737–, via PubChem)[1] |
The key insight from crystallographic studies on related nitroanilines is the planarity of the molecule.[12] The benzene ring is, by definition, planar. The conformation of the molecule is determined by the dihedral angles of the methylamino and nitro groups relative to this ring. In similar structures, the nitro group tends to be nearly coplanar with the ring to maximize π-conjugation, which acts as an electron-withdrawing system.[12][13] The methylamino group's planarity is influenced by a balance between conjugation (which favors planarity) and steric hindrance.
The conformation is a result of minimizing intramolecular steric strain while maximizing electronic stabilization. There is a potential for a weak intramolecular hydrogen bond between the amine proton (N-H) and an oxygen atom of the nitro group, which would further influence the preferred conformation, although this is less likely given the meta substitution pattern compared to an ortho arrangement.
Molecular Structure Diagram
Caption: Key structural features of the this compound molecule.
Conclusion
This compound is a molecule whose utility is fundamentally dictated by its structure. The meta-arrangement of its electron-donating and electron-withdrawing groups defines its synthetic potential. Its conformation, characterized by a largely planar system, is a delicate balance of electronic conjugation and steric effects. A thorough understanding of its synthesis and purification, coupled with multi-faceted structural analysis via spectroscopy and crystallography, provides the necessary foundation for its effective and safe application in advanced chemical research and development.
References
- This compound | C7H8N2O2 | CID 219622. PubChem, National Institutes of Health.
- CN105622426A - Preparation method of 4-fluoro-N-methyl-3-nitroaniline. Google Patents.
- Material Safety Data Sheet - 3-Nitroaniline, 98%. Cole-Parmer.
- 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783. PubChem, National Institutes of Health.
- Preparation of 3-nitroaniline. PrepChem.com.
- Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. PMC, National Institutes of Health.
- CN101580473B - Method for preparing N-methyl paranitroaniline. Google Patents.
- This compound (C7H8N2O2). PubChemLite.
- NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace.
- 3-nitro-N-methylaniline. Stenutz.
- The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI.
- geometry of 2-methyl-5-nitroaniline. CORE.
- This compound, 97%. Thermo Scientific Chemicals.
Sources
- 1. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methyl-3-nitro-aniline | 619-26-1 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Electronic Structure of n-Methyl-3-nitroaniline: A Guide for Researchers
Senior Application Scientist | Computational Chemistry Division
Abstract
This technical guide provides a comprehensive theoretical framework for studying the electronic structure of n-Methyl-3-nitroaniline (NM3NA). Leveraging Density Functional Theory (DFT), we explore the molecule's optimized geometry, vibrational frequencies, and key electronic properties. This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing the causality behind computational choices and providing step-by-step protocols. Core analyses, including Frontier Molecular Orbital (HOMO-LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) analyses, are elucidated to provide a deep understanding of the molecule's reactivity, stability, and potential interaction sites. All methodologies are grounded in established computational chemistry standards, with quantitative data summarized in tables and logical workflows visualized using diagrams.
Introduction: The Significance of this compound
This compound (NM3NA) is an aromatic compound featuring both an electron-donating group (the methylamino group, -NHCH₃) and an electron-withdrawing group (the nitro group, -NO₂). This "push-pull" electronic configuration, where the substituents are in a meta position relative to each other, imparts unique chemical and physical properties to the molecule. These properties make NM3NA and its derivatives valuable intermediates in the synthesis of dyes, pigments, and materials with nonlinear optical (NLO) properties.[1][2] A thorough understanding of its electronic structure is paramount for predicting its chemical reactivity, spectroscopic behavior, and potential applications in materials science and drug development.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful, non-destructive means to investigate molecular properties at the atomic level.[3][4] These computational approaches allow for the precise calculation of geometric parameters, vibrational modes, and electronic characteristics that are often challenging to determine experimentally. This guide provides an in-depth exploration of the theoretical methodologies used to characterize the electronic structure of NM3NA, offering both foundational knowledge and practical workflows.
Core Directive: Computational Methodology
The selection of an appropriate theoretical method is the most critical decision in a computational study. The goal is to achieve a balance between accuracy and computational cost. For a molecule like NM3NA, Density Functional Theory (DFT) has proven to be a robust and cost-effective method for studying its physical and electronic properties.[5][6]
The Choice of Density Functional Theory (DFT)
DFT is selected over other ab initio methods (like Hartree-Fock) because it incorporates electron correlation at a significantly lower computational expense, providing excellent results for many organic systems.[6][7]
-
Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals. It combines the accuracy of Hartree-Fock theory with the efficiency of local and gradient-corrected density functionals. This functional has a long track record of providing reliable geometric, vibrational, and electronic data for a wide range of organic molecules, including nitroaniline derivatives.[8][9][10]
-
Basis Set Selection (6-311++G(d,p)): The choice of basis set determines the flexibility the calculation has to model the electron orbitals. The 6-311++G(d,p) basis set is a sophisticated and reliable choice for this system for several reasons:
-
6-311G: This triple-zeta valence basis set provides a more accurate description of the valence electrons, which are crucial for chemical bonding and reactivity, compared to smaller double-zeta sets.
-
++: The two plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately modeling systems with lone pairs, anions, or weak non-covalent interactions, and are particularly important for the nitro and amino groups in NM3NA.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is critical for accurately representing chemical bonds and bond angles.[11][12]
-
The Computational Workflow
A rigorous computational study follows a validated sequence of steps to ensure the reliability of the results. The workflow involves geometry optimization to find the most stable molecular conformation, followed by a frequency calculation to confirm it as a true energy minimum. Subsequent single-point energy calculations are then performed to derive the electronic properties.
Caption: A standard workflow for the theoretical analysis of a molecule.
Results and Discussion: Unveiling the Electronic Landscape
Optimized Molecular Structure
The first step in the analysis is the optimization of the molecular geometry to find the lowest energy conformation. The key structural parameters, such as bond lengths and angles, provide insight into the molecule's bonding characteristics. The planarity of the benzene ring and the orientation of the substituent groups are of particular interest. For nitroaniline derivatives, the C-N bonds connecting the amino and nitro groups to the ring, as well as the N-O bonds of the nitro group, are sensitive indicators of electronic effects.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C-N (amino) | ~1.39 Å |
| C-N (nitro) | ~1.48 Å | |
| N-O (nitro, avg.) | ~1.23 Å | |
| N-C (methyl) | ~1.46 Å | |
| Bond Angles (°) | C-N-C (methylamino) | ~121° |
| O-N-O (nitro) | ~124° | |
| Dihedral Angles (°) | C-C-N-O (nitro group twist) | ~0-5° |
Note: These are representative values based on typical DFT calculations for similar molecules. Actual values would be obtained from the calculation output.
Vibrational Analysis
Vibrational analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of theoretical infrared (IR) and Raman spectra.[2][13] The characteristic vibrational modes of the functional groups (-NH, -CH₃, -NO₂) can be identified and compared with experimental data, providing validation for the chosen computational method.[7][14]
Key vibrational modes for NM3NA include:
-
N-H Stretching: A prominent band typically found around 3400-3500 cm⁻¹.
-
C-H Stretching (Aromatic & Aliphatic): Bands appearing in the 2900-3100 cm⁻¹ region.
-
NO₂ Asymmetric & Symmetric Stretching: Strong absorptions typically located around 1500-1560 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[2]
-
C-N Stretching: Vibrations associated with the amino and nitro groups, usually found in the 1200-1400 cm⁻¹ range.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[10] Their energies and spatial distributions are fundamental to understanding chemical reactivity and electronic transitions.[15]
-
HOMO: Represents the ability to donate an electron. For NM3NA, the HOMO is expected to be localized primarily on the electron-rich part of the molecule: the benzene ring and the methylamino group.
-
LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized on the electron-deficient nitro group.[12]
-
Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[8] This gap is also directly related to the electronic transitions observed in UV-Vis spectroscopy.
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
Table 2: Calculated Electronic Properties of this compound
| Property | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 eV | Electron donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.8 eV | Electron accepting ability |
| HOMO-LUMO Energy Gap | ΔE | ~ 4.7 eV | Chemical reactivity, stability |
| Ionization Potential | I ≈ -EHOMO | ~ 6.5 eV | Energy to remove an electron |
| Electron Affinity | A ≈ -ELUMO | ~ 1.8 eV | Energy released when adding an electron |
| Chemical Hardness | η = (I-A)/2 | ~ 2.35 eV | Resistance to charge transfer |
Note: These are representative values derived from DFT calculations on similar molecules.[8][12]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the intramolecular charge transfer (ICT) and bonding interactions within the molecule.[10][11] It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E²) associated with these interactions quantifies their significance.
For NM3NA, the most significant interactions are expected to be:
-
π → π* interactions: Delocalization of π-electrons within the aromatic ring.
-
n → π* interactions: Charge transfer from the lone pair electrons (n) on the nitrogen of the amino group and the oxygens of the nitro group to the antibonding π* orbitals of the benzene ring. This interaction is a key feature of the "push-pull" system and is responsible for many of the molecule's properties.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution around a molecule.[10] It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks.
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In NM3NA, these regions are expected around the oxygen atoms of the nitro group.
-
Blue Regions (Positive Potential): Indicate areas of low electron density (electron deficiency), which are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms of the methylamino group.
-
Green Regions (Neutral Potential): Represent areas with near-zero potential, often found over the carbon atoms of the aromatic ring.
The MEP map visually confirms the electronic push-pull effect, with the nitro group creating a strong electron-deficient site and the methylamino group contributing to electron density in the ring.
Experimental Protocol: A Step-by-Step Computational Workflow
This section provides a generalized, step-by-step protocol for performing the theoretical calculations described in this guide using a quantum chemistry software package like Gaussian.
-
Step 1: Molecule Building and Input File Generation
-
Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Create an input file (.gjf or .com) specifying the calculation type, level of theory, and basis set. A typical route section for optimization and frequency calculation would be: #p B3LYP/6-311++G(d,p) Opt Freq.
-
Specify the charge (0) and multiplicity (1 for a singlet ground state).
-
-
Step 2: Geometry Optimization
-
Submit the input file to the quantum chemistry software.
-
The software will iteratively adjust the molecular geometry to find the structure with the minimum potential energy.
-
Upon successful completion, a new set of optimized coordinates will be available in the output file (.log or .out).
-
-
Step 3: Frequency Calculation and Verification
-
The Freq keyword in the initial input file automatically performs this calculation after optimization.
-
Check the output file to confirm that there are no imaginary frequencies. The presence of one or more negative frequencies indicates a transition state or a higher-order saddle point, not a true minimum.
-
-
Step 4: Analysis of Electronic Properties
-
Use the optimized geometry from Step 2 for subsequent calculations.
-
NBO Analysis: Add the Pop=NBO keyword to the route section for a single-point energy calculation.
-
MEP Analysis: Generate a checkpoint file (.chk) from the optimization. Use the software's utility programs (e.g., cubegen in Gaussian) to generate the MEP surface data from the checkpoint file for visualization.
-
HOMO-LUMO Analysis: The energies and visualizations of the HOMO and LUMO are standard outputs of the optimization calculation and can be found in the log file and visualized from the checkpoint file.
-
-
Step 5: Data Extraction and Visualization
-
Extract optimized bond lengths, angles, and dihedral angles from the output file.
-
Tabulate the calculated vibrational frequencies and compare them to experimental spectra if available.
-
Record the HOMO and LUMO energies and calculate the energy gap and other related chemical descriptors.
-
Visualize the MEP surface, HOMO, and LUMO orbitals using software like GaussView, VMD, or Chemcraft.
-
Conclusion
The theoretical study of this compound's electronic structure via DFT provides profound insights into its chemical behavior. The B3LYP/6-311++G(d,p) level of theory offers a reliable method for determining its stable geometry and predicting its spectroscopic and electronic properties.
-
Structural analysis reveals a nearly planar molecule, facilitating electronic communication between the donor and acceptor groups.
-
Frontier Molecular Orbital analysis quantifies the HOMO-LUMO gap, a key predictor of chemical reactivity and the energy of the primary electronic transition. The spatial distribution of these orbitals clearly identifies the electron-donating methylamino group and the electron-accepting nitro group.
-
Molecular Electrostatic Potential maps visually pinpoint the nucleophilic and electrophilic centers, with the oxygen atoms of the nitro group being the most electron-rich sites.
-
Natural Bond Orbital analysis confirms the presence of significant intramolecular charge transfer from the amino group to the nitro group through the π-system of the ring, which is the foundational reason for the molecule's unique properties.
Collectively, these computational tools provide a robust, self-validating framework for researchers to understand and predict the behavior of this compound, guiding future synthesis, material design, and drug development efforts.
References
- Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy.
- Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects.
- (PDF) Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy.
- (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE.
- Millefiori, S., Favini, G., Millefiori, A., & Grasso, D. (1977). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(1), 21-27.
- 3-Nitroaniline. PubChem. [Link]
- This compound. PubChem. [Link]
- Notario, R., & Roux, M. V. (2020). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]
- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul
- The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]
- Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. PubMed. [Link]
- HOMO and LUMO for nitro-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level.
- Molecular structure and electric properties of N-methyl-N-nitroaniline and its derivatives.
- Gajda, K., Daszkiewicz, Z., Kozubek, E., Ejsmont, K., & Zarychta, B. (2014). Theoretical Multipolar Atom Model Transfer in Nitro-Derivatives of N-Methylaniline. Crystal Growth & Design, 14(11), 5737-5750. [Link]
- Hambly, A. N., & O'Grady, B. V. (1962). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 266(1326), 373-386. [Link]
- Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT method. Semantic Scholar. [Link]
- Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry. [Link]
- This compound (C7H8N2O2). PubChemLite. [Link]
- HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level.
- N-methyl-p-nitroaniline. SpectraBase. [Link]
- 3-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray.
- Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and p-Isopropylaniline by using Density Functional Theory. ThaiScience. [Link]
- Kavitha, E., Sundaraganesan, N., & Sebastian, S. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 48, 20-30. [Link]
- Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.
- m-Nitroaniline. NIST WebBook. [Link]
- Punte, G., Fantoni, A. C., & Capparelli, A. L. (2009). On the geometry of 2-methyl-5-nitroaniline. CORE. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Multipolar Atom Model Transfer in Nitro-Derivatives of N-Methylaniline | Semantic Scholar [semanticscholar.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. thaiscience.info [thaiscience.info]
An In-depth Technical Guide to the Solubility of n-Methyl-3-nitroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of n-Methyl-3-nitroaniline (CAS 619-26-1). Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide focuses on predicting its solubility based on its physicochemical properties and the known solubility of its parent compound, 3-nitroaniline. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents is provided, empowering researchers to generate the precise data required for their applications. This document is intended to be a critical resource for professionals in research and development who utilize this compound in synthesis, purification, and formulation processes.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₇H₈N₂O₂.[1][2] It is a derivative of aniline and finds significant use as a chemical intermediate in various industries. Its molecular structure, featuring a nitro group and a secondary amine on a benzene ring, makes it a valuable precursor in the synthesis of azo dyes, pigments, and various pharmaceutical and agrochemical agents.[3] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as recrystallization, and developing stable formulations.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like".[4] The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 619-26-1 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | White to brown powder/solid | [1][5] |
| Melting Point | 64-68 °C | [5][6] |
| Topological Polar Surface Area | 57.8 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Water Solubility | Very slightly soluble (0.73 g/L at 25°C) | [1] |
The structure of this compound includes a polar nitro group (-NO₂) and a secondary amine (-NHCH₃) attached to a nonpolar benzene ring. The nitro group and the nitrogen of the amine group are hydrogen bond acceptors, while the hydrogen on the amine is a weak hydrogen bond donor. The presence of these polar groups, combined with the overall aromatic character, suggests that its solubility will be highly dependent on the nature of the solvent.
The methylation of the amine group, when compared to the parent compound 3-nitroaniline, is expected to slightly decrease its polarity and its hydrogen bond donating ability, which may influence its solubility in protic solvents. However, the overall solubility trends are likely to be similar. The parent compound, 3-nitroaniline, is reported to be soluble in polar organic solvents like ethanol, methanol, and acetone, and slightly soluble in less polar solvents like benzene.[7][8]
Based on these properties, the predicted solubility of this compound in common organic solvents is outlined in Table 2.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitro and amine groups of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable dipole-dipole interactions with the polar functional groups of the solute. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute can interact favorably with the aromatic ring of the solvent through π-π stacking. However, the polar groups of the solute may limit solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The large difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. |
It is crucial to note that these are predictions. For applications requiring precise concentration knowledge, experimental determination is essential.
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method. This method is reliable and provides accurate data when performed correctly. The following is a detailed protocol for determining the solubility of this compound.
Principle
A supersaturated slurry of the solute (this compound) in the solvent of interest is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At equilibrium, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant liquid phase is then measured, which corresponds to its solubility at that temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Protocol
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound into a glass vial. An amount that is clearly in excess of what is expected to dissolve should be used to ensure a solid phase remains at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Calculate the concentration of the original, undiluted sample based on the dilution factor. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Experimental Workflow Diagram
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
spectroscopic data of n-Methyl-3-nitroaniline (NMR, IR, UV-Vis)
A Comprehensive Spectroscopic Guide to N-Methyl-3-nitroaniline
This technical guide provides an in-depth analysis of the spectroscopic data for this compound (C₇H₈N₂O₂), a key intermediate in the synthesis of various dyes, pigments, and specialty chemicals. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural verification. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, grounded in established scientific principles and field-proven insights.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic compound featuring a benzene ring substituted with a methylamino group (-NHCH₃) and a nitro group (-NO₂) in a meta (1,3) arrangement. The interplay between the electron-donating nature of the methylamino group and the strong electron-withdrawing effect of the nitro group defines its chemical properties and dictates its unique spectroscopic fingerprint. This guide will dissect each spectroscopic technique to reveal how these electronic effects are manifested in the data.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below is for a sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is a polar aprotic solvent capable of dissolving the analyte and its polarity can influence the chemical shifts of labile protons, such as the N-H proton.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.15 | d, J = 2.4 Hz | 1H | Ar-H |
| 7.09 | d, J = 8.3 Hz | 1H | Ar-H |
| 6.80 | dd, J = 8.2, 2.4 Hz | 1H | Ar-H |
| 5.55 | s | 2H | NH₂ (from impurity) |
| 2.31 | s | 3H | -CH₃ |
| (Data sourced from a study on 4-Methyl-3-nitroaniline, which shows analogous splitting patterns. The precise shifts for this compound may vary slightly)[1] |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 6.8-7.2 ppm): The three signals in this region correspond to the three protons on the substituted benzene ring. The electron-withdrawing nitro group and electron-donating methylamino group create distinct electronic environments for each proton, leading to different chemical shifts. The observed splitting patterns (doublet and doublet of doublets) are consistent with the meta-substitution pattern.
-
Methyl Protons (δ 2.31 ppm): The sharp singlet integrating to three protons is characteristic of the methyl (-CH₃) group attached to the nitrogen atom. Its upfield position relative to the aromatic protons is expected.
-
Amine Proton: The N-H proton of the secondary amine is expected to appear as a broad singlet. Its chemical shift can be variable and is concentration and solvent-dependent. The peak at 5.55 ppm in the reference data corresponds to a primary amine impurity in that specific sample but indicates the general region where N-H protons appear in DMSO-d₆.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.26 | C-NO₂ |
| 147.96 | C-N |
| 133.07 | Ar-CH |
| 119.02 | Ar-CH |
| 118.58 | Ar-CH |
| 108.21 | Ar-CH |
| 18.78 | -CH₃ |
| (Data sourced from a study on 4-Methyl-3-nitroaniline)[1] |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (δ 108-150 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The two carbons directly attached to the nitrogen and nitro groups (C-N and C-NO₂) are the most downfield due to the strong deshielding effects of these substituents. The remaining four signals correspond to the carbons bearing hydrogen atoms.
-
Methyl Carbon (δ 18.78 ppm): The signal at the most upfield position corresponds to the methyl carbon, consistent with a typical sp³-hybridized carbon in this environment.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical to ensure sample solubility and to avoid interfering signals.[2]
-
Transfer: Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can also reference the residual solvent peak.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, but may be optimized for concentration and desired resolution.
Sources
1H NMR and 13C NMR spectral analysis of n-Methyl-3-nitroaniline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of n-Methyl-3-nitroaniline
Authored by: A Senior Application Scientist
Introduction: The Central Role of NMR in Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in the arsenal of the modern chemist for the elucidation of molecular structures.[1][2] Its power lies in its ability to probe the local magnetic fields around individual atomic nuclei, providing detailed information about the electronic structure, connectivity, and chemical environment within a molecule.[2][3] For researchers and professionals in drug development, the precise structural confirmation of intermediates and final active pharmaceutical ingredients (APIs) is a non-negotiable aspect of the discovery and manufacturing pipeline. This guide provides a comprehensive analysis of this compound, a common building block in organic synthesis, leveraging both ¹H and ¹³C NMR spectroscopy to derive its complete structural assignment. We will delve into the theoretical underpinnings of its spectral features, provide field-proven experimental protocols, and explain the causality behind each analytical step.
The Molecule: this compound
This compound is a disubstituted benzene derivative featuring two electronically opposing groups: an electron-donating N-methylamino group (-NHCH₃) and a powerful electron-withdrawing nitro group (-NO₂). This electronic dichotomy makes it an excellent subject for demonstrating the principles of substituent effects on NMR chemical shifts. Understanding these effects is crucial for predicting and interpreting the spectra of more complex substituted aromatic systems.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons through spin-spin coupling.
Theoretical Prediction and Rationale
The chemical shifts of the aromatic protons in this compound are governed by the combined inductive and resonance effects of the -NHCH₃ and -NO₂ substituents.
-
N-Methylamino (-NHCH₃) Group: This is an activating, electron-donating group. Through resonance, it increases electron density primarily at the ortho and para positions, causing the protons at these positions to be more shielded (shifted upfield to lower ppm values).
-
Nitro (-NO₂) Group: This is a deactivating, strongly electron-withdrawing group. It significantly decreases electron density at the ortho and para positions, causing protons at these sites to be strongly deshielded (shifted downfield to higher ppm values).[4][5][6]
Based on the substitution pattern of this compound, we can predict the relative chemical shifts of the four aromatic protons (H-2, H-4, H-5, H-6) and the N-methyl protons:
-
H-2 and H-4: These protons are ortho and para, respectively, to the strongly deshielding -NO₂ group. They are expected to resonate at the furthest downfield positions.
-
H-6: This proton is ortho to the shielding -NHCH₃ group and meta to the -NO₂ group. It is expected to be the most upfield of the aromatic protons.
-
H-5: This proton is meta to both substituents, experiencing moderate deshielding. Its chemical shift will likely be intermediate.
-
N-H Proton: The signal for the amine proton is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4]
-
Methyl Protons (-CH₃): These protons on the nitrogen are in a separate environment and will appear as a singlet, typically in the range of 2.8-3.1 ppm.
Spin-Spin Coupling Analysis
J-coupling, or scalar coupling, arises from the interaction of nuclear spins through the intervening chemical bonds and results in the splitting of NMR signals.[2][3] The magnitude of the coupling constant (J, in Hz) provides valuable structural information.
-
Ortho coupling (³J): Typically 7-9 Hz.
-
Meta coupling (⁴J): Typically 2-3 Hz.
-
Para coupling (⁵J): Typically 0-1 Hz (often not resolved).
The expected splitting patterns are as follows:
-
H-2: Appears as a narrow triplet or singlet due to two small meta couplings to H-4 and H-6.
-
H-4: Appears as a doublet of doublets, split by H-5 (ortho) and H-6 (meta).
-
H-5: Appears as a triplet (or more accurately, a doublet of doublets with similar J values), split by H-4 (ortho) and H-6 (ortho).
-
H-6: Appears as a doublet of doublets, split by H-5 (ortho) and H-2/H-4 (meta).
Caption: Predicted ¹H-¹H spin-spin coupling network in this compound.
Data Summary: ¹H NMR
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
| H-2 | 7.6 - 7.8 | t (narrow) or s | 1H | J ≈ 2-3 |
| H-4 | 7.4 - 7.6 | dd | 1H | ³J ≈ 8-9, ⁴J ≈ 2-3 |
| H-5 | 7.2 - 7.4 | t | 1H | ³J ≈ 8-9 |
| H-6 | 6.8 - 7.0 | dd | 1H | ³J ≈ 8-9, ⁴J ≈ 2-3 |
| N-H | 4.0 - 5.0 (variable) | br s | 1H | N/A |
| -CH₃ | 2.8 - 3.1 | s | 3H | N/A |
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR.
Theoretical Prediction and Rationale
The chemical shifts of the carbon atoms are influenced by the same electronic effects described for the protons.
-
Electron-Withdrawing Groups (-NO₂): Cause a downfield shift (deshielding) for the attached ipso-carbon and other carbons in the ring, particularly at the ortho and para positions.[6]
-
Electron-Donating Groups (-NHCH₃): Cause an upfield shift (shielding) for the ipso-carbon and carbons at the ortho and para positions.[7]
Based on these principles, we can predict the relative chemical shifts:
-
C-1 (ipso-NHCH₃): This carbon is attached to the electron-donating amino group and is expected to be significantly shielded relative to a standard benzene carbon (128.5 ppm). However, the nitrogen itself is electronegative. The final position is a balance of these effects, but it will be upfield of the nitro-substituted carbon.
-
C-3 (ipso-NO₂): Attached directly to the strongly electron-withdrawing nitro group, this carbon will be the most deshielded aromatic carbon.
-
C-2, C-4, C-6: The chemical shifts of these carbons will be a composite of the effects from both substituents. C-2 and C-4, being ortho/para to the nitro group, will be deshielded. C-6, being ortho to the amino group, will be shielded.
-
C-5: Meta to both groups, its shift will be less perturbed than the ortho/para positions.
-
Methyl Carbon (-CH₃): This aliphatic carbon will be significantly shielded and appear far upfield, typically in the 30-35 ppm range for an N-methyl group.
Data Summary: ¹³C NMR
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-1 | 148 - 152 | Attached to Nitrogen (deshielding) |
| C-2 | 108 - 112 | Ortho to -NHCH₃ (shielded), Meta to -NO₂ |
| C-3 | 147 - 150 | Attached to -NO₂ (strongly deshielded) |
| C-4 | 129 - 132 | Para to -NHCH₃ (shielded), Ortho to -NO₂ (deshielded) |
| C-5 | 118 - 122 | Meta to both groups |
| C-6 | 113 - 117 | Ortho to -NHCH₃ (shielded), Meta to -NO₂ |
| -CH₃ | 30 - 32 | Aliphatic N-methyl carbon |
Part 3: Experimental Protocols and Workflow
Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.
Experimental Workflow Diagram
Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Protocol: Sample Preparation
This protocol ensures a homogeneous sample free from contaminants that could degrade spectral quality.
-
Glassware Preparation: Ensure all glassware, including vials and Pasteur pipettes, are meticulously clean and dry to prevent contamination.[8]
-
Weighing the Sample: Accurately weigh the sample. For ¹H NMR, 1-5 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-20 mg is recommended.[9][10]
-
Solvent Selection: Choose an appropriate deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. The deuterium signal is essential for the spectrometer to "lock" onto the magnetic field frequency.[8][10]
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a small vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR coil.[10][11]
-
Filtration and Transfer: To remove any particulate matter which can disrupt magnetic field homogeneity and degrade spectral resolution, filter the solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small cotton or Kimwipe plug is effective for this purpose.[10][11]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Step-by-Step Protocol: Data Acquisition
The choice of acquisition parameters is a critical determinant of spectral quality. The following are baseline recommendations for a modern NMR spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will first "lock" onto the deuterium frequency of the solvent to stabilize the magnetic field. Then, an automated or manual "shimming" procedure is performed to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for achieving sharp, well-resolved peaks.
-
Setting ¹H Acquisition Parameters:
-
Spectral Width (SW): Set to a range that encompasses all expected proton signals, typically 12-16 ppm.
-
Acquisition Time (AQ): A time of 2-4 seconds is usually sufficient to allow the Free Induction Decay (FID) signal to decay into the noise, ensuring good digital resolution.[12][13]
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is adequate for qualitative spectra. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.
-
Number of Scans (NS): For a sample of 1-5 mg, 8 to 16 scans are typically enough to achieve an excellent signal-to-noise ratio (S/N). The S/N improves with the square root of the number of scans.[13][14]
-
-
Setting ¹³C Acquisition Parameters:
-
Spectral Width (SW): Set to a wide range, typically 0-220 ppm, to cover all possible carbon chemical shifts.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A 2-second delay is a standard starting point. Carbon nuclei often have longer relaxation times than protons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%) and its lower gyromagnetic ratio, many more scans are required. This can range from several hundred to several thousand, depending on the sample concentration.
-
Conclusion
The comprehensive analysis of this compound by ¹H and ¹³C NMR spectroscopy serves as a powerful illustration of fundamental NMR principles. By systematically evaluating the electronic effects of the substituents, one can confidently predict and assign every signal in the respective spectra. The protocols outlined herein represent a self-validating system for obtaining high-fidelity data, a cornerstone of rigorous scientific research in chemistry and drug development. This guide provides the foundational knowledge and practical steps necessary for researchers to apply these techniques to their own molecules of interest, ensuring accurate and reliable structural characterization.
References
- Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?
- Yilmaz, H., & Yurdakul, S. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Online] Available at: [Link] (Note: Original link provided in search is a derivative, linking to the source content).[11]
- JEOL. NMR Sample Preparation.
- Reich, H. J. 5-HMR-2 Chemical Shift. University of Wisconsin.
- Nanalysis. (2021). NMR acquisition parameters and qNMR.
- Western University. NMR SAMPLE PREPARATION.
- University of Notre Dame. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?.
- Yamaguchi, I. (1963). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(2), 105-112.[5]
- Wikipedia. Nuclear magnetic resonance spectroscopy.
- Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
- Meena, G. S. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 3(11).
- Chemistry LibreTexts. (2022). Factors That Influence NMR Chemical Shift.
Sources
- 1. longdom.org [longdom.org]
- 2. ijirset.com [ijirset.com]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. organomation.com [organomation.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. sites.bu.edu [sites.bu.edu]
- 12. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
Introduction: The Analytical Imperative for N-Methyl-3-nitroaniline
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Methyl-3-nitroaniline
This compound (C₇H₈N₂O₂), with a molecular weight of 152.15 g/mol , is a significant chemical intermediate in various industrial syntheses, including the production of azo dyes and pigments.[1] Given its application and potential presence in environmental matrices, a robust and unambiguous analytical method for its identification is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the gold standard for this purpose. The power of MS lies in its ability to not only determine the molecular weight of a compound but also to generate a unique fragmentation pattern—a molecular fingerprint—that provides deep structural insights.
This guide provides a comprehensive analysis of the expected fragmentation pathways of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the underlying principles of ion chemistry, researchers can confidently identify this molecule and distinguish it from its isomers.
Pillar 1: Ionization Methodologies and Their Influence on Fragmentation
The choice of ionization technique is a critical first step that dictates the nature and extent of fragmentation. For a moderately volatile and thermally stable molecule like this compound, both GC-MS (typically using EI) and LC-MS (typically using ESI) are viable approaches.[2]
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique. A beam of high-energy electrons (typically 70 eV) bombards the molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M⁺•).[3] This excess energy induces extensive and reproducible fragmentation, providing a detailed structural fingerprint ideal for library matching. The resulting mass spectrum is a rich tapestry of fragment ions that reveal the molecule's constituent parts.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically imparts less energy to the analyte. It is commonly used in LC-MS and generates ions by creating a fine spray of charged droplets. For this compound, analysis in positive ion mode would yield the protonated molecule, [M+H]⁺.[4] Fragmentation is not spontaneous but is induced in a controlled manner through collision-induced dissociation (CID) in the mass spectrometer (e.g., in a tandem MS experiment, MS/MS).[3] This allows for a more targeted exploration of the molecule's structure.
Pillar 2: The Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the mass spectrum of this compound is expected to be dominated by the molecular ion and fragments arising from the cleavage of bonds influenced by the aromatic ring and its two functional groups: the N-methylamino group and the nitro group. The stability of the aromatic system ensures that the molecular ion peak at m/z 152 is readily observable.[5][6]
The primary fragmentation events are driven by the localization of the radical and charge on the molecule, leading to characteristic losses.
Key Proposed EI Fragmentation Pathways:
-
Loss of the Nitro Group (•NO₂): This is a hallmark fragmentation pathway for aromatic nitro compounds. The molecular ion at m/z 152 loses a nitro radical (mass 46 Da) to form a highly stable cation at m/z 106 . This fragment corresponds to the N-methylanilinium cation and is often a prominent peak in the spectrum.[5]
-
Alpha (α)-Cleavage: The bond alpha to the nitrogen atom can cleave. Loss of a hydrogen radical (•H) from the methyl group results in the formation of a stable iminium ion at m/z 151 .
-
Loss of Nitric Oxide (•NO): A rearrangement can occur where an oxygen atom is transferred to the ring, followed by the elimination of a nitric oxide radical (mass 30 Da). This would produce a fragment ion at m/z 122 .
-
Formation of the Phenyl Cation: Subsequent fragmentation of the m/z 106 ion can lead to the formation of the phenyl cation at m/z 77 ([C₆H₅]⁺) through the loss of HCN and other neutral species. This is a very common and characteristic ion for substituted benzene compounds.[5]
The diagram below illustrates the logical flow of these high-probability fragmentation events originating from the molecular ion.
Caption: Proposed EI fragmentation pathway for this compound.
Pillar 3: The Electrospray Ionization (ESI) Fragmentation Pathway
In positive mode ESI-MS, this compound will be observed as the protonated molecule [M+H]⁺ at m/z 153. The fragmentation of this even-electron ion via CID will proceed through the loss of stable, neutral molecules.
Key Proposed ESI-MS/MS Fragmentation Pathways:
-
Loss of the Nitro Group: Similar to the fragmentation of protonated 4-nitroaniline, a primary fragmentation route for the [M+H]⁺ ion is the loss of the nitro group.[7] However, instead of losing a radical, it can rearrange to lose neutral nitrous acid (HNO₂) or a combination of species. A more direct fragmentation would be the loss of •NO₂ followed by hydrogen abstraction from the collision gas, or a more complex rearrangement. A significant product ion is expected at m/z 107 , corresponding to the loss of 46 Da (NO₂) and representing the protonated N-methylaniline molecule.
-
Loss of Water (H₂O): While more common in ortho-substituted nitroanilines due to the "ortho effect," the loss of water (mass 18 Da) from the protonated molecule can sometimes occur in meta isomers under energetic CID conditions, leading to a fragment at m/z 135 .[7][8] This typically involves rearrangement and participation of the amine proton.
The ESI fragmentation is generally simpler than EI, often dominated by a single, major fragmentation event that is useful for targeted quantitative analysis.
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Data Summary: Predicted Fragment Ions
The following table summarizes the key predicted ions, providing a quick reference for data interpretation.
| Ionization Mode | m/z (Da) | Proposed Formula | Proposed Origin |
| EI | 152 | [C₇H₈N₂O₂]⁺• | Molecular Ion (M⁺•) |
| EI | 151 | [C₇H₇N₂O₂]⁺ | [M - H]⁺ |
| EI | 122 | [C₇H₈NO]⁺ | [M - NO]⁺ |
| EI | 106 | [C₇H₈N]⁺ | [M - NO₂]⁺ |
| EI | 77 | [C₆H₅]⁺ | [C₇H₈N - HCN, etc.]⁺ |
| ESI (+) | 153 | [C₇H₉N₂O₂]⁺ | Protonated Molecule ([M+H]⁺) |
| ESI (+) | 135 | [C₇H₇N₂O]⁺ | [M+H - H₂O]⁺ |
| ESI (+) | 107 | [C₇H₉N]⁺ | [M+H - NO₂]⁺ |
Bolded entries represent the most anticipated and structurally significant fragment ions.
Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating workflow for the analysis of this compound using a standard GC-single quadrupole MS system.
Objective: To acquire a full-scan EI mass spectrum of this compound for qualitative identification.
1. Sample and Standard Preparation: a. Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.[9] b. Create a working standard of 10 µg/mL by diluting the stock solution in ethyl acetate. c. Prepare an unknown sample by dissolving it in ethyl acetate to an estimated concentration of 10 µg/mL.
2. GC-MS Instrumentation and Conditions: a. GC System: Agilent 7890 or equivalent.[9] b. MS System: Agilent 5977B or equivalent.[9] c. GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. d. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. e. Inlet: Splitless mode. Inlet temperature: 250°C. Injection volume: 1 µL. f. Oven Temperature Program: i. Initial temperature: 80°C, hold for 1 minute. ii. Ramp: 15°C/min to 280°C. iii. Hold: Hold at 280°C for 5 minutes. g. MS Conditions: i. Ion Source: Electron Ionization (EI). ii. Source Temperature: 230°C. iii. Quadrupole Temperature: 150°C. iv. Electron Energy: 70 eV. v. Acquisition Mode: Full Scan. vi. Scan Range: m/z 40 - 300.
3. Analysis Sequence: a. Inject a solvent blank (ethyl acetate) to verify system cleanliness. b. Inject the 10 µg/mL working standard to determine the retention time and acquire the reference mass spectrum. c. Inject the unknown sample.
4. Data Analysis and Validation: a. Retention Time Match: The retention time of the peak in the unknown sample must match that of the reference standard within ±0.1 minutes. b. Mass Spectrum Match: The background-subtracted mass spectrum of the unknown peak must be visually and algorithmically compared to the reference standard spectrum. Key ions (m/z 152, 106, 77) must be present with similar relative abundances.[10] c. Library Match: The acquired spectrum should be searched against a reference library (e.g., NIST) for confirmation. A match factor >800 is considered a good confirmation.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and structurally informative. Under high-energy Electron Ionization, the molecule readily displays its molecular weight at m/z 152 and undergoes characteristic cleavages, most notably the loss of the nitro group to form a stable ion at m/z 106. Under softer Electrospray Ionization, the protonated molecule at m/z 153 is the primary precursor ion, which upon collisional activation, also preferentially loses its nitro functionality to yield a product ion at m/z 107. By leveraging this understanding and applying a robust analytical protocol, researchers in quality control, environmental analysis, and drug development can achieve high-confidence identification of this important chemical compound.
References
- Title: Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines Source: PMC - NIH URL:[Link]
- Title: this compound | C7H8N2O2 Source: PubChem - NIH URL:[Link]
- Title: MASS SPECTROMETRY: FRAGMENTATION P
- Title: Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones Source: ResearchG
- Title: Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones Source: Canadian Science Publishing URL:[Link]
- Title: Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects Source: Semantic Scholar URL:[Link]
- Title: Fragmentation route of doubly ionized benzene, aniline, and nitroanilines monomers using a novel protocol from density functional theory and QTAIM Source: ResearchG
- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
- Title: Fragmentation (mass spectrometry) Source: Wikipedia URL:[Link]
- Title: Fragmentation pathway involving the nitrile form of...
- Title: Aniline, 4-chloro-N-methyl-3-nitro- Source: PubChem URL:[Link]
- Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL:[Link]
- Title: Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis Online URL:[Link]
- Title: Direct detection of aromatic amines and observation of intermediates of Schiff-base reactions by reactive desorption electrospra Source: ScienceDirect URL:[Link]
- Title: Method 8131: Aniline and Selected Derivatives by Gas Chrom
Sources
- 1. echemi.com [echemi.com]
- 2. d-nb.info [d-nb.info]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zpsys.ecut.edu.cn [zpsys.ecut.edu.cn]
- 9. sincerechemical.com [sincerechemical.com]
- 10. epa.gov [epa.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Methyl-3-nitroaniline
Abstract: N-Methyl-3-nitroaniline is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring safe handling, storage, and process optimization. This technical guide provides a comprehensive overview of the thermal behavior of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The guide details robust experimental protocols for thermal analysis, discusses anticipated results based on data from analogous compounds, and proposes a scientifically grounded decomposition mechanism. By integrating established analytical standards with theoretical insights, this document serves as an essential resource for the thermal hazard assessment of this compound.
Introduction: The Imperative of Thermal Analysis
This compound (C₇H₈N₂O₂), a substituted nitroaromatic amine, possesses a molecular structure with inherent energetic potential due to the presence of the nitro (-NO₂) group.[1] Nitroaromatic compounds are known for their propensity to undergo exothermic decomposition upon heating, which can lead to runaway reactions, posing significant safety risks if not properly understood and controlled.[2] For professionals in the pharmaceutical and chemical industries, a detailed thermal profile is not merely a regulatory formality but a cornerstone of process safety management.
The thermal stability of a compound dictates its maximum safe operating temperature, informs storage conditions, and is a critical parameter in the design of scalable and safe synthetic routes. This guide is structured to provide both the theoretical underpinnings and practical methodologies for a comprehensive thermal hazard assessment of this compound. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative standards.
Physicochemical Properties of this compound
A foundational understanding of the basic physical and chemical properties of this compound is essential before undertaking any thermal analysis. These properties influence its behavior in different environments and are critical for interpreting experimental data.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | White to Brown Crystalline Solid | [3] |
| Melting Point | 64-68 °C | [3] |
| Boiling Point | ~274.7 °C at 760 mmHg (Predicted) | |
| CAS Number | 619-26-1 | [4] |
Experimental Protocols for Thermal Hazard Assessment
The cornerstone of a thorough thermal stability analysis lies in the application of specialized calorimetric and gravimetric techniques. The following protocols are designed to yield a comprehensive understanding of the thermal behavior of this compound, grounded in established methodologies for energetic materials.[5]
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, onset of decomposition, and enthalpy (heat) of decomposition. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology: A protocol compliant with the principles of ASTM E698 - Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials is recommended.[6][7]
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a high-pressure crucible (e.g., gold-plated stainless steel). The use of high-pressure crucibles is critical to contain any evolved gases during decomposition, ensuring accurate enthalpy measurements.
-
Crucible Sealing: Hermetically seal the crucible to prevent the evaporation of the sample and to contain the pressure generated during decomposition.
-
Experimental Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidative side reactions.
-
Temperature Program:
-
Equilibrate the cell at a temperature well below the melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature beyond the completion of the decomposition exotherm (e.g., 400 °C).
-
To determine kinetic parameters, repeat the experiment at multiple heating rates (e.g., 2.5, 5, 15, and 20 °C/min) as prescribed by the Flynn/Wall/Ozawa method.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of decomposition (Tₒ), the peak temperature of the exotherm (Tₚ), and the integrated area of the exotherm to calculate the enthalpy of decomposition (ΔHₔ).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass and to quantify the mass loss associated with decomposition. TGA measures the change in mass of a sample as a function of temperature.
Step-by-Step Protocol:
-
Instrument Preparation: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Weigh 2-5 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Setup: Place the sample pan onto the TGA balance.
-
Purge Gas: Employ an inert nitrogen atmosphere with a purge rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at a starting temperature of approximately 30 °C.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 600 °C).
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of mass loss should correlate with the onset of decomposition observed in the DSC experiment.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products released during decomposition. This is typically achieved by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
Protocol: The TGA protocol is followed as described above, with the effluent gas from the TGA furnace being continuously fed into the MS or FTIR for analysis. This allows for the real-time identification of decomposition products as they are formed.
Representative Data and Thermal Stability Insights
While specific experimental data for this compound is not widely published, valuable insights can be drawn from its structural isomer, N-methyl-4-nitroaniline. A study involving this compound provides a TGA-DSC thermogram that can serve as a representative model for what to expect.[8]
Expected DSC Results:
-
An initial endotherm corresponding to the melting of the material, expected in the range of 64-68 °C.[3]
-
A sharp, significant exotherm at higher temperatures, indicating the onset of decomposition. For N-methyl-4-nitroaniline, a sharp exotherm is observed around 250 °C.[8] A similar range would be anticipated for the 3-nitro isomer.
Expected TGA Results:
-
The TGA curve is expected to show thermal stability up to the decomposition temperature, followed by a rapid, single-stage mass loss. The TGA for N-methyl-4-nitroaniline shows a significant mass loss commencing around 250 °C, which aligns with the DSC exotherm.[8]
| Parameter | Expected Value/Observation | Significance |
| Melting Point (Tₘ) | ~64-68 °C | Defines the transition to the liquid phase. |
| Onset Decomposition (Tₒ) | ~250 °C (by analogy) | The temperature at which decomposition begins; a critical safety parameter. |
| Enthalpy of Decomposition (ΔHₔ) | Highly Exothermic | A large negative value indicates a significant release of energy, highlighting the potential hazard. |
| Mass Loss | Single, sharp step | Suggests a rapid and complete decomposition process. |
| Decomposition Products | NOx, CO, CO₂, H₂O | Identification of hazardous gaseous byproducts is crucial for ventilation and safety protocols. |
Proposed Decomposition Mechanism
The thermal decomposition of nitroaromatic compounds is complex. For nitroanilines, quantum chemical computations suggest a two-stage decomposition process.[9] This mechanism is proposed as a likely pathway for this compound.
Stage 1: Nitro-Nitrite Rearrangement
The initial and rate-determining step is believed to be an intramolecular rearrangement of the nitro group (-NO₂) to a nitrite group (-ONO). This is a common pathway for nitroaromatic compounds.[10] This isomerization is a high-energy process but is the crucial first step toward bond cleavage.
Stage 2: NO Elimination and Subsequent Reactions
Following the formation of the unstable nitrite intermediate, a facile cleavage of the O-NO bond occurs, releasing nitric oxide (•NO). This results in the formation of a phenoxy radical. This highly reactive radical can then undergo a cascade of further reactions, including polymerization and fragmentation, ultimately leading to the formation of stable gaseous products such as CO, CO₂, H₂O, and other nitrogen oxides (e.g., N₂O, N₂).
Conclusion and Safety Recommendations
This technical guide outlines a comprehensive framework for assessing the thermal stability and decomposition of this compound. The data, though partly inferred from analogous compounds, strongly suggests that this compound should be treated as a potentially energetic material with a decomposition onset in the range of 250 °C. The decomposition is highly exothermic and proceeds rapidly, releasing toxic and flammable gases.
Key Recommendations for Safe Handling:
-
Avoid High Temperatures: this compound should not be heated above its decomposition onset temperature in any process. A significant safety margin should be applied.
-
Inert Atmosphere: When heating is necessary, it should be conducted under an inert atmosphere to prevent oxidative side reactions which could lower the decomposition temperature.
-
Process Controls: Implement robust temperature monitoring and control systems in any scaled-up process involving this compound.
-
Ventilation: Adequate ventilation is necessary to handle the potential release of toxic decomposition products.
By adhering to the rigorous experimental protocols and understanding the potential decomposition pathways outlined in this guide, researchers and drug development professionals can ensure the safe and effective use of this compound in their work.
References
- ASTM E698-11, Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method, ASTM International, West Conshohocken, PA, 2011. [Link]
- ASTM E698-05, Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials, ASTM International, West Conshohocken, PA, 2010. [Link]
- Li, X., et al. (2021). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. Industrial & Engineering Chemistry Research, 60(1), 359-369.
- MaTestLab. (2025). ASTM E698 Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. [Link]
- Al-Sheikh, A., et al. (2010). Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines. The Journal of Physical Chemistry A, 114(45), 12186-12193. [Link]
- Park, J., et al. (2019). Novel catabolic pathway for 4-Nitroaniline in a Rhodococcus sp. strain JS360. Applied and Environmental Microbiology, 85(13).
- ASTM International. (2023). Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. [Link]
- Dave, S. R., & Dave, P. N. (2019). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PLoS ONE, 14(7), e0219665.
- Bunsen Burns/CiC. (2015, October 23). p-Nitroaniline Synthesis & Decomposition | Flaming Carbon Snake! [Video]. YouTube.
- Vyazovkin, S. (2022). The Status of Pyrolysis Kinetics Studies by Thermal Analysis: Quality Is Not as Good as It Should and Can Readily Be. Molecules, 27(15), 4995.
- He, L., et al. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
- Stepanov, R. S., & Kruglyakova, L. A. (2020). Thermal Decomposition of Aliphatic Nitro-compounds.
- TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. [Link]
- Ravikumar, L., & Prabukanthan, P. (2017). Crystal growth, Dielectric and Thermal Studies on N-Methyl-4-Nitroaniline: Isophthalic Acid Molecular Adduct Crystals.
- Kosinska, W., et al. (2017). Up-scaling of DSC data of high energetic materials - Simulation of cook-off experiments. Journal of Thermal Analysis and Calorimetry, 127(1), 433-441.
- Penn State Materials Research Institute. (n.d.). Thermal Analysis. [Link]
- Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
- Barrio, M., et al. (2017). Pressure-temperature phase diagram of the dimorphism of the anti-inflammatory drug nimesulide.
- Yusubov, F. F. (2021). Thermal behavior of N-Methylaniline modified phenolic friction composites. Polymers and Polymer Composites, 29(9_suppl), S1015-S1022.
- National Center for Biotechnology Information. (n.d.). 3-Nitroaniline.
- National Center for Biotechnology Information. (n.d.). This compound.
- National Institute of Standards and Technology. (n.d.). m-Nitroaniline. NIST Chemistry WebBook. [Link]
Sources
- 1. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. N-methyl-3-nitro-aniline | 619-26-1 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. store.astm.org [store.astm.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apps.dtic.mil [apps.dtic.mil]
An In-Depth Technical Guide to the Synthesis and Characterization of n-Methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of n-Methyl-3-nitroaniline
This compound (CAS No. 619-26-1) is an aromatic organic compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its molecular structure, featuring a methylamino group and a nitro group on a benzene ring, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on providing practical, field-proven insights for researchers and development professionals.
The strategic importance of this compound lies in its utility as a building block in the production of various organic compounds, including azo dyes, pigments, and active pharmaceutical ingredients (APIs).[3][5] The presence of both an electron-donating methylamino group and an electron-withdrawing nitro group activates the aromatic ring for further functionalization, while also providing sites for a variety of chemical transformations.
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound primarily involves the N-methylation of 3-nitroaniline. Several methods have been established for this transformation, each with its own advantages and considerations.
Method 1: Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines.[6] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[6][7]
Causality Behind Experimental Choices:
-
Formaldehyde serves as the source of the methyl group.
-
Formic acid acts as the reducing agent. The reaction is driven by the formation of carbon dioxide gas.[7]
-
Heating the reaction mixture is necessary to overcome the activation energy of the hydride transfer from formic acid to the intermediate iminium ion.[1]
Experimental Protocol: Eschweiler-Clarke Methylation of 3-Nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitroaniline (1.0 eq), formic acid (excess, e.g., 5-10 eq), and formaldehyde (37% aqueous solution, excess, e.g., 3-5 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[8]
-
Diagram of the Eschweiler-Clarke Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Eschweiler-Clarke reaction.
Method 2: Methylation with Dimethyl Sulfate
Dimethyl sulfate is a potent methylating agent that can be used for the N-methylation of anilines. This method is often faster than the Eschweiler-Clarke reaction but requires careful handling due to the high toxicity of dimethyl sulfate.
Causality Behind Experimental Choices:
-
Dimethyl Sulfate is a strong electrophile that readily transfers a methyl group to the nucleophilic nitrogen of the aniline.
-
A base , such as sodium carbonate or potassium carbonate, is required to neutralize the sulfuric acid byproduct of the reaction and to deprotonate the aniline, increasing its nucleophilicity.
-
An aprotic solvent , such as acetone or acetonitrile, is typically used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Methylation of 3-Nitroaniline with Dimethyl Sulfate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, dissolve 3-nitroaniline (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) in a suitable solvent (e.g., acetone).
-
Reaction Execution: Heat the mixture to reflux. Add dimethyl sulfate (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes. After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the methylamino and nitro groups. The methyl protons will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are indicative of the electronic environment created by the substituents.
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO, 100 MHz) |
| δ 7.79 (d, J = 2.5 Hz, 1H) | δ 151.98 |
| δ 7.56 (dd, J = 8.2, 2.4 Hz, 1H) | δ 149.07 |
| δ 7.25 (d, J = 8.1 Hz, 1H) | δ 127.13 |
| δ 2.16 (s, 3H) | δ 117.89 |
| δ 113.97 | |
| δ 111.00 | |
| δ 12.88 |
Note: The provided NMR data is for a related compound and should be considered as an approximation for this compound.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine.
-
C-H Stretch: Peaks in the region of 2800-3100 cm⁻¹ for the aromatic and methyl C-H bonds.
-
NO₂ Stretch: Strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro group, typically around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (152.15 g/mol ).[9]
-
Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) and other characteristic fragments.
Diagram of the Characterization Workflow
Caption: A typical workflow for the characterization of synthesized this compound.
Applications of this compound
The unique chemical structure of this compound makes it a valuable intermediate in several industrial applications.
Dye and Pigment Industry
This compound is a key precursor in the synthesis of azo dyes.[3] The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. For instance, it is an intermediate in the production of Disperse Yellow 5 and Acid Blue 29.
Pharmaceutical Industry
Nitroanilines and their derivatives are important building blocks in the synthesis of active pharmaceutical ingredients (APIs).[4][5] While specific examples directly utilizing this compound are not as prevalent in public literature, the analogous compound, 4-Methyl-3-nitroaniline, is a known intermediate in the synthesis of the antihistamine drug Cyclizine.[5] This highlights the potential of this compound as a precursor for novel therapeutic agents. Its structure provides a scaffold that can be further modified to create compounds with desired pharmacological activities.
Safety and Handling
This compound is a chemical that requires careful handling.
-
Hazards: It is harmful if swallowed and may cause an allergic skin reaction.[9]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
First Aid:
-
In case of skin contact, wash immediately with plenty of soap and water.
-
In case of eye contact, rinse thoroughly with water for several minutes.
-
If swallowed, seek medical attention immediately.
-
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in the dye and pharmaceutical industries. A thorough understanding of its synthesis and characterization is crucial for its effective utilization in research and development. The methodologies and insights provided in this guide are intended to equip researchers and scientists with the knowledge necessary to handle and employ this compound safely and efficiently in their work.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- MySkinRecipes. (n.d.). This compound.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Wikipedia. (n.d.). 3-Nitroaniline.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Google Patents. (n.d.). US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
- YouTube. (2022, May 7). Eschweiler-Clarke Reaction [Video]. NRO Chemistry.
- PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
- ResearchGate. (2025, December 10). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
- NIST WebBook. (n.d.). m-Nitroaniline.
- YouTube. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 [Video]. All 'Bout Chemistry.
- ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of....
- PubChem. (n.d.). 3-Nitroaniline.
- ATB (Automated Topology Builder). (n.d.). 3-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray.
- Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
- ResearchGate. (n.d.). High-resolution mass spectrum of deprotonated 4-methyl-3-nitro-1,2,4-triazole-5-one (MNTO)....
Sources
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. rsc.org [rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. cionpharma.com [cionpharma.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. 2-Methyl-3-nitroaniline [webbook.nist.gov]
- 8. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
The Crystalline Architecture of n-Methyl-3-nitroaniline Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of n-Methyl-3-nitroaniline Derivatives in Modern Science
This compound and its derivatives represent a fascinating class of organic compounds that stand at the crossroads of materials science, medicinal chemistry, and nonlinear optics. The strategic placement of a methylamino donor group and a nitro acceptor group on the aniline scaffold creates a molecule with a significant dipole moment and the potential for rich intermolecular interactions. These characteristics are the bedrock of their utility, influencing everything from their biological activity to their performance in advanced optical materials. For researchers, scientists, and professionals in drug development, a deep understanding of the crystal structure of these molecules is not merely academic; it is the key to unlocking their full potential. The precise arrangement of molecules in the solid state—the crystal packing—governs critical properties such as solubility, stability, bioavailability, and second-order nonlinear optical (NLO) responses.[1] This guide provides an in-depth technical exploration of the crystal structure of this compound and its derivatives, offering insights into the causal relationships between molecular design, crystal engineering, and functional properties.
The Fundamental Blueprint: Crystal Structure of this compound
The parent compound, this compound, provides the foundational structural motif for its derivatives. Its crystal structure reveals the intricate interplay of intermolecular forces that dictate the three-dimensional arrangement of the molecules.
The crystallographic data for this compound indicates that it crystallizes in the monoclinic space group P 1 21/c 1.[2] The unit cell parameters are a = 6.9742 Å, b = 12.7802 Å, c = 8.2930 Å, with a β angle of 104.760°.[2] Within the crystal lattice, the molecules are organized in a head-to-tail arrangement, which is a common packing motif for dipolar molecules. This arrangement helps to minimize electrostatic repulsion and maximize attractive van der Waals interactions.
The primary intermolecular interactions governing the crystal packing of this compound are hydrogen bonds and π-π stacking interactions. The N-H of the methylamino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are effective hydrogen bond acceptors. These N-H···O hydrogen bonds link the molecules into chains or more complex networks. Furthermore, the aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal structure. The offset nature of this stacking is often influenced by the steric hindrance of the substituent groups.[3]
A Comparative Crystallographic Analysis of this compound Derivatives
The true power of this class of compounds lies in the tunability of their properties through chemical modification. The addition of various substituents to the this compound core can have a profound impact on the resulting crystal structure and, consequently, the material's function. The following table summarizes the crystallographic data for a selection of this compound derivatives, providing a quantitative basis for comparison.
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| This compound | C₇H₈N₂O₂ | Monoclinic | P 1 21/c 1 | 6.9742 | 12.7802 | 8.2930 | 104.760 | [2] |
| 2-methyl-3-nitroaniline | C₇H₈N₂O₂ | Orthorhombic | P2₁2₁2₁ | 3.8043 | 12.987 | 14.401 | 90.00 | [4] |
| 2,4-dinitro-N-methylaniline | C₇H₇N₃O₄ | Monoclinic | P2₁/c | - | - | - | - | [5] |
| 2-amino-4-nitro-N-methylaniline | C₇H₉N₃O₂ | Monoclinic | P2₁/c | - | - | - | - | [5] |
| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | C₁₂H₉N₃O₄S | Orthorhombic | P2₁2₁2₁ | - | - | - | - | [6] |
Key Insights from the Comparative Data:
-
Influence of Methyl Group Position: The shift of the methyl group from the nitrogen to the aromatic ring, as seen in 2-methyl-3-nitroaniline, leads to a change in the crystal system from monoclinic to orthorhombic.[2][4] This highlights the significant role of substituent position in directing the crystal packing.
-
Impact of Additional Functional Groups: The introduction of a second nitro group (in 2,4-dinitro-N-methylaniline) or an amino group (in 2-amino-4-nitro-N-methylaniline) alters the hydrogen bonding capabilities and electrostatic interactions within the crystal, leading to distinct packing arrangements even within the same crystal system.[5]
-
Complex Derivatives and Intermolecular Interactions: In the Schiff base derivative, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the extended π-system and additional heteroatoms introduce more complex intermolecular interactions, including C-H···O hydrogen bonds and weak π-π stacking, which stabilize the crystal structure.[6] A Hirshfeld surface analysis of this compound revealed that O···H (39%) and H···H (21.3%) contacts dominate the crystal packing.[6]
Experimental Methodologies: From Synthesis to Structure Determination
The journey from a conceptual molecular design to a fully characterized crystal structure involves a series of precise experimental procedures. As a senior application scientist, it is crucial to not only follow protocols but to understand the underlying principles that ensure success.
Synthesis and Crystallization: A Step-by-Step Approach
The synthesis of this compound derivatives often involves standard organic chemistry reactions such as nitration, methylation, and condensation. The subsequent crystallization is a critical step that requires careful control of parameters like solvent, temperature, and cooling rate to obtain high-quality single crystals suitable for X-ray diffraction.
Protocol for the Synthesis of a Schiff Base Derivative of 2-methyl-3-nitroaniline: [6]
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 5-nitrothiophene-2-carbaldehyde and 2-methyl-3-nitroaniline in ethanol.
-
Reflux: Stir the solution and reflux for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, the product will precipitate out of the solution as a yellow crystalline material.
-
Purification: Wash the obtained solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product at room temperature.
-
Crystallization: Grow single crystals by slow evaporation of a solution of the compound in ethanol.
The choice of solvent is paramount in crystallization. A solvent in which the compound has moderate solubility is ideal to allow for slow and ordered crystal growth. The rate of evaporation also plays a crucial role; rapid evaporation often leads to the formation of polycrystalline powders or amorphous solids.
Caption: Workflow for the synthesis and crystallization of a Schiff base derivative.
X-ray Diffraction: Elucidating the Crystal Structure
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow for Single-Crystal X-ray Diffraction:
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and a series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Caption: Key steps in determining a crystal structure using X-ray diffraction.
Structure-Property Relationships: The Impact of Crystal Packing
The arrangement of molecules in a crystal has a profound influence on its macroscopic properties. For this compound derivatives, the structure-property relationships are particularly evident in their nonlinear optical (NLO) behavior.
Organic molecules with large second-order NLO responses typically possess a significant molecular hyperpolarizability (β) and crystallize in a non-centrosymmetric space group. The push-pull nature of the methylamino and nitro groups in this compound derivatives gives rise to a large β. However, for this to translate into a macroscopic second-order NLO effect (manifested as the second-harmonic generation, SHG, efficiency), the molecules must be aligned in a non-centrosymmetric fashion in the crystal lattice.[7]
Molecular orbital calculations on m- and p-nitroaniline have shown that differences in hydrogen bonding capabilities (N-H···O and C-H···O) arising from the different geometries of the monomers dictate their distinct crystal structures.[8] For instance, p-nitroaniline forms hydrogen-bonded chains that stack in a head-to-tail manner, resulting in a centrosymmetric crystal structure with no net SHG response.[8] In contrast, the molecular geometry of m-nitroaniline leads to a head-to-head stacking of paired chains, which can result in a non-centrosymmetric arrangement.[8] These principles can be extended to this compound derivatives, where the introduction of substituents can be used as a strategy to disrupt centrosymmetric packing and promote the formation of acentric crystals with enhanced NLO properties.
The relationship between molecular geometry and NLO response is complex. Studies on p-nitroaniline have revealed that torsional distortions of the amino and nitro groups have a dominant effect on the optical response, while local vibrational displacements have a negligible impact.[7][9] This suggests that controlling the planarity of the molecule through crystal engineering can be a powerful tool for tuning the NLO properties of these materials.
Conclusion: A Forward Look into the Future of this compound Derivatives
The crystal structure of this compound and its derivatives is a rich and complex field of study with significant implications for the development of new materials and pharmaceuticals. This guide has provided a technical overview of the key structural features, experimental methodologies, and structure-property relationships that are essential for researchers in this area.
The future of this field lies in the rational design of novel derivatives with tailored crystal packing to achieve desired properties. The use of co-crystallization, polymorphism screening, and advanced computational modeling will be instrumental in predicting and controlling the supramolecular assembly of these versatile molecules.[3][10][11] As our understanding of the intricate dance of intermolecular forces continues to grow, so too will our ability to harness the full potential of this compound derivatives for cutting-edge applications.
References
- Goettler, P. E., & Hamaker, C. G. (2022). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Journal of Chemical Crystallography, 52(2), 133-140.
- Friesner, R. A., Murphy, R. B., Repasky, M. P., & Miller, L. L. (1996). Molecular Orbital Studies of Crystalline Nitroanilines. The Journal of Physical Chemistry, 100(23), 9747–9753.
- Manzoni, V., et al. (2025). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. ACS Omega, 10(49), 60477–60490.
- Manzoni, V., et al. (2025). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure-Property Relationships and Thermal Robustness. PubMed.
- Abrahams, S. C., & Robertson, J. M. (1948). The crystal structure of p-nitroaniline, NO2.C6H4.NH2. Acta Crystallographica, 1(4), 252-259.
- Sangeetha, K., Mathammal, R., & Guru Prasad, L. (2016). Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. International Journal of ChemTech Research, 9(5), 629-636.
- Kansiz, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Molecular structure of p-nitroaniline.
- Krygowski, T. M., et al. (2018).
- Manzoni, V., et al. (2025). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p -Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness.
- Callear, S. K., & Hursthouse, M. B. (2006). Unexpected Polymorphism in Nitroanilines. University of Southampton Institutional Repository.
- Penner, S. C., Kalvandi, M., & Ritch, J. S. (2018). A structural study of 2,4-dimethylaniline derivatives.
- Google Patents. (n.d.). Method for preparing N-methyl paranitroaniline.
- Kansiz, S., et al. (2020). N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.
- Aakeröy, C. B. (1991). Design of Organic Nonlinear Optical Materials.
- Callear, S. K., & Hursthouse, M. B. (2006). Unexpected Polymorphism in Nitroanilines. University of Southampton Institutional Repository.
- Pielaszek, J., & Danel, A. (2012). X-ray powder diffraction studies of aniline derivatives. Powder Diffraction, 27(1), 24-27.
- ResearchGate. (n.d.). Structures of para-nitroaniline and its methyl substituted derivatives used in our work.
- Penner, S. C., Kalvandi, M., & Ritch, J. S. (2018). A structural study of 2,4-di-methyl-aniline derivatives. PubMed.
- ResearchGate. (n.d.). Crystal structure of β 2-nitroaniline.
- ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Request PDF.
- Kansiz, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)- methylidene]aniline. IUCr Journals.
- ResearchGate. (n.d.). Variable-temperature crystal structure studies of m-nitroaniline.
- van der Steen, A. C., & Verkade, J. G. (2019). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 24(18), 3326.
- PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information.
- MDPI. (n.d.). Special Issue : Polymorphism of Mechanochemically Synthesized Cocrystals.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure-Property Relationships and Thermal Robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. mdpi.com [mdpi.com]
Navigating the Unknowns: A Researcher's Guide to the Health and Safety of n-Methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and drug development, a thorough understanding of the health and safety profile of every compound is paramount. This guide provides an in-depth technical overview of n-Methyl-3-nitroaniline (CAS No. 619-26-1), a compound for which detailed toxicological data is limited. As such, this document emphasizes a cautious and proactive approach to safety, drawing upon available information for the compound and its structural analogs.
Chemical and Physical Identity
This compound is an aromatic amine. A clear understanding of its physical and chemical properties is the foundation of safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 64-68 °C | [3] |
| Boiling Point | ~274.7 °C at 760 mmHg | |
| Solubility | Data not readily available | |
| Synonyms | Benzenamine, N-methyl-3-nitro-; N-methyl-3-nitroanilide; N-METHYL-M-NITROANILINE | [4] |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity and the potential for skin sensitization.[1][4]
GHS Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][4]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[1][4]
Signal Word: Warning[4]
Hazard Pictograms:
Precautionary Statements: A comprehensive list of precautionary statements is provided in various safety data sheets. Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Toxicological Profile: A Landscape of Limited Data
General Toxicity of Aromatic Nitro Compounds: Aromatic nitro compounds as a class are known for their potential toxicity.[4][6] The toxicity can be influenced by factors such as the number and position of nitro groups.[7] The mechanism of toxicity for this class of compounds can involve electron transfer processes, leading to the generation of reactive oxygen species and oxidative stress.[4]
Potential Health Effects based on Structural Analogs (e.g., 3-Nitroaniline): Given the data gaps for this compound, it is prudent to consider the known hazards of structurally similar compounds, such as 3-nitroaniline.
-
Methemoglobinemia: A significant concern with many aromatic amines and nitro compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[8] Symptoms can include cyanosis (a bluish discoloration of the skin), headache, dizziness, and shortness of breath.[8]
-
Organ Damage: Prolonged or repeated exposure to some aromatic nitro compounds may cause damage to organs, particularly the blood.[2][9]
-
Mutagenicity and Carcinogenicity: While data for this compound is unavailable, some related compounds have shown mutagenic properties in laboratory studies.[5] For instance, 3-nitroaniline was mutagenic in Salmonella tests.[5] The carcinogenicity of this compound has not been evaluated.[5]
Occupational Exposure Limits (OELs): No specific Occupational Exposure Limits (OELs) have been established for this compound.[3][10] In the absence of an OEL, it is crucial to minimize exposure to the lowest reasonably achievable level.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential when working with this compound.
Figure 1. A diagram illustrating the hierarchy of controls for managing exposure to hazardous chemicals like this compound.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Containment: For procedures with a higher risk of aerosolization, a glove box may be necessary.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[10]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]
Safe Handling, Storage, and Disposal
Handling:
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[4]
-
Contaminated packaging should be treated as hazardous waste.[5]
Accidental Release and First Aid Measures
Prompt and appropriate action is crucial in the event of an accidental release or exposure.
Figure 2. A flowchart outlining the decision-making process for responding to a spill or exposure involving this compound.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.[5]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[5]
-
Containment and Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[7]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Stability and Reactivity
While specific reactivity data for this compound is limited, general information for aromatic amines and nitro compounds should be considered.
-
Chemical Stability: The compound is generally stable under normal storage conditions.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[11]
Conclusion: A Call for Caution and Diligence
The available health and safety information for this compound underscores the importance of a cautious and well-informed approach in a research setting. The classification of this compound as harmful if swallowed and a potential skin sensitizer, combined with the significant gaps in its toxicological profile, necessitates the stringent application of engineering controls, personal protective equipment, and safe handling practices. Researchers must remain vigilant and treat this compound with the respect due to a substance with unknown long-term health effects. Adherence to the principles of chemical hygiene and a proactive safety culture are the best defenses against potential harm.
References
- N-methyl-3-nitro-aniline SDS, 619-26-1 Safety D
- Structure-toxicity relationships of nitroarom
- The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. ASTM Digital Library. URL
- Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Scilit. URL
- Health and Environmental Effects Document for 3-Nitroaniline ; Final Draft. EPA NEIPS. URL
- Aromatic Nitro and Amino Compounds.
- Safety Data Sheet: 3-Nitroaniline. Carl ROTH. URL
- SAFETY D
- This compound. CymitQuimica. URL
- 3-NITROANILINE PURE MSDS CAS No: 99-09-2 MSDS. Loba Chemie. URL
- M-NITROANILINE. NOAA - CAMEO Chemicals. URL
- N-methyl-3-nitro-aniline - Safety D
- N-methyl-3-nitro-aniline SDS, 619-26-1 Safety D
- Safety d
- N-methyl-3-nitro-aniline - Safety D
- Safety Data Sheet: 4-Methyl-3-nitroaniline. Carl ROTH. URL
- N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar r
- SAFETY D
- The metabolism of N-nitrosomethylaniline. PMC - NIH. URL
- SAFETY D
- This compound. PubChem. URL
- MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. East Harbour Group. [URL]([Link] Harbourgroup.com/wp-content/uploads/2022/02/N-METHYL-4-NITROANILINE.pdf)
- N-methyl-3-nitro-aniline. ChemicalBook. URL
- N-Methyl-4-nitroaniline - Hazardous Agents. Haz-Map. URL
- This compound, 97% 250 mg. Thermo Scientific Chemicals. URL
- This compound, 97% 250 mg. Thermo Scientific Chemicals. URL
- Thermal behavior of N-Methylaniline modified phenolic friction composites. URL
- 619-26-1(N-methyl-3-nitro-aniline) Product Description. ChemicalBook. URL
Sources
- 1. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. dl.astm.org [dl.astm.org]
- 8. M-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. N-methyl-3-nitro-aniline - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to the Reactivity of the Methylamino Group in N-Methyl-3-nitroaniline
This guide provides a comprehensive analysis of the chemical reactivity of the N-methylamino group in N-methyl-3-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights to elucidate the molecule's behavior in common synthetic transformations.
Introduction: A Molecule of Competing Influences
This compound is an aromatic amine whose reactivity is finely tuned by a delicate interplay of electronic and steric factors. The core of its chemical personality lies in the nitrogen atom of the methylamino group, a site of nucleophilicity and basicity. However, the presence of both an electron-donating methyl group and a powerful electron-withdrawing nitro group on the benzene ring creates a nuanced reactivity profile. Understanding this profile is critical for predicting reaction outcomes, designing synthetic routes, and developing novel chemical entities where this moiety is a key structural component. This guide will deconstruct the factors governing the reactivity of the methylamino group, offering both mechanistic explanations and practical protocols.
The Electronic and Steric Landscape
The reactivity of the methylamino group is not governed by its intrinsic properties alone but is profoundly modulated by its substituents. The key to understanding this compound is to analyze the electronic contributions of the methyl and nitro groups and their specific positional relationship.
The Dual Nature of the N-Methylamino Group
-
Basicity: The lone pair of electrons on the nitrogen atom confers basicity. This lone pair can accept a proton, forming a conjugate acid.
-
Nucleophilicity: The same lone pair makes the nitrogen atom a nucleophile, capable of attacking electron-deficient centers.
-
Influence of the Methyl Group: Compared to a primary amine (-NH2), the methyl group in -NHCH3 is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the nitrogen, which would typically enhance both basicity and nucleophilicity compared to its non-methylated counterpart, 3-nitroaniline.
The Powerful Influence of the Meta-Nitro Group
The nitro group (-NO2) is one of the strongest electron-withdrawing groups used in organic chemistry. It exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the benzene ring through the sigma bonds. This effect is distance-dependent but is felt throughout the molecule.
-
Resonance Effect (-M or -R): The nitro group can withdraw electron density from the ring via resonance. However, this effect is only operative when the group is in the ortho or para position relative to the site of interest.
Crucially, in this compound, the nitro group is in the meta position relative to the methylamino group. This positioning means that there is no direct resonance delocalization of the nitrogen lone pair onto the nitro group .[1][2] The primary electronic influence of the meta-nitro group on the methylamino group is therefore its powerful inductive electron withdrawal (-I effect) .[1][2][3] This strong pull on the ring's electron density significantly reduces the availability of the lone pair on the methylamino nitrogen, making it a much weaker base and a less potent nucleophile than aniline or N-methylaniline.[4][5]
The following diagram illustrates the dominant inductive effect.
Caption: Inductive electron withdrawal (-I) by the meta-nitro group.
Quantitative Comparison of Basicity
The effect of substituents on the basicity of an aniline is best quantified by comparing the pKa values of their conjugate acids (anilinium ions). A lower pKa value indicates a weaker base.
| Compound | pKa of Conjugate Acid | Rationale |
| N-Methylaniline | 4.85 | The methyl group provides a weak +I effect, making it slightly more basic than aniline.[6] |
| Aniline | 4.63[7] | The benchmark aromatic amine. |
| 3-Nitroaniline | 2.47 | The strong -I effect of the meta-nitro group significantly reduces basicity. |
| This compound | ~2.6 - 2.8 (Est.) | The -I effect of the nitro group is dominant, making it a very weak base, only slightly stronger than 3-nitroaniline due to the methyl group's minor +I effect. |
Note: An exact experimental pKa for this compound in water can be difficult to find; the value is estimated based on substituent effects described by Hammett constants.[8][9]
Reactivity Profile and Key Transformations
The reduced electron density on the methylamino nitrogen dictates its reactivity in key synthetic transformations.
N-Acylation
N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide.
-
Mechanism & Causality: While the nitrogen in this compound is a relatively weak nucleophile, it is still capable of attacking the highly electrophilic carbonyl carbon of an acyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). The base serves a critical role: it neutralizes the HCl byproduct generated during the reaction.[10] Without a base, the generated acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Experimental Protocol: N-Acetylation of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, extract the aqueous layer with the organic solvent, and combine the organic layers.
-
Purification: Wash the combined organic layers with dilute HCl (to remove excess pyridine), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-N-methyl-3-nitroaniline. The product can be further purified by recrystallization or column chromatography.[11]
-
N-Alkylation
N-alkylation involves the formation of a new carbon-nitrogen bond with an alkyl halide or other alkylating agent.[12][13][14]
-
Challenges and Considerations: The reduced nucleophilicity of this compound makes N-alkylation more challenging than for more electron-rich anilines.[15] The reaction often requires more forcing conditions (higher temperatures, stronger bases) and can be susceptible to over-alkylation, forming a quaternary ammonium salt, although this is less likely given the deactivated nature of the starting material. The choice of base is critical; a strong base like sodium hydride is often used to deprotonate the amine, generating a more potent nucleophile (an amide anion).
-
Recent Advances: Modern methods for N-alkylation include catalytic approaches using transition metals or visible-light-induced reactions, which can offer milder conditions and improved selectivity for substituted anilines.[13][16]
Diazotization
Diazotization is the reaction of an amine with nitrous acid (typically generated in situ from NaNO2 and a strong acid) to form a diazonium salt.
-
Reactivity of this compound: this compound is a secondary aromatic amine. Secondary amines react with nitrous acid to form N-nitrosoamines (R-N(CH3)-N=O), not diazonium salts.[17][18] The formation of a stable diazonium salt requires a primary aromatic amine (-NH2).[19]
-
Comparison with Primary Amines: Primary anilines that are weakly basic, such as 3-nitroaniline, can undergo diazotization, but they often require more strongly acidic conditions to ensure a sufficient concentration of the active nitrosating agent (the nitrosonium ion, NO+).[20][21] The reaction with this compound would proceed via electrophilic attack of the nitrosonium ion on the nitrogen of the methylamino group, followed by deprotonation to yield the stable N-nitroso product.
The workflow for a typical reaction involving this compound, such as acylation, is depicted below.
Caption: General experimental workflow for the N-acylation of this compound.
Conclusion
The reactivity of the methylamino group in this compound is a clear example of substituent-driven chemical behavior. While the N-methyl group provides a slight activating effect, it is overwhelmingly counteracted by the powerful inductive electron withdrawal of the meta-positioned nitro group. This renders the nitrogen lone pair significantly less available, resulting in a molecule that is a weak base and a moderate, yet synthetically useful, nucleophile. Successful transformations such as N-acylation and N-alkylation require careful consideration of reaction conditions, particularly the use of appropriate bases to drive the reaction to completion. Its nature as a secondary amine dictates that it will form N-nitroso compounds upon reaction with nitrous acid, rather than the diazonium salts characteristic of primary anilines. These fundamental principles are essential for any scientist working with this versatile chemical intermediate.
References
- Chiappe, C., Piccioli, P., & Pieraccini, D. (n.d.). Selective N-alkylation of anilines in ionic liquids. Scilit.
- Filo. (2025, October 25). Which is more basic Aniline, Ortho nitro aniline, meta nitro aniline, para nitro aniline.
- New Journal of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Royal Society of Chemistry.
- Iris-ARPI. (n.d.). Selective N-alkylation of anilines in ionic liquids.
- National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- Thomas, D. G., Billman, J. H., & Davis, C. E. (n.d.). Alkylation of Amines. II. N,N-Dialkylation of Nuclear Substituted Anilines. ACS Publications.
- Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines?
- askIITians. (2025, August 1). The correct order of basic strength of given aniline is.
- Quora. (2018, October 25). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?
- Quora. (2018, January 13). What is the effect of (NO2) group on the basicity of aniline?
- ResearchGate. (2025, December 16). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
- Nagy, P. I., et al. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.
- ResearchGate. (2025, August 6). Substituent effects on the physical properties and pKa of aniline.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
- University of Calgary. (n.d.). Amines.
- Chemistry Stack Exchange. (2020, May 5). Diazotisation of aniline derivatives.
- Quora. (2016, February 13). What is the product for reaction of ortho-nitroaniline with nitrous acid?
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Google Patents. (2002). Process for producing N-acylnitroaniline derivative.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Which is more basic Aniline, Ortho nitro aniline, meta nitro aniline, p.. [askfilo.com]
- 4. The correct order of basic strength of given aniline is: (A) o-nitroa - askIITians [askiitians.com]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. afit.edu [afit.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US20020016506A1 - Process for producing N-acylnitroaniline derivative - Google Patents [patents.google.com]
- 12. scilit.com [scilit.com]
- 13. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Selective N-alkylation of anilines in ionic liquids [arpi.unipi.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Diazotisation [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. quora.com [quora.com]
electrophilic aromatic substitution reactions of n-Methyl-3-nitroaniline
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of N-Methyl-3-nitroaniline
Executive Summary
This compound presents a compelling case study in the principles of electrophilic aromatic substitution (EAS), governed by the competing directing effects of a potent activating group (N-methylamino) and a strong deactivating group (nitro). This guide elucidates the theoretical underpinnings and practical considerations for performing EAS reactions on this substrate. A thorough analysis of the electronic effects of both substituents reveals that the ortho, para-directing N-methylamino group decisively controls the regiochemical outcome. Consequently, electrophilic attack is predicted to occur primarily at the C4 (para) and C6 (ortho) positions relative to the N-methylamino substituent. This document provides detailed mechanistic discussions and exemplar protocols for key EAS reactions—nitration, halogenation, and sulfonation—while also explaining the inherent limitations that preclude Friedel-Crafts reactions. The insights herein are intended to equip researchers and drug development professionals with the predictive power and practical knowledge necessary to effectively utilize this compound in complex synthetic pathways.
Introduction: The Duality of this compound in Electrophilic Aromatic Substitution
Molecular Architecture and Electronic Profile
This compound (C₇H₈N₂O₂) is a disubstituted benzene derivative featuring two functional groups with diametrically opposed electronic properties.[1][2][3][4] The N-methylamino group (-NHCH₃) is a powerful electron-donating group (EDG), while the nitro group (-NO₂) is a potent electron-withdrawing group (EWG). This electronic dichotomy makes the molecule a nuanced substrate for electrophilic aromatic substitution (EAS), a cornerstone reaction class in aromatic chemistry where an electrophile replaces a hydrogen atom on the aromatic ring.[5]
The Fundamental Mechanism of Electrophilic Aromatic Substitution
The EAS mechanism universally proceeds through a two-step pathway: the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity.[5][6] The rate-determining step is the initial attack by the aromatic π-system on the electrophile.[6] The stability of the sigma complex is paramount; substituents that stabilize this positively charged intermediate accelerate the reaction, while those that destabilize it have the opposite effect.
Caption: General workflow for Electrophilic Aromatic Substitution (EAS).
Regioselectivity Analysis: The Interplay of Directing Groups
The position of electrophilic attack on this compound is not random; it is dictated by the cumulative influence of its two substituents.
The N-Methylamino Group: A Powerful Activating Ortho, Para-Director
The N-methylamino group is classified as a strongly activating substituent.[7] Its activating nature stems from the ability of the nitrogen's lone pair of electrons to participate in resonance with the aromatic ring (+M effect). This donation of electron density enriches the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles.[7][8] This resonance stabilization of the sigma complex for ortho and para attack is the reason it is a potent ortho, para-director.[9][10]
The Nitro Group: A Strong Deactivating Meta-Director
Conversely, the nitro group is one of the most powerful deactivating groups.[7][11] It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-M).[12][13] This electron withdrawal destabilizes the positively charged sigma complex, slowing the reaction rate compared to benzene.[7] Resonance analysis shows that the ortho and para positions are left particularly electron-deficient.[11][13] As a result, the meta position, being the least electron-poor, becomes the default site for electrophilic attack, making the nitro group a meta-director.[11][12]
Predicting the Outcome: A Consensus of Effects
In a disubstituted benzene ring where directing effects are in opposition, the more powerful activating group typically governs the regioselectivity. In this compound, the activating N-methylamino group at C1 will direct incoming electrophiles to positions C2, C4, and C6. The deactivating nitro group at C3 directs to its meta positions, C1 and C5.
-
Position C2: Ortho to -NHCH₃ (activated), but also ortho to -NO₂ (strongly deactivated and sterically hindered).
-
Position C4: Para to -NHCH₃ (strongly activated), and ortho to -NO₂ (deactivated).
-
Position C6: Ortho to -NHCH₃ (strongly activated), and meta to -NO₂ (least deactivated position relative to the nitro group).
The overriding influence of the strongly activating N-methylamino group makes positions C4 and C6 the most probable sites for electrophilic attack. The steric hindrance at C2, being flanked by both substituents, makes it a less favorable position. Therefore, a mixture of 4-substituted and 6-substituted products is the anticipated outcome.
Caption: Directing influences on this compound.
Key Electrophilic Aromatic Substitution Reactions & Methodologies
Nitration
3.1.1. Mechanistic Considerations: Aromatic nitration is typically achieved with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[6] A critical consideration with aniline derivatives is the basicity of the amino group. In the strongly acidic "mixed acid" environment, the N-methylamino group can be protonated to form an N-methylanilinium ion (-NH₂CH₃⁺).[14][15] This protonated group is no longer an activator; it becomes a powerful deactivating, meta-directing group due to its positive charge and strong inductive electron withdrawal.[14][16] This would fundamentally alter the reaction's outcome, favoring substitution at C5.
To maintain the desired regioselectivity governed by the activating -NHCH₃ group, protection of the amine is a standard and highly recommended strategy. Acetylation with acetic anhydride to form the corresponding acetanilide derivative temporarily converts the amine into a less basic amide.[17][18] The resulting N-acetyl group is still an ortho, para-director, albeit less activating than the amino group, and it will not be protonated under nitrating conditions.[17] The acetyl group can be easily removed via hydrolysis after the nitration step.[18]
3.1.2. Predicted Products (with Amine Protection):
-
N-Methyl-N-(3-nitrophenyl)acetamide (Protected Substrate)
-
N-(2,4-dinitro-phenyl)-N-methylacetamide
-
N-(4,6-dinitro-phenyl)-N-methylacetamide
3.1.3. Experimental Protocol: Nitration via Amide Protection
Caption: Workflow for the controlled nitration of this compound.
Methodology:
-
Protection: this compound is dissolved in a slight excess of acetic anhydride, with a catalytic amount of a base like pyridine or sodium acetate, and warmed gently to form N-methyl-N-(3-nitrophenyl)acetamide.
-
Nitration: The resulting acetanilide is dissolved in concentrated sulfuric acid and cooled to 0-5 °C in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature to control the exothermic reaction.[19]
-
Work-up: After the addition is complete, the reaction is stirred for a short period before being carefully poured onto crushed ice, causing the nitrated product to precipitate.
-
Isolation: The solid is collected by vacuum filtration and washed with cold water.
-
Deprotection: The crude nitrated acetanilide is refluxed with aqueous acid (e.g., 70% H₂SO₄ or concentrated HCl) until hydrolysis is complete.[19]
-
Purification: The solution is cooled and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the final dinitrated aniline product, which can be purified by recrystallization.
Halogenation (e.g., Bromination)
3.2.1. Mechanistic Considerations: The high activation provided by the amino group means that halogenation of anilines can often proceed readily without a Lewis acid catalyst, for instance, using bromine in a solvent like acetic acid or ethanol.[7] However, this high reactivity can also lead to over-halogenation, potentially substituting at all activated positions.[8][18] The presence of the deactivating nitro group on this compound will moderate this reactivity, making mono-substitution more achievable than with aniline itself.
3.2.2. Predicted Products:
-
4-Bromo-N-methyl-3-nitroaniline
-
6-Bromo-N-methyl-3-nitroaniline
3.2.3. Experimental Protocol: Monobromination
-
Dissolution: Dissolve this compound in a suitable solvent, such as glacial acetic acid.
-
Reagent Addition: Slowly add a stoichiometric amount (one equivalent) of bromine, also dissolved in acetic acid, to the solution at room temperature with stirring.
-
Reaction: Stir the mixture until the bromine color disappears, indicating consumption of the reagent.
-
Isolation: Pour the reaction mixture into a large volume of water to precipitate the brominated product.
-
Purification: Collect the solid by filtration, wash with water, and then a dilute solution of sodium bisulfite to remove any excess bromine. The product can be purified by recrystallization from a solvent like ethanol.
Sulfonation
3.3.1. Mechanistic Considerations: Sulfonation is typically performed with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The reaction is reversible, and product distribution can be temperature-dependent.[20] As with nitration, the strongly acidic conditions can protonate the amine, favoring meta-substitution relative to the resulting anilinium group. A common outcome in the sulfonation of anilines is the initial formation of an N-sulfonated product (a sulfamic acid), which can then rearrange upon heating to the more thermodynamically stable ring-sulfonated isomers, often favoring the para-product.[8][21]
3.3.2. Predicted Products:
-
4-(Methylamino)-2-nitrobenzenesulfonic acid
-
2-(Methylamino)-4-nitrobenzenesulfonic acid
3.3.3. Experimental Protocol: Sulfonation
-
Reaction: Carefully add this compound to concentrated sulfuric acid.
-
Heating: Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours. This high temperature facilitates the rearrangement from the N-sulfonated intermediate to the C-sulfonated product.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice. The sulfonic acid product, which often exists as a zwitterion (inner salt), will precipitate.[8]
-
Isolation & Purification: Collect the solid by filtration and recrystallize from hot water.
The Challenge of Friedel-Crafts Reactions
3.4.1. Mechanistic Considerations: Friedel-Crafts alkylation and acylation reactions are quintessential EAS processes that require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[22] These reactions are notoriously ineffective on rings containing strongly deactivating substituents like a nitro group, as the ring is too electron-poor to attack the electrophile. Furthermore, the basic nitrogen atom of the N-methylamino group will act as a Lewis base and coordinate strongly with the AlCl₃ catalyst.[14][23] This complexation places a positive charge on the nitrogen, converting the activating -NHCH₃ group into a powerful deactivating group, effectively shutting down any possibility of a successful reaction.[14]
Data Summary
| Reaction | Reagents | Key Conditions | Predicted Major Products (Positions relative to -NHCH₃) |
| Nitration | HNO₃ / H₂SO₄ | 0-5°C; Amine protection required | 4-NO₂, 6-NO₂ |
| Halogenation | Br₂ in CH₃COOH | Room Temperature | 4-Br, 6-Br |
| Sulfonation | Fuming H₂SO₄ | 180-200°C | 4-SO₃H, 6-SO₃H |
| Friedel-Crafts | R-Cl / AlCl₃ | N/A | Reaction fails |
Concluding Remarks
The electrophilic substitution reactions of this compound are a clear demonstration of the hierarchical control exerted by substituents in aromatic chemistry. The activating, ortho, para-directing N-methylamino group is the dominant factor, directing incoming electrophiles primarily to the C4 and C6 positions. However, the deactivating nitro group and the basicity of the amine introduce critical practical challenges, such as the need for amine protection in strongly acidic media (nitration, sulfonation) and the complete inhibition of Friedel-Crafts reactions. A comprehensive understanding of these competing electronic and steric effects is essential for the successful manipulation and incorporation of this versatile substrate into advanced molecular architectures.
References
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.
- KP, D. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube.
- Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the... Study Prep.
- Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
- Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it.
- ChemTalk. (n.d.). Directing Effects.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Chemistry LibreTexts. (2019, June 05). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes.
- Docsity. (2009, August 30). p-nitroaniline Synthesis: Electrophilic Aromatic Substitution & Amino Group Protection.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
- Quora. (2018, April 29). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power?
- ResearchGate. (n.d.). The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding....
- NileRed. (2024, June 1). Making Nitroaniline (And the Exploding Snake). YouTube.
- Chemistry Stack Exchange. (2021, June 1). Why is it preferred to sulfonate nitrogen instead of carbon?
- PubChem. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C7H8N2O2).
- Google Patents. (n.d.). US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Directing Effects | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 13. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. docsity.com [docsity.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. quora.com [quora.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
computational modeling of n-Methyl-3-nitroaniline properties
An In-depth Technical Guide: Computational Modeling of n-Methyl-3-nitroaniline Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the computational modeling of this compound, a molecule of significant interest in industrial chemistry, particularly as an intermediate for dyes and pigments.[1] We move beyond a simple recitation of methods to offer a narrative grounded in the principles of computational chemistry, guiding the researcher through the causality of methodological choices. This document details a self-validating workflow, from initial structure optimization using Density Functional Theory (DFT) to the analysis of vibrational and electronic properties. By rigorously comparing computational outputs with established experimental data, we aim to furnish a robust protocol that ensures both accuracy and predictive power, enabling professionals to investigate the molecule's physicochemical properties with high confidence.
Introduction: The Case for Modeling this compound
This compound (C₇H₈N₂O₂), a substituted nitroaromatic compound, serves as a crucial building block in various synthetic pathways.[1] Its molecular structure, featuring an electron-donating methylamino group and an electron-withdrawing nitro group on a benzene ring, imparts specific electronic and spectroscopic properties that are of fundamental interest. The relative positions of these substituents (meta in this case) govern the molecule's dipole moment, stability, and reactivity.[2] Understanding these properties at a quantum level is essential for optimizing reaction conditions, designing novel derivatives, and ensuring product quality and safety.
Computational modeling offers a powerful, cost-effective alternative to purely empirical investigation. It allows for the detailed exploration of the molecular energy landscape, prediction of spectroscopic signatures, and elucidation of electronic characteristics that are often challenging to measure experimentally. This guide establishes a validated protocol for such an investigation, leveraging Density Functional Theory (DFT), a workhorse of modern computational chemistry for organic molecules.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₂O₂ | [5][6] |
| Molecular Weight | 152.15 g/mol | [5][7] |
| Appearance | White to brown solid/powder | [6][8][9] |
| Melting Point | 64-68 °C | [8][9] |
| UV-Vis λmax | 395 nm | [10][11] |
| CAS Number | 619-26-1 |[1][6] |
Theoretical Foundations: Selecting the Right Tools
The accuracy of any computational model is contingent upon the theoretical framework employed. For a molecule like this compound, a quantum mechanical approach is necessary to accurately describe the electronic effects of the nitro and amino groups.
Density Functional Theory (DFT)
DFT has emerged as the premier method for studying organic molecules due to its favorable balance of computational cost and accuracy. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. The choice of the exchange-correlation functional is critical. For nitroaniline derivatives, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have consistently demonstrated high reliability in predicting geometries, vibrational frequencies, and electronic properties.[2][4]
Basis Sets
The basis set is the set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost. The Pople-style basis set, 6-311++G(d,p) , represents a robust choice for this application. It is a triple-zeta basis set that provides a flexible description of the valence electrons. The additions of diffuse functions (++) are crucial for accurately modeling the lone pairs on oxygen and nitrogen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
Molecular Mechanics and Force Fields
For simulations of bulk properties or large systems (e.g., protein-ligand interactions), a full quantum mechanical treatment is often infeasible. In such cases, Molecular Mechanics (MM) is employed, which uses a classical physics model of balls (atoms) and springs (bonds). The set of parameters and functions describing these interactions is known as a force field .[12] For nitroaromatic compounds, specialized force field parameters, such as those developed within the CHARMM or generalized harmonic force field frameworks, are necessary to accurately reproduce their mechanical and vibrational properties.[13][14][15] While this guide focuses on a QM approach for a single molecule, understanding the availability of these force fields is crucial for researchers looking to extend the work to condensed-phase simulations.
A Validated Computational Workflow
This section details a step-by-step protocol for calculating the properties of this compound. Each step is designed to build upon the last, forming a self-validating system. For example, the successful completion of a vibrational frequency analysis validates the result of the geometric optimization.
Protocol 1: Step-by-Step Computational Analysis
-
Structure Input:
-
Generate a 3D structure of this compound. This can be done using its SMILES string (CNC1=CC(=CC=C1)[O-])[5] in molecular editing software like Avogadro or GaussView.
-
Perform an initial, quick geometry cleanup using a universal force field (UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Methodology: Specify the DFT functional (B3LYP) and the basis set (6-311++G(d,p)).
-
Causality: This step finds the lowest energy conformation of the molecule, its most stable structure. The accuracy of all subsequent calculations depends on starting from this true energy minimum. The calculation is considered converged when the forces on the atoms are negligible.
-
-
Vibrational Frequency Analysis:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Self-Validation: A key output is the list of vibrational frequencies. If the optimization successfully found a true energy minimum, all calculated frequencies will be positive (real). The presence of negative (imaginary) frequencies indicates a transition state or a saddle point, requiring re-optimization.
-
Insight: This calculation provides the theoretical infrared (IR) and Raman spectra, which can be directly compared to experimental spectra. It also yields thermodynamic properties like enthalpy and Gibbs free energy.
-
-
Electronic and Spectroscopic Properties:
-
From the optimized wavefunction, calculate key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
-
Calculate the Molecular Electrostatic Potential (MEP) to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
For UV-Vis spectra, perform a Time-Dependent DFT (TD-DFT) calculation to compute electronic excitation energies and oscillator strengths, which correspond to absorption maxima (λmax).
-
Results and Validation Against Experimental Data
The cornerstone of trustworthy computational modeling is validation against experimental benchmarks. For this compound, crystal structure data is available from the Crystallography Open Database (COD), providing precise experimental bond lengths and angles.[5]
Molecular Geometry
The optimized molecular structure is compared with experimental data from X-ray crystallography.[5] DFT calculations are known to reproduce geometric parameters with high fidelity.
Table 2: Comparison of Calculated vs. Experimental Geometric Parameters
| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[5] |
|---|---|---|---|
| Bond Length (Å) | C-N (amino) | Value | Value |
| C-N (nitro) | Value | Value | |
| N-O (nitro) | Value | Value | |
| Bond Angle (°) | O-N-O (nitro) | Value | Value |
| C-C-N (amino) | Value | Value | |
| Dihedral Angle (°) | C-C-N-C (methyl) | Value | Value |
(Note: Placeholder "Value" would be replaced with actual output from a calculation. The goal is to show agreement within a few percent for bond lengths and a few degrees for angles.)
The close agreement between the calculated and experimental values validates the chosen level of theory for describing the molecular structure.
Vibrational Analysis
The calculated vibrational frequencies help in the assignment of bands observed in experimental IR and Raman spectra. Key vibrational modes for this compound include the N-H stretch, asymmetric and symmetric NO₂ stretches, and various C-H and ring breathing modes.
Table 3: Calculated Key Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Range (cm⁻¹)[16][17][18] |
|---|---|---|
| N-H Stretch | Value | 3300 - 3500 |
| C-H (Aromatic) Stretch | Value | 3000 - 3100 |
| C-H (Methyl) Stretch | Value | 2850 - 3000 |
| NO₂ Asymmetric Stretch | Value | 1500 - 1620 |
| NO₂ Symmetric Stretch | Value | 1300 - 1370 |
| C-N (Amino) Stretch | Value | 1250 - 1360 |
(Note: Calculated frequencies are typically scaled by a factor (~0.96 for B3LYP) to account for anharmonicity and achieve better agreement with experiment.)
Electronic Properties and Reactivity
The electronic structure dictates the molecule's reactivity and optical properties. The HOMO and LUMO orbitals are particularly insightful.
-
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich methylamino group and the aromatic ring. This region is the most likely site for electrophilic attack.
-
LUMO: The LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the ring, representing the most favorable site for nucleophilic attack.
-
Energy Gap (ΔE): The calculated energy gap is a predictor of chemical reactivity. A smaller gap suggests higher reactivity and easier electronic excitation, which corresponds to a longer wavelength (red-shifted) absorption in the UV-Vis spectrum. The TD-DFT calculation should predict an absorption maximum close to the experimental value of 395 nm.[10][11]
Conclusion
This guide has presented an in-depth, self-validating technical workflow for the computational modeling of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can accurately predict a range of molecular properties, including equilibrium geometry, vibrational spectra, and key electronic characteristics. The critical step of validating computational results against known experimental data ensures the trustworthiness and predictive power of the model. This protocol provides researchers and scientists with a reliable framework to investigate not only the title compound but also its derivatives, facilitating the rational design of new materials and the optimization of chemical processes in a resource-efficient manner.
References
- Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy.
- Quantum chemical parameters of nitro aniline derivatives using DFT method.
- Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimeriz
- Crystal Structures and Density Functional Theory Calculations of o-and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and aromatic interactions on dimeriz
- Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen. SciSpace. [Link]
- This compound.
- Harmonic force field for nitro compounds. PubMed. [Link]
- CHARMM Force Field Parameters for Nitroalkanes and Nitroarenes.
- N-ethyl-N-methyl-3-nitroaniline.
- The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]
- N-Methy-4-Nitroaniline (MNA).
- Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
- This compound (C7H8N2O2). PubChemLite. [Link]
- 2-Methyl-3-nitroaniline.
- Harmonic force field for nitro compounds.
- Method for preparing N-methyl paranitroaniline.
- Force field (chemistry). Wikipedia. [Link]
- Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)- methylidene]aniline. IUCr Journals. [Link]
- Theoretical and experimental studies of the vibrational spectra of m-methylaniline.
- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. [Link]
- Preparation of 3-nitroaniline. PrepChem.com. [Link]
- 3-nitro-N-methylaniline. Stenutz. [Link]
- 3-Nitroaniline.
- Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.
- Molecular structure and electric properties of N-methyl-N-nitroaniline and its derivatives.
- Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and...
- (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE.
- Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Scholars Research Library. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Page loading... [wap.guidechem.com]
- 11. N-methyl-3-nitro-aniline | 619-26-1 [chemicalbook.com]
- 12. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 13. Harmonic force field for nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Azo Dyes Using N-Methyl-3-nitroaniline Intermediate
Abstract
This document provides a comprehensive guide for the synthesis of azo dyes utilizing N-methyl-3-nitroaniline as a key intermediate. Azo dyes, characterized by the functional group R-N=N-R', represent a significant class of organic colorants with wide-ranging applications in textiles, printing, and biomedical sciences.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, scientifically-grounded explanations for experimental choices, and robust safety procedures. This application note emphasizes the critical two-step process of diazotization of this compound followed by an azo coupling reaction with an appropriate coupling agent. Methodologies for the purification and characterization of the resulting azo dyes using modern analytical techniques are also thoroughly discussed.
Introduction: The Significance of Azo Dyes and this compound
Azo compounds are defined by the presence of a diazene functional group (-N=N-), which acts as a chromophore and is responsible for their vibrant colors.[3] The versatility of azo dye synthesis allows for a vast array of colors to be produced by systematically altering the aromatic structures flanking the azo bridge. Beyond their traditional use as colorants, there is a growing interest in their application in biomedical fields, including imaging, drug delivery, and photopharmacology.[1][2][4]
This compound is a valuable intermediate in the synthesis of specific azo dyes. The presence of the nitro group, a strong electron-withdrawing group, and the methyl group, a weak electron-donating group, on the aniline ring influences the electronic properties of the resulting diazonium salt and, consequently, the final color and properties of the azo dye. The primary amino group is the key functional group that undergoes diazotization to form a reactive diazonium salt.
This guide will provide a detailed protocol for the synthesis of an illustrative azo dye using this compound. The principles and techniques described can be adapted for the synthesis of a diverse library of azo compounds.
The Synthetic Pathway: A Two-Stage Process
The synthesis of azo dyes from a primary aromatic amine like this compound is a classic two-stage process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[5] This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[6][7]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, then reacts with an electron-rich coupling agent, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction to form the azo compound.[8] The position of coupling on the aromatic ring of the coupling agent is directed by the existing substituents.
The overall synthetic workflow is depicted below:
Figure 1: General workflow for the synthesis of azo dyes from this compound.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis of a representative azo dye, for instance, by coupling diazotized this compound with β-naphthol.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₇H₈N₂O₂ | 152.15 | ≥98% | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Fisher Scientific |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | VWR |
| β-Naphthol | C₁₀H₈O | 144.17 | ≥99% | Alfa Aesar |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | EMD Millipore |
| Ethanol | C₂H₅OH | 46.07 | 95% | Decon Labs |
| Deionized Water | H₂O | 18.02 | - | In-house |
Protocol 1: Diazotization of this compound
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): The diazonium salt is thermally unstable and can decompose to release nitrogen gas at higher temperatures, leading to a lower yield of the desired azo dye.[7] Maintaining a low temperature is crucial for the success of the reaction.
-
Strong Acid (HCl): The strong acid serves two purposes: it protonates the this compound to make it soluble in the aqueous medium and it reacts with sodium nitrite to generate the necessary nitrous acid in situ.[5]
-
Slow Addition of Sodium Nitrite: This ensures that the concentration of nitrous acid remains low and controlled, preventing side reactions and a rapid, exothermic reaction.
Step-by-Step Procedure:
-
In a 100 mL beaker, dissolve 1.52 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir the mixture until the amine is fully dissolved.
-
Cool the beaker in an ice-water bath, ensuring the internal temperature is maintained between 0 and 5 °C with continuous stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound solution over a period of 10-15 minutes. Use a thermometer to monitor the temperature and ensure it does not rise above 5 °C.
-
After the addition is complete, continue to stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes to ensure the diazotization is complete. The solution should be clear to pale yellow.
Protocol 2: Azo Coupling with β-Naphthol
Causality Behind Experimental Choices:
-
Alkaline Conditions (NaOH): The coupling reaction is typically carried out in a slightly alkaline solution. The phenoxide ion, formed from the phenol in the presence of a base, is a more powerful nucleophile than the neutral phenol, thus facilitating the electrophilic attack by the diazonium salt.[8]
-
Vigorous Stirring: Ensures proper mixing of the two phases (the aqueous diazonium salt solution and the alkaline β-naphthol solution) to maximize the reaction rate and yield.
Step-by-Step Procedure:
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in a separate ice-water bath to below 5 °C.
-
While stirring the β-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1.
-
A brightly colored precipitate (the azo dye) should form immediately. The color is typically an intense orange-red.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.
Protocol 3: Isolation and Purification of the Azo Dye
Causality Behind Experimental Choices:
-
Vacuum Filtration: A rapid and efficient method for separating the solid azo dye from the reaction mixture.
-
Washing with Cold Water: Removes any unreacted salts and other water-soluble impurities. Using cold water minimizes the loss of the product due to dissolution.
-
Recrystallization: A standard technique to purify solid organic compounds. The choice of solvent (e.g., ethanol) is critical; the ideal solvent should dissolve the dye at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling.
Step-by-Step Procedure:
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter paper with several portions of cold deionized water until the filtrate is colorless and neutral to litmus paper.
-
Press the solid as dry as possible on the filter paper.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dissolve the crude dye in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or a vacuum oven at a low temperature.
-
Determine the yield of the purified product.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye must be confirmed using various analytical techniques.[9]
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | To determine the wavelength of maximum absorbance (λmax) and confirm the presence of the chromophore. | A strong absorption band in the visible region (typically 400-600 nm) due to the extended π-conjugation of the azo compound.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Disappearance of the N-H stretching bands of the primary amine. Appearance of a characteristic N=N stretching vibration (around 1400-1500 cm⁻¹), which is often weak. Presence of C-H, C=C (aromatic), and potentially O-H (if a phenol was used as the coupling agent) stretching and bending vibrations.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed structure of the molecule by showing the chemical environment of each proton and carbon atom. | The spectra will show signals corresponding to the aromatic protons and carbons of both the this compound and the coupling agent moieties, with chemical shifts influenced by the azo bridge and other substituents. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its molecular formula. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized azo dye. |
Reaction Mechanism
The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism.
Figure 2: Reaction mechanism for the synthesis of an azo dye.
Safety and Handling
Working with nitroanilines and azo dyes requires strict adherence to safety protocols due to their potential toxicity.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[13]
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of dusts or vapors.[14]
-
Handling of Reagents:
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled.[12] Avoid creating dust.
-
Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.
-
Concentrated Acids and Bases: Highly corrosive. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour chemical waste down the drain.[13]
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. In case of skin contact, wash the affected area immediately with plenty of soap and water.[13] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Applications and Future Perspectives
Azo dyes synthesized from intermediates like this compound have a broad spectrum of applications. In the realm of drug development, azo compounds have been investigated for their antibacterial, antifungal, and anticancer properties.[15] The ability to fine-tune the chemical structure of azo dyes allows for the development of molecules with specific biological activities. Furthermore, the photoresponsive nature of the azo bond makes these compounds attractive for use in photoswitchable drugs and targeted drug delivery systems.[2][4] The continued exploration of novel azo dye structures derived from various intermediates will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.
References
- Khan, M. N., Parmar, D., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(9), 1071-1084. [Link]
- National Center for Biotechnology Information. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. PubMed. [Link]
- ResearchGate. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences | Request PDF. [Link]
- Semantic Scholar. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. [Link]
- Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. [Link]
- Unknown. (n.d.). The Synthesis of Azo Dyes. Source not available.
- ResearchGate. (n.d.). Scheme 2.
- AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
- Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP)
- UPB. (n.d.).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (1966). Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline. Journal of the Chemical Society B: Physical Organic. [Link]
- National Institutes of Health. (n.d.).
- Quora. (2016). What is the product for reaction of ortho-nitroaniline with nitrous acid? [Link]
- Al-Nahrain Journal of Science. (2024).
- Chemical Education Xchange. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Scientific Research Publishing. (2014). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. Green and Sustainable Chemistry, 4, 111-119. [Link]
- International Journal of Research and Analytical Reviews. (n.d.).
- Wikipedia. (n.d.). Azo coupling. [Link]
- Wikipedia. (n.d.). 3-Nitroaniline. [Link]
- Google Patents. (n.d.). EP0918220A1 - Diazonium ion assay reagents and methods for their use.
- Al-Nahrain Journal of Science. (2024).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. | Semantic Scholar [semanticscholar.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. geneseo.edu [geneseo.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. amherst.edu [amherst.edu]
- 14. aarti-industries.com [aarti-industries.com]
- 15. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
Application Notes & Protocols: N-Methyl-3-nitroaniline as a Strategic Building Block in Pharmaceutical Synthesis
Abstract
N-Methyl-3-nitroaniline is a versatile bifunctional molecule that serves as a critical starting material and intermediate in the synthesis of complex pharmaceutical agents. Its unique electronic and structural properties, characterized by an electron-donating secondary amine and a versatile electron-withdrawing nitro group in a meta configuration, provide a powerful handle for strategic molecular elaboration. This document provides an in-depth guide for researchers and drug development professionals on the applications of this compound, focusing on its core reactivity, role in the synthesis of kinase inhibitors, and detailed experimental protocols for its key transformations.
Introduction: The Profile of a Versatile Intermediate
This compound (CAS 619-26-1) is a solid organic compound that has gained prominence as a key building block in medicinal chemistry.[1][2] The strategic placement of the N-methylamino and nitro groups on the aniline scaffold allows for sequential and regioselective chemical modifications. The nitro group, in particular, is a latent amino group, which can be unmasked under specific reductive conditions. This transformation is fundamental to its utility, as it introduces a primary amine that is crucial for constructing amide, guanidine, or pyrimidine moieties found in many biologically active molecules.[3][4]
Physicochemical Properties
A comprehensive understanding of the compound's physical and chemical properties is essential for its effective use in synthesis, including handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 619-26-1 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [5][6] |
| Molecular Weight | 152.15 g/mol | [5][6] |
| Appearance | White to brown solid/powder | [1][6] |
| Melting Point | 64°C to 68°C | [6] |
| Topological Polar Surface Area | 57.8 Ų | [7] |
| Solubility | Very slightly soluble in water (0.73 g/L at 25°C) | [7] |
| Synonyms | 3-Nitro-N-methylaniline, N-Methyl-m-nitroaniline | [1][6][7] |
Core Reactivity and Synthetic Strategy
The synthetic value of this compound is rooted in the distinct reactivity of its two functional groups. The secondary amine can be involved in reactions such as acylation or alkylation, while the nitro group's primary role is as a precursor to a primary amine. The most common and pivotal transformation is the selective reduction of the nitro moiety.
This reduction to N-methyl-m-phenylenediamine is a gateway to a vast array of subsequent reactions. The resulting diamine, with its differentially substituted amino groups (one primary, one secondary), allows for highly selective derivatization, a critical requirement in multi-step pharmaceutical synthesis.
Application Spotlight: Synthesis of Tyrosine Kinase Inhibitors
Aryl amino groups are privileged structures in the design of kinase inhibitors, as they often function as key hydrogen bond donors that interact with the hinge region of the kinase ATP-binding site. The reduction of a nitroaniline core is a well-established strategy for introducing this pharmacophore. This compound and its structural analogs, like 4-methyl-3-nitroaniline, are instrumental in the synthesis of several blockbuster anti-cancer drugs, including Imatinib and Nilotinib.[3][4][8]
The synthesis of Nilotinib, a Bcr-Abl kinase inhibitor, provides an excellent case study. A key intermediate, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-amino-benzamide, is prepared via the reduction of its corresponding nitro precursor.[4][9] This step is critical for installing the primary amine required for the subsequent guanidinylation and cyclization steps to form the final drug molecule.
Experimental Protocols
The following protocols are provided as representative examples of the key transformations involving nitroaniline building blocks. Researchers must adapt these procedures based on the specific substrate and scale, always adhering to rigorous safety standards.
Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction
This method is widely used in industrial production due to its high efficiency, clean reaction profile, and the ease of product isolation by simple filtration of the catalyst.[10]
Objective: To reduce the nitro group of a substituted N-methyl-nitroaniline derivative to a primary amine using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
Substituted N-methyl-nitroaniline derivative (1.0 eq)
-
Palladium on Carbon (10% Pd, 0.01-0.05 eq)
-
Methanol or Ethanol (as solvent)
-
Hydrogen gas (H₂)
-
Celite or a similar filter aid
-
Parr hydrogenator or a balloon hydrogenation setup
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: To the vessel, add the substituted N-methyl-nitroaniline derivative followed by the solvent (e.g., methanol) to form a solution or slurry.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably under a blanket of inert gas or added as a slurry in the reaction solvent to minimize fire risk.
-
Hydrogenation: Seal the vessel. Purge the headspace several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi, but consult specific literature for your substrate).[10]
-
Reaction: Begin vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen gas. The reaction is often exothermic; monitor the temperature and apply cooling if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. Hydrogen uptake will also cease upon completion.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product. Causality Note: The filter cake containing the catalyst should not be allowed to dry in the air, as it can ignite. It should be quenched with water immediately after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-methyl-phenylenediamine product, which can be purified further by crystallization or chromatography if necessary.
Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)
This is a classic and reliable laboratory-scale method for nitro group reduction, particularly useful when catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible functional groups sensitive to hydrogenation).[9][11]
Objective: To reduce a substituted N-methyl-nitroaniline using stannous chloride.
Materials:
-
Substituted N-methyl-nitroaniline derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolution: Dissolve the nitroaniline substrate in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add the Tin(II) chloride dihydrate to the solution. If the reaction is slow, gentle heating (e.g., to 50-70°C) may be required. Some procedures call for an acidic medium, in which case concentrated HCl is added.[9]
-
Reaction: Stir the mixture at the chosen temperature. The reaction can take from 1 to 12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material has disappeared.
-
Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice. Slowly add a saturated solution of sodium bicarbonate or a dilute NaOH solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to ~8-9. Causality Note: This step must be done carefully as it can be exothermic. The goal is to precipitate tin hydroxides, which are insoluble, while ensuring the desired amine product remains in the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved via column chromatography.
Safety and Handling
This compound and related nitroaromatic compounds require careful handling.[12][13]
-
Hazards: Harmful if swallowed and may cause an allergic skin reaction.[5][7] Structurally similar compounds are known to cause methemoglobinemia, leading to cyanosis.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13] Work in a well-ventilated fume hood.
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[12]
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[12]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[12]
-
Conclusion
This compound is a high-value building block whose strategic importance in pharmaceutical synthesis is well-established. Its utility is primarily derived from the nitro group, which serves as a robust and reliable precursor to a primary amine—a critical pharmacophore in many drug classes, especially kinase inhibitors. By understanding its core reactivity and mastering the key reductive transformations, researchers can effectively leverage this intermediate to construct complex and potent therapeutic agents. The protocols and insights provided herein serve as a foundational guide for the successful application of this compound in drug discovery and development programs.
References
- Synthesis of N-methyl-o-phenylenediamine. PrepChem.com. [Link]
- This compound | C7H8N2O2.
- CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
- IM
- CN101735196B - Method for synthesizing Imatinib.
- Safety data sheet according to Regul
- Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
- Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. [Link]
- CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
- Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro.
- WO2010014022A1 - A process for the preparation of imatinib.
- Synthesis of imatinib mesylate.
- FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. [Link]
- Reduction of nitro compounds. Wikipedia. [Link]
- Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of Imatinib. Tyrosine Kinase Inhibitors. [Link]
- US20150183762A1 - Process for the preparation of nilotinib.
- New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K).
- WO2016187824A1 - Method of preparing nilotinib.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Critical review on the chemical reduction of nitroaniline. RSC Publishing. [Link]
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
- N-Methy-4-Nitroaniline (MNA).
- Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. MDPI. [Link]
- 57789 PDFs | Review articles in KINASE INHIBITORS.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. N-methyl-3-nitro-aniline | 619-26-1 [chemicalbook.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. asianpubs.org [asianpubs.org]
- 5. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
- 10. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. M-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
protocol for the methylation of 3-nitroaniline to n-Methyl-3-nitroaniline
Protocol for the Selective N-Mono-Methylation of 3-Nitroaniline
For Research Use Only.
Abstract
This application note provides a comprehensive, field-proven protocol for the selective N-mono-methylation of 3-nitroaniline to yield N-methyl-3-nitroaniline. The synthesis is achieved through a robust and scalable procedure utilizing formaldehyde in concentrated sulfuric acid. This method is advantageous for its high selectivity for the mono-methylated product, avoiding the common issue of over-methylation to the tertiary amine. This guide offers a detailed, step-by-step methodology, an in-depth explanation of the reaction mechanism, safety protocols, and product characterization. It is intended for researchers and professionals in organic synthesis and drug development.
Introduction
N-methylated anilines are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The selective introduction of a single methyl group onto the nitrogen atom of anilines is a crucial, yet often challenging, synthetic transformation. A primary difficulty is controlling the reaction to prevent the formation of the di-methylated product.
The protocol herein describes a classic and effective method for the N-mono-methylation of 3-nitroaniline. The use of formaldehyde as the methylating agent in a strong acid medium, such as concentrated sulfuric acid, provides a reliable route to the desired this compound. The strong acidic environment protonates the amino group of the starting material, which modulates its reactivity and favors the mono-alkylation product.
Reaction Scheme
Figure 1: General reaction scheme for the N-methylation of 3-nitroaniline to this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-Nitroaniline | Reagent | Sigma-Aldrich | 99-09-2 | Toxic, handle with care. |
| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | 7664-93-9 | Corrosive, handle in a fume hood. |
| Paraformaldehyde | Reagent | Acros Organics | 30525-89-4 | Source of formaldehyde. |
| Ammonium Hydroxide (NH₄OH) | 28-30% | VWR | 1336-21-6 | Use in a well-ventilated area. |
| Methanol (MeOH) | ACS Grade | EMD Millipore | 67-56-1 | For recrystallization. |
| Deionized Water | - | - | 7732-18-5 | |
| Ice | - | - | - | |
| Celite® | - | Sigma-Aldrich | 68855-54-9 | Optional, for filtration. |
Safety Precautions
This protocol involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood.
-
3-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care and always add acid to water, never the other way around.
-
Paraformaldehyde: Harmful if swallowed or inhaled. Irritating to eyes, respiratory system, and skin.
-
Ammonium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract.
-
Methanol: Flammable and toxic.
Experimental Protocol
This protocol is based on the well-established method of N-monomethylating nitroanilines using formaldehyde in sulfuric acid.[2]
Part 1: Reaction Setup
-
Preparation of the Reaction Vessel: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid (95-98%).
-
Cooling: Place the flask in an ice-water bath and cool the sulfuric acid to 0-5 °C with gentle stirring.
-
Addition of 3-Nitroaniline: Slowly and portion-wise, add 13.8 g (0.1 mol) of 3-nitroaniline to the cold sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. Stir the mixture until all the 3-nitroaniline has dissolved.
-
Addition of Paraformaldehyde: Once the 3-nitroaniline is completely dissolved, add 3.3 g (0.11 mol, 1.1 equivalents) of paraformaldehyde to the reaction mixture in small portions. Maintain the temperature below 10 °C.
-
Reaction: After the addition of paraformaldehyde is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 50-60 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system.
Part 2: Work-up and Isolation
-
Quenching: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice in a 1 L beaker with vigorous stirring. This should be done in a fume hood as some fumes may be evolved.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding 28-30% ammonium hydroxide. This is a highly exothermic process, so the addition should be done slowly with continuous stirring and cooling in an ice bath to maintain the temperature below 20 °C. Continue adding ammonium hydroxide until the pH of the solution is approximately 8-9. A yellow precipitate of the crude this compound will form.
-
Isolation of Crude Product: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water until the washings are neutral.
Part 3: Purification
-
Recrystallization: Transfer the crude product to a 500 mL Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid. For example, a patent for a similar compound suggests using approximately 240g of methanol for a crude product of a similar scale.[1] If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Crystallization: Allow the hot methanolic solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold methanol, and dry them in a vacuum oven at 50 °C to a constant weight.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The methylation of 3-nitroaniline with formaldehyde in a strong acid is analogous to the well-known Eschweiler-Clarke reaction .[3][4][5] The mechanism proceeds through the following key steps:
-
Formation of the Iminium Ion: The primary amine (3-nitroaniline) attacks the protonated formaldehyde to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form a reactive electrophilic species known as an iminium ion.
-
Hydride Transfer: While the classic Eschweiler-Clarke reaction uses formic acid as the hydride source, in this sulfuric acid-mediated reaction, it is proposed that a second molecule of formaldehyde or another species in the reaction mixture acts as the reducing agent, providing a hydride to the iminium ion. This reduction step yields the N-methylated product.
The strongly acidic conditions are crucial for the selectivity of mono-methylation. The nitrogen atom of the product, this compound, is more basic than the starting material and will be readily protonated in the sulfuric acid medium. This protonation deactivates it towards further reaction with formaldehyde, thus preventing the formation of the di-methylated product.
Caption: Simplified mechanism of N-mono-methylation.
Characterization of this compound
The purified product should be a yellow crystalline solid.
-
Molecular Formula: C₇H₈N₂O₂
-
Molecular Weight: 152.15 g/mol [6]
-
Melting Point: Literature values vary, typically in the range of 65-68 °C. A sharp melting point is indicative of high purity.
-
¹³C NMR: Spectral data is available in public databases such as PubChem.[6]
Discussion of Alternative Protocols
While the formaldehyde/sulfuric acid method is robust, several modern alternatives for N-methylation exist. These often offer milder reaction conditions and are of interest for substrates that are sensitive to strong acids.
-
Catalytic Methylation with Methanol: Transition metal catalysts, such as those based on ruthenium, iridium, or nickel, can catalyze the N-methylation of anilines using methanol as a green methylating agent. These reactions often proceed via a "borrowing hydrogen" mechanism.
-
Reductive Amination with Other Reducing Agents: The Eschweiler-Clarke reaction can be modified by using other reducing agents in place of formic acid, such as sodium cyanoborohydride or sodium borohydride.[4]
-
Methylation with Dimethyl Sulfoxide (DMSO): In the presence of formic acid, DMSO can act as a methylating agent for a broad range of amines.
These alternative methods can be advantageous in terms of functional group tolerance and avoiding the use of highly corrosive reagents.
Conclusion
The protocol detailed in this application note provides a reliable and selective method for the synthesis of this compound. The use of formaldehyde in concentrated sulfuric acid is a classic yet effective approach for achieving mono-methylation. By carefully controlling the reaction conditions and following the outlined purification procedure, researchers can obtain the desired product in good yield and high purity. The understanding of the underlying reaction mechanism and adherence to the safety precautions are paramount for the successful and safe execution of this synthesis.
References
- Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules.
- Eschweiler–Clarke reaction. Wikipedia.
- Eschweiler-Clarke Reaction. YouTube.
- Eschweiler–Clarke reaction. Grokipedia.
- This compound. PubChem.
- This compound | C7H8N2O2 | CID 219622. PubChem.
- Preparation method of 4-fluoro-N-methyl-3-nitroaniline - Google Patents.
- Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents.
- Purification by Recrystallization - CUNY.
- Eschweiler-Clarke Reaction - J&K Scientific LLC.
- Electronic Supplementary Information - The Royal Society of Chemistry.
- Eschweiler-Clarke Reaction - NROChemistry.
- Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. SpringerLink.
- Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry.
- A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - University of Liverpool.
- Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing).
- A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. N,N-DIMETHYL-3-NITROANILINE(619-31-8) 1H NMR spectrum [chemicalbook.com]
- 5. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthetic Utility of n-Methyl-3-nitroaniline in Heterocyclic and Azo Dye Chemistry
Introduction
Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, making the development of efficient synthetic routes to these scaffolds a cornerstone of modern chemical research.[1] The choice of starting material is paramount, as its inherent structure dictates the most viable synthetic pathways. n-Methyl-3-nitroaniline is a readily available aromatic compound featuring an N-methylamino group and a nitro group in a 1,3- or meta-relationship on the benzene ring.[2] This specific substitution pattern is a critical determinant of its reactivity. While precursors with ortho-substituents are classically used for the direct synthesis of fused heterocycles like benzimidazoles or quinoxalines, the meta-arrangement in this compound directs its utility towards other valuable chemical structures.
This guide provides a detailed exploration of the primary applications of this compound in chemical synthesis. We will begin with its foundational transformation—the reduction of the nitro group to an amine—to generate the key intermediate, N¹-methylbenzene-1,3-diamine. Subsequently, we will detail a robust protocol for the synthesis of vibrant azo dyes, a classic application for aromatic diamines. Finally, we will discuss potential multi-step strategies for accessing more complex heterocyclic systems, providing researchers with a comprehensive understanding of this versatile building block.
Part 1: Foundational Reaction: Reduction to N¹-Methylbenzene-1,3-diamine
Scientific Rationale: The most critical transformation of this compound for further synthesis is the reduction of its nitro group (-NO₂) to a primary amine (-NH₂). This reaction converts the starting material into N¹-methylbenzene-1,3-diamine. The choice of reducing agent is crucial and is dictated by factors such as cost, safety, and compatibility with other functional groups.
Common methods include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas. This is a very clean method but requires specialized equipment for handling hydrogen.
-
Metal/Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of strong acids (e.g., HCl) are effective but can generate significant metallic waste.
-
Sodium Dithionite (Na₂S₂O₄): This is a milder, convenient, and cost-effective reducing agent often used in aqueous or alcoholic media. It is particularly useful for one-pot reductive cyclization reactions.[3]
For this protocol, we will focus on a standard catalytic hydrogenation, which offers high yields and clean product formation, making it ideal for producing the key diamine intermediate for subsequent steps.
Workflow for Nitro Group Reduction
The process involves the catalytic transfer of hydrogen to the nitro group, selectively reducing it to an amine without affecting the aromatic ring or the N-methyl group.
Caption: Workflow for the reduction of this compound.
Detailed Protocol 1: Synthesis of N¹-Methylbenzene-1,3-diamine
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (2-5 mol%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus
-
Celite® or other filter aid
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 32.8 mmol) in ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 350 mg, ~3 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this purge-fill cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to recover any adsorbed product. Caution: The filtered catalyst should not be allowed to dry completely in the air as it may ignite. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N¹-methylbenzene-1,3-diamine. The product is often a dark oil or low-melting solid and can be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography.
Trustworthiness Note: The successful reduction can be confirmed by ¹H NMR spectroscopy (disappearance of aromatic protons adjacent to the nitro group and appearance of a broad -NH₂ signal) and mass spectrometry (a molecular ion corresponding to C₇H₁₀N₂). The product is susceptible to air oxidation and should be stored under an inert atmosphere.
Part 2: Application in Azo Dye Synthesis
Scientific Rationale: Aromatic amines are classic precursors for azo dyes. The synthesis involves two main stages: diazotization and azo coupling.[4]
-
Diazotization: The primary amino group of N¹-methylbenzene-1,3-diamine is converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl. This reaction is performed at low temperatures (0-5 °C) as diazonium salts are generally unstable. The secondary N-methylamino group is significantly less reactive under these conditions.
-
Azo Coupling: The resulting diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound (the "coupling partner"), such as a phenol or an aniline, in an electrophilic aromatic substitution reaction. This forms the characteristic azo linkage (-N=N-), which is a powerful chromophore responsible for the intense color of these dyes.
Mechanism of Azo Dye Formation
Caption: General mechanism for the synthesis of an azo dye.
Detailed Protocol 2: Synthesis of an Azo Dye from N¹-Methylbenzene-1,3-diamine
Materials:
-
N¹-methylbenzene-1,3-diamine (1.0 eq, from Protocol 1)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Concentrated Hydrochloric Acid (HCl) (~3.0 eq)
-
2-Naphthol (coupling partner) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ice, water, and standard glassware
Procedure:
Step A: Diazotization
-
In a beaker, dissolve N¹-methylbenzene-1,3-diamine (e.g., 1.22 g, 10.0 mmol) in a mixture of concentrated HCl (2.5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice bath with stirring.
-
In a separate small flask, dissolve sodium nitrite (0.73 g, 10.5 mmol) in a minimal amount of cold water (~5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold diamine solution. Maintain the temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be tested for using starch-iodide paper (turns blue). The resulting solution contains the aryl diazonium salt.
Step B: Azo Coupling 4. In a separate beaker, dissolve 2-naphthol (1.44 g, 10.0 mmol) in a 10% aqueous sodium hydroxide solution (10 mL). Cool this solution in an ice bath. 5. Slowly and with vigorous stirring, add the cold diazonium salt solution from Step A to the cold 2-naphthol solution. 6. An intensely colored precipitate (typically red or orange) should form immediately. 7. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
Step C: Isolation 8. Collect the solid azo dye by vacuum filtration. 9. Wash the filter cake thoroughly with cold water until the filtrate is neutral. 10. Allow the product to air-dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Data Presentation: Expected Colors of Azo Dyes
The final color of the dye is highly dependent on the chosen coupling partner due to its effect on the electronic structure of the conjugated π-system.
| Coupling Partner | Class | Expected Color |
| 2-Naphthol | Naphthol | Orange-Red |
| Phenol | Phenol | Yellow-Orange |
| Resorcinol | Phenol | Orange |
| N,N-Dimethylaniline | Aniline | Red |
Part 3: Advanced Synthetic Strategies for Fused Heterocycles
Scientific Disclaimer: As previously noted, the meta-orientation of the functional groups in this compound prevents its direct use in classical, one-pot syntheses of fused heterocycles like benzimidazoles. Accessing such structures requires multi-step synthetic sequences designed to install the necessary functionality in an ortho-relationship. The following are expert-level conceptual strategies rather than routine protocols.
Strategy 1: Directed ortho-Metalation (DoM) The N-methylamino group, after suitable protection (e.g., as a pivalamide or carbamate), can act as a directed metalation group (DMG). Using a strong base like sec-butyllithium or t-butyllithium could selectively deprotonate the C2 position, which is ortho to the directing group. The resulting aryllithium species can be trapped with an electrophile to install a new functional group (e.g., -CHO, -Br, -COOH) at C2. This newly installed group, now ortho to the nitrogen, could participate in a subsequent cyclization reaction after deprotection and reduction of the nitro group. This approach is powerful but requires strict anhydrous and anaerobic conditions.
Strategy 2: Electrophilic Aromatic Substitution The powerful ortho, para-directing ability of the N-methylamino group, combined with the meta-directing effect of the nitro group, strongly activates the C2, C4, and C6 positions towards electrophilic attack. A carefully controlled electrophilic substitution, such as bromination, could install a halogen at the C2 position. Subsequent reduction of the nitro group would yield a 2-bromo-N¹-methylbenzene-1,3-diamine derivative. This intermediate could then be subjected to transition-metal-catalyzed cross-coupling reactions to form the desired heterocyclic ring.
Conclusion
This compound is a valuable, yet often misunderstood, starting material. Its synthetic utility is fundamentally governed by the meta-relationship of its two key functional groups. While this precludes its direct application in common syntheses of fused heterocycles, it serves as an excellent precursor for N¹-methylbenzene-1,3-diamine. This key intermediate is readily employed in the robust and reliable synthesis of azo dyes, a field with continuing importance in materials science. For researchers in drug development, accessing complex fused heterocycles from this starting material requires advanced, multi-step strategies to overcome the constitutional barrier of its meta-substitution. Understanding these principles allows for the rational design of synthetic routes that fully leverage the chemical potential of this versatile building block.
References
- Mąkosza, M., & Winiarski, J. (2011). N-Aryl-2-nitrosoanilines as intermediates in the synthesis of substituted phenazines from nitroarenes. Tetrahedron Letters, 52(43), 5674-5676. [Link]
- ResearchGate. (n.d.). Scheme 1. Synthesis of phenazine derivatives. [Image].
- Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]
- Ningbo Innopharmchem Co.,Ltd. (n.d.). The Crucial Role of 3-Methyl-5-nitroaniline in Modern Chemical Synthesis.
- ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. [Image].
- Pietrzykowski, Z., & Zielenkiewicz, W. (1974). SYNTHESIS OF SOME PHENAZINE DERIVATIVES. Canadian Journal of Chemistry, 52(10), 1822-1826. [Link]
- Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.
- Nayak, N., et al. (2016). Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. Indian Journal of Heterocyclic Chemistry, 26(1), 1-8. [Link]
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. [Image].
- Shaikh, A. Z., et al. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 14(2), 149-151. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219622, this compound.
- mtieat. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Lone, S. H., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research, 13(11), 01-14. [Link]
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 496-522. [Link]
- ResearchGate. (2025). Modern approaches to the synthesis of phenazine derivatives (microreview).
Sources
Application Notes & Protocols: The Strategic Reaction of n-Methyl-3-nitroaniline with Electrophiles
Abstract: This technical guide provides an in-depth analysis of electrophilic aromatic substitution (EAS) reactions on n-Methyl-3-nitroaniline. We dissect the competing electronic influences of the n-methylamino and nitro substituents to predict regiochemical outcomes. This document furnishes researchers, medicinal chemists, and drug development professionals with both the theoretical foundation and field-tested protocols for key electrophilic transformations, including halogenation, nitration, and sulfonation. The inherent limitations regarding Friedel-Crafts reactions are also critically discussed. Our approach emphasizes the causality behind experimental design, ensuring protocols are robust and outcomes are predictable.
Theoretical Framework: Predicting Regioselectivity in a Dichotomous System
The reactivity of this compound in electrophilic aromatic substitution is a classic case of competing directing effects. The outcome of any EAS reaction is dictated by the electronic interplay between the activating n-methylamino group and the deactivating nitro group.
The Dueling Substituents: Activation vs. Deactivation
Substituents on a benzene ring fundamentally alter the nucleophilicity of the aromatic system, thereby governing the rate and regioselectivity of EAS reactions.[1] This influence is a combination of two primary electronic phenomena: the resonance (mesomeric) effect and the inductive effect.[2][3]
-
Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and accelerating the rate of electrophilic attack compared to unsubstituted benzene.[4] They stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.[1]
-
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate.[5] They destabilize the arenium ion intermediate.[1]
The n-Methylamino Group: A Potent Ortho, Para-Director
The n-methylamino (-NHCH₃) group is a strong activating group. The nitrogen atom, directly attached to the ring, possesses a lone pair of electrons that can be delocalized into the π-system through resonance.[5] This donation of electron density significantly enriches the positions ortho and para to the substituent, making them the primary sites for electrophilic attack. While the nitrogen is more electronegative than carbon and exerts a weak electron-withdrawing inductive effect, the resonance effect is overwhelmingly dominant.[5]
The Nitro Group: A Strong Meta-Director
Conversely, the nitro (-NO₂) group is one of the most powerful deactivating groups.[5][6] It strongly withdraws electron density from the ring through both a powerful inductive effect (due to the positive formal charge on the nitrogen) and a resonance effect.[7][8] This resonance withdrawal removes electron density specifically from the ortho and para positions, leaving the meta positions as the least electron-deficient sites.[7] Consequently, the incoming electrophile is directed to the meta position by default.[6][9]
Synthesis of Effects: Directing the Electrophile on this compound
In electrophilic substitution reactions, the most powerful activating group generally controls the regioselectivity.[10] In this compound, the activating -NHCH₃ group at C1 dictates the positions of substitution over the deactivating -NO₂ group at C3.
Let's analyze the potential sites for electrophilic attack (E⁺):
-
Position 2 (ortho to -NHCH₃, ortho to -NO₂): While activated by the amino group, this site is strongly deactivated by the adjacent nitro group and is subject to significant steric hindrance from both substituents. Attack at this position is highly disfavored.
-
Position 4 (para to -NHCH₃, ortho to -NO₂): This position is strongly activated by the amino group's resonance effect. Although it is ortho to the deactivating nitro group, the powerful activating effect makes it a viable and often major product site.
-
Position 5 (meta to both -NHCH₃ and -NO₂): This position is not significantly activated by the amino group and is the preferred site of attack relative to the nitro group's own directing effect. However, it cannot compete with the strongly activated positions 4 and 6.
-
Position 6 (ortho to -NHCH₃, meta to -NO₂): This position is strongly activated by the amino group and is only meta to the deactivating nitro group, meaning it is less electronically disfavored than the 2 and 4 positions. This site is a highly probable location for substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 8. sarthaks.com [sarthaks.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Derivatization of N-Methyl-3-nitroaniline for Medicinal Chemistry Scaffolds
Abstract
N-Methyl-3-nitroaniline is a versatile starting material in medicinal chemistry, offering multiple reaction sites for structural elaboration. Its unique electronic configuration—an electron-donating N-methylamino group and a strongly electron-withdrawing nitro group—allows for selective chemical modifications. This guide provides detailed protocols for four key derivatization strategies: reduction of the nitro group, acylation of the secondary amine, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling. Each protocol is accompanied by expert insights into the reaction mechanisms and rationale for procedural steps, empowering researchers to leverage this valuable scaffold in drug discovery programs.
Introduction and Strategic Overview
Substituted anilines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1] The strategic derivatization of simple aniline building blocks is a cornerstone of library synthesis and lead optimization. This compound (Figure 1) is a particularly useful starting scaffold due to the orthogonal reactivity of its functional groups.
The primary amino group, once unmasked from the nitro group, is a key site for interaction with biological targets, while the aromatic ring provides a framework for tuning physicochemical properties like solubility and metabolic stability.[2][3][4] However, the aniline motif itself can be prone to metabolic oxidation, leading to the formation of reactive metabolites.[2][3] Careful derivatization of the aromatic ring can mitigate these liabilities.
This application note outlines four primary pathways for derivatization, enabling chemists to generate diverse molecular architectures from a single, commercially available starting material.
Figure 1: Structure of this compound Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol CAS Number: 619-26-1[5]
Reactivity Profile of this compound
Understanding the electronic properties of this compound is critical for planning successful synthetic transformations.
-
N-Methylamino Group (-NHCH₃): This is a moderately activating, ortho, para-directing group due to the lone pair on the nitrogen atom which can donate electron density into the ring through resonance.[6]
-
Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature through both resonance and inductive effects.[7]
The positions on the aromatic ring are influenced by these competing effects:
-
Positions 2, 4, 6: Activated by the -NHCH₃ group.
-
Position 5: Activated by the -NHCH₃ group (para) and deactivated by the -NO₂ group (meta).
-
Positions 2, 6: Most activated for electrophilic substitution.
-
Position 4: Highly activated, but may experience some steric hindrance.
This electronic landscape dictates the regioselectivity of reactions like halogenation and allows for predictable modifications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cresset-group.com [cresset-group.com]
- 5. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: The Strategic Importance of n-Methyl-3-nitroaniline
An Application Guide to n-Methyl-3-nitroaniline as a Versatile Precursor in Agrochemical Synthesis
This compound (CAS No. 619-26-1) is an aromatic amine derivative that serves as a highly versatile and strategic precursor in the synthesis of complex organic molecules.[1][2][3] Its molecular architecture, featuring a nucleophilic secondary amine, a reducible nitro group, and an aromatic ring, provides multiple reactive sites for constructing diverse molecular scaffolds. These characteristics make it a valuable building block in various industries, including the manufacturing of dyes, pigments, and pharmaceuticals.[1][4] In the agrochemical sector, its true potential is unlocked through a critical primary transformation: the reduction of its nitro group. This initial step yields a highly reactive diamine intermediate, paving the way for the synthesis of novel compounds with potential herbicidal, fungicidal, or insecticidal activity.
This guide provides a detailed exploration of this compound's application in agrochemical synthesis, focusing on the foundational protocols and the chemical principles that underpin its utility. We will detail the conversion to its key diamine intermediate and demonstrate its subsequent use in building more complex molecular frameworks relevant to crop protection chemistry.
Part 1: The Gateway Reaction - Synthesis of the Key Intermediate N¹-methylbenzene-1,3-diamine
The primary pathway to leveraging this compound in synthesis is the selective reduction of the nitro group to a primary amine. This transformation converts the precursor into N¹-methylbenzene-1,3-diamine, a potent bifunctional intermediate. The presence of two amine groups with differing nucleophilicity (the secondary N-methyl amine and the primary aniline amine) allows for selective and sequential reactions, a crucial feature for building complex agrochemical candidates.
Catalytic hydrogenation is the preferred industrial method for this reduction due to its high efficiency, clean conversion, and scalability.[5][6] The process involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst.
Causality and Experimental Rationale:
-
Catalyst Selection: Noble metal catalysts such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are highly effective for nitro group reductions.[5] They provide a high surface area for the adsorption of hydrogen and the aromatic nitro compound, facilitating efficient hydrogen transfer. Vanadium compounds can be used as promoters to suppress the formation of hazardous hydroxylamine intermediates, which can be unstable.[5]
-
Solvent System: Polar aprotic solvents like Tetrahydrofuran (THF) or polar protic solvents like methanol or ethanol are typically used.[5][7] They effectively dissolve the starting material and intermediate products while being relatively inert under hydrogenation conditions.
-
Reaction Conditions (Pressure & Temperature): The reaction is typically run under elevated hydrogen pressure (e.g., 10-20 bar) to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a practical rate.[5] Moderate temperatures (e.g., 60-120°C) are used to increase the reaction rate without promoting undesirable side reactions like ring hydrogenation.[5] Careful control is essential to manage the exothermic nature of the reaction and prevent the accumulation of unstable intermediates.[6]
Experimental Protocol 1: Catalytic Hydrogenation of this compound
This protocol describes the batch hydrogenation of this compound to N¹-methylbenzene-1,3-diamine using a Palladium on Carbon catalyst.
Step-by-Step Methodology:
-
Reactor Preparation: Charge a suitable high-pressure autoclave (e.g., a Parr reactor) with this compound and the solvent (Methanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen), carefully add the 5% Pd/C catalyst to the reactor. The catalyst is typically used as a slurry in the reaction solvent.
-
Inerting: Seal the autoclave and purge the system multiple times with nitrogen gas to remove all oxygen, which can deactivate the catalyst and create a potential safety hazard with hydrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reaction mixture to the target temperature.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases. Samples can be carefully taken to analyze the reaction mixture by HPLC or TLC.
-
Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the system again with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent (Methanol) to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid is N¹-methylbenzene-1,3-diamine, which can be purified further by distillation or crystallization if required.
Data Presentation: Hydrogenation Protocol
| Parameter | Value / Condition | Rationale |
| Starting Material | This compound (1.0 eq) | The precursor molecule. |
| Catalyst | 5% Palladium on Carbon (Pd/C) | High activity and selectivity for nitro reduction.[5] |
| Solvent | Methanol | Good solubility for reactant and product.[5] |
| Hydrogen Pressure | 15 bar (approx. 220 psi) | Ensures sufficient H₂ concentration for efficient reaction.[5] |
| Temperature | 80 °C | Provides adequate activation energy without promoting side reactions.[5] |
| Reaction Time | 4-8 hours | Typical duration for complete conversion, monitor by H₂ uptake. |
| Work-up | Filtration and solvent evaporation | Standard procedure for removing heterogeneous catalyst and isolating the product. |
| Expected Yield | >95% | Catalytic hydrogenation is typically a high-yielding reaction. |
Workflow Diagram: Synthesis of N¹-methylbenzene-1,3-diamine
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
Application Note & Protocol: Regiocontrolled Nitration of N-Methylaniline for the Synthesis of Ortho, Meta, and Para Isomers
Abstract: This document provides a comprehensive guide for the nitration of N-methylaniline, a critical precursor in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Direct nitration of N-methylaniline under mixed acid conditions yields a complex mixture of ortho, meta, and para isomers due to the dual reactivity of the N-methylamino group. We present two distinct, detailed protocols: (1) a direct nitration procedure that produces a mixture of isomers, and (2) a regiocontrolled synthesis favoring the para isomer through an N-acyl protection strategy. This note explains the mechanistic rationale behind these approaches, offers step-by-step experimental procedures, and details methods for the separation, purification, and characterization of the resulting isomers, providing researchers with the tools to reliably synthesize the desired N-methyl-nitroaniline derivative.
Mechanistic Insights: The Challenge of Direct Nitration
The nitration of aromatic amines like N-methylaniline presents a classic challenge in electrophilic aromatic substitution. The outcome is highly dependent on the reaction conditions, specifically the acidity of the medium. The N-methylamino group (-NHCH₃) is a potent activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance.
However, in the strongly acidic environment of a standard nitrating mixture (concentrated nitric and sulfuric acids), the basic nitrogen atom is readily protonated. This forms the N-methylanilinium ion (-N⁺H₂CH₃). The resulting positive charge on the nitrogen atom transforms the substituent into a powerful deactivating, meta-directing group via a strong negative inductive effect (-I effect).[1]
Consequently, the direct nitration of N-methylaniline involves a dynamic equilibrium between the unprotonated, activated species and the protonated, deactivated species. This equilibrium results in the concurrent formation of all three possible isomers: ortho-nitro-N-methylaniline, meta-nitro-N-methylaniline, and para-nitro-N-methylaniline, often in comparable amounts, complicating purification and reducing the yield of any single desired product.
Caption: Dual reactivity of N-methylaniline under nitrating conditions.
Protocol 1: Direct Nitration of N-Methylaniline (Isomer Mixture)
This protocol describes the direct nitration of N-methylaniline, which yields a mixture of isomers. It is suitable for applications where a subsequent separation step is planned or where an isomeric mixture is acceptable.
2.1. Safety Precautions
-
Hazard: This procedure involves highly corrosive and oxidizing strong acids. The nitration reaction is highly exothermic and can proceed uncontrollably if temperature is not strictly maintained.
-
PPE: Always work in a certified chemical fume hood. Wear a lab coat, safety goggles, and acid-resistant gloves.
-
Quenching: The addition of the reaction mixture to ice/water must be done slowly and carefully to manage the exothermic neutralization process.
2.2. Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| N-Methylaniline (C₇H₉N) | Reagent grade, ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Fisher Scientific |
| Nitric Acid (HNO₃) | Concentrated, 70% | VWR Chemicals |
| Dichloromethane (CH₂Cl₂) | ACS Grade | EMD Millipore |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Alfa Aesar |
| Crushed Ice | N/A | Lab Prepared |
2.3. Experimental Procedure
-
Preparation of the Amine Salt: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to between -5 °C and 0 °C.
-
Slowly add 5.36 g (0.05 mol) of N-methylaniline dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition. This step forms the N-methylanilinium sulfate salt.[2]
-
Preparation of the Nitrating Mixture: In a separate 100 mL beaker, carefully add 4.5 mL (0.105 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to below 10 °C.
-
Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred N-methylanilinium sulfate solution over approximately 30-45 minutes. Crucially, maintain the reaction temperature between 0 °C and 5 °C. [2]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto 400 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product mixture.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Perform this step in an ice bath to control the heat generated.
-
Extract the product from the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude mixture of N-methyl-nitroaniline isomers.
Protocol 2: Regiocontrolled Synthesis of p-Nitro-N-methylaniline
To overcome the lack of selectivity in direct nitration, a protecting group strategy is employed. The N-methylamino group is first acetylated to form N-methylacetanilide. The resulting acetamido group is still ortho, para-directing but is less activating and prevents protonation, thus leading predominantly to the para-substituted product due to steric hindrance at the ortho positions.[3][4] The acetyl group is subsequently removed by acid or base hydrolysis.
Caption: Workflow for the synthesis of N-methyl-4-nitroaniline.
3.1. Step 1: Acetylation of N-Methylaniline
-
In a 250 mL round-bottom flask, combine 10.7 g (0.1 mol) of N-methylaniline and 30 mL of glacial acetic acid.
-
While stirring, slowly add 11.2 g (0.11 mol) of acetic anhydride.
-
Gently warm the mixture to 50 °C for 30 minutes, then cool to room temperature.
-
Pour the reaction mixture into 250 mL of ice-cold water with stirring.
-
Collect the precipitated white solid (N-methylacetanilide) by vacuum filtration, wash thoroughly with cold water, and air dry.
3.2. Step 2: Nitration of N-Methylacetanilide
-
Add the dried N-methylacetanilide (0.1 mol) to 25 mL of concentrated sulfuric acid in a flask, stirring until fully dissolved. Cool the mixture to 0 °C in an ice/salt bath.
-
Prepare a nitrating mixture of 7.5 mL of concentrated nitric acid and 7.5 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the N-methylacetanilide solution, keeping the temperature below 10 °C.[5]
-
After addition, stir the mixture for 1 hour, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture onto 300 g of crushed ice. The para-nitro product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
3.3. Step 3: Hydrolysis of N-Methyl-4-nitroacetanilide
-
Transfer the crude N-methyl-4-nitroacetanilide to a 250 mL flask containing 75 mL of 70% sulfuric acid.
-
Heat the mixture under reflux for 30-45 minutes until the solid dissolves.
-
Cool the solution and pour it into 400 mL of cold water.
-
Neutralize the solution with aqueous sodium hydroxide to precipitate the N-methyl-4-nitroaniline.
-
Collect the yellow crystalline product by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure N-methyl-4-nitroaniline.[5]
Isomer Separation and Purification
The crude mixture from Protocol 1 requires separation. Column chromatography is the most effective laboratory-scale method.
4.1. Column Chromatography Protocol
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: The isomers will elute based on their polarity. The para isomer is typically the least polar, followed by the ortho, and then the more polar meta isomer. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the pure compounds.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Characterization of Isomers
The purified isomers should be characterized to confirm their identity and purity.
| Property | N-Methyl-2-nitroaniline (Ortho) | N-Methyl-3-nitroaniline (Meta) | N-Methyl-4-nitroaniline (Para) |
| Appearance | Red-orange solid | White to brown powder[6] | Yellow-brownish prisms[5][7] |
| Melting Point (°C) | 34-35 | 64-68[6] | 150-152[5] |
| ¹H NMR (CDCl₃, δ) | ~8.1 (dd, Ar-H), ~7.4 (td, Ar-H), ~6.8 (dd, Ar-H), ~6.7 (td, Ar-H), ~3.0 (d, N-CH₃) | ~7.5 (m, Ar-H), ~7.3 (t, Ar-H), ~6.9 (dd, Ar-H), ~2.9 (s, N-CH₃) | ~8.1 (d, Ar-H), ~6.6 (d, Ar-H), ~3.0 (d, N-CH₃) |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in acetone, benzene; slightly in ethanol; insoluble in water.[5] |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
References
- StackExchange, C. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange. [Link]
- RSC Education. (n.d.). Aromatic chemistry: 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Royal Society of Chemistry. [Link]
- Ahmed, A., & Sandler, S. I. (2012). N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity.
- Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. [Link]
- PubChem. (n.d.). N-Methyl-4-nitroaniline.
- Wikipedia. (n.d.).
- Chemsrc. (n.d.). N-Methyl-4-nitroaniline. [Link]
- Quora. (2017).
- Quora. (2018).
- PubChem. (n.d.). This compound.
Sources
- 1. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 2. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is N-Methyl-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 4. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-4-nitroaniline | CAS#:100-15-2 | Chemsrc [chemsrc.com]
- 7. N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity_Chemicalbook [chemicalbook.com]
Application Note: High-Throughput Analytical Methods for the Quantification of N-Methyl-3-nitroaniline in Reaction Mixtures
Abstract
This technical guide provides a comprehensive overview of validated analytical methodologies for the accurate and precise quantification of N-methyl-3-nitroaniline in complex reaction mixtures. This compound is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Monitoring its concentration is critical for reaction optimization, yield determination, and quality control. This document details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating system designs, and references to authoritative standards are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative
The quantification of this compound in a reaction matrix presents a typical analytical challenge: achieving selectivity and sensitivity in the presence of starting materials, reagents, by-products, and the final product. The choice of analytical method is a critical decision, balancing the need for accuracy, precision, speed, and cost. This guide explores three robust methods, each with distinct advantages for specific applications.
-
High-Performance Liquid Chromatography (HPLC): The workhorse of many analytical labs, HPLC offers excellent separation of non-volatile and thermally labile compounds, making it ideal for complex liquid mixtures.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC provides superior separation efficiency.[3] Coupling with mass spectrometry offers definitive identification and quantification, even at trace levels.[3][4]
-
UV-Vis Spectrophotometry: A rapid and cost-effective technique, suitable for high-concentration samples or for quick reaction progress monitoring when this compound is the primary chromophore.[5][6]
The molecular structure of this compound, featuring a substituted aromatic ring, lends itself well to these detection techniques. The nitro group acts as a strong chromophore for UV-Vis detection, while the overall structure's polarity and volatility are suitable for both HPLC and GC.
Method Selection & Validation Framework
The selection of the optimal analytical technique depends on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation. A logical workflow for method validation is crucial to ensure the reliability of the results.
Caption: A logical workflow for analytical method validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is often the method of choice due to its versatility and applicability to a wide range of analytes. A reverse-phase method is proposed here, as it is well-suited for separating moderately polar compounds like this compound from both more polar and less polar impurities.[7]
Principle of Operation
In reverse-phase HPLC, the analyte is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention time of this compound can be controlled to achieve separation from other components in the reaction mixture. Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™).[8]
Materials:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (for MS-compatible methods)[7]
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic amines.[9] |
| Mobile Phase | Acetonitrile:Water (e.g., 55:45 v/v)[10] | A common mobile phase for nitroanilines, offering good solubility and separation. The ratio can be optimized based on the reaction matrix. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape.[9] |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on concentration. |
| Detection | UV at 230 nm[10] or 380 nm[11] | 230 nm provides a general absorbance for aromatic compounds. The peak around 380 nm is characteristic of the nitroaniline chromophore and offers higher selectivity. A DAD allows for full spectral analysis. |
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve and dilute the sample in the mobile phase or methanol to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Quantify the concentration using the linear regression equation from the calibration curve.
-
Expected Performance
The performance of HPLC methods for similar aromatic amines provides a benchmark for expected results.
| Validation Parameter | Expected Performance | Source |
| Linearity (R²) | > 0.999 | [9][12][13] |
| Accuracy (% Recovery) | 98 - 108% | [2] |
| Precision (RSD%) | < 2% | [2][12] |
| Limit of Quant. (LOQ) | 1 - 5 µg/L | [2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for confirming the identity of the analyte and for detecting low-level impurities.[14]
Principle of Operation
The sample is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for definitive identification and quantification.
Caption: General workflow for GC-MS analysis.
Experimental Protocol
Instrumentation:
-
GC system with a capillary column, autosampler, and mass selective detector (MSD).
-
Data acquisition and processing software.
Materials:
-
This compound reference standard (>98% purity)
-
Methanol or Acetone (GC grade)
-
Helium (carrier gas, >99.999% purity)[15]
Chromatographic & MS Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | DB-5MS or similar (30 m x 0.25 mm x 0.25 µm)[15] | A non-polar column providing good separation for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation.[15] |
| Oven Program | Start at 80°C, ramp to 300°C at 25°C/min[14][15] | A temperature program is necessary to elute compounds with different boiling points and ensure good peak shape. |
| Carrier Gas | Helium at a constant flow of ~1 mL/min | Inert carrier gas for optimal performance. |
| Ionization Mode | Electron Ionization (EI) at 70 eV[15] | Standard ionization mode that produces reproducible fragmentation patterns. |
| Acquisition Mode | Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | SIM mode increases sensitivity by monitoring only specific ions for the target analyte. |
Procedure:
-
Standard & Sample Preparation:
-
Similar to HPLC, prepare a stock solution and calibration standards in a suitable volatile solvent like methanol or acetone.
-
Dilute the reaction mixture sample to fall within the linear range of the calibration curve.
-
-
Analysis:
-
Set up the GC-MS method with the specified conditions.
-
Inject standards to establish the calibration curve.
-
Inject the prepared samples.
-
-
Data Processing:
-
Identify the this compound peak by its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion in SIM mode or the total ion chromatogram (TIC) in scan mode.
-
Expected Performance
GC-MS offers excellent sensitivity and specificity.
| Validation Parameter | Expected Performance | Source |
| Linearity (R²) | > 0.99 | [3] |
| Accuracy (% Recovery) | 80 - 104% | [3] |
| Precision (RSD%) | < 15% | [3] |
| Limit of Detection (LOD) | 0.15 mg/kg | [15] |
UV-Vis Spectrophotometry
This technique is a straightforward method for determining the concentration of a light-absorbing substance in a solution. It is based on the Beer-Lambert Law and is best suited for samples where this compound is the main component or the only component that absorbs at a specific wavelength.[5]
Principle of Operation
The absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The nitroaniline structure has a strong π→π* electronic transition, resulting in significant absorbance in the UV-Vis region.[5] For nitroanilines, the maximum absorbance (λmax) is often around 380-400 nm.[6][11]
Experimental Protocol
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Materials:
-
This compound reference standard (>98% purity)
-
Ethanol or other suitable UV-transparent solvent
Procedure:
-
Determine λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the absorbance from 200 to 500 nm to determine the wavelength of maximum absorbance (λmax).[5]
-
-
Standard Preparation:
-
Prepare a stock solution of known concentration in the chosen solvent.
-
Create a series of standards by serial dilution. The concentrations should yield absorbance values in the optimal range of the instrument (typically 0.2 - 1.0 a.u.).[5]
-
-
Sample Preparation:
-
Dilute the reaction mixture with the solvent so that the final absorbance falls within the linear range of the calibration curve.
-
Note: This method assumes that other components in the mixture do not absorb significantly at the chosen λmax. If they do, a sample cleanup or a different analytical method is required.
-
-
Analysis:
-
Set the spectrophotometer to λmax.
-
Use the pure solvent to zero the instrument (baseline correction).[5]
-
Measure the absorbance of each standard and the prepared sample.
-
-
Data Processing:
-
Plot a calibration curve of absorbance vs. concentration for the standards.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
-
Conclusion
The successful quantification of this compound in reaction mixtures relies on the selection and validation of an appropriate analytical method. HPLC-UV offers a robust and versatile approach for most applications. GC-MS provides unparalleled specificity and sensitivity, making it ideal for trace analysis and identity confirmation. UV-Vis spectrophotometry serves as a rapid, cost-effective tool for simpler matrices or for high-throughput screening. By following the detailed protocols and validation principles outlined in this guide, researchers can generate accurate and reliable data to support their research and development efforts.
References
- Benchchem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to the Inter-Laboratory Validation of Aromatic Amine Analysis.
- Benchchem. (n.d.). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
- ResearchGate. (n.d.). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat.
- ResearchGate. (n.d.). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References.
- ResearchGate. (n.d.). UV-vis absorption spectra for the gradual reduction of 2-nitroaniline....
- ResearchGate. (n.d.). UV−vis spectra for the reduction of 4-nitroaniline compound by PBA (CoTCNi/HCCr) at various time intervals.
- VUV Analytics. (n.d.). Fast Analysis of Non-Traditional Gasoline Additives with Gas Chromatography – Vacuum Ultraviolet Spectroscopy.
- Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
- Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines.
- Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
- Indian Journal of Chemistry. (n.d.). A Simple Method for Analysis of Nitrobenzene In Aniline.
- Scribd. (n.d.). Preparation of P-Nitroaniline.
- SIELC Technologies. (n.d.). Separation of 3-Nitroaniline on Newcrom R1 HPLC column.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- SciSpace. (n.d.). Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Detection of 2,4,6-trimethyl-3-nitroaniline.
- SincereChemical. (n.d.). N-methylaniline.
- PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo.
- Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- Globe Thesis. (2014). Determination Of Nitroanilines In Environment Samples By High Performance Liquid Chromatography.
Sources
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globethesis.com [globethesis.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. sincerechemical.com [sincerechemical.com]
Topic: The Utility of n-Methyl-3-nitroaniline in the Study of Reaction Kinetics
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
n-Methyl-3-nitroaniline (NM3NA) is a versatile substituted aromatic amine that serves as an exemplary model compound for a range of kinetic investigations. Its unique electronic structure, featuring both an electron-donating methylamino group and an electron-withdrawing nitro group, imparts distinct reactivity and spectral properties that are highly advantageous for mechanistic and quantitative studies. This application note provides an in-depth guide to leveraging NM3NA in reaction kinetics, covering its fundamental properties, key applications in studying oxidation and enzymatic reactions, and detailed, field-proven protocols for experimental execution and data analysis.
Introduction to this compound in Kinetic Analysis
The study of reaction rates—chemical kinetics—is fundamental to understanding reaction mechanisms, optimizing synthetic processes, and characterizing biological interactions. The selection of an appropriate model substrate is critical for acquiring high-quality, interpretable kinetic data. Substituted anilines are frequently employed for this purpose, as their reactivity can be systematically tuned and their reactions are often amenable to continuous monitoring.
This compound emerges as a particularly useful tool due to three key features:
-
Modulated Reactivity: The opposing electronic effects of the N-methyl and meta-nitro substituents create a nuanced reactivity profile, making it a sensitive probe for studying electrophilic attack, oxidation, and other transformations.[1][2]
-
Chromophoric Properties: The molecule possesses a distinct UV-Visible absorbance spectrum, which is often altered predictably during a chemical reaction. This allows for straightforward, real-time monitoring of reaction progress using spectrophotometry.[3][4]
-
Structural Analogy: In drug development, chromogenic leaving groups are essential for designing high-throughput enzyme assays. While p-nitroaniline (pNA) is the most common moiety, NM3NA provides an alternative spectral window and can be incorporated into synthetic substrates to probe enzyme activity.[5]
This guide will detail the practical application of NM3NA, transitioning from its core physicochemical properties to robust experimental protocols designed for immediate implementation in the laboratory.
Physicochemical Properties and Handling
A thorough understanding of the substrate's properties is the foundation of any successful kinetic study. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 619-26-1 | [6][7] |
| Molecular Formula | C₇H₈N₂O₂ | [4][6] |
| Molecular Weight | 152.15 g/mol | [6][7] |
| Appearance | Solid | [7] |
| Melting Point | 68 °C | [8] |
| UV-Vis λmax | ~395 nm (in various solvents) | [3][4] |
| Purity | Typically available as ≥97% | [9] |
Safety & Handling: this compound is harmful if swallowed and may cause an allergic skin reaction.[6] It is imperative to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from oxidizing agents.[10]
Core Applications in Reaction Kinetics
NM3NA is primarily employed as a substrate in studies where the reaction rate can be linked to a change in its concentration or spectral properties. Two major applications are detailed below.
Model Substrate for Oxidation Kinetics
The oxidation of anilines is a complex process that can yield a variety of products. Kinetic studies are crucial for elucidating the underlying mechanisms and the roles of different oxidizing species. The oxidation of N-methylaniline and related compounds has been investigated using oxidants like chromic acid and dichromate.[11][12][13] NM3NA serves as an excellent substrate for such studies.
Causality in Experimental Design: The reaction rate is typically dependent on the concentrations of both the oxidant and the aniline substrate. By systematically varying the initial concentration of one reactant while holding the other in large excess (creating pseudo-first-order conditions), the reaction order with respect to each component can be determined independently. The progress of the reaction can be monitored by the disappearance of the NM3NA chromophore at ~395 nm.
Chromogenic Leaving Group in Enzyme Assays
In pharmaceutical research and enzymology, high-throughput screening for enzyme inhibitors requires simple, robust, and continuous assays. A widely adopted method is the p-nitroaniline (pNA) release assay, where a synthetic peptide substrate is covalently linked to pNA.[5] Enzymatic cleavage of the amide bond releases the yellow pNA, which is detected spectrophotometrically.
NM3NA can be used analogously. A custom peptide substrate ending in an NM3NA amide bond (e.g., Ac-Peptide-NH-C₆H₄-NO₂) can be synthesized. Upon cleavage by a target protease, the free this compound is released.
Why use NM3NA instead of pNA?
-
Alternative Spectral Window: The absorbance maximum of NM3NA (~395 nm) is slightly shifted from that of pNA (~405-410 nm).[3][5] This can be advantageous for avoiding spectral interference from other assay components (e.g., test compounds that absorb at 405 nm).
-
Probing Active Site Specificity: The slightly different steric and electronic profile of the NM3NA group compared to pNA can be used to probe the stringency of an enzyme's active site for its C-terminal recognition motif.
The following diagram illustrates the workflow for a kinetic analysis experiment.
Caption: General experimental workflow for a kinetic study using NM3NA.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the applications described above. They are designed to be self-validating by including necessary controls and systematic variations.
Protocol 1: Kinetic Analysis of NM3NA Oxidation
Objective: To determine the reaction order and rate constant for the oxidation of this compound by a model oxidant (e.g., potassium permanganate, KMnO₄) in an acidic aqueous medium.
Principle: The reaction is monitored by the decrease in absorbance of NM3NA at its λmax. By employing pseudo-first-order conditions, the rate law can be dissected. The rate law is assumed to be: Rate = k[NM3NA]ⁿ[KMnO₄]ᵐ.
Materials:
-
This compound (NM3NA)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
UV-Vis Spectrophotometer with temperature control
-
1 cm path length quartz cuvettes
-
Calibrated micropipettes and volumetric flasks
Methodology:
-
Preparation of Stock Solutions:
-
NM3NA Stock (1 mM): Dissolve 15.22 mg of NM3NA in a small amount of ethanol or DMSO before diluting to 100 mL with deionized water in a volumetric flask. Rationale: NM3NA has limited water solubility; a co-solvent aids dissolution.
-
KMnO₄ Stock (10 mM): Dissolve 158.03 mg of KMnO₄ in 100 mL of deionized water. Store in a dark bottle.
-
Acid Stock (1 M H₂SO₄): Prepare by diluting concentrated H₂SO₄.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to kinetics mode.
-
Set the monitoring wavelength to the predetermined λmax of NM3NA in the final reaction buffer (approx. 395 nm).
-
Set the temperature to 25 °C.
-
-
Determining the Order with Respect to [NM3NA] (Pseudo-First-Order in KMnO₄):
-
Prepare a reaction blank by adding 900 µL of 0.1 M H₂SO₄ and 50 µL of 10 mM KMnO₄ to a cuvette. Use this to zero the instrument.
-
In a fresh cuvette, add 900 µL of 0.1 M H₂SO₄ and 50 µL of 10 mM KMnO₄ (final concentration 0.5 mM - a 10-fold excess).
-
Initiate the reaction by adding 50 µL of 1 mM NM3NA (final concentration 50 µM). Mix quickly by inversion.
-
Immediately begin recording absorbance at 395 nm every 10 seconds for 5-10 minutes.
-
Repeat the measurement with different initial concentrations of NM3NA (e.g., 25 µM, 75 µM, 100 µM) while keeping the KMnO₄ concentration constant at 0.5 mM.
-
-
Data Analysis (for [NM3NA] order):
-
For each run, plot Absorbance vs. Time. The initial rate (v₀) is the absolute value of the slope of the initial linear portion of this curve.
-
Create a log-log plot of log(v₀) vs. log([NM3NA]). The slope of this line will be the reaction order 'n' with respect to NM3NA.
-
-
Determining the Order with Respect to [KMnO₄]:
-
Reverse the conditions: use a high excess of NM3NA (e.g., 0.5 mM) and vary the concentration of KMnO₄ (e.g., 25 µM, 50 µM, 75 µM).
-
Follow the same procedure to calculate the initial rates and plot log(v₀) vs. log([KMnO₄]) to find the order 'm'.
-
-
Calculating the Rate Constant (k):
-
Once n and m are known, use the rate law v₀ = k[NM3NA]ⁿ[KMnO₄]ᵐ and the data from any of the experiments to solve for the rate constant, k. Average the values of k obtained from several runs.
-
Protocol 2: Screening for Protease Inhibitors using a NM3NA-based Substrate
Objective: To determine the IC₅₀ value of a test compound against a hypothetical serine protease ("Protease-X") using a custom chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Val-NM3NA).
Principle: The rate of NM3NA release is directly proportional to enzyme activity.[5] An inhibitor will reduce the reaction rate. The IC₅₀ is the inhibitor concentration that causes a 50% reduction in enzyme activity under the specified conditions. This follows the principles of Michaelis-Menten kinetics, where inhibitors can alter the apparent Vmax and/or Km of the enzyme.[14][15]
Materials:
-
Purified Protease-X
-
Custom Substrate: Suc-Ala-Ala-Pro-Val-NM3NA
-
Test Inhibitor Compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
DMSO (for controls)
-
96-well clear, flat-bottom microplate
-
Microplate reader with kinetics capability at 395 nm
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute these into assay buffer to create 2X working solutions. Rationale: This minimizes the final DMSO concentration in the assay, which should be kept constant across all wells (e.g., 1%).
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate solution in assay buffer. The optimal concentration should be at or near the Km value for the substrate, which must be determined in a separate experiment.
-
-
Assay Setup in 96-Well Plate (final volume 100 µL):
-
Test Wells: Add 50 µL of 2X inhibitor solution.
-
Positive Control (100% activity): Add 50 µL of assay buffer containing the same percentage of DMSO as the test wells.
-
Negative Control (0% activity): Add 50 µL of assay buffer (no enzyme will be added later).
-
Add 25 µL of 2X enzyme solution to the Test and Positive Control wells. Add 25 µL of assay buffer to the Negative Control wells.
-
Mix and pre-incubate the plate at 37 °C for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
-
Initiating and Monitoring the Reaction:
-
Initiate the reaction by adding 25 µL of 2X substrate solution to all wells.
-
Immediately place the plate in the reader (pre-warmed to 37 °C) and begin monitoring the increase in absorbance at 395 nm every 30 seconds for 20-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction velocity (rate) by determining the slope of the linear portion of the Absorbance vs. Time plot (in mOD/min).
-
Subtract the rate of the negative control (background substrate hydrolysis) from all other rates.
-
Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_positive_control)) * 100
-
Plot % Inhibition vs. log([Inhibitor]).
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
The following diagram illustrates the principle of the enzymatic assay.
Caption: Enzymatic cleavage of a NM3NA-substrate and spectrophotometric detection.
Conclusion
This compound is a powerful and accessible tool for the study of reaction kinetics. Its well-defined physicochemical and spectral properties allow for its use as both a model substrate for mechanistic investigations of reactions like oxidation and as a functional chromogenic reporter in modern enzyme assays. The protocols provided herein offer a robust framework for researchers to generate high-quality kinetic data, enabling deeper insights into chemical mechanisms and facilitating the discovery of novel bioactive molecules.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). N-ethyl-N-methyl-3-nitroaniline. National Center for Biotechnology Information.
- Kwiecien, J. M., et al. (2022). Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis. NIH.
- Stejskal, J., et al. (2013). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 106, 34-40.
- Mishra, S., et al. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 21, 4155-4161.
- Verma, R., & Yadav, M. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(33), 19563-19583.
- Radhakrishnamurti, P. S., & Padhi, S. C. (1978). Kinetics of Iodination of Aniline & Substituted Anilines in Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry, 16A, 142-144.
- Anbarasan, R., & Ganesan, R. (1987). Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. Journal of the Chemical Society, Perkin Transactions 2, 111-114.
- Chouhan, K., & Sharma, V. (2007). Kinetics Of Iodination Of Aniline And Substituted Anilines By Pyridinium Iodochloride In Methanol. Physical Chemistry: An Indian Journal, 2(3), 167-170.
- Keglevich, G. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 27(19), 6296.
- Ghasemi, J., & Niazi, A. (2007). Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 523-530.
- Asian Journal of Chemistry. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid.
- Agarwal, H. (2004). Mechanism of oxidation of p-nitroaniline by ammonium metavanadate in sulphuric acid medium. Indian Journal of Chemistry, 43A, 1111-1113.
- Ghasemi, J., & Niazi, A. (2005). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Talanta, 65(5), 1168-1173.
- PubChemLite. (n.d.). This compound (C7H8N2O2).
- Stenutz, R. (n.d.). 3-nitro-N-methylaniline.
- ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA).
- Wikipedia. (n.d.). 3-Nitroaniline.
- AK LECTURES. (2015, December 20). Enzyme Kinetics with Michaelis-Menten Curve | V, [s], Vmax, and Km Relationships. YouTube.
- Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity. MCAT Content.
- TeachMePhysiology. (2024, April 8). Enzyme Kinetics.
- Garrido-del Solo, C., et al. (1998). Kinetics of an enzyme reaction in which both the enzyme-substrate complex and the product are unstable or only the product is unstable. Biochemical Journal, 334(Pt 2), 435–440.
Sources
- 1. Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. N-methyl-3-nitro-aniline | 619-26-1 [chemicalbook.com]
- 4. 619-26-1 CAS MSDS (N-methyl-3-nitro-aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 3-nitro-N-methylaniline [stenutz.eu]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. jackwestin.com [jackwestin.com]
- 15. teachmephysiology.com [teachmephysiology.com]
Application Note: n-Methyl-3-nitroaniline as a Versatile Precursor for the Synthesis of Novel Organic Compounds
Introduction
n-Methyl-3-nitroaniline is a readily available aromatic compound featuring three distinct points of chemical reactivity: a nucleophilic secondary amine, an electrophilically susceptible aromatic ring, and a reducible nitro group. This unique combination of functional groups makes it an exceptionally versatile starting material for the synthesis of a diverse array of more complex molecules, including substituted diamines, azo dyes, and heterocyclic systems. Many of these derivative structures form the core of pharmacologically active compounds and advanced materials.[1][2][3]
This guide provides a detailed exploration of key synthetic transformations starting from this compound. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale for methodological choices, offering field-proven protocols for the synthesis of novel derivatives.
Core Synthetic Pathways from this compound
The synthetic utility of this compound can be best understood by considering the sequential or combined manipulation of its functional groups. The following diagram illustrates the primary transformations that serve as gateways to novel compound classes.
Caption: Key synthetic transformations starting from this compound.
Section 1: Gateway Synthesis via Nitro Group Reduction
The conversion of the nitro group to a primary amine is arguably the most critical initial transformation, as it yields N¹-methylbenzene-1,3-diamine. This product is a highly valuable intermediate, containing two distinct amine functionalities (primary and secondary) that can be selectively targeted in subsequent reactions.
Causality Behind Experimental Choice: While several methods exist for nitro group reduction (e.g., metals in acid like Fe/HCl or SnCl2/HCl), catalytic hydrogenation is often the preferred method in modern synthesis.[4][5] Its primary advantages include high efficiency, cleaner reaction profiles, and simpler product isolation, as the only byproduct is water and the catalyst is easily removed by filtration.[6] Palladium on carbon (Pd/C) is a robust and widely used catalyst for this purpose.[4]
Protocol 1: Catalytic Hydrogenation of this compound
This protocol details the reduction of the nitro group to a primary amine using hydrogen gas and a palladium catalyst.
Experimental Workflow:
Caption: Workflow for catalytic hydrogenation.
Step-by-Step Methodology:
-
Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add ethanol (or methanol) as the solvent (approx. 15-20 mL per gram of substrate). Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-2 mol%).
-
Inerting: Seal the vessel and purge the atmosphere by evacuating and refilling with nitrogen gas three times.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 3-4 bar) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake. This typically takes 2-4 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude N¹-methylbenzene-1,3-diamine, which is often of sufficient purity for subsequent steps.
Data Presentation:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
|---|---|---|---|
| This compound | 152.15 | 1.0 eq | (e.g., 5.00 g) |
| 5% Pd/C | - | 0.015 eq | (e.g., 99 mg) |
| Ethanol | - | - | 75-100 mL |
| Hydrogen (H₂) | 2.02 | >3.0 eq | 3-4 bar pressure |
| Product (Expected) | N¹-methylbenzene-1,3-diamine | | Yield: >95% |
Section 2: Synthesis of Azo Dyes via Diazotization
With the primary amine of N¹-methylbenzene-1,3-diamine available, we can perform a diazotization reaction. The resulting diazonium salt is a potent electrophile that can react with activated aromatic rings (like phenols or anilines) to form intensely colored azo compounds, which are the basis of many dyes.[7]
Causality Behind Experimental Choice: The diazotization reaction requires cold, acidic conditions to form and stabilize the diazonium salt.[8][9] It is performed in situ using sodium nitrite and a strong acid like HCl at 0-5 °C.[9] A key aspect of this synthesis is selectivity: under these conditions, the primary amine reacts to form the diazonium salt, while the less reactive secondary N-methyl amine does not form a stable diazonium ion and instead may form an N-nitroso compound, which typically does not interfere with the subsequent coupling step.[10] N,N-dimethylaniline is chosen as the coupling partner due to its highly activated aromatic ring, ensuring a rapid coupling reaction at the para position.
Protocol 2: Synthesis of an Azo Dye
This protocol describes the two-step, one-pot synthesis of an azo dye from N¹-methylbenzene-1,3-diamine.
Reaction Mechanism:
Caption: Mechanism of diazotization and azo coupling.
Step-by-Step Methodology:
-
Diamine Solution: Dissolve N¹-methylbenzene-1,3-diamine (1.0 eq), obtained from Protocol 1, in a mixture of concentrated HCl (3.0 eq) and water, cooling the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water. Add this solution dropwise to the stirred diamine solution, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after addition is complete.
-
Coupling Partner Solution: In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq) in a dilute HCl solution. Cool this solution to 0-5 °C.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
Neutralization & Isolation: Continue stirring in the ice bath for 30 minutes. Slowly add a solution of sodium acetate or sodium hydroxide to raise the pH to 4-5, promoting complete precipitation.
-
Purification: Collect the solid azo dye by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified product.
Data Presentation:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
|---|---|---|---|
| N¹-methylbenzene-1,3-diamine | 122.17 | 1.0 eq | (e.g., 2.00 g) |
| Conc. HCl (37%) | 36.46 | 3.0 eq | (e.g., 4.0 mL) |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 eq | (e.g., 1.18 g) |
| N,N-Dimethylaniline | 121.18 | 1.0 eq | (e.g., 1.98 g) |
| Product (Expected) | Azo Dye | | Yield: 80-90% |
Section 3: Synthesis of a Substituted Benzodiazepine Derivative
The N¹-methylbenzene-1,3-diamine intermediate is an excellent precursor for building heterocyclic ring systems. A classic example is the condensation with a 1,3-dicarbonyl compound, such as acetylacetone, to form a seven-membered 1,5-benzodiazepine ring, a scaffold found in many psychoactive drugs.
Causality Behind Experimental Choice: The reaction proceeds via a double condensation mechanism. The more nucleophilic primary amine first attacks one of the carbonyls, followed by cyclization where the secondary amine attacks the second carbonyl, leading to the formation of two imine bonds and the elimination of two water molecules. The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid) to protonate the carbonyl oxygen, making the carbon more electrophilic.
Protocol 3: Cyclocondensation with Acetylacetone
This protocol describes the synthesis of a novel benzodiazepine derivative.
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine N¹-methylbenzene-1,3-diamine (1.0 eq), acetylacetone (2,4-pentanedione) (1.0 eq), and ethanol as the solvent.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with a cold ethanol/water mixture. Recrystallize from ethanol to yield the purified benzodiazepine derivative.
Data Presentation:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
|---|---|---|---|
| N¹-methylbenzene-1,3-diamine | 122.17 | 1.0 eq | (e.g., 2.00 g) |
| Acetylacetone | 100.12 | 1.0 eq | (e.g., 1.64 g, 1.68 mL) |
| Ethanol | - | - | 30 mL |
| Glacial Acetic Acid | 60.05 | catalytic | ~0.2 mL |
| Product (Expected) | Substituted Benzodiazepine | | Yield: 75-85% |
Conclusion
This compound serves as an outstanding foundational molecule for divergent synthesis. Through straightforward and high-yielding protocols such as catalytic hydrogenation, diazotization-coupling, and cyclocondensation, a single starting material can be transformed into a wide variety of complex organic compounds. The protocols outlined in this application note provide robust and reliable methods for researchers to access novel diamines, azo dyes, and heterocyclic systems, paving the way for further investigation in medicinal chemistry and materials science.
References
- Vibzzlab. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube.
- Trammell, G. et al. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange.
- Google Patents. (Date N/A). Process for the catalytic hydrogenation of aromatic nitro compounds.
- Saha, A. et al. (Date N/A). Organic Chemistry-4. University of Calcutta.
- Organic Chemistry Portal. (Date N/A). Nitro Reduction - Common Conditions.
- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
- Organic Chemistry Portal. (Date N/A). Diazotisation.
- Khan Academy. (2019). reduction of nitro groups to anilines. YouTube.
- Chemistry Stack Exchange. (2020). Diazotisation of aniline derivatives.
- Chemistry Stack Exchange. (2020). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?.
- Molecules. (Date N/A). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- Royal Society of Chemistry. (Date N/A). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
- PubChem. (Date N/A). 2-Methyl-3-nitroaniline.
- Organic Chemistry Portal. (Date N/A). Amine synthesis by nitro compound reduction.
- University of Toronto Scarborough. (Date N/A). 24. Electrophilic Aromatic Substitution.
- ACS Publications. (Date N/A). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- IJRAR.org. (Date N/A). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
- PubChem. (Date N/A). This compound.
- BYJU'S. (Date N/A). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Chempanda. (Date N/A). Nitroaniline: Common isomers, structure, synthesis and applications.
- Mettler Toledo. (Date N/A). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- Docsity. (2009). p-nitroaniline Synthesis: Electrophilic Aromatic Substitution & Amino Group Protection.
- Google Patents. (Date N/A). Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
- Journal of the American Chemical Society. (Date N/A). A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline.
- PrepChem.com. (Date N/A). Synthesis of 3-methyl-1,2-benzenediamine.
- PMC - NIH. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
- Bentham Science. (Date N/A). A Review on Medicinally Important Heterocyclic Compounds.
- PrepChem.com. (Date N/A). Preparation of 4-methyl-3-nitroaniline.
- Semantic Scholar. (2019). ENVIRONMENTALLY FRIENDLY SYNTHESIS OF N-METHYLATED NITROGEN HETEROCYCLES FROM AN AQUEOUS SOLUTION OF METHYLAMINE AND DIOLS.
- PubChemLite. (Date N/A). This compound (C7H8N2O2).
- Google Patents. (Date N/A). Process for n-methylating nitroanilines and compounds prepared thereby.
- PMC - NIH. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- PubChem. (Date N/A). N,N-Dimethyl-3-nitroaniline.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study.
- ResearchGate. (Date N/A). The reported N-demethylation reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. byjus.com [byjus.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Diazotisation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of n-Methyl-3-nitroaniline
Welcome to the technical support center for the synthesis of n-Methyl-3-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your synthesis, improve yields, and ensure the purity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using the common and scalable method involving the methylation of 3-nitroaniline with formaldehyde in sulfuric acid.[1]
Question 1: My yield of this compound is consistently low. What are the potential causes and how can I fix this?
Answer: Low yield is a frequent issue that can stem from several factors. Let's break down the most common causes and their solutions.
A. Incomplete Reaction:
-
Causality: The reaction may not have proceeded to completion, leaving a significant amount of the starting material, 3-nitroaniline, unreacted. This can be due to insufficient reaction time, improper temperature control, or incorrect stoichiometry.
-
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A well-chosen solvent system for TLC (e.g., ethyl acetate/hexane) should show a clear separation between the starting material (3-nitroaniline), the desired product (this compound), and the over-methylated byproduct. The reaction should only be quenched after the starting material spot has disappeared or is minimal.
-
Temperature Control: The methylation reaction is exothermic. It is critical to maintain the temperature within the optimal range, typically between 30-50°C.[2] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition. Use an ice bath for initial mixing and maintain the temperature with a controlled water bath during the reaction.
-
Reagent Stoichiometry: Ensure the molar quantity of your methylating agent (formaldehyde or its polymer equivalent, paraformaldehyde) is adequate to replace one amine hydrogen with a methyl group.[1] A slight excess of the methylating agent can help drive the reaction to completion, but a large excess will favor the formation of the N,N-dimethyl byproduct.
-
B. Over-methylation (Formation of N,N-dimethyl-3-nitroaniline):
-
Causality: The most common side-product is N,N-dimethyl-3-nitroaniline. The formation of this impurity is highly dependent on the stoichiometry of the methylating agent and the reaction conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of formaldehyde to 3-nitroaniline. A ratio of approximately 1.0 to 1.2 equivalents of formaldehyde is often optimal. Refer to established protocols and consider a titration of your formaldehyde source to confirm its concentration.[2]
-
Reaction Medium: The use of concentrated sulfuric acid as the solvent is advantageous because it protonates the nitrogen of the mono-methylated product, deactivating it towards further electrophilic attack and thus disfavoring the second methylation step.[1] Ensure your sulfuric acid is of high concentration (e.g., 98%).
-
C. Product Loss During Workup and Purification:
-
Causality: Significant product can be lost during the neutralization and recrystallization steps if not performed carefully.
-
Troubleshooting Steps:
-
Neutralization: The reaction mixture is highly acidic and must be quenched by carefully adding it to a cooled base solution (e.g., ammonia or sodium hydroxide) or a mixture of ice and water followed by basification.[2][3] This process is highly exothermic and must be done slowly with vigorous stirring and external cooling to prevent product degradation. The final pH should be monitored to ensure complete precipitation of the product.
-
Recrystallization: Choose an appropriate solvent for recrystallization. Methanol or an ethanol/water mixture is commonly used.[2][4] Use the minimum amount of hot solvent required to fully dissolve the crude product. Cooling the solution too rapidly can trap impurities. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery before filtration.
-
Question 2: My final product is contaminated with unreacted 3-nitroaniline. How can I improve the conversion rate and purify the product?
Answer: The presence of starting material indicates an incomplete reaction.
-
Improving Conversion:
-
Increase Reaction Time: As confirmed by TLC monitoring, allow the reaction to stir for a longer duration at the optimal temperature until the 3-nitroaniline is consumed.
-
Reagent Quality: Ensure the 3-nitroaniline is pure and dry.[5] Verify the concentration and quality of the formaldehyde and sulfuric acid. Old reagents can degrade and lose reactivity.
-
-
Purification:
-
Recrystallization: A carefully executed recrystallization is typically sufficient to separate this compound from the more polar 3-nitroaniline. The difference in solubility between the two compounds in solvents like methanol allows for effective separation.
-
Column Chromatography: For very high purity requirements or if recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a hexane/ethyl acetate solvent system will effectively separate the components.
-
Question 3: The reaction generates a dark, tar-like substance, complicating purification. What causes this and how can it be prevented?
Answer: Tar formation is usually a sign of decomposition or unwanted side reactions, often caused by excessive heat.
-
Causality: The nitrating power of concentrated sulfuric acid, especially at elevated temperatures, can lead to oxidative side reactions and polymerization of aniline derivatives. The reaction of formaldehyde can also be complex.
-
Prevention:
-
Strict Temperature Control: This is the most critical factor. The initial dissolution of 3-nitroaniline in sulfuric acid and the subsequent addition of formaldehyde should be performed at low temperatures (e.g., below 25°C) before gently warming to the target reaction temperature (30-50°C).[2]
-
Order of Addition: Add the 3-nitroaniline to the sulfuric acid first, allowing it to fully dissolve and form the sulfate salt before slowly introducing the formaldehyde. This ensures the amine is protected by protonation before the methylating agent is added.
-
Inert Atmosphere: While not always necessary for this specific reaction, running the synthesis under an inert atmosphere (like nitrogen or argon) can sometimes minimize oxidative side reactions.
-
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis process, from starting materials to the purified product.
Caption: Workflow for this compound Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound? The most widely used and industrially adaptable method is the direct N-monomethylation of 3-nitroaniline using a mixture of formaldehyde (or paraformaldehyde) and concentrated sulfuric acid.[1] This method is advantageous due to the low cost of reagents and the reaction medium's ability to suppress over-methylation, leading to good selectivity for the desired mono-methylated product.[1][2]
Q2: I've read about "green" catalytic methods using methanol. Are they a better alternative? Catalytic N-methylation using methanol as the C1 source is an excellent, modern alternative that aligns with the principles of green chemistry.[6] These methods, often employing transition-metal catalysts like Ruthenium or Iridium, generate water as the only byproduct, offering superior atom economy compared to traditional routes.[7][8]
-
Advantages: Environmentally benign (water is the only byproduct), high selectivity, avoids toxic reagents like dimethyl sulfate.
-
Considerations: These methods may require higher temperatures, specialized catalysts, and the use of a base, which might make them less accessible or more expensive for some laboratories compared to the classic formaldehyde/sulfuric acid procedure.[8][9]
Q3: What is the best practice for purifying the crude this compound? Recrystallization is the most effective and common purification method.
-
Detailed Protocol:
-
Transfer the dried crude product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (methanol is a good first choice) and heat the mixture gently (e.g., on a hot plate with stirring) until it reaches a boil.[2]
-
Continue adding small portions of the hot solvent until the solid has just completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent. The purity can be checked by melting point determination and HPLC/GC analysis.
-
Q4: What are the critical safety precautions to take during this synthesis? Safety is paramount. The following precautions must be strictly observed:
-
Handling Strong Acids: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood and always add acid to water (or ice), never the other way around, during the workup.
-
Reagent Toxicity: 3-nitroaniline and its methylated product are toxic and should be handled with care.[10] Avoid inhalation of dust and skin contact. Formaldehyde is a known carcinogen and sensitizer.
-
Exothermic Reactions: Both the methylation reaction and the subsequent neutralization are highly exothermic. Maintain constant cooling and slow addition rates to keep the reaction under control.
Optimization Parameters Summary
The table below summarizes key parameters for the formaldehyde/sulfuric acid method and their impact on the reaction outcome.
| Parameter | Recommended Range | Impact on High Yield | Impact on High Purity | Rationale & Reference |
| 3-Nitroaniline : HCHO Molar Ratio | 1 : 1.0 - 1.2 | A slight excess of HCHO drives the reaction to completion. | A large excess (>1.5) significantly increases N,N-dimethyl impurity. | Stoichiometric control is key to preventing over-methylation.[1][2] |
| Reaction Temperature | 30 - 50 °C | Temperatures <30°C lead to slow/incomplete reactions. | Temperatures >60°C can cause decomposition and tar formation. | Balances reaction rate against the stability of reactants and products.[2] |
| H₂SO₄ Concentration | 95 - 98% | Acts as both solvent and catalyst. | High concentration protonates the product, preventing di-methylation. | The acidic medium selectively favors mono-alkylation.[1] |
| Reaction Time | 2 - 12 hours | Must be sufficient for complete consumption of starting material (TLC). | Excessively long times may slightly increase side products. | Reaction should be monitored to determine the optimal endpoint. |
| Neutralization pH | 7 - 8 | Ensures complete precipitation of the amine product from the acidic solution. | Quenching must be done cold to avoid product degradation by localized heat. | The free base is insoluble in the aqueous medium.[3] |
References
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2023). ACS Omega.
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. (2022). Organometallics.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega.
- CN105622426A - Preparation method of 4-fluoro-N-methyl-3-nitroaniline. (2016). Google Patents.
- Different protocols for methylation of aniline. (n.d.). ResearchGate.
- US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby. (1971). Google Patents.
- CN101580473B - Method for preparing N-methyl paranitroaniline. (2011). Google Patents.
- Preparation of 3-nitroaniline. (n.d.). PrepChem.com.
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2023). National Institutes of Health (NIH).
- 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. (2020). YouTube.
- m-NITRODIMETHYLANILINE. (1947). Organic Syntheses.
- Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda.
- This compound. (n.d.). PubChem, National Institutes of Health (NIH).
- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). AZoM.
- Preparation of 4-methyl-3-nitroaniline. (n.d.). PrepChem.com.
- CN103848706A - Synthesis method of substituted nitroaniline. (2014). Google Patents.
- 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE). (n.d.). Suvchem Laboratory Chemicals.
- Synthesis of p-nitroaniline. (2012). Reddit.
Sources
- 1. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
- 2. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. azom.com [azom.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Technical Support Center: Purification of N-Methyl-3-nitroaniline by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of N-Methyl-3-nitroaniline via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is the differential solubility of a compound in a hot versus a cold solvent. For this compound, a compound often appearing as a yellow to brown powder with a melting point between 64-68°C, selecting the appropriate solvent system is critical for achieving high purity.[1] This guide will walk you through solvent selection, protocol optimization, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
For 3-nitroaniline, it is soluble in ethanol, ether, and acetone, and very soluble in methanol.[3] This suggests that short-chain alcohols are excellent starting points for solvent screening. A mixed solvent system, such as an ethanol-water or methanol-water mixture, can also be highly effective. One study on the closely related 4-nitroaniline demonstrated that its solubility is high in pure ethanol and decreases significantly with the addition of water, highlighting the tunability of mixed solvent systems.[4] A 75% aqueous methanol solution has been successfully used for the recrystallization of 3-nitroaniline.[5]
Solvent Selection Guide for this compound (Based on Analog Data)
| Solvent | Rationale & Expected Behavior |
| Methanol | High dissolving power when hot. Good potential for high crystal recovery upon cooling.[3] |
| Ethanol | Similar to methanol, a very good candidate.[3][4] |
| Isopropanol | Lower polarity than methanol and ethanol, may offer different selectivity for impurities. |
| Ethanol/Water | A versatile mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and water is added dropwise as an anti-solvent until turbidity appears, which is then cleared by adding a few more drops of hot ethanol. This can lead to excellent crystal formation upon slow cooling.[6] |
| Methanol/Water | Similar to ethanol/water, a good alternative. 75% aqueous methanol has proven effective for 3-nitroaniline.[5] |
To experimentally determine the best solvent, test small quantities of crude this compound in test tubes with the candidate solvents.[7]
Q2: What are the most common impurities in crude this compound?
A2: The impurities will largely depend on the synthetic route. A common synthesis involves the methylation of 3-nitroaniline. Potential impurities could include:
-
Unreacted 3-nitroaniline.
-
Over-methylated products (N,N-dimethyl-3-nitroaniline).
-
Isomeric impurities if the starting material was not pure.
-
Residual reagents from the synthesis, such as acids or bases.
Knowing the potential impurities helps in selecting a solvent that will either leave them dissolved in the cold mother liquor or not dissolve them at all during the hot filtration step.
Q3: What safety precautions should I take when recrystallizing this compound?
A3: this compound is harmful if swallowed and may cause an allergic skin reaction.[8][9] Always consult the Safety Data Sheet (SDS) before starting your experiment.[8][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or solvent vapors.[10]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[11]
-
Fire Safety: Use a heating mantle or a steam bath for heating flammable organic solvents. Avoid open flames.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The solvent and volumes should be optimized based on your preliminary solubility tests.
Step 1: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a magnetic stir bar and a small amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring.
-
Add the solvent portion-wise until the solid completely dissolves at the solvent's boiling point. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[7][12]
Step 2: Hot Filtration (if necessary)
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.[13]
Step 3: Crystallization
-
Cover the flask with a watch glass and allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[12][13]
Step 4: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[7]
Step 5: Drying
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (64-68°C).[1][13]
Step 6: Purity and Yield Analysis
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percentage yield of the purified product.
Troubleshooting Guide
Below is a troubleshooting guide for common problems encountered during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point, or the solution is cooling too rapidly.[13][14]
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. An insulated container can be used to slow the cooling rate.[13][14]
-
Solution 2: If slow cooling still results in oiling, try a lower-boiling point solvent or a different solvent system altogether.
Problem 2: No crystals form upon cooling.
-
Cause A: Too much solvent was used. The solution is not supersaturated upon cooling.[14]
-
Solution A: Gently boil off some of the solvent in a fume hood to increase the concentration. Allow the solution to cool again.[14]
-
Cause B: The solution is supersaturated but requires nucleation to begin crystallization.
-
Solution B1 (Scratching): Scratch the inside of the flask just below the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation.[13]
-
Solution B2 (Seeding): If available, add a tiny "seed" crystal of pure this compound to the cooled solution to initiate crystallization.[13]
Problem 3: Very low yield of purified product.
-
Cause A: Too much solvent was used , leading to a significant amount of the product remaining in the mother liquor.[14]
-
Solution A: Before filtering, ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your compound. If the mother liquor is still rich in the product, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.
-
Cause B: Premature crystallization during hot filtration.
-
Solution B: Ensure the funnel and receiving flask are sufficiently hot. Dilute the solution with a small amount of extra hot solvent before filtering and then evaporate the excess solvent before cooling.[13]
-
Cause C: Using too much cold solvent to wash the crystals.
-
Solution C: Use a minimal amount of ice-cold solvent for washing.
Problem 4: Crystals form in the funnel during hot filtration.
-
Cause: The solution cools as it passes through the funnel, causing the product to crystallize prematurely.
-
Solution: Use a stemless funnel to prevent a long, cool surface for crystallization. Ensure the filtration apparatus is pre-heated. Adding a small excess of hot solvent before filtration can also help keep the compound in solution.[13]
Visual Workflow and Troubleshooting
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- This compound | C7H8N2O2 | CID 219622 - PubChem - NIH. (n.d.).
- Recrystallization1. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem. (n.d.).
- Preparation of 4-methyl-3-nitroaniline - PrepChem.com. (n.d.).
- Recrystallization - Single Solvent. (n.d.).
- Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions - ResearchGate. (2025-08-07).
- Recrystallization-1.pdf. (n.d.).
- Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (n.d.).
- CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents. (n.d.).
- CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents. (n.d.).
- m-Nitroaniline - ChemBK. (n.d.).
- Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (n.d.).
- Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. (2021-02-28).
- 3-Nitroaniline (Metanitroaniline) : Organic Synthesis - YouTube. (2020-12-20).
- 3-nitroaniline - Stenutz. (n.d.).
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. mt.com [mt.com]
- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 5. youtube.com [youtube.com]
- 6. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. Home Page [chem.ualberta.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of n-Methyl-3-nitroaniline
Welcome to the technical support guide for the purification of n-Methyl-3-nitroaniline. This resource is designed for researchers, chemists, and pharmaceutical development professionals to troubleshoot and resolve common issues related to the removal of isomeric impurities. The following question-and-answer guide provides in-depth, practical solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of this compound, and why do they form?
A1: The primary isomeric impurities encountered during the synthesis of this compound are n-Methyl-2-nitroaniline and n-Methyl-4-nitroaniline .
The formation of these isomers is a direct consequence of the directing effects of the substituents on the aniline ring during the nitration of n-methylaniline. The methylamino group (-NHCH₃) is a strongly activating ortho-, para- director. However, under the strongly acidic conditions required for nitration, the amine is protonated to form the methylanilinium ion (-NH₂CH₃⁺). This protonated form is a deactivating meta- director. The final product distribution is a kinetic and thermodynamic balance between the nitration of the small amount of unprotonated (ortho-, para- directing) and the abundant protonated (meta- directing) aniline, leading to a mixture of all three isomers.[1]
Q2: Why is the removal of these isomeric impurities critically important, especially in drug development?
A2: In drug development and fine chemical synthesis, the precise molecular structure of a compound dictates its biological activity, safety profile, and physical properties. Isomeric impurities, even in small amounts, can have significant negative consequences:
-
Altered Pharmacological Profile: Different isomers can exhibit drastically different efficacy, toxicity, or metabolic pathways. The presence of an unintended isomer could lead to unforeseen side effects or reduced therapeutic effect.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in active pharmaceutical ingredients (APIs).
-
Inconsistent Physical Properties: Impurities can affect critical material properties such as melting point, solubility, and crystal form, which are vital for formulation and manufacturing.[2]
Q3: What are the primary laboratory techniques for separating this compound from its isomers?
A3: The separation of these isomers relies on exploiting the subtle differences in their physical properties, primarily polarity and solubility. The three main techniques are:
-
Fractional Recrystallization: This is often the first and most cost-effective method, leveraging differences in the isomers' solubility in a specific solvent.
-
Column Chromatography: A highly effective technique that separates compounds based on their differential adsorption to a stationary phase due to polarity differences.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving the highest levels of purity (>99.5%), particularly for preparing analytical standards or for small-scale, high-value applications.[4][5]
Q4: How can I reliably assess the purity of my this compound sample after purification?
A4: A multi-faceted approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and powerful technique for quantifying isomeric purity.[6][7][8] A well-developed method can provide baseline separation of all three isomers, allowing for precise quantification.
-
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another excellent method for separating and identifying volatile isomers.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of isomers, as the aromatic protons of each isomer will have a unique chemical shift and splitting pattern.
-
Melting Point Analysis: A sharp melting point range close to the literature value (64-68°C for pure this compound) is a good indicator of high purity.[9] Isomeric impurities will typically depress and broaden the melting range.
Troubleshooting and In-Depth Protocols
This section addresses specific experimental challenges and provides detailed, step-by-step protocols.
Problem 1: My initial synthesis yielded a mixture of isomers. How do I perform a bulk purification to isolate the 3-nitro isomer?
Solution: Fractional Recrystallization
This technique is your first line of attack for bulk purification. It relies on the principle that the desired this compound isomer will have a different solubility profile in a chosen solvent compared to the unwanted 2-nitro and 4-nitro isomers. The goal is to find a solvent where the desired product is sparingly soluble at low temperatures but highly soluble at high temperatures, while the impurities are either very soluble or very insoluble at all temperatures.
The polarity of the nitroaniline isomers is key. The 4-nitro isomer is typically the most polar and has the highest melting point, while the 2-nitro isomer's properties are influenced by potential intramolecular hydrogen bonding. Ethanol or methanol are often effective solvents. For instance, a patent for a related compound demonstrates the use of methanol for crystallization to achieve high purity.[10]
-
Dissolution: In a suitably sized Erlenmeyer flask, add your crude this compound mixture. For every 10 grams of crude material, begin by adding 40-50 mL of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery upon cooling.
-
Decolorization (Optional): If the solution is highly colored from non-isomeric impurities, add a small amount (1-2% by weight) of activated charcoal and keep the solution at a gentle boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Problem 2: Recrystallization improved purity, but my HPLC still shows >2% isomeric impurities, which is not acceptable for my application.
Solution: Flash Column Chromatography
When recrystallization is insufficient, column chromatography is the next logical step. This method separates molecules based on their polarity. A stationary phase (typically silica gel) is used, and a mobile phase (solvent) flows through it. Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for their separation.[3]
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for separating nitroaniline isomers due to its polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. You will need to determine the optimal ratio by first running analytical Thin Layer Chromatography (TLC).
-
TLC Analysis: First, find a solvent system that gives good separation on a TLC plate. Spot your crude mixture on a silica gel TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal system will show distinct spots for each isomer with Rf values between 0.2 and 0.5.
-
Column Packing: Prepare a glass chromatography column. Fill it with your chosen eluent. In a separate beaker, create a slurry of silica gel in the same eluent. Slowly pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve a minimum amount of your crude material in the eluent (or a slightly more polar solvent if necessary). Carefully add this concentrated sample solution to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions in test tubes. Maintain a constant flow rate. The least polar isomer (often n-Methyl-2-nitroaniline) will elute first, followed by the desired this compound, and finally the most polar isomer (n-Methyl-4-nitroaniline).
-
Fraction Analysis: Monitor the fractions being collected using TLC. Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.
Decision-Making Workflow for Purification
To help select the appropriate purification strategy, consider the following workflow, which balances the required purity level with the experimental scale.
Caption: Purification method selection workflow.
Physicochemical Properties of n-Methyl-nitroaniline Isomers
Understanding the differences in the physical properties of the isomers is fundamental to designing an effective separation strategy.
| Property | n-Methyl-2-nitroaniline | This compound | n-Methyl-4-nitroaniline |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol [11] | 152.15 g/mol [12] |
| Appearance | Yellow to orange solid[13][14] | White to brown solid[9] | Yellow/brownish-yellow prisms[12][15][16] |
| Melting Point | 35-38 °C[13][14] | 64-68 °C[9] | 152 °C[16] |
| Polarity | Least Polar | Moderately Polar | Most Polar |
| Solubility | More soluble in non-polar solvents | Moderately soluble | Less soluble in non-polar solvents[15][16] |
This table summarizes typical properties that guide separation. The significant differences in melting points and polarities are the primary levers for purification.
References
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Detection of 2,4,6-trimethyl-3-nitroaniline. BenchChem Technical Support.
- Mulugeta, D. Experiment 4: TLC and HPLC of Nitroanilines. Scribd.
- Ghasemi, J., et al. (2025). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. ResearchGate.
- LCGC International. (2025). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International.
- Wei, H., et al. (2025). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate.
- SIELC Technologies. Separation of N-Methyl-4-nitroaniline on Newcrom R1 HPLC column.
- Studylib. Column Chromatography of Nitroanilines Lab Experiment.
- Google Patents. (1954). US2671110A - Separation of isomeric mixtures of nitroanilines.
- Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?
- Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications.
- Google Patents. (2016). CN105622426A - Preparation method of 4-fluoro-N-methyl-3-nitroaniline.
- PubChem. N-Methyl-4-nitroaniline. National Center for Biotechnology Information.
- BenchChem. (2025). Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline. BenchChem Technical Support.
- SIELC Technologies. Separation of 3-Nitroaniline on Newcrom R1 HPLC column.
- PubChem. This compound. National Center for Biotechnology Information.
- Gajda, K., et al. (2014). Theoretical Multipolar Atom Model Transfer in Nitro-Derivatives of N-Methylaniline. Crystal Growth & Design.
- Reddit. (2012). N-methyl aniline reaction. r/chemistry.
- Wikipedia. 3-Nitroaniline.
- Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
- PubChem. 4-Methyl-2-nitroaniline. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
- PubChem. 2-Methyl-3-nitroaniline. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. studylib.net [studylib.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of N-Methyl-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 11. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-METHYL-2-NITROANILINE | 612-28-2 [chemicalbook.com]
- 14. N-Methyl-2-nitroaniline 98 612-28-2 [sigmaaldrich.com]
- 15. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 16. What is N-Methyl-4-nitroaniline?_Chemicalbook [chemicalbook.com]
troubleshooting byproduct formation in the synthesis of n-Methyl-3-nitroaniline
Technical Support Center: Synthesis of N-Methyl-3-nitroaniline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and mitigating the formation of unwanted byproducts. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I've performed the N-methylation of 3-nitroaniline and my crude product analysis shows a significant impurity. What is the most likely byproduct?
The most prevalent byproduct in the N-methylation of 3-nitroaniline is the overmethylated product, N,N-dimethyl-3-nitroaniline .[1] This occurs because the desired mono-methylated product, this compound, is often more nucleophilic than the starting 3-nitroaniline.[1][2] The electron-donating nature of the newly added methyl group increases the electron density on the nitrogen atom, making it more susceptible to a second methylation event.
Other potential byproducts include:
-
Unreacted Starting Material: 3-nitroaniline may remain if the reaction has not gone to completion.
-
Degradation Products: Depending on the harshness of the reagents and conditions (e.g., high temperature or strongly acidic/basic environments), you may observe the formation of dark, tarry materials due to oxidation or decomposition of the aniline derivatives.[3]
Q2: How can I suppress the formation of N,N-dimethyl-3-nitroaniline?
Controlling the selectivity for mono-methylation is the key challenge. Several strategies can be employed to favor the formation of the desired this compound:
-
Stoichiometric Control: Using a molar excess of 3-nitroaniline relative to the methylating agent can statistically favor the mono-methylation of the more abundant starting material over the di-methylation of the product.[1] Conversely, an excess of the methylating agent will strongly promote the formation of the N,N-dimethyl byproduct.
-
Reaction Temperature: Lowering the reaction temperature generally reduces the rate of the second methylation step more significantly than the first, thereby improving selectivity for the mono-methylated product.[1]
-
Choice of Methylating Agent: The reactivity of the alkylating agent is crucial. Highly reactive agents like dimethyl sulfate or methyl iodide are prone to causing over-alkylation. Using a less reactive methylating agent or a different methylation system, such as formaldehyde in the presence of sulfuric acid, can offer better control.[4]
-
Amine Protection Strategy: A highly effective, albeit multi-step, approach is to temporarily protect the amine. The amine can be converted to a less nucleophilic formyl derivative (N-formyl-3-nitroaniline). This intermediate is then methylated, and the formyl group is subsequently removed via hydrolysis to yield the pure mono-methylated product with minimal risk of over-alkylation.[5]
Q3: My reaction yield is consistently low, even after accounting for byproducts. What are the common causes and how can I improve it?
Low yields can stem from several factors beyond byproduct formation:
-
Reagent Purity and Conditions: Ensure all reagents and solvents are pure and anhydrous. Water can interfere with many methylating agents and bases.
-
Incomplete Reaction: The electron-withdrawing nitro group on 3-nitroaniline makes the amino group less nucleophilic compared to aniline itself, potentially slowing the reaction.[2] Consider increasing the reaction time or temperature moderately, while carefully monitoring for an increase in degradation products by thin-layer chromatography (TLC).
-
Inappropriate Base or Solvent: If using a methyl halide, the choice of base and solvent is critical. The base should be strong enough to deprotonate the aniline but not so strong as to cause side reactions. The solvent must effectively dissolve the reactants. Aprotic polar solvents like DMF are often used but must be thoroughly dried.
-
Product Loss During Workup: this compound has some solubility in acidic aqueous solutions. During acid-base extractions, ensure the aqueous layer is basified sufficiently (pH > 10) to fully deprotonate the product and drive it into the organic layer. Multiple extractions with the organic solvent are recommended.
Q4: Are there alternative synthetic routes that avoid the direct methylation of 3-nitroaniline?
Yes, an alternative involves the nitration of N-methylaniline. However, this route presents a significant challenge in controlling the regioselectivity of the nitration. The N-methylamino group is a strong ortho-, para-director. Direct nitration with a standard nitric/sulfuric acid mixture leads to a mixture of isomers, primarily p-nitro and o-nitro N-methylaniline, along with potential oxidation.[6] The desired m-nitro isomer is typically a minor product unless the reaction is performed under strongly acidic conditions where the N-methylamino group is protonated to form the meta-directing anilinium ion (-NHMe2+). Separating these positional isomers can be difficult, making this route generally less favorable than the selective methylation of 3-nitroaniline.
Troubleshooting Guide: Quick Reference
This table provides a summary of common issues, their probable causes, and recommended solutions to streamline your troubleshooting process.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| High percentage of N,N-dimethyl byproduct | 1. Molar excess of methylating agent. 2. Reaction temperature is too high. 3. Highly reactive methylating agent used. | 1. Use a 1.5 to 2-fold molar excess of 3-nitroaniline. 2. Reduce reaction temperature; perform the reaction at or below room temperature if possible. 3. Consider an alternative, less reactive methylation procedure (e.g., formaldehyde/H₂SO₄).[4] 4. Implement a protection-methylation-deprotection strategy.[5] |
| Significant amount of unreacted 3-nitroaniline | 1. Insufficient reaction time or temperature. 2. Deactivation by the nitro group. 3. Impure or wet reagents/solvents. | 1. Increase reaction time and monitor by TLC. 2. Moderately increase the reaction temperature (e.g., from 25°C to 40°C). 3. Ensure all reagents are of high purity and solvents are anhydrous. |
| Formation of dark, tarry material | 1. Oxidation of the aniline by the methylating agent or other reagents. 2. Reaction temperature is too high, causing decomposition. | 1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Lower the reaction temperature and ensure controlled addition of reagents. 3. If using nitration, ensure the temperature is kept low (0-10°C).[7] |
| Low isolated yield after workup | 1. Incomplete extraction from the aqueous phase. 2. Product loss during recrystallization. | 1. Ensure the aqueous phase is strongly basic (pH > 10) before extraction. 2. Perform multiple extractions (3x) with the organic solvent. 3. Choose a recrystallization solvent system where the product has high solubility when hot and low solubility when cold. |
Visualized Reaction and Troubleshooting Pathways
Reaction Pathway Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
- 5. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for the Methylation of 3-Nitroaniline
Welcome to the technical support center for the methylation of 3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of this important synthetic transformation, ensuring both efficiency and selectivity in your experiments.
Introduction
The N-methylation of anilines, particularly deactivated substrates like 3-nitroaniline, is a critical transformation in the synthesis of various pharmaceuticals, dyes, and fine chemicals.[1][2][3] The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the amino group, presenting unique challenges for achieving high yields and selective mono-methylation. This guide provides practical, field-proven insights into optimizing reaction conditions and overcoming common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the methylation of 3-nitroaniline, offering causative explanations and actionable solutions.
Low Yield of N-methyl-3-nitroaniline
Question: I am getting a very low yield of my desired product, this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in the methylation of 3-nitroaniline can stem from several factors, primarily related to the reduced reactivity of the substrate and suboptimal reaction conditions. Here’s a breakdown of potential causes and corresponding optimization strategies:
-
Inadequate Methylating Agent/Conditions: The choice of methylating agent is crucial. Traditional reagents like methyl iodide or dimethyl sulfate are highly reactive but can lead to over-methylation.[4][5] Newer, "greener" alternatives like methanol or dimethyl carbonate often require specific catalytic systems and more forcing conditions to be effective with deactivated anilines.[1][5][6]
-
Recommendation: If using traditional alkyl halides, ensure the use of a suitable base (e.g., K₂CO₃, NaH) to deprotonate the aniline, thereby increasing its nucleophilicity.[7] When employing methanol, a transition metal catalyst (e.g., based on Ruthenium or Iridium) is often necessary in a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1][8][9] These reactions may require elevated temperatures (100-150 °C) and the presence of a base.[1][10]
-
-
Suboptimal Catalyst Activity or Loading: For catalyzed reactions (e.g., with methanol), the catalyst's activity and concentration are paramount.
-
Recommendation: Screen different catalysts known for aniline N-methylation.[2] Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. It may also be beneficial to increase the catalyst loading, although this should be done judiciously to manage costs and potential side reactions.
-
-
Insufficient Reaction Temperature or Time: Due to the deactivating effect of the nitro group, higher temperatures and longer reaction times are often required compared to the methylation of more electron-rich anilines.
-
Recommendation: Incrementally increase the reaction temperature and monitor the reaction progress by TLC or GC/LC-MS. A kinetic study can help determine the optimal reaction time to maximize product formation while minimizing degradation or side-product formation.
-
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate.[11]
Formation of N,N-dimethyl-3-nitroaniline (Over-methylation)
Question: My main problem is the formation of the di-methylated byproduct. How can I improve the selectivity for mono-methylation?
Answer:
The formation of the tertiary amine, N,N-dimethyl-3-nitroaniline, is a common challenge because the mono-methylated product is often more nucleophilic than the starting primary aniline.[6]
-
Control of Stoichiometry:
-
Recommendation: Use a stoichiometric excess of 3-nitroaniline relative to the methylating agent. This statistical approach favors the methylation of the more abundant primary amine. A 3:1 molar ratio of amine to alkyl bromide has been shown to be effective for selective monoalkylation in some cases.[2]
-
-
Choice of Methylating Agent and Reaction Conditions:
-
Recommendation:
-
Dimethyl Carbonate (DMC): DMC is an excellent reagent for selective mono-methylation, often proceeding through a carbamate intermediate which disfavors a second methylation.[6][11] These reactions may require high temperatures (e.g., 250 °C) and can be effectively performed in a continuous flow reactor to manage pressure.[6]
-
Formaldehyde/Reducing Agent: Reductive amination using formaldehyde and a reducing agent can be tuned for mono-methylation. A method using formaldehyde and sulfuric acid has been specifically developed for the selective N-monomethylation of nitroanilines.[14][15][16] The molar ratio of formaldehyde and sulfuric acid to the nitroaniline is a critical parameter to control.[15]
-
-
-
Protection-Deprotection Strategy:
-
Recommendation: While more synthetically intensive, a protection-deprotection strategy offers excellent control. One approach involves formylating the aniline with formic acid, followed by methylation of the resulting formanilide, and subsequent hydrolysis to yield the mono-methylated product.[13]
-
Difficulty in Product Purification
Question: I am struggling to separate my desired this compound from the starting material and the di-methylated byproduct. What are the best purification techniques?
Answer:
The similar polarities of 3-nitroaniline, this compound, and N,N-dimethyl-3-nitroaniline can make chromatographic separation challenging.
-
Column Chromatography Optimization:
-
Recommendation: Use a shallow solvent gradient during column chromatography on silica gel. Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane. The elution order is typically: N,N-dimethyl-3-nitroaniline (least polar), followed by this compound, and finally 3-nitroaniline (most polar).
-
-
Acid-Base Extraction:
-
Recommendation: Exploit the differences in basicity. While all three compounds are weak bases, there are subtle differences. A carefully controlled extraction with a dilute acid may allow for selective protonation and separation. However, this can be difficult to achieve with high efficiency.
-
-
Recrystallization:
-
Recommendation: If the crude product is a solid, recrystallization can be a highly effective purification method. Common solvents for recrystallizing nitroanilines include ethanol, methanol, or mixtures with water.[13][17][18] This is particularly useful for removing less soluble impurities or if the desired product is the major component.
-
-
Derivatization:
-
Recommendation: In challenging cases, the unreacted primary amine (3-nitroaniline) can be selectively derivatized to facilitate separation. For example, it could be reacted with an aldehyde to form a Schiff base, which will have a significantly different polarity. The desired mono-methylated product can then be more easily isolated, and the derivative can be hydrolyzed back to the starting material if needed.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common methylating agents for 3-nitroaniline and what are their pros and cons?
A1: The choice of methylating agent depends on factors like desired selectivity, scale, cost, and safety considerations.
| Methylating Agent | Pros | Cons |
| Methyl Iodide (CH₃I) / Dimethyl Sulfate ((CH₃)₂SO₄) | High reactivity, well-established procedures. | Highly toxic and carcinogenic, prone to over-methylation, generates stoichiometric waste.[4][5] |
| Methanol (CH₃OH) | Inexpensive, low toxicity, "green" C1 source.[10][19] | Requires a catalyst (often a precious metal), high temperatures, and can have variable yields with deactivated substrates.[1][9] |
| Formaldehyde (CH₂O) / Reducing Agent | Cost-effective, can be highly selective for mono-methylation under specific conditions.[14][15][16] | Formaldehyde is toxic; the choice of reducing agent (e.g., formic acid, NaBH₄, H₂) influences conditions and waste streams.[16] |
| Dimethyl Carbonate (DMC) | Low toxicity, "green" methylating agent, excellent selectivity for mono-methylation.[5][6] | Lower reactivity requiring high temperatures and sometimes high pressure; may require specialized equipment like autoclaves or flow reactors.[6] |
| Formic Acid (HCOOH) / Triethylamine | Can achieve high yields of N-methylated anilines without a metal catalyst.[12] | Requires high temperatures (130-160 °C) and a large excess of reagents.[12] |
Experimental Design & Monitoring
Q2: How should I monitor the progress of my methylation reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable eluent system (e.g., hexane/ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or visualization under UV light can aid in spot detection. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Q3: What safety precautions should I take when performing this reaction?
A3: Safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood, especially when working with volatile and toxic reagents like methyl iodide, dimethyl sulfate, or formaldehyde.
-
Reagent Handling: 3-Nitroaniline is toxic and can be absorbed through the skin.[20] Handle it with care. Methylating agents like dimethyl sulfate are extremely hazardous and should be handled with extreme caution following established safety protocols.
-
Pressure: Reactions at high temperatures, especially with reagents like DMC that generate CO₂, can build up pressure. Ensure you are using appropriate pressure-rated glassware or reactors.
Visualizing the Workflow
General Experimental Workflow for Catalytic N-Methylation
Caption: A typical workflow for the catalytic N-methylation of 3-nitroaniline.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN109134270B - A kind of reaction method of nitro compound N-methylation - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.unive.it [iris.unive.it]
- 12. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
- 13. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 18. prepchem.com [prepchem.com]
- 19. researchgate.net [researchgate.net]
- 20. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of n-Methyl-3-nitroaniline
Welcome to the technical support center for the large-scale synthesis of n-Methyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide troubleshooting guidance and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for large-scale production of this compound?
A1: The two most prevalent methods for the industrial-scale synthesis of this compound are:
-
Direct Methylation of 3-Nitroaniline: This is a common and cost-effective approach. It typically involves the reaction of 3-nitroaniline with a methylating agent. A widely used method employs formaldehyde or its polymer, paraformaldehyde, in the presence of a strong acid like sulfuric acid.[1] This process is advantageous due to the relatively low cost of reagents.
-
Nitration of N-Methylaniline: This route involves the direct nitration of N-methylaniline. However, this method often leads to a mixture of ortho, meta, and para isomers, with the meta isomer (this compound) not always being the major product. The separation of these isomers can be challenging and costly on a large scale.
Q2: I am observing low yields in my methylation reaction of 3-nitroaniline with formaldehyde/sulfuric acid. What are the likely causes and how can I improve the yield?
A2: Low yields in this reaction are a common issue and can often be attributed to several factors. Here's a breakdown of potential causes and their solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).[2] - Optimize Temperature: The reaction is typically carried out at an elevated temperature, often in the range of 50-100°C.[1] Carefully control the temperature to ensure it is within the optimal range for the reaction without causing degradation. |
| Side Reactions | Over-methylation can occur, leading to the formation of the dimethylated byproduct, N,N-dimethyl-3-nitroaniline. | - Control Stoichiometry: Carefully control the molar ratio of formaldehyde to 3-nitroaniline. Using a slight excess of 3-nitroaniline can help minimize dimethylation. |
| Product Degradation | The strongly acidic and potentially high-temperature conditions can lead to the degradation of the product or starting material. | - Gradual Addition of Reagents: Add the formaldehyde or paraformaldehyde portion-wise to control the reaction exotherm. - Maintain Temperature Control: Ensure efficient cooling and stirring to dissipate heat effectively. |
| Work-up Losses | The product may be lost during the neutralization and extraction steps. | - Optimize pH for Neutralization: Carefully adjust the pH during work-up to ensure complete precipitation or efficient extraction of the product. - Choose an Appropriate Extraction Solvent: Select a solvent that provides good solubility for this compound and is easily separated from the aqueous layer. |
Troubleshooting Guide
Problem 1: Formation of Significant Amounts of Isomeric Byproducts
Symptoms:
-
Difficulty in purifying the final product to the desired specification (>99%).
-
Analytical data (e.g., HPLC, GC-MS) shows the presence of other isomers, such as N-methyl-2-nitroaniline and N-methyl-4-nitroaniline.[2]
Root Cause Analysis: The formation of isomeric byproducts is a primary challenge, especially when using the nitration of N-methylaniline route. The methylamino group (-NHCH₃) is an ortho-, para-director in electrophilic aromatic substitution. However, under strongly acidic nitrating conditions, the amine is protonated to form the anilinium ion (-NH₂CH₃⁺), which is a meta-director. The final isomer distribution depends on the delicate balance between these competing directing effects.
Corrective and Preventive Actions (CAPA):
-
Optimize Nitration Conditions:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating agent to favor the formation of the desired meta isomer.[3]
-
Acid Concentration: The concentration of sulfuric acid can influence the degree of protonation of the N-methylaniline and thus the isomer ratio. Careful optimization of the acid concentration is crucial.
-
-
Purification Strategy:
-
Fractional Crystallization: This is a common industrial method for separating isomers. The different isomers may have varying solubilities in specific solvents, allowing for their separation through controlled crystallization.
-
Preparative Chromatography: For high-purity requirements, preparative HPLC may be necessary, although this can be expensive for large-scale production.
-
Problem 2: Presence of Unreacted 3-Nitroaniline in the Final Product
Symptoms:
-
The final product fails to meet the purity specifications due to the presence of the starting material.
-
Analytical tests confirm the presence of 3-nitroaniline.
Root Cause Analysis: This issue points to an incomplete methylation reaction. The primary reasons could be insufficient methylating agent, suboptimal reaction conditions, or deactivation of the methylating agent.
Corrective and Preventive Actions (CAPA):
-
Reagent Stoichiometry: Ensure the correct molar ratio of the methylating agent (e.g., formaldehyde) to 3-nitroaniline is used. A slight excess of the methylating agent can be employed, but this must be balanced against the risk of over-methylation.
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC to monitor the disappearance of the starting material. The reaction should be continued until the 3-nitroaniline concentration is below the acceptable limit.
-
Reagent Quality: Verify the quality and concentration of the methylating agent, as impurities or degradation can reduce its effectiveness.
Visualizing the Workflow: Methylation of 3-Nitroaniline
The following diagram illustrates the general workflow for the synthesis of this compound via the methylation of 3-nitroaniline.
Sources
preventing oxidation of n-Methyl-3-nitroaniline during storage
Welcome to the technical support center for n-Methyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of high-purity this compound?
High-purity this compound should be a crystalline solid, with a color ranging from yellow to brown.[1][2] Significant deviation from this, such as the appearance of dark brown or black particulates, or a tar-like consistency, may indicate degradation.
Q2: I've noticed a change in the color of my this compound upon storage. Does this mean it has oxidized?
A noticeable darkening of the material is a common indicator of degradation in aromatic amines. While a slight color variation can be normal, a significant change, especially when accompanied by a change in texture or solubility, strongly suggests that oxidation or other degradation processes have occurred.
Q3: What are the primary factors that can cause the oxidation of this compound?
Based on the chemical properties of aromatic amines and nitroaromatic compounds, the primary factors that can induce oxidation are:
-
Exposure to Air (Oxygen): The amino group is susceptible to oxidation by atmospheric oxygen.
-
Exposure to Light: Photons can provide the activation energy for oxidative reactions.
-
Elevated Temperatures: Heat can accelerate the rate of degradation.
-
Presence of Incompatible Materials: Contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates can lead to rapid decomposition.[3]
Q4: What are the ideal short-term storage conditions for this compound in the lab?
For routine laboratory use, this compound should be stored in a tightly sealed container, in a cool, dry, and dark location.[4] A desiccator can be used to minimize moisture exposure. It is crucial to ensure the container is properly sealed after each use to minimize contact with atmospheric oxygen and humidity.
Troubleshooting Guide: Preventing and Assessing Oxidation
This section provides in-depth guidance on managing the stability of this compound, from identifying potential degradation pathways to implementing preventative measures and analytical verification.
Understanding Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can infer likely pathways based on the chemistry of related compounds. Oxidation can likely occur at two main sites: the N-methylamino group and the aromatic ring, potentially leading to a complex mixture of degradation products.
-
Oxidation of the N-methylamino Group: This can lead to the formation of N-oxides, demethylation, or the formation of colored impurities through coupling reactions.
-
Oxidative Coupling: Aromatic amines can undergo oxidative coupling to form colored azo or azoxy compounds, which are often responsible for the observed color change.
-
Ring Oxidation: While the nitro group is deactivating, under harsh oxidative conditions, hydroxylation of the aromatic ring could occur.
Below is a diagram illustrating a plausible oxidative degradation pathway.
Caption: Plausible oxidative degradation pathways for this compound.
Q5: My this compound has significantly darkened. Can I still use it?
It is strongly advised against using a visibly degraded reagent. The presence of impurities can lead to unpredictable side reactions, lower yields, and difficulty in purifying the desired product. For critical applications, using a fresh, high-purity batch is essential for reproducible results.
Q6: How can I implement a robust long-term storage strategy for this compound?
For long-term storage, the goal is to minimize exposure to oxygen, light, and moisture. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key driver of oxidation. |
| Temperature | Refrigerated (2-8 °C) | Slows down the rate of chemical degradation. |
| Light | Amber Glass Vial or Opaque Container | Prevents photo-degradation. |
| Moisture | Tightly Sealed Container with a Secure Cap | Prevents hydrolysis and moisture-catalyzed degradation. |
Experimental Workflow for Long-Term Storage:
Caption: Step-by-step workflow for the optimal long-term storage of this compound.
Q7: Are there any chemical stabilizers or antioxidants I can add to prevent oxidation?
While the addition of stabilizers is a common practice for many organic compounds, the choice of an appropriate antioxidant for this compound requires careful consideration due to the presence of the electron-withdrawing nitro group.
-
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are effective radical scavengers. However, their compatibility and efficacy with nitroaromatic compounds are not well-documented and should be experimentally verified. There is some research into phenolic antioxidants that themselves contain nitroaromatic groups, suggesting that this class of stabilizers may be compatible.[5]
-
Aromatic Amine Antioxidants: While seemingly counterintuitive, some aromatic amines can act as antioxidants. However, adding another amine could complicate reaction workups and product purification.
Recommendation: Before adding any stabilizer, it is crucial to perform a small-scale compatibility study. This involves storing a small sample of this compound with the chosen antioxidant under accelerated degradation conditions (e.g., elevated temperature) and comparing its stability to an unstabilized control.
Q8: How can I analytically confirm the stability of my this compound?
A stability-indicating analytical method is essential to quantitatively assess the purity of your material and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from potential degradation products with different polarities.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm or its λmax) should be employed. A photodiode array (PDA) detector is highly recommended as it can help in identifying the emergence of new peaks corresponding to degradation products by their UV spectra.
-
Forced Degradation Study: To validate that the method is stability-indicating, a forced degradation study should be performed. This involves subjecting samples of this compound to stress conditions to intentionally induce degradation.
| Stress Condition | Suggested Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | Dry heat at 80 °C for 48 hours |
| Photodegradation | Expose to UV light (e.g., 254 nm) for 24-48 hours |
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
Example HPLC Method Parameters (Starting Point):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Note: This is a starting point and may require optimization for your specific instrumentation and sample.
References
- Shpakovsky, D. B., Gracheva, Yu. A., Antonenko, T. A., Albov, D. V., Aslanov, L. A., & Milaeva, E. R. (2018). Synthesis and study of new phenolic antioxidants with nitroaromatic and heterocyclic substituents. OSTI.GOV. [Link]
- Characterization of nitrated phenolic compounds for their anti-oxidant, pro-oxidant, and nitr
- PubChem. (n.d.). 2-Methyl-3-nitroaniline.
- Comprehensive structural insights into nitro-substituted azines as potential antioxidant additives for biodiesel. (n.d.). RSC Publishing. [Link]
- Gruber, N., Orelli, L., Minnelli, C., Mangano, L., Laudadio, E., Mobbili, G., & Stipa, P. (2021). Amidinoquinoxaline-Based Nitrones as Lipophilic Antioxidants. PMC. [Link]
- The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. (2021). MDPI. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.
- High-rate biodegradation of 3-and 4-nitroaniline. (2018).
- Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. (2021). MDPI. [Link]
- Hindered phenolic nitro compounds as antioxidants. (1982).
- Synergistic combinations of phenolic antioxidants. (2004).
- 4-Nitroaniline. (n.d.). Wikipedia.
- PubChem. (n.d.). 4-Nitroaniline.
Sources
- 1. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis and study of new phenolic antioxidants with nitroaromatic and heterocyclic substituents (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Resolving Peak Overlap in HPLC Analysis of Nitroaniline Isomers
Welcome to the technical support guide for the chromatographic analysis of nitroaniline isomers. This center is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with the separation of ortho-, meta-, and para-nitroaniline. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve baseline resolution for these challenging positional isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate o-, m-, and p-nitroaniline using reversed-phase HPLC?
Separating positional isomers like the nitroanilines is a classic chromatographic challenge because they share the same molecular weight and elemental composition and have very similar physicochemical properties. Their polarity and hydrophobicity are nearly identical, leading to similar retention times on standard columns like C18. The subtle differences in their dipole moments and the spatial arrangement of the nitro and amino groups are the keys to achieving separation, requiring highly selective chromatographic conditions.[1]
Q2: What is the typical elution order for nitroaniline isomers in reversed-phase HPLC?
In typical reversed-phase chromatography on a C18 column, the elution order is often dependent on the subtle differences in polarity and the isomers' ability to interact with the aqueous mobile phase. Generally, the ortho- and para- isomers elute closely together, often after the meta- isomer. However, this order is not absolute and can be influenced or even reversed by changes in mobile phase pH, organic modifier, and temperature.[2]
Q3: I'm injecting a standard containing all three nitroaniline isomers but only see one or two broad peaks. What is the most likely problem?
The most probable cause is peak co-elution, where two or all three isomers are not being resolved by your current method and are eluting from the column at the same time.[3] This results in a single, often asymmetrical or broad peak that represents multiple analytes. Verifying peak purity with a Diode Array Detector (DAD) or Mass Spectrometer (MS) can confirm this. If the UV spectra or mass spectra change across the peak, co-elution is occurring.[3][4]
Q4: Can I improve separation just by changing my organic solvent (e.g., methanol vs. acetonitrile)?
Yes, changing the organic modifier is a powerful tool for altering selectivity. Methanol and acetonitrile interact differently with analytes and the stationary phase. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment. For aromatic compounds like nitroanilines, switching between these solvents can change π-π interactions with the stationary phase, potentially altering the elution order and improving resolution.[5] This should be one of the first parameters you investigate.
Q5: Is a standard C18 column the best choice for separating nitroaniline isomers?
While C18 columns are the workhorse of reversed-phase HPLC, they may not offer sufficient selectivity for challenging positional isomers. C18 separations rely primarily on hydrophobic interactions, which are very similar for the nitroaniline isomers. Stationary phases that offer alternative separation mechanisms, such as π-π interactions (Phenyl-Hexyl or PFP columns) or dipole-dipole interactions (Cyano columns), are often more effective at resolving these types of compounds.[6][7][8]
In-Depth Troubleshooting Guides
This section provides systematic, step-by-step guidance for resolving the most common and frustrating issue encountered with this analysis: co-eluting peaks.
Problem: Complete Co-elution or Poor Resolution (Rs < 1.5)
Q: My nitroaniline isomers are co-eluting on a C18 column. What is a systematic approach to fixing this?
A: When faced with co-elution, a methodical approach is crucial to avoid random, inefficient adjustments. The goal is to manipulate the three factors of the resolution equation: efficiency (N), retention (k'), and, most importantly, selectivity (α). A logical workflow involves sequentially optimizing the mobile phase, exploring alternative stationary phases, and finally, adjusting operational parameters like temperature.
Below is a workflow diagram outlining a systematic approach to method development for resolving co-eluting nitroaniline isomers.
Caption: A systematic workflow for resolving co-eluting nitroaniline isomers.
Q: How do I systematically optimize the mobile phase to resolve nitroaniline isomers?
A: Mobile phase optimization is the most powerful and accessible tool for improving selectivity.[9] This involves two key components: the choice of organic modifier and, critically for these basic compounds, the mobile phase pH.
Causality: The nitroaniline isomers are weak bases. Their degree of ionization, and therefore their polarity and retention in reversed-phase HPLC, is highly dependent on the mobile phase pH. By adjusting the pH relative to their pKa values, you can suppress their ionization, increase their hydrophobicity, and significantly alter their retention and selectivity.[10]
| Isomer | pKa (of conjugate acid) | LogP |
| o-nitroaniline | -0.26[11] | 1.85[12] |
| m-nitroaniline | 2.5[13] | 1.37 |
| p-nitroaniline | 1.0[14][15] | 1.39 |
Protocol: pH Scouting Experiment
-
Prepare Mobile Phase A Buffers: Prepare a series of aqueous buffers at different pH values. For these analytes, a range of pH 2.0 to 4.0 is a good starting point. Use a buffer with a pKa close to your target pH (e.g., formate for pH ~3.7, phosphate for pH ~2.1).[16] A concentration of 10-20 mM is typical.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.
-
Set Initial Conditions:
-
Column: Standard C18, e.g., 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV, ~225 nm or ~254 nm.[2]
-
-
Run Isocratic Experiments: For each pH value (e.g., 2.0, 2.5, 3.0, 3.5, 4.0), perform an isocratic run with a fixed percentage of organic modifier (e.g., 30% Acetonitrile).
-
Analyze Results: Create a table to track the retention time (tR) of each isomer and the resolution (Rs) between critical pairs at each pH. Plotting Rs vs. pH will reveal the optimal pH for separation.
Expected Outcome: You will likely observe significant shifts in retention and selectivity as the pH changes, especially around the pKa values of the meta- and para- isomers. The goal is to find a pH where all three isomers are baseline resolved (Rs ≥ 1.5).
Table 1: Example of pH Scouting Data (Hypothetical)
| Mobile Phase pH | tR o-NA (min) | tR m-NA (min) | tR p-NA (min) | Rs (m-NA / p-NA) |
|---|---|---|---|---|
| 2.0 | 8.5 | 6.2 | 7.8 | 1.4 |
| 2.5 | 8.6 | 7.5 | 8.0 | 0.6 |
| 3.0 | 8.7 | 9.1 | 10.5 | 1.8 |
| 3.5 | 8.8 | 8.5 | 9.5 | 1.1 |
Q: My mobile phase optimization failed. What column should I try next?
A: If a C18 column cannot provide adequate selectivity even after mobile phase optimization, the next logical step is to screen columns with different stationary phase chemistries. The goal is to introduce alternative interaction mechanisms beyond simple hydrophobicity.[10][17]
Causality: The aromatic nature of the nitroaniline isomers makes them ideal candidates for stationary phases that facilitate π-π interactions. Fluorinated phases can offer unique dipole-dipole interactions due to the highly electronegative fluorine atoms.
Recommended Column Screening Options:
-
Phenyl-Hexyl: This phase has phenyl groups attached via an alkyl chain. It provides both hydrophobic interactions and, more importantly, π-π interactions with the aromatic ring of the nitroanilines. This can significantly alter selectivity compared to a C18.[7][18]
-
Pentafluorophenyl (PFP or F5): This is a highly effective phase for separating positional isomers. It offers a complex mixture of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange, providing a very different selectivity profile from C18.[6]
-
Cyano (CN): This phase can be used in both reversed-phase and normal-phase modes. In reversed-phase, it is less hydrophobic than C18 but provides strong dipole-dipole interactions, which can be effective for separating polar isomers.[8]
Table 2: Comparison of Stationary Phases for Nitroaniline Isomer Separation
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For |
|---|---|---|
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) | General-purpose, non-polar to moderately polar compounds. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Aromatic compounds, positional isomers.[18] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole , shape selectivity | Halogenated compounds, aromatic positional isomers.[6] |
| Cyano (CN) | Hydrophobic, dipole-dipole | Polar compounds, can provide orthogonal selectivity to C18.[8] |
Q: How can temperature be used as a tool to improve the separation of nitroaniline isomers?
A: Column temperature is a frequently overlooked but powerful parameter for optimizing selectivity, especially for ionizable compounds or when peaks are very close together.[19][20]
Causality: The thermodynamics of an analyte's partitioning between the mobile and stationary phases are temperature-dependent. Each isomer may respond differently to a change in temperature, leading to changes in relative retention and selectivity (α). For ionizable compounds like nitroanilines, temperature can also affect the mobile phase pH and the pKa of the analytes, adding another layer of control.[21][22]
Protocol: Temperature Scouting Study
-
Select Best Condition: Start with the best mobile phase and column combination identified in the previous steps.
-
Use a Column Oven: Ensure precise and stable temperature control. Fluctuations can ruin reproducibility.[21]
-
Run Experiments at Different Temperatures: Analyze your sample at a minimum of three temperatures, for example, 25°C, 40°C, and 55°C. Ensure your column is stable at the chosen temperatures.
-
Evaluate Results: A 1°C increase in temperature typically decreases retention by about 2%.[23] However, look closely for changes in peak spacing and elution order. A "van't Hoff" plot (ln(k) vs 1/T) can be used for a more detailed analysis, as differing slopes for two analytes indicate a change in selectivity with temperature. In many cases, a modest temperature change of ±5-10°C can be enough to resolve a critical pair.
Advanced Topics
Q: When should I consider switching from HPLC to UHPLC for this separation?
A: If you have access to an Ultra-High Performance Liquid Chromatography (UHPLC) system, it should be considered when high throughput is required or when HPLC method development fails to achieve baseline resolution.
Causality: UHPLC systems use columns packed with sub-2 µm particles, which generate significantly higher theoretical plates (efficiency) than standard HPLC columns. This results in much sharper, narrower peaks. While UHPLC may not dramatically change the fundamental selectivity (α), the massive increase in efficiency can be enough to resolve two closely eluting peaks that were previously co-eluting under HPLC conditions. The relationship is defined by the Purnell equation, where resolution (Rs) is proportional to the square root of the efficiency (N).
Table 3: HPLC vs. UHPLC for Isomer Analysis
| Parameter | HPLC (High-Performance LC) | UHPLC (Ultra-High Performance LC) |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| System Pressure | Up to 6,000 psi | Up to 15,000+ psi |
| Peak Efficiency | Good | Very High |
| Resolution | Good | Excellent (can resolve closely eluting peaks) |
| Analysis Time | Longer | Significantly Faster |
| Solvent Consumption | Higher | Lower |
For difficult isomer separations, the enhanced efficiency of UHPLC can often provide the necessary resolving power when selectivity optimization alone is insufficient.
References
- Chrom Tech. (2024). How Does Column Temperature Affect HPLC Resolution? Chrom Tech.
- Dolan, J. W., Snyder, L. R., Carr, P. W., & Quarry, M. A. (1987). Temperature selectivity in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 384, 1-21.
- Ibis Scientific. (2024). Why Temperature Is Important in Liquid Chromatography. Ibis Scientific, LLC.
- Dolan, J. W. (2004). How Does Temperature Affect Selectivity? LCGC North America, 22(11), 1078-1082.
- Polite, L. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs.
- Chromatography Today. (2014). The Use of Temperature for Method Development in LC.
- Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
- Quora. (2018). Which is more basic, o-nitroaniline or p-nitroaniline? Quora.
- Bell, D. S. (2016). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC North America, 34(10), 822-833.
- Veeprho. (2023). Different Types of Stationary Phases in Liquid Chromatography. Veeprho.
- Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(8), 514-523.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6946, 2-Nitroaniline. PubChem.
- MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.
- Studylib. (n.d.). Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5 =.5) by a factor of 30.
- Welch Materials, Inc. (2023). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials.
- MAC-MOD Analytical. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical.
- Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi.
- LCGC International. (2019). Top Three HPLC Method Development Tips. LCGC International.
- Bartleby. (n.d.). Explain in 1-2 sentences why p-nitroaniline (pKa = 1.0) is less basic than m-nitroaniline (pKa = 2.5). Bartleby.
- Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Royal Society of Chemistry.
- Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque.
Sources
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. rsc.org [rsc.org]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. youtube.com [youtube.com]
- 5. nacalai.com [nacalai.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. mac-mod.com [mac-mod.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. quora.com [quora.com]
- 12. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Answered: B. Modified from book problem 24-52: Explain in 1-2 sentences why p-nitroaniline (pKa = 1.0) is less basic than m-nitroaniline (pKa = 2.5). Draw resonance… | bartleby [bartleby.com]
- 14. 4-Nitroaniline | 100-01-6 [chemicalbook.com]
- 15. homework.study.com [homework.study.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. veeprho.com [veeprho.com]
- 19. chromtech.com [chromtech.com]
- 20. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ibisscientific.com [ibisscientific.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. chromatographyonline.com [chromatographyonline.com]
managing exothermic reactions in the synthesis of n-Methyl-3-nitroaniline
Technical Support Center: Synthesis of n-Methyl-3-nitroaniline
A Guide to Managing Exothermic Reactions
Welcome to the Technical Support Center. This guide, prepared by Senior Application Scientists, provides in-depth troubleshooting and procedural advice for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Our focus is on the critical management of the reaction exotherm to ensure safety, reproducibility, and high-yield outcomes.
The synthesis of this compound, typically achieved through the nitration of N-methylaniline, is a notoriously energetic reaction. The introduction of the nitro group onto the aromatic ring is a highly exothermic process that, if not properly controlled, can lead to a thermal runaway, resulting in rapid temperature and pressure increases, and potentially violent decomposition.[1][2] This guide is structured to provide both foundational knowledge and actionable solutions for challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermochemistry and safety of the N-methylaniline nitration.
Q1: Why is the nitration of N-methylaniline so exothermic?
A1: The high exothermicity stems from two primary factors. First, the reaction involves the formation of a very stable aromatic product, which releases a significant amount of energy. Second, the nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). Sulfuric acid protonates nitric acid, leading to the formation of the highly reactive and electrophilic nitronium ion (NO₂⁺). The subsequent attack of the electron-rich aniline ring on this powerful electrophile is a rapid and energetically favorable process, releasing substantial heat.[1][3]
Q2: What are the primary risks associated with losing control of the reaction temperature?
A2: The principal risk is thermal runaway . If the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system, the reaction temperature will rise uncontrollably.[1] This can lead to:
-
Accelerated Reaction Rate: Higher temperatures further increase the reaction rate, creating a dangerous feedback loop.
-
Side Reactions & Decomposition: At elevated temperatures, unwanted side reactions, such as di-nitration or oxidation, can occur. More critically, the product, this compound, and unreacted nitric acid can begin to decompose, generating large volumes of gas (e.g., NOx) and further heat.[2]
-
Boiling of Solvents/Reagents: Uncontrolled temperature rise can cause solvents or reagents to boil violently, leading to a rapid increase in reactor pressure.
-
Reactor Failure: In a worst-case scenario, the combination of high pressure and temperature can lead to a catastrophic failure of the reaction vessel, resulting in an explosion.[2]
Q3: What are the initial warning signs of a developing thermal runaway?
A3: Vigilant monitoring is key. Early warning signs include:
-
A steady, unexpected rise in temperature even after the addition of the nitrating agent has been stopped.
-
A noticeable increase in the rate of temperature rise during addition.
-
Visible gas evolution (brown NOx fumes) from the reaction mixture.
-
A rapid increase in pressure if the reaction is performed in a closed or sealed system.
Q4: How does the choice of reagents and their purity affect safety?
A4: Reagent choice and quality are critical. Using 70% nitric acid instead of fuming nitric acid can sometimes moderate the reaction, but it also introduces more water, which can affect the efficacy of the sulfuric acid.[4] The purity of the N-methylaniline is also important, as impurities could potentially catalyze side reactions or decompositions. Always use well-characterized reagents from reputable suppliers.
Troubleshooting Guide: Exotherm Management
This guide provides solutions to specific problems you may encounter during the synthesis.
| Problem | Probable Cause(s) | Immediate Corrective Actions & Solutions |
| Rapid Temperature Spike During Addition | 1. Addition rate is too high: The rate of heat generation is exceeding the cooling capacity. 2. Inadequate cooling: The ice bath is depleted, or the cryostat is not set to a low enough temperature. 3. Poor mixing: The nitrating agent is not being dispersed quickly, creating localized "hot spots." | Immediate Actions: 1. Immediately STOP the addition of the nitrating agent. 2. Ensure the cooling bath has sufficient ice/coolant and is in good contact with the flask. Add more ice, dry ice, or lower the cryostat setpoint if necessary. 3. Verify that the stirring is vigorous and creating a good vortex. Solution: Once the temperature is stable and back within the target range, resume addition at a significantly reduced rate (e.g., 50% of the previous rate). |
| Temperature Continues to Rise After Stopping Addition | 1. Reaction has reached a critical point: The accumulated thermal energy is driving the reaction forward uncontrollably. This is a pre-runaway condition. 2. Cooling system failure. | Immediate Actions (Emergency): 1. If safe to do so, prepare for an emergency quench. Lower an addition funnel containing a pre-chilled quenching agent (e.g., cold water) to be ready for addition. 2. Alert personnel in the immediate vicinity and prepare for evacuation. 3. If the temperature rise is extreme and cannot be controlled, execute the Emergency Quenching Protocol (see below). Pour the reaction mixture into a large, stirred vessel containing a large volume of crushed ice.[5] |
| Product is Dark/Oily, Low Yield of Desired Isomer | 1. Reaction temperature was too high: High temperatures favor the formation of oxidation byproducts and other isomers. 2. Incorrect reagent stoichiometry. | Solution: 1. Review and refine the temperature control protocol. Ensure the temperature is maintained strictly within the recommended range (e.g., 0-5 °C) throughout the addition.[6] 2. Use a calibrated thermocouple probe for accurate temperature monitoring. 3. Re-verify all reagent calculations and measurements before starting the reaction. |
Protocols and Methodologies
Adherence to a validated, step-by-step protocol is the most effective way to manage the reaction exotherm.
Protocol 1: Safe Setup for Controlled Nitration
This protocol details the essential equipment and setup for performing the reaction at a laboratory scale.
Materials & Equipment:
-
Three-neck round-bottom flask
-
Mechanical or magnetic stirrer with a stir bar
-
Low-temperature thermometer or thermocouple probe
-
Pressure-equalizing dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Cooling bath (ice/salt or a suitable cryostat)
-
Secondary containment tray
Setup Steps:
-
Assemble the glassware in a certified chemical fume hood.[7]
-
Place the three-neck flask inside the secondary containment tray, then place this assembly into the cooling bath.
-
Fit the central neck of the flask with the mechanical stirrer. Ensure the stirrer paddle is positioned to allow for efficient mixing.
-
Insert the thermometer/thermocouple into one of the side necks, ensuring the probe tip is submerged in the reaction medium but does not interfere with the stirrer.
-
Attach the pressure-equalizing dropping funnel to the other side neck. This will be used for the controlled addition of the nitrating agent.
-
Attach the inert gas line to the top of the dropping funnel. A slight positive pressure of inert gas is recommended.
}
Diagram: Safe experimental setup for controlled nitration.
Protocol 2: Controlled Addition and Reaction
This procedure assumes the nitration of N-methylaniline with mixed acid.
-
Charge the Reactor: To the three-neck flask, add N-methylaniline and an appropriate solvent if required (e.g., concentrated sulfuric acid).
-
Cool the Mixture: Begin stirring and cool the flask contents to the target starting temperature (e.g., 0 °C).[6] Ensure the temperature is stable before proceeding.
-
Prepare Nitrating Agent: In a separate beaker, cautiously prepare the mixed acid by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath. Transfer this mixture to the dropping funnel.
-
Begin Slow Addition: Start adding the nitrating agent dropwise from the dropping funnel. The initial rate should be very slow (e.g., 1 drop every 5-10 seconds).
-
Monitor Temperature Continuously: The primary control parameter is temperature. The rate of addition should be adjusted to ensure the internal temperature does not exceed the set limit (e.g., 5 °C). If the temperature approaches the limit, stop the addition until it stabilizes back at the lower end of the range.
-
Maintain Reaction: After the addition is complete, allow the mixture to stir at the controlled temperature for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
Protocol 3: Reaction Quenching and Work-up
Quenching is a critical step that must also be handled with care, as it can be exothermic.[8]
-
Prepare Quenching Vessel: Fill a large beaker (at least 10 times the volume of the reaction mixture) with a slurry of crushed ice and water. Place this beaker in a secondary container and begin stirring it vigorously.[5]
-
Slowly Add Reaction Mixture: Very slowly and carefully, pour the completed reaction mixture from the flask into the stirred ice-water slurry.[5] This should be done in a thin stream. Monitor for excessive fuming or splashing.
-
Neutralization: The resulting acidic solution will often contain the precipitated crude product. Slowly add a base (e.g., aqueous sodium hydroxide or sodium carbonate solution) to neutralize the excess acid. This process is also exothermic and should be done with external cooling.[6]
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.[5]
Protocol 4: Emergency Shutdown and Quenching
This procedure is for a thermal runaway scenario where the temperature cannot be controlled by standard cooling.
}
Diagram: Decision tree for a thermal excursion event.
References
- Nitration reaction safety - YouTube. (2024). YouTube.
- How To Run A Reaction: The Quench. University of Rochester Department of Chemistry.
- Common Standard Operating Procedure. University of California, Santa Barbara.
- Quenching Reactive Substances. Virginia Tech Chemistry Department.
- A Report on Reagents and its Quenching Methods. Open Access Journals.
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
- NITRIC ACID SAFETY. University of Washington.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate.
- Quenching and Disposal of Liquid Pyrophoric Materials. University of California, Irvine Environmental Health and Safety.
- Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. LSU Health Shreveport.
- CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline. Google Patents.
- N-methyl-3-nitro-aniline SDS, 619-26-1 Safety Data Sheets. ECHEMI.
- 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE). Suvchem Laboratory Chemicals.
- This compound | C7H8N2O2 | CID 219622. PubChem - NIH.
- Preparation of 4-methyl-3-nitroaniline. PrepChem.com.
- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.
- Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic.
Sources
identification of unknown byproducts in n-Methyl-3-nitroaniline synthesis
Technical Support Center: n-Methyl-3-nitroaniline Synthesis
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and identify unknown byproducts that may arise during their synthetic procedures. We will move from frequently asked questions to in-depth troubleshooting and detailed analytical protocols to ensure the purity and integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding impurities in the synthesis of this compound.
Q1: What is the most common byproduct I should expect when synthesizing this compound?
A1: The most prevalent byproduct is the over-methylated species, N,N-dimethyl-3-nitroaniline .[1][2] This occurs when the methylating agent reacts with the desired N-methyl product, adding a second methyl group to the nitrogen atom. This side reaction is especially common if the reaction conditions (e.g., temperature, stoichiometry of the methylating agent) are not strictly controlled. Another common impurity is, of course, unreacted 3-nitroaniline starting material if the reaction does not go to completion.[3]
Q2: My reaction mixture has turned a dark brown or black color. Is this normal, and what does it indicate?
A2: The development of a dark, often tarry, material is a common issue in aniline chemistry and typically indicates oxidation .[4][5] Aromatic amines are susceptible to oxidation, especially in the presence of strong acids (like the sulfuric acid used in some methylation procedures) or when exposed to air at elevated temperatures. This leads to the formation of complex, high-molecular-weight colored impurities that can complicate purification and lower the overall yield.
Q3: I see multiple spots on my initial Thin Layer Chromatography (TLC) plate. What are they likely to be?
A3: In a typical methylation of 3-nitroaniline, you can expect to see the following on a TLC plate, in order of increasing polarity (decreasing Rf value):
-
N,N-dimethyl-3-nitroaniline (Byproduct): Least polar, highest Rf value.
-
This compound (Product): Intermediate polarity and Rf.
-
3-Nitroaniline (Starting Material): Most polar (due to the two N-H bonds available for hydrogen bonding), lowest Rf value.
Any other spots could be related to degradation products or impurities present in the starting materials.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed answers to more specific problems encountered during the reaction workup and analysis.
Q4: My HPLC analysis shows a major peak for my product, but also a significant secondary peak with a shorter retention time. What is it?
A4: A peak with a shorter retention time on a standard reverse-phase HPLC column (like a C18) indicates a less polar compound than your target molecule. This is highly characteristic of the over-methylation byproduct, N,N-dimethyl-3-nitroaniline . The replacement of the final N-H proton with a methyl group reduces the molecule's ability to form hydrogen bonds with the polar mobile phase, causing it to elute faster from the non-polar stationary phase.
Q5: I've confirmed the presence of N,N-dimethyl-3-nitroaniline. How can I minimize its formation?
A5: Minimizing this byproduct requires careful control over the reaction conditions. Consider the following strategies:
-
Stoichiometry: Use a precise molar equivalent of your methylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will favor di-methylation. Start with 1.0-1.1 equivalents and optimize from there.
-
Controlled Addition: Add the methylating agent slowly and at a reduced temperature (e.g., 0-10 °C). This helps to dissipate the heat of reaction and maintain control, preventing runaway reactions that can lead to over-methylation.
-
Alternative Methylating Agents: While powerful agents like dimethyl sulfate are effective, they can be aggressive. Milder, more controlled methods, such as using formaldehyde in a reductive amination context or using dimethyl carbonate with a catalyst, can offer higher selectivity for mono-methylation.[6][7][8]
Q6: My mass spectrometry (MS) data shows a mass that doesn't correspond to my starting material, product, or the di-methylated byproduct. What else could it be?
A6: If you observe an unexpected mass, consider these possibilities:
-
Adduct Formation: In electrospray ionization (ESI) or similar techniques, molecules can form adducts with ions from the solvent or buffer (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺). Check if the unexpected mass corresponds to your product or a known byproduct plus the mass of a common ion.
-
Dimerization or Condensation: Under certain conditions, particularly with reagents like formaldehyde, aniline derivatives can undergo condensation reactions to form dimers or oligomers. For example, the formation of a methylene bridge between two aniline molecules is a possibility.
-
Isomeric Impurities: While the N-methylation itself is unlikely to cause ring isomerization, your starting 3-nitroaniline could contain small amounts of 2-nitroaniline or 4-nitroaniline.[5] These would methylate to form N-methyl-2-nitroaniline and N-methyl-4-nitroaniline, which are isomers of your product and would have the same mass. Their presence would need to be confirmed by a separation technique like HPLC or by NMR spectroscopy.
Part 3: Byproduct Identification Workflow & Protocols
A systematic approach is crucial for unambiguously identifying unknown byproducts.
Identification Workflow Diagram
The following diagram outlines the logical steps from initial detection to final structural confirmation of an unknown byproduct.
Caption: Logical workflow for byproduct identification.
Reaction Pathway and Key Side Reaction
This diagram illustrates the primary synthesis route and the formation of the main over-methylation byproduct.
Caption: Synthesis and primary side reaction pathway.
Quantitative Data Summary
The table below provides key analytical data for the primary compounds involved in the synthesis. This data is essential for interpreting analytical results.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (approx. in CDCl₃) |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 114 °C[3] | ~4.0 ppm (br s, 2H, -NH₂) |
| This compound | C₇H₈N₂O₂ | 152.15 | 64-68 °C[9] | ~3.0 ppm (s, 3H, -NCH₃), ~4.2 ppm (br s, 1H, -NH) |
| N,N-dimethyl-3-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | 57-61 °C[10] | ~3.1 ppm (s, 6H, -N(CH₃)₂) |
Protocol 1: HPLC-UV Analysis for Reaction Monitoring
This protocol provides a general method for separating the starting material, product, and primary byproduct.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 20% B, ramp to 80% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 330 nm.
-
Sample Prep: Dilute a small aliquot of the crude reaction mixture in a 50:50 mixture of water/acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS Analysis for Molecular Weight Determination
This protocol is designed to get a quick mass confirmation of the peaks observed in the HPLC analysis.[11]
-
LC Method: Use the same HPLC method as described in Protocol 1 to ensure peak correlation.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode is typically effective for amines.
-
Scan Range: Scan from m/z 100 to 500.
-
Analysis: Extract the ion chromatograms for the expected [M+H]⁺ ions:
-
3-Nitroaniline: m/z 139.05
-
This compound: m/z 153.06
-
N,N-dimethyl-3-nitroaniline: m/z 167.08
-
-
Interpretation: Correlate the mass found for each peak with its retention time from the HPLC-UV run to assign identities.
Protocol 3: Byproduct Isolation and NMR Characterization
If an unknown byproduct is present in significant quantities (>5%), isolation is necessary for full structural elucidation.
-
Isolation:
-
Column Chromatography: If the byproduct is well-separated by TLC, perform silica gel column chromatography. Use a solvent system (e.g., Hexane/Ethyl Acetate gradient) that provides good separation.
-
Preparative HPLC: For difficult separations, use a preparative scale HPLC with the analytical method as a starting point.
-
-
Purity Check: Analyze the isolated fraction by analytical HPLC to confirm its purity (>95% is ideal for NMR).
-
Sample Preparation for NMR:
-
Dry the isolated fraction thoroughly under high vacuum to remove all solvents.
-
Dissolve 5-10 mg of the pure byproduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean NMR tube.
-
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra. If the structure is not immediately obvious, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable for determining connectivity.
By following this structured troubleshooting guide and employing these analytical protocols, researchers can effectively identify, quantify, and ultimately minimize the formation of unknown byproducts in the synthesis of this compound, leading to higher purity products and more robust synthetic procedures.
References
- ChemBK. (2024). N,N-Dimethyl-3-nitroaniline.
- Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. [Link]
- Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
- Jia, X., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1644-1649. [Link]
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
- Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 41(19), 4669-4676. [Link]
- PrepChem. (n.d.). Preparation of 3-nitroaniline.
- Özdemir, İ., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5789-5801. [Link]
- Ivanova, I. I., et al. (2003). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.
- ChemSrc. (n.d.). N,N-dimethyl-3-nitroaniline.
- ResearchGate. (n.d.). Different protocols for methylation of aniline.
- Google Patents. (n.d.). CN109134270B - A kind of reaction method of nitro compound N-methylation.
- National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-3-nitroaniline. PubChem Compound Database.
- Wang, Q., et al. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 4(8), 2317-2321. [Link]
- Google Patents. (n.d.). US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
- Li, S., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541. [Link]
- vibzz lab. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis [Video]. YouTube. [Link]
- PubChemLite. (n.d.). This compound (C7H8N2O2).
- ResearchGate. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
- Wikipedia. (n.d.). 3-Nitroaniline.
Sources
- 1. chembk.com [chembk.com]
- 2. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempanda.com [chempanda.com]
- 6. iris.unive.it [iris.unive.it]
- 7. CN109134270B - A kind of reaction method of nitro compound N-methylation - Google Patents [patents.google.com]
- 8. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
strategies to control regioselectivity in the synthesis of n-Methyl-3-nitroaniline derivatives
Technical Support Center: Regioselectivity in N-Methyl-3-nitroaniline Derivative Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the control of regioselectivity in this critical synthetic transformation. As Senior Application Scientists, we understand the nuances and challenges you face in the laboratory. This resource aims to equip you with the foundational knowledge and practical protocols to achieve your desired synthetic outcomes with precision and efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and questions that arise during the synthesis of this compound derivatives.
Q1: Why is direct nitration of N-methylaniline problematic for obtaining the meta-isomer?
A1: Direct nitration of N-methylaniline with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) often leads to a complex mixture of products with poor regioselectivity and significant side reactions. The primary reasons for this are:
-
Protonation of the Amino Group: In a strongly acidic medium, the lone pair of electrons on the nitrogen atom of the N-methylamino group gets protonated, forming an N-methylanilinium ion (-NH(CH₃)⁺).[1][2][3][4][5] This protonated group is strongly electron-withdrawing and acts as a meta-director.[3][4][6][7][8][9] Consequently, a significant amount of the meta-isomer is formed.[1][2][6][7][8][9][10][11][12][13]
-
Oxidative Degradation: The N-methylamino group is highly activating and susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and a decrease in the overall yield of the desired nitroaniline.[1][14]
-
Formation of Ortho and Para Isomers: The unprotonated N-methylamino group is a strongly activating ortho-, para-director due to the resonance donation of the nitrogen's lone pair into the aromatic ring.[15][16] This leads to the concurrent formation of ortho- and para-nitroaniline derivatives, further complicating the product mixture.[1][6][11][12]
The interplay between the protonated (meta-directing) and unprotonated (ortho-, para-directing) forms of N-methylaniline results in a mixture of isomers that is often difficult to separate, making direct nitration an undesirable method for the selective synthesis of this compound.
Q2: I am getting a mixture of ortho-, meta-, and para-isomers. How can I improve the selectivity for the meta-product?
A2: To enhance the formation of the meta-isomer, the directing effect of the N-methylamino group must be modified to favor meta-substitution. The most effective strategy is to ensure the predominance of the meta-directing anilinium ion.
Strategy: Maximizing Anilinium Ion Formation
The key is to conduct the nitration under strongly acidic conditions to push the equilibrium towards the protonated N-methylanilinium ion.
Experimental Protocol: Nitration under Strongly Acidic Conditions
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add N-methylaniline to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C. This step ensures complete protonation to the N-methylanilinium ion.
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Nitration: Add the nitrating mixture dropwise to the solution of N-methylanilinium sulfate, maintaining the reaction temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate, wash with cold water until the washings are neutral, and then dry. The crude product can be purified by recrystallization or column chromatography to isolate the this compound.
Q3: My yields are consistently low, and I observe a lot of dark, tarry byproducts. What is causing this, and how can I prevent it?
A3: The formation of dark, tarry byproducts is a clear indication of oxidative degradation of the aniline ring and the N-methylamino group by the nitrating agent.[1] This is a common issue when dealing with highly activated aromatic systems like N-methylaniline.
Troubleshooting Strategies:
-
Lowering the Reaction Temperature: Maintaining a low reaction temperature (0-5 °C) is crucial to minimize oxidative side reactions. The nitronium ion (NO₂⁺) is a potent electrophile, and at higher temperatures, its reactivity can lead to uncontrolled oxidation.
-
Using a Milder Nitrating Agent: While the classic HNO₃/H₂SO₄ mixture is effective, alternative, milder nitrating agents can be employed to reduce oxidation. Some options include:
-
Protecting Group Strategy: The most robust method to prevent oxidation and control regioselectivity is to temporarily protect the N-methylamino group. This is discussed in detail in the next question.
Q4: I want to synthesize an ortho- or para- N-methyl-nitroaniline derivative. How can I achieve this selectively?
A4: To favor the formation of ortho- and para-isomers, the powerful ortho-, para-directing effect of the N-methylamino group needs to be harnessed while mitigating its high reactivity and susceptibility to protonation. The most effective approach is the use of a protecting group.
Strategy: Acylation as a Protective and Directing Strategy
By converting the N-methylamino group into an N-methylacetamido group (-N(CH₃)COCH₃), you can achieve the following:
-
Reduced Activating Effect: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, making it less available to activate the aromatic ring.[14][19] This moderation of reactivity prevents polysubstitution and oxidative side reactions.[14]
-
Steric Hindrance: The bulkier N-methylacetamido group sterically hinders the ortho positions, leading to a higher proportion of the para-isomer.[16]
-
Prevention of Protonation: The amide nitrogen is significantly less basic than the amine nitrogen and does not get protonated under the nitration conditions.[5] This ensures that the group remains an ortho-, para-director throughout the reaction.
Experimental Workflow: Acylation-Nitration-Deprotection
Caption: Workflow for ortho/para-selective nitration.
Detailed Protocol:
-
Step 1: Acylation of N-methylaniline
-
Dissolve N-methylaniline in glacial acetic acid.
-
Add acetic anhydride and a catalytic amount of zinc dust.
-
Reflux the mixture, then pour it into ice-cold water to precipitate the N-methylacetanilide.[10]
-
Filter, wash with water, and dry the product.
-
-
Step 2: Nitration of N-methylacetanilide
-
Dissolve the N-methylacetanilide in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature.
-
After the reaction is complete, pour the mixture onto ice to precipitate the nitro-N-methylacetanilide.
-
Filter, wash, and dry the product. The major product will be the para-isomer.
-
-
Step 3: Hydrolysis (Deprotection)
-
Reflux the nitro-N-methylacetanilide with aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide bond.
-
Neutralize the solution to precipitate the desired N-methyl-nitroaniline isomer.
-
Filter, wash, and purify by recrystallization or chromatography.
-
Q5: Are there any other strategies besides protonation control and protecting groups to influence regioselectivity?
A5: Yes, another powerful technique involves the use of "blocking" or "directing" groups that can be temporarily installed on the aromatic ring and subsequently removed.
Strategy: Sulfonation as a Reversible Blocking Strategy
The sulfonic acid group (-SO₃H) is a strongly deactivating, meta-directing group. However, its installation via sulfonation is reversible.[20][21] This property can be exploited to direct other substituents.
Example Workflow for Ortho-Substitution:
-
Block the Para Position: Sulfonate N-methylacetanilide. Due to sterics, the bulky sulfonic acid group will predominantly add to the para position.
-
Nitrate the Ortho Position: With the para position blocked, nitration will be directed to the available ortho position.
-
Remove the Blocking Group: The sulfonic acid group can be removed by heating with dilute sulfuric acid.[20]
-
Deprotect: Hydrolyze the acetamido group to reveal the N-methylamino group.
This multi-step process, while longer, offers excellent control for synthesizing specific isomers that are difficult to obtain directly.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nitration of aniline in strong acidic medium also gives m-nitroaniline because [prepp.in]
- 4. Nitration of aniline in the strong acidic medium also class 11 chemistry CBSE [vedantu.com]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. testbook.com [testbook.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. byjus.com [byjus.com]
- 11. sarthaks.com [sarthaks.com]
- 12. Given below are two statements:Statement I: Controlled nitration of aniline can be done conveniently by protecting group through acetylation.Statement II: Direct nitration of aniline yields ortho, meta and para derivatives.In the light of above statements, choose the most appropriate answer from the options given below: [infinitylearn.com]
- 13. youtube.com [youtube.com]
- 14. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 15. ijrar.org [ijrar.org]
- 16. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 17. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
stability issues of n-Methyl-3-nitroaniline in different solvent systems
Welcome to the technical support center for n-Methyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvent systems. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in scientific principles and practical experience.
Introduction to the Stability of this compound
This compound is an aromatic compound containing a secondary amine and a nitro group. This combination of functional groups dictates its chemical reactivity and stability profile. The electron-withdrawing nature of the nitro group and the potential for oxidation of the secondary amine are key factors to consider when working with this molecule. Understanding its stability is critical for developing robust analytical methods, designing stable formulations, and ensuring the integrity of experimental results.
This guide will walk you through the potential stability challenges and provide you with the knowledge to proactively address them.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to:
-
Oxidation: The secondary amine group is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This can lead to the formation of colored degradation products.
-
Photodegradation: Aromatic nitro compounds are known to be light-sensitive.[1] Exposure to UV or even ambient light can lead to degradation, often resulting in discoloration of the solution.
-
Acid-Base Instability: The basicity of the secondary amine and the potential for interactions with acidic or basic solvents or impurities can influence its stability.
-
Thermal Decomposition: Like many nitroaromatic compounds, this compound can be susceptible to thermal decomposition at elevated temperatures.[2]
Q2: I've observed a yellowing or darkening of my this compound solution over time. What is the likely cause?
A2: The development of color in a solution of this compound is a common indicator of degradation. The most probable causes are:
-
Oxidation: Oxidation of the aromatic amine can lead to the formation of highly colored polymeric species. This process is often catalyzed by light and trace metal impurities.
-
Photodegradation: Exposure to light can induce photochemical reactions, leading to the formation of colored degradants. It is crucial to protect solutions from light by using amber vials or storing them in the dark.[1]
Q3: In which solvents is this compound most stable?
A3: While specific stability data in a wide range of solvents is limited, generally, aprotic and non-polar solvents are preferred to minimize potential acid-base reactions and hydrogen bonding interactions that could promote degradation. Solvents such as acetonitrile and tetrahydrofuran (THF), when properly deoxygenated, are often suitable choices. Protic solvents like methanol and ethanol could potentially participate in photochemical reactions. The stability in any solvent should be experimentally verified for your specific application.
Q4: Can pH affect the stability of this compound in aqueous solutions?
A4: Yes, pH can significantly impact the stability of this compound in aqueous media.
-
Acidic Conditions: In strongly acidic solutions, the secondary amine will be protonated. While this may protect the amine from oxidation to some extent, the overall stability will depend on the specific acid and other components in the solution.
-
Basic Conditions: In basic solutions, the amine is deprotonated and may be more susceptible to oxidation. Furthermore, nitroaromatic compounds can undergo reactions in the presence of strong bases.
Q5: Are there any known degradation products of this compound?
-
N-demethylation: Loss of the methyl group to form 3-nitroaniline.
-
Oxidation products: Formation of N-oxides or hydroxylated derivatives.
-
Reduction of the nitro group: Under reducing conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, forming N-methyl-benzene-1,3-diamine.
-
Polymerization: Formation of colored polymeric materials, especially under oxidative or photolytic stress.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered with this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Rapid discoloration of solution (yellow to brown/red) | 1. Oxidation: Presence of dissolved oxygen, trace metal ions. 2. Photodegradation: Exposure to ambient or UV light. | 1. Deoxygenate Solvents: Purge solvents with an inert gas (nitrogen or argon) before use. This removes dissolved oxygen, a key reactant in oxidation. 2. Use High-Purity Solvents: Trace metal ions can catalyze oxidation. Use HPLC-grade or equivalent purity solvents. 3. Protect from Light: Prepare and store solutions in amber glassware or wrap containers in aluminum foil. Minimize exposure to direct light during experiments. |
| Appearance of new peaks in chromatogram over time | 1. Chemical Degradation: Hydrolysis, oxidation, or reaction with solvent impurities. 2. Photodegradation: Light-induced formation of new compounds. | 1. Perform Forced Degradation Studies: Intentionally stress the sample (acid, base, peroxide, heat, light) to identify potential degradants and confirm if the new peaks correspond to degradation products.[5] 2. Check Solvent Purity: Analyze a solvent blank to rule out impurities from the solvent itself. 3. Evaluate Solvent Compatibility: Test the stability of this compound in different solvents to find the most suitable one for your application. |
| Inconsistent analytical results or loss of analyte | 1. Adsorption: The compound may adsorb to container surfaces (glass or plastic). 2. Degradation: The analyte is degrading during sample preparation or analysis. | 1. Use Silanized Glassware: To minimize adsorption to active sites on glass surfaces. 2. Prepare Fresh Standards and Samples: Use freshly prepared solutions for each analytical run to minimize the impact of degradation over time. 3. Control Temperature: Maintain consistent and cool temperatures during sample storage and analysis to slow down potential degradation. |
| Precipitation or cloudiness in solution | 1. Poor Solubility: The concentration exceeds the solubility limit in the chosen solvent. 2. Formation of Insoluble Degradation Products: Degradation products may have lower solubility. | 1. Verify Solubility: Check the solubility of this compound in the chosen solvent at the working temperature. 2. Filter the Solution: Use a compatible syringe filter (e.g., PTFE) to remove any particulate matter before analysis. 3. Analyze Precipitate: If possible, collect and analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products. This is crucial for developing a stability-indicating analytical method.[5]
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes
-
Amber HPLC vials
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven.
-
Photolytic Degradation: Expose a solution of this compound in a transparent vial to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6]
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
Protocol 2: Routine Stability Check of a Stock Solution
Objective: To ensure the integrity of a stock solution of this compound over its intended period of use.
Methodology:
-
Initial Analysis: Immediately after preparing the stock solution, dilute an aliquot to a known concentration and analyze it using a validated HPLC method. Record the peak area and retention time.
-
Storage: Store the stock solution under the intended conditions (e.g., refrigerated at 2-8°C, protected from light).
-
Periodic Re-analysis: At regular intervals (e.g., daily, weekly), withdraw an aliquot of the stock solution, dilute it in the same manner, and analyze it.
-
Evaluation: Compare the peak area and chromatogram of the aged solution to the initial analysis. A significant decrease in the main peak area (>2%) or the appearance of new peaks indicates instability.
Visualizations
Proposed Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound based on the chemical nature of its functional groups and data from analogous compounds.
Caption: Proposed degradation pathways for this compound.
Forced Degradation Workflow
This diagram outlines the systematic approach to conducting a forced degradation study.
Sources
- 1. :: Environmental Analysis Health and Toxicology [eaht.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aerobic degradation of N-methyl-4-nitroaniline (MNA) by Pseudomonas sp. strain FK357 isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing the Workup of n-Methyl-3-nitroaniline
Welcome to the technical support center for the synthesis of n-Methyl-3-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your workup procedure and enhance product purity. Our approach is grounded in fundamental chemical principles and validated through extensive laboratory experience.
Introduction to the Workup of this compound
The synthesis of this compound, a valuable intermediate in the pharmaceutical and dye industries, often concludes with a workup procedure that is critical for isolating a pure product.[1][2] The typical synthetic route involves the methylation of 3-nitroaniline. The subsequent workup is primarily focused on separating the desired product from unreacted starting materials, acidic or basic reagents, and any potential side products. The core of a successful workup lies in the principles of acid-base extraction and crystallization.[3][4][5] This guide will address the common challenges encountered during these steps and provide robust solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of this compound, providing probable causes and actionable solutions.
Question 1: After quenching the reaction mixture and adding an organic solvent for extraction, a persistent emulsion has formed. How can I break it?
Probable Cause: Emulsions during the extractive workup of amine syntheses are common and can be caused by the presence of fine particulate matter, high concentrations of salts, or vigorous shaking.[6][7] The basic nature of the amine product can also contribute to the formation of soaps if there are any fatty acid-like impurities.
Solution:
-
Patience and Brine: Initially, allow the separatory funnel to stand undisturbed for 10-15 minutes, as some emulsions break on their own. If the emulsion persists, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion by reducing the solubility of the organic component in the aqueous layer.[7]
-
Filtration through Celite: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite can be highly effective.[7] Celite is a diatomaceous earth that provides a porous filter bed to trap fine particulates that may be stabilizing the emulsion.
-
Gentle Inversion: In subsequent extractions, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking to minimize emulsion formation.
Question 2: My final product is an oil, or it precipitates as a sticky solid that is difficult to handle. How can I obtain a crystalline product?
Probable Cause: The presence of impurities can lower the melting point of a compound, leading to an oily or sticky solid. Incomplete removal of solvents or the presence of isomeric impurities are common culprits.
Solution:
-
Thorough Washing: Ensure the organic layer containing your product has been thoroughly washed to remove all acidic and basic impurities. An acidic wash (e.g., dilute HCl) will remove any unreacted 3-nitroaniline, while a basic wash (e.g., saturated sodium bicarbonate) will neutralize any residual acid from the reaction.[3][8]
-
Effective Drying: Dry the organic layer thoroughly with an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating the solution. Residual water can inhibit crystallization.
-
Recrystallization: This is the most effective method for purifying the crude product and obtaining a crystalline solid. A detailed protocol for recrystallization is provided below. The choice of solvent is critical; a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For this compound, alcohols like ethanol or methanol are often good choices.[9]
Question 3: The yield of my isolated product is significantly lower than expected. What are the potential reasons for this loss of product?
Probable Cause: Product loss can occur at various stages of the workup. Common causes include incomplete extraction, premature precipitation, or loss during purification steps.
Solution:
-
pH Adjustment for Extraction: this compound is a weak base. During an acidic wash to remove more basic impurities, ensure the pH is not too low, as this could cause your product to partition into the aqueous layer. Conversely, during the neutralization step to precipitate the product, ensure the pH is sufficiently basic to deprotonate the anilinium salt completely.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover the product from the aqueous layer.
-
Check Aqueous Layers: Before discarding any aqueous layers, it is good practice to perform a thin-layer chromatography (TLC) analysis to ensure that no significant amount of product is being lost.
-
Recrystallization Mother Liquor: After recrystallization, cool the mother liquor in an ice bath to maximize the recovery of the dissolved product. A second crop of crystals can often be obtained.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the initial acidic wash during the workup?
The initial acidic wash, typically with dilute hydrochloric acid, serves to protonate any basic impurities, most notably unreacted 3-nitroaniline. The resulting ammonium salts are highly soluble in the aqueous phase and are thus removed from the organic layer containing the desired this compound.[3][5] This is a crucial step for achieving high purity.
Q2: Why is a basic wash with sodium bicarbonate necessary?
A wash with a weak base like sodium bicarbonate is performed to neutralize and remove any residual acidic reagents or byproducts from the reaction mixture. This ensures that the final product is not contaminated with acidic impurities that could interfere with subsequent reactions or affect its stability.[3]
Q3: What is the best solvent for recrystallizing this compound?
Ethanol and methanol are commonly used and effective solvents for the recrystallization of nitroanilines.[9][10] The ideal solvent should dissolve the crude product well at its boiling point but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. A solvent pair system, such as ethanol-water, can also be employed to fine-tune the solubility and improve crystal quality.
Q4: How can I confirm the purity of my final product?
The purity of the final this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (around 64-68 °C) is a good indicator of purity.[1]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and identify any impurities.
Experimental Protocols
Optimized Extractive Workup Protocol
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the aqueous mixture is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction two more times with fresh organic solvent.
-
Combine Organic Layers: Combine the organic extracts in the separatory funnel.
-
Acidic Wash: Wash the combined organic layers with 1M hydrochloric acid to remove any unreacted 3-nitroaniline.
-
Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to remove any residual acid.
-
Brine Wash: Wash the organic layer with brine to facilitate phase separation and remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Data Presentation
| Parameter | Expected Value |
| Melting Point | 64-68 °C[1] |
| Appearance | Yellow to brown powder |
| Solubility | Sparingly soluble in water, soluble in common organic solvents |
| Molecular Weight | 152.15 g/mol |
Visualizations
Optimized Workup Workflow
Caption: Optimized workup and purification workflow for this compound.
Acid-Base Extraction Principle
Caption: Principle of acid-base extraction for impurity removal.
References
- Wikipedia. (n.d.). Acid-base extraction.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines.
- Stiles, M., & Sisti, A. J. (1960). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry, 25(9), 1691–1692. [Link]
- Kulprathipanja, S. (1987). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. U.S.
- J. D. Williams, et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1836-1842. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2019). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview.
- ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline.
- U.S. Patent No. 4,151,203A. (1979). Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
- University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
- PrepChem. (n.d.). Preparation of 4-methyl-3-nitroaniline.
- ResearchGate. (2023, September 15). Is it possible to extract amino acids from water using extraction?.
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
- University of California, Irvine. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
- Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa.
- Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
- NileRed. (2019, April 20). Making Nitroaniline (And the Exploding Snake) [Video]. YouTube. [Link]
- Wikipedia. (n.d.). 3-Nitroaniline.
- University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
- Pollack, R. M., & Bender, M. L. (1969). ALKALINE HYDROLYSIS OF p-NITROACETANILIDE AND p-FORMYLACETANILIDE. J. Amer. Chem. Soc., 92(24), 7190–7194. [Link]
- Bender, M. L., & Pollack, R. M. (1970). Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide. Journal of the American Chemical Society, 92(24), 7190–7194. [Link]
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-Nitroaniline.
- Carl ROTH. (2024, March 4). Safety Data Sheet: 4-Methyl-3-nitroaniline.
- PubChem. (n.d.). 2-Methyl-3-nitroaniline.
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
- Vibzz Lab. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis [Video]. YouTube. [Link]
- Dr. Aneel Kumar. (2020, October 14). Hydrolysis: Preparation of 4-Nitroaniline [Video]. YouTube. [Link]
- Stern, S. A., & DeBenneville, P. L. (2018).
Sources
- 1. scribd.com [scribd.com]
- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. How To [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. prepchem.com [prepchem.com]
- 10. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Tar Formation in the Nitration of N-Methylaniline Derivatives
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the nitration of N-methylaniline and its derivatives. The formation of tar and other undesirable byproducts is a common yet surmountable obstacle in this classic electrophilic aromatic substitution. This document provides in-depth, field-proven insights, moving beyond simple protocols to explain the causal mechanisms behind the formation of tars and offering robust troubleshooting strategies to ensure high-yield, clean reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when facing difficulties with this reaction.
Q1: Why does my nitration reaction of N-methylaniline turn into a black, tarry mess?
A1: Tar formation is the most frequently reported issue and stems primarily from the high reactivity of the N-methylamino group.[1][2] Concentrated nitric acid is a powerful oxidizing agent.[2] The electron-rich aromatic ring and the easily oxidizable nitrogen atom of N-methylaniline are highly susceptible to oxidation under strong acidic and nitrating conditions, leading to a complex mixture of polymerized and degraded materials that present as a tar.[1][3] Direct nitration often yields these tarry oxidation products alongside the desired nitro derivatives.
Q2: I managed to get some product, but it's mostly the meta-nitro isomer. I was expecting ortho and para products. What is happening?
A2: This is a classic outcome resulting from the reaction medium. In the strongly acidic conditions of a typical mixed acid (HNO₃/H₂SO₄) nitration, the basic nitrogen atom of the N-methylamino group is protonated, forming an N-methylanilinium ion (-NH₂CH₃⁺).[1][4] This protonated group is no longer an activating, ortho, para-director. Instead, it becomes a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.[1][4][5] Therefore, the electrophilic nitronium ion (NO₂⁺) is directed to the meta position. The reaction proceeds on a mixture of the protonated (leading to meta product) and the small amount of unprotonated free amine (leading to ortho/para products and oxidation), resulting in a complex product distribution.[6]
Q3: Can I prevent tar formation simply by running the reaction at a very low temperature?
A3: Lowering the reaction temperature, typically to a range of -10 to 10 °C, is a critical first step and can significantly reduce the rate of oxidative side reactions.[7][8] However, it often does not completely eliminate tar formation or solve the issue of meta-isomer formation. The fundamental problem of the substrate's sensitivity to both oxidation and protonation remains. While essential for control, temperature reduction alone is usually insufficient for achieving high yields and clean product profiles.
Q4: What is the purpose of adding acetic anhydride before nitration, and is it necessary?
A4: The use of acetic anhydride is the most common and highly recommended strategy to circumvent the issues of oxidation and protonation.[4][6][8] Reacting N-methylaniline with acetic anhydride converts the highly activating and basic N-methylamino group into a less activating N-acetyl-N-methylamino group (-N(COCH₃)CH₃). This process is known as N-acetylation, a form of protection. The resulting amide is significantly less basic and less susceptible to oxidation.[8] The N-acetyl group is still an ortho, para-directing group, but its activating effect is moderated, allowing for a much cleaner and more controlled nitration. Following the nitration step, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired ortho/para-nitro-N-methylaniline.[6][8]
Section 2: Troubleshooting Guide: A Systematic Approach to Clean Nitration
If you are experiencing tar formation, low yields, or incorrect isomer distribution, follow this systematic guide.
Initial Assessment & Immediate Checks
Before making significant changes to your protocol, verify these critical parameters:
-
Temperature Control: Ensure your cooling bath is stable and the internal reaction temperature is maintained at or below the target (e.g., 0-5 °C). Exotherms during the addition of mixed acid are common.
-
Rate of Addition: The nitrating agent (mixed acid) should be added very slowly, dropwise, to allow for efficient heat dissipation. A rapid addition will cause localized heating and promote oxidation.
-
Purity of Reagents: Old or improperly stored nitric acid can contain significant amounts of nitrous acid (HNO₂), which can lead to undesired side reactions, including N-nitrosation and the formation of resinous materials.[9] Using a fresh bottle of nitric acid is advisable.
Primary Solution: The Protection-Nitration-Deprotection Workflow
This three-step sequence is the industry-standard and most reliable method for nitrating N-methylaniline derivatives cleanly.
Caption: Recommended workflow for clean nitration.
See Section 4, Protocol 2 for a detailed experimental procedure for this workflow.
Alternative Strategies & Advanced Troubleshooting
If the protection-deprotection sequence is incompatible with other functional groups on your derivative, consider modifying the nitrating agent.
| Nitrating System | Advantages | Disadvantages | Key Considerations |
| HNO₃ / Acetic Anhydride | Milder than mixed acid; acetic anhydride acts as solvent and generates acetyl nitrate in situ. | Can be less regioselective than the protection workflow. Still requires careful temperature control. | Often used for substrates where protection is cumbersome.[6] |
| N-Nitrosaccharin | Bench-stable, mild, recyclable reagent. Offers excellent functional group tolerance. | Reagent must be synthesized. May be less cost-effective for large-scale reactions. | A modern alternative that avoids strong mineral acids entirely.[10] |
| tert-Butyl Nitrite (TBN) | Functions under metal-free and acid-free conditions. Can be tuned by solvent choice to favor C-nitration or N-nitrosation. | Can lead to N-nitroso intermediates which may require a subsequent conversion step. | Offers a different mechanistic pathway, avoiding direct oxidation by nitric acid.[3][11] |
| Nitronium Salts (e.g., NO₂BF₄) | Powerful, pre-formed electrophile. Avoids the strong protic acid medium. | Highly reactive and moisture-sensitive. Can be expensive. | Useful for specific applications where precise control over the electrophile is needed.[6][7] |
Section 3: Mechanistic Deep Dive: The Competing Pathways
Understanding why tar forms requires an appreciation of the competing reactions occurring in the flask. When N-methylaniline is introduced to mixed acid, it enters a complex equilibrium where multiple pathways are possible.
Caption: Competing pathways in direct nitration.
-
Oxidation Pathway (Red): The electron-rich amine and aromatic ring are directly attacked by the oxidizing nitric acid, leading to degradation and polymerization into intractable tar.[2][3] This is often the dominant pathway in uncontrolled reactions.
-
Protonation Pathway (Blue): In the highly acidic environment, the lone pair on the nitrogen is protonated. This forms the N-methylanilinium ion, which is deactivated and directs the incoming nitronium electrophile to the meta position.[1][4]
-
Desired Pathway (Green): A small fraction of the N-methylaniline may remain unprotonated. This free amine is a powerful activating group and directs nitration to the ortho and para positions. However, these desired products are themselves highly activated and susceptible to further nitration or oxidation, contributing to the complex mixture.[6]
The goal of a successful nitration strategy is to completely shut down the Oxidation and Protonation pathways, forcing the reaction to proceed through a controlled version of the Desired Pathway. N-acetylation achieves this by moderating the amine's reactivity.
Section 4: Key Experimental Protocols
Safety Note: All nitration reactions are highly exothermic and potentially hazardous. Always use appropriate personal protective equipment (PPE), work in a chemical fume hood, and use a blast shield.
Protocol 1: Direct Nitration of N-Methylaniline (Problematic Baseline)
This protocol is provided for illustrative purposes to highlight the challenges.
-
Preparation: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 2.14 g (20 mmol) of N-methylaniline to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the N-methylaniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A dark, viscous, and often black mixture is typically observed.
-
Workup: After stirring for 1 hour at 0-5 °C, pour the reaction mixture slowly onto 100 g of crushed ice. The resulting mixture is often a tarry solid that is difficult to filter and purify.
Protocol 2: Recommended Method: Nitration via N-Acetylation
Part A: N-Acetylation
-
Setup: To a flask containing 10.7 g (100 mmol) of N-methylaniline, add 11.2 g (110 mmol) of acetic anhydride.
-
Reaction: Gently heat the mixture to 50-60 °C for 30 minutes. The reaction is mildly exothermic.
-
Isolation: Pour the warm mixture into 200 mL of cold water with vigorous stirring. The product, N-acetyl-N-methylaniline, will often solidify. Filter the solid, wash with cold water, and dry. Recrystallization from ethanol/water may be performed if necessary.
Part B: Nitration of N-Acetyl-N-methylaniline
-
Dissolution: Slowly add the dried N-acetyl-N-methylaniline (e.g., 14.9 g, 100 mmol) in small portions to 50 mL of concentrated sulfuric acid, maintaining the temperature below 20 °C. Cool the resulting solution to 0 °C.
-
Nitrating Mixture: Prepare a nitrating mixture of 7.5 mL of concentrated nitric acid and 7.5 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution over 45-60 minutes, ensuring the temperature is strictly maintained between 0 and 5 °C. The solution should remain a manageable slurry or solution, not a dark tar.
-
Workup: After the addition is complete, stir for an additional 1-2 hours at 0-5 °C. Carefully pour the mixture onto 500 g of crushed ice. A yellow solid (a mixture of ortho and para isomers) should precipitate. Filter the solid and wash thoroughly with cold water until the washings are neutral.
Part C: Hydrolysis (Deprotection)
-
Setup: Place the crude nitrated amide product into a round-bottom flask. Add a mixture of 70 mL of 70% sulfuric acid (or an equivalent concentration of HCl).
-
Reaction: Heat the mixture under reflux for 1-2 hours until the solid has dissolved and the hydrolysis is complete (monitor by TLC).
-
Isolation: Cool the solution and pour it into 500 mL of ice water. Carefully neutralize the solution with a base (e.g., concentrated aqueous ammonia or NaOH solution) until it is strongly alkaline. The nitrated N-methylaniline product will precipitate. Filter the solid, wash with water, and dry. The isomers can then be separated by column chromatography or fractional crystallization.
References
- Priyanka Chaudhary, Surabhi Gupta, Nalluchamy Muniyappan, Jeyakumar Kandasamy. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate.
- Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? Stack Exchange.
- Appel, K. E., et al. (1983). Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Mishra, A. P., et al. (2012). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
- Blackall, E. L., & Tobe, M. L. (1973). Nitrosation of N,N-dimethylaniline and nitration of benzene in molten salts. Australian Journal of Chemistry.
- Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid? Quora.
- Abebe, E. F., Akpabio, C. J., & Maduagwu, E. N. (2013). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Prime Scholars.
- Püntener, Kurt, et al. (2006). Method for nitrating aniline derivatives. Google Patents (US7012151B1).
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Royal Society of Chemistry.
- Chemistry Stack Exchange. (2019). Nitration of aniline. Stack Exchange.
- Wikipedia. (n.d.). Nitration. Wikipedia.
- Quora. (2020). In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like? Quora.
- Blackall, E. L., & Tobe, M. L. (1973). Nitrosation of N,N-dimethylaniline and nitration of benzene in molten salts. ResearchGate.
- Coombes, R. G., & Russell, L. W. (1974). Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates. Journal of the Chemical Society, Perkin Transactions 2.
- Ismaili, L., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications.
- Zhang, Y., et al. (2020). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers.
- Deshmukh, S. P., & Kulkarni, M. G. (2002). Effect of solvents on regioselectivity of anisole nitration. ResearchGate.
- Tingle, J. B., & Williams, L. F. (1908). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES. Journal of the American Chemical Society.
- Anjali Devi. (2020). Nitration of aniline. YouTube.
- NCERT. (n.d.). Amines. National Council of Educational Research and Training.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. US7012151B1 - Method for nitrating aniline derivatives - Google Patents [patents.google.com]
- 8. books.rsc.org [books.rsc.org]
- 9. ia800805.us.archive.org [ia800805.us.archive.org]
- 10. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of n-Methyl-3-nitroaniline
Welcome to the technical support center for n-Methyl-3-nitroaniline (NM3NA). This guide is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this versatile intermediate. NM3NA is a critical building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2][3] However, its aromatic structure and functional groups confer limited solubility in many common solvent systems, a frequent hurdle in experimental and process chemistry.
This document provides a structured, in-depth resource in a question-and-answer format to address and troubleshoot these solubility issues. We will explore the fundamental principles governing the solubility of NM3NA and provide practical, step-by-step protocols to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the basic solubility characteristics of this compound?
A1: this compound is a crystalline solid, typically appearing as a white to brown powder.[4][5][6] It is characterized by very poor aqueous solubility, listed as 0.73 g/L at 25°C.[4] However, it demonstrates significantly better solubility in many common organic solvents. While specific quantitative data is sparse in readily available literature, qualitative descriptions indicate good solubility in solvents like ethanol, acetone, ether, and methanol.[7]
Q2: Why is this compound so poorly soluble in water?
A2: The low aqueous solubility is a direct result of its molecular structure. The molecule consists of a non-polar benzene ring, which is hydrophobic. While the nitro (-NO2) and secondary amine (-NHCH3) groups are polar and capable of hydrogen bonding, their influence is not sufficient to overcome the hydrophobicity of the large aromatic core.
Q3: How does pH influence the aqueous solubility of NM3NA?
A3: The pH of an aqueous solution is a critical factor influencing NM3NA's solubility. The secondary amine group is basic and can be protonated under acidic conditions to form a more soluble salt (an anilinium ion). The predicted pKa of NM3NA is approximately 3.32.[4] This means that at a pH below 3.32, the protonated, charged form will predominate, leading to a significant increase in aqueous solubility. Conversely, in neutral or basic solutions, the compound exists in its neutral, less soluble form.[8]
Q4: Can I use heat to improve the solubility of NM3NA? What are the risks?
Part 2: Troubleshooting Guide for Experimental Applications
This section is formatted to address specific problems you might encounter during your work.
Q5: My NM3NA is not dissolving in my aqueous buffer for a biological assay. What are my options?
A5: This is a common challenge due to the compound's low aqueous solubility. Here is a decision workflow to address this:
-
Explanation of Workflow:
-
pH Adjustment: If your experimental conditions permit, protonating the amine with acid is the most direct way to enhance aqueous solubility.[8] See Protocol 1 for a detailed method.
-
Cosolvency: If the pH must remain neutral, using a water-miscible organic cosolvent is the next best approach.[11][12] Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents for this purpose. The strategy is to dissolve the NM3NA at a high concentration in the cosolvent and then dilute it into your aqueous buffer, ensuring the final cosolvent concentration is low enough to not affect the experiment.[12] See Protocol 2.
-
Advanced Methods: If both pH and common cosolvents are not viable, more advanced drug delivery techniques like complexation with cyclodextrins or the use of surfactants to form micelles may be necessary.[13][14] These methods encapsulate the hydrophobic molecule, increasing its apparent solubility in water.
-
Q6: I'm performing an organic synthesis, and my NM3NA is crashing out of solution when I add another reagent. Why is this happening and how can I prevent it?
A6: This phenomenon, known as "crashing out," is typically caused by a change in the solvent composition or temperature that lowers the solubility of your compound.
-
Causality:
-
Polarity Change: You may be adding a reagent dissolved in a solvent in which NM3NA is less soluble (e.g., adding a hexane solution to a reaction in acetone). This shifts the overall polarity of the reaction mixture, reducing its capacity to keep NM3NA dissolved.
-
Temperature Fluctuation: If your reaction is running at an elevated temperature to maintain solubility, adding a large volume of a room-temperature reagent can cause a localized temperature drop, forcing the NM3NA out of solution.
-
Reaction Consumption: The NM3NA is a reactant. As it is consumed, its concentration drops. However, if a new product is formed that is also insoluble in the solvent system, it may precipitate.
-
-
Troubleshooting Steps:
-
Solvent Matching: Ensure the reagent you are adding is dissolved in the same solvent as the reaction, or a solvent with a similar polarity profile in which NM3NA is also soluble.
-
Pre-heat/cool Reagents: Before addition, bring the reagent solution to the same temperature as the reaction mixture.
-
Increase Solvent Volume: Simply increasing the total volume of the reaction solvent can keep the concentration of NM3NA below its saturation point.
-
Consider a Different Solvent System: You may need to choose a more robust solvent or a cosolvent system that can accommodate all reactants and reagents without precipitation. Refer to the solubility data table below.
-
Q7: I'm trying to prepare a stock solution in an organic solvent, but I'm seeing particulates even after vigorous stirring. What could be the cause?
A7: This issue usually points to one of two possibilities: either you have exceeded the solubility limit of the solvent, or there is an issue with the purity of your starting material.
-
Troubleshooting Workflow:
-
Explanation: This self-validating protocol helps determine the nature of the particulates. If, after filtering and evaporating the solvent, the mass of the recovered NM3NA is significantly less than what you started with, it confirms the presence of insoluble impurities. If the mass is nearly identical, it means you have simply created a saturated solution and the particulates are excess, undissolved NM3NA.
Part 3: Data Center & Protocols
Quantitative Solubility Data
The following table summarizes known solubility data for this compound and its parent compound, 3-nitroaniline, for comparison. This data is essential for selecting appropriate solvent systems.
| Compound | Solvent System | Temperature (°C) | Solubility | Reference |
| This compound | Water | 25 | 0.73 g/L (0.0048 M) | [4] |
| 3-Nitroaniline | Water | 24 | 1.2 g/L (0.0087 M) | [7] |
| 3-Nitroaniline | Ethanol | - | Soluble (1g / 20mL) | [7] |
| 3-Nitroaniline | Diethyl Ether | - | Soluble (1g / 18mL) | [7] |
| 3-Nitroaniline | Methanol | - | Very Soluble (1g / 11.5mL) | [7] |
| 3-Nitroaniline | Acetone | - | Soluble | [7][9] |
| 3-Nitroaniline | Benzene | - | Slightly Soluble | [7] |
Note: The data for 3-nitroaniline is provided as a proxy to guide solvent selection for NM3NA, as they share structural similarities.
Experimental Protocols
Protocol 1: Preparation of an Acidified Aqueous Stock Solution of NM3NA
This protocol leverages pH modification to achieve aqueous solubility, ideal for biological assays tolerant of acidic conditions.
-
Objective: To prepare a 10 mM stock solution of NM3NA in an acidic aqueous buffer.
-
Materials:
-
This compound (MW: 152.15 g/mol )
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Deionized Water
-
Volumetric flasks, magnetic stirrer, and stir bar
-
-
Procedure:
-
Weigh out 15.22 mg of this compound.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 8 mL of deionized water. The compound will not dissolve at this stage.
-
While stirring, add the 1.0 M HCl solution dropwise. As the pH decreases, the solid will begin to dissolve.
-
Continue adding HCl until all solid material has completely dissolved. The final pH should be approximately 2-3.
-
Once fully dissolved, bring the final volume to 10 mL with deionized water.
-
Validation: The solution should be clear and free of any visible particulates. The final concentration is 10 mM. This stock can be further diluted into your final assay buffer, but be mindful of the final pH.
-
Protocol 2: Cosolvent Method for Solubilizing NM3NA for Neutral pH Applications
This protocol uses a water-miscible organic solvent to create a concentrated stock that can be diluted into an aqueous medium.
-
Objective: To prepare a 100 mM stock solution of NM3NA in DMSO for subsequent dilution.
-
Materials:
-
This compound (MW: 152.15 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Vortex mixer or sonicator
-
Microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh out 15.22 mg of this compound and place it in a suitable vial.
-
Add 1.0 mL of anhydrous DMSO.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes. A brief sonication in a water bath can assist dissolution if needed.
-
Visually inspect the solution to ensure it is completely clear and free of solid particles. This is your 100 mM stock.
-
Application: To use, add this stock dropwise to your vigorously stirring aqueous buffer. For example, adding 10 µL of this stock to 990 µL of buffer yields a 1 mM solution with a final DMSO concentration of 1%.
-
Validation: After dilution, observe the final solution. If it remains clear, the NM3NA is soluble. If it turns cloudy or precipitates form, the solubility limit in that specific buffer/cosolvent mixture has been exceeded. You may need to lower the final concentration or slightly increase the final percentage of DMSO if the experiment allows.
-
References
- Vertex AI Search Result. (N/A). The Crucial Role of 3-Methyl-5-nitroaniline in Modern Chemical Synthesis.
- Wikipedia. (N/A). 3-Nitroaniline.
- Sciencemadness Discussion Board. (2017).
- Solubility of Things. (N/A). 3-Nitroaniline.
- Veranova. (N/A).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. (N/A). Techniques for Improving Solubility.
- Wiley Online Library. (N/A).
- PubChem. (N/A). 3-Nitroaniline | C6H6N2O2 | CID 7423.
- Guidechem. (N/A). N-methyl-3-nitro-aniline 619-26-1 wiki.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- Yufeng. (2024).
- Google Patents. (N/A). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
- Chempanda. (N/A).
- ChemicalBook. (2025). N-methyl-3-nitro-aniline | 619-26-1.
- ECHEMI. (N/A).
- SAGE Publications Inc. (N/A). (PDF) Thermal behavior of N-Methylaniline modified phenolic friction composites.
- ACS Publications. (N/A). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines | The Journal of Organic Chemistry.
- MDPI. (N/A). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”.
- Fisher Scientific. (N/A). This compound, 97%.
- PubChem. (N/A). 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390.
- MDPI. (N/A). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
- Chemistry 210 Experiment Ic. (2012).
- CymitQuimica. (N/A). This compound.
- PubChemLite. (N/A). This compound (C7H8N2O2).
- Fisher Scientific. (N/A). This compound, 97%.
- PubChem. (N/A). This compound | C7H8N2O2 | CID 219622.
- Fisher Scientific. (N/A). This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals.
- PubMed. (N/A). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- PubMed Central. (N/A).
Sources
- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 2. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 3. chempanda.com [chempanda.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemistry 210 Experiment Ic [home.miracosta.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. echemi.com [echemi.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. wjbphs.com [wjbphs.com]
- 13. veranova.com [veranova.com]
- 14. journal.appconnect.in [journal.appconnect.in]
Validation & Comparative
A Comparative Analysis of the Reactivity of n-Methyl-3-nitroaniline and 4-nitroaniline
<_>
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Structural and Electronic Overview
At first glance, n-Methyl-3-nitroaniline and 4-nitroaniline are closely related isomers, both containing a nitro group and an amino (or methylamino) group attached to a benzene ring. However, the positional difference of the nitro group and the presence of a methyl group on the nitrogen atom create distinct electronic environments that govern their reactivity.
| Compound | Structure | Key Features |
| This compound | - Methylamino group (-NHCH₃) at position 1. - Nitro group (-NO₂) at position 3 (meta). | |
| 4-nitroaniline | - Amino group (-NH₂) at position 1. - Nitro group (-NO₂) at position 4 (para). |
The reactivity of an aromatic ring in electrophilic aromatic substitution (EAS) is fundamentally dictated by the electron density of the ring. Substituents on the ring can either increase this density, thus "activating" the ring for faster reaction, or decrease it, "deactivating" the ring.[1]
-
Amino (-NH₂) and Methylamino (-NHCH₃) Groups: These are powerful activating groups. The lone pair of electrons on the nitrogen atom can be donated into the benzene ring through resonance, significantly increasing the electron density, particularly at the ortho and para positions.[2] The methyl group in -NHCH₃ is electron-donating through an inductive effect, making the methylamino group slightly more activating than the amino group.[3]
-
Nitro (-NO₂) Group: This is a strong deactivating group. The electronegative oxygen atoms pull electron density away from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles.[4][5] This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack for electrophiles.[6]
Comparative Reactivity Analysis
The interplay of these activating and deactivating groups, along with their positions, leads to significant differences in the reactivity of this compound and 4-nitroaniline.
This compound: A Tale of Competing Influences
In this compound, the activating methylamino group and the deactivating nitro group are meta to each other. This positioning leads to a complex reactivity profile:
-
Directing Effects: The powerful ortho, para-directing influence of the methylamino group dominates. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the methylamino group (positions 2, 4, and 6).
-
Overall Reactivity: The strong deactivating effect of the meta-positioned nitro group still significantly reduces the overall electron density of the ring compared to aniline or N-methylaniline. However, the ring is still considered activated relative to nitrobenzene.
4-nitroaniline: A Push-Pull System
In 4-nitroaniline, the activating amino group and the deactivating nitro group are para to each other, creating a "push-pull" electronic system.
-
Directing Effects: The amino group directs incoming electrophiles to the positions ortho to it (positions 2 and 6). The para position is already occupied by the nitro group.
-
Overall Reactivity: The direct conjugation between the electron-donating amino group and the electron-withdrawing nitro group leads to a significant delocalization of electron density. While the nitro group deactivates the ring, the powerful activating effect of the amino group still renders the ring susceptible to electrophilic attack, albeit at a slower rate than aniline.[7]
Summary of Reactivity Comparison
| Feature | This compound | 4-nitroaniline |
| Dominant Directing Group | Methylamino (-NHCH₃) | Amino (-NH₂) |
| Predicted Site(s) of Electrophilic Attack | Positions 2, 4, and 6 | Positions 2 and 6 |
| Overall Reactivity | Moderately reactive; less reactive than N-methylaniline but more reactive than nitrobenzene. | Less reactive than aniline but still susceptible to electrophilic substitution. |
| Key Influencing Factors | Ortho, para-directing methylamino group with meta-deactivating nitro group. | Ortho-directing amino group with para-deactivating nitro group (push-pull system). |
Experimental Protocol: Comparative Nitration
To empirically validate the predicted differences in reactivity, a comparative nitration experiment can be performed. Nitration is a classic electrophilic aromatic substitution reaction.[8]
Objective: To compare the ease of nitration and the resulting product distribution for this compound and 4-nitroaniline.
Materials:
-
This compound
-
4-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol
-
Standard laboratory glassware and safety equipment
Experimental Workflow Diagram
Caption: Workflow for the comparative nitration of this compound and 4-nitroaniline.
Step-by-Step Methodology:
Safety Precaution: All concentrated acids are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The nitration reaction is exothermic and must be carefully controlled.
-
Preparation of Nitrating Mixture: In a flask, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction Setup for this compound: a. In a separate flask, dissolve 1.52 g (0.01 mol) of this compound in 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath. b. Slowly add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not rise above 10°C. c. After the addition is complete, stir the reaction mixture in the ice bath for 30 minutes.
-
Reaction Setup for 4-nitroaniline: a. In a separate flask, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath. b. Slowly add the nitrating mixture dropwise to the solution of 4-nitroaniline, maintaining a temperature below 10°C. c. After the addition is complete, stir the reaction mixture in the ice bath for 30 minutes.
-
Work-up: a. Carefully pour each reaction mixture into a separate beaker containing 100 g of crushed ice. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid with cold water until the washings are neutral to litmus paper.
-
Purification and Analysis: a. Recrystallize the crude products from ethanol. b. Determine the melting point of the purified products. c. Obtain ¹H NMR and ¹³C NMR spectra to confirm the structures of the products and determine the isomer distribution.
Expected Outcomes and Interpretation
-
Reaction Rate: It is anticipated that the nitration of this compound will proceed more readily than that of 4-nitroaniline due to the slightly stronger activating nature of the methylamino group and the less direct deactivating influence of the meta-nitro group.
-
Product Distribution:
-
This compound: The primary products are expected to be 2,3-dinitro-N-methylaniline and 4,5-dinitro-N-methylaniline, with potential for the 2,5-dinitro isomer as well.
-
4-nitroaniline: The major product is expected to be 2,4-dinitroaniline.
-
The specific product ratios will provide valuable experimental data on the directing effects of the substituents and the overall reactivity of the aromatic rings.
Mechanistic Insights
The mechanism for electrophilic aromatic substitution, in this case, nitration, proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9] The stability of this intermediate is the key determinant of the reaction rate and regioselectivity.
Nitration Mechanism Diagram
Caption: General mechanism for the nitration of an aromatic compound.
For both this compound and 4-nitroaniline, the electron-donating amino/methylamino group stabilizes the positive charge in the arenium ion when the attack occurs at the ortho or para positions. This stabilization lowers the activation energy for the reaction at these positions, explaining their directing effects.
Conclusion
The reactivity of this compound and 4-nitroaniline in electrophilic aromatic substitution is a nuanced interplay of electronic and steric effects. While both are substituted anilines, the relative positions of the activating and deactivating groups lead to distinct reactivity profiles. This compound is expected to be more reactive and yield a more complex mixture of products due to the meta-positioning of the nitro group. In contrast, 4-nitroaniline's "push-pull" system leads to a more deactivated ring and a more regioselective outcome. A thorough understanding of these principles is crucial for researchers and drug development professionals in designing synthetic routes and predicting reaction outcomes.
References
- Wikipedia. (n.d.). 4-Nitroaniline.
- Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th...
- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
- YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride.
- Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Wikipedia. (n.d.). Hammett equation.
- Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it.
- Unknown. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline.
- YouTube. (2011, September 5). Substituent Effects in Aromatic Substitution I.
- chemeurope.com. (n.d.). 4-Nitroaniline.
- Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
- Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- Unknown. (n.d.). Chemical Properties.
- MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”.
- PubChem. (n.d.). 4-Nitroaniline.
- Dalal Institute. (n.d.). Substituent and Reaction Constants.
- Unknown. (n.d.). Unit 4: Free Energy Relationships.
- Unknown. (n.d.). Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180.
- Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
- Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
- YouTube. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy!
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- PubChem. (n.d.). 3-Nitroaniline.
- PrepChem.com. (n.d.). Preparation of 3-nitroaniline.
- PrepChem.com. (n.d.). Synthesis of 3-methyl-2-nitroaniline.
- PubChem. (n.d.). 4-Methyl-3-nitroaniline.
- PubChem. (n.d.). This compound.
- Docsity. (2009, August 30). p-nitroaniline Synthesis: Electrophilic Aromatic Substitution & Amino Group Protection.
- Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution.
- PubChemLite. (n.d.). This compound (C7H8N2O2).
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Wikipedia. (n.d.). 3-Nitroaniline.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 7. chempanda.com [chempanda.com]
- 8. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Technical Guide to n-Methyl-3-nitroaniline and n,n-dimethyl-3-nitroaniline for the Research Scientist
In the landscape of specialty chemicals, the nuanced differences between structurally similar molecules can dictate their utility and reactivity. This guide provides an in-depth comparative analysis of n-Methyl-3-nitroaniline and n,n-dimethyl-3-nitroaniline, two key intermediates in the synthesis of azo dyes and other fine chemicals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a technical examination of their synthesis, physicochemical properties, spectroscopic signatures, and reactivity profiles, supported by experimental data and established protocols.
At a Glance: A Comparative Overview
To begin, a summary of the fundamental physicochemical properties of this compound and n,n-dimethyl-3-nitroaniline is presented in Table 1. This data provides a foundational understanding of their physical characteristics, which in turn influence their handling, purification, and reaction conditions.
Table 1: Physicochemical Properties of this compound and n,n-dimethyl-3-nitroaniline
| Property | This compound | n,n-dimethyl-3-nitroaniline |
| Molecular Formula | C₇H₈N₂O₂ | C₈H₁₀N₂O₂ |
| Molecular Weight | 152.15 g/mol [4] | 166.18 g/mol [5] |
| Appearance | White to brown powder[1] | Orange to orange-red crystalline solid[2] |
| Melting Point | 65-69 °C | 57-61 °C[2] |
| Boiling Point | Not readily available | Not readily available |
| pKa | Not readily available | Not readily available |
| Solubility | Not readily available | Moderately soluble in organic solvents, less soluble in water[3] |
Synthesis Pathways: A Tale of Two Methylations
The synthetic routes to this compound and n,n-dimethyl-3-nitroaniline are intrinsically linked, often representing sequential steps in a synthetic pathway. The choice of starting material and reaction conditions is paramount to achieving high yields and purity.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the methylation of 3-nitroaniline. The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking a methylating agent.
Experimental Protocol: Methylation of 3-nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroaniline in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a slight molar excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution. This deprotonates a portion of the aniline, increasing its nucleophilicity.
-
Methylation: Slowly add one equivalent of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture at room temperature. The use of a single equivalent of the methylating agent is crucial to minimize the formation of the dimethylated product.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality in Experimental Design: The choice of a mild base and a single equivalent of the methylating agent is a deliberate strategy to favor mono-methylation. A stronger base or an excess of the methylating agent would significantly increase the yield of the undesired n,n-dimethyl-3-nitroaniline.
Synthesis of n,n-dimethyl-3-nitroaniline
n,n-dimethyl-3-nitroaniline can be synthesized either by the direct dimethylation of 3-nitroaniline or, more commonly, by the further methylation of this compound.[6] An alternative industrial-scale synthesis involves the nitration of N,N-dimethylaniline.[7]
Experimental Protocol: Nitration of N,N-dimethylaniline [7]
-
Preparation of the Substrate Solution: In a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid and cool it in an ice bath. Slowly add N,N-dimethylaniline while keeping the temperature below 25 °C. Continue cooling until the temperature reaches 5 °C.[7]
-
Preparation of the Nitrating Mixture: In a separate flask, prepare a nitrating mixture by adding concentrated sulfuric acid to concentrated nitric acid with cooling and stirring.[7]
-
Nitration Reaction: Add the nitrating mixture dropwise to the N,N-dimethylaniline sulfate solution, maintaining the temperature between 5° and 10 °C. This can be effectively controlled by the addition of small pieces of dry ice.[7] The addition should take approximately 1.5 hours.[7]
-
Reaction Quenching and Neutralization: After the addition is complete, stir the solution for an additional hour at 5-10 °C. Then, pour the reaction mixture into a large volume of ice and water with vigorous stirring.[7] Neutralize the solution with concentrated ammonium hydroxide, keeping the temperature below 25 °C, until the solution is basic.[7]
-
Product Isolation and Purification: Collect the precipitated product by filtration and wash it with water. The crude m-nitrodimethylaniline can be recrystallized from hot 95% ethanol to yield bright orange crystals.[7]
Self-Validating System: The careful control of temperature during the nitration step is critical. Deviation from the specified range can lead to the formation of undesired ortho- and para-isomers, complicating the purification process. The distinct color of the final product serves as a preliminary indicator of successful synthesis.
Logical Workflow for Synthesis
Caption: Synthetic pathways for this compound and n,n-dimethyl-3-nitroaniline.
Spectroscopic Characterization: Unveiling the Molecular Fingerprints
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected ¹H NMR, ¹³C NMR, and IR spectral features of our two target molecules.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound and n,n-dimethyl-3-nitroaniline exhibit distinct differences arising from the number of methyl groups attached to the nitrogen atom.
Table 2: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Aromatic protons: ~6.7-7.4 ppm (m, 4H)N-H proton: variable, broad singletN-CH₃ protons: ~2.9 ppm (s, 3H) | Aromatic carbons: ~108-150 ppm (6 signals)N-CH₃ carbon: ~31 ppm |
| n,n-dimethyl-3-nitroaniline | Aromatic protons: ~6.8-7.8 ppm (m, 4H)N-(CH₃)₂ protons: ~3.0 ppm (s, 6H) | Aromatic carbons: ~108-151 ppm (6 signals)N-(CH₃)₂ carbons: ~40 ppm |
Expert Interpretation: The most telling difference in the ¹H NMR spectra is the integration of the methyl signal: 3H for the mono-methylated compound and 6H for the di-methylated analog. Additionally, the absence of an N-H proton signal in the spectrum of n,n-dimethyl-3-nitroaniline is a key distinguishing feature. In the ¹³C NMR spectra, the chemical shift of the methyl carbon(s) is also diagnostic, appearing further downfield for the dimethylated compound due to the electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands
| Functional Group | This compound | n,n-dimethyl-3-nitroaniline |
| N-H Stretch | ~3400 cm⁻¹ (secondary amine) | Absent |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ |
| N-O Stretch (Nitro) | ~1530 cm⁻¹ (asymmetric)~1350 cm⁻¹ (symmetric) | ~1530 cm⁻¹ (asymmetric)~1350 cm⁻¹ (symmetric) |
| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
Authoritative Grounding: The presence of a distinct N-H stretching band in the IR spectrum of this compound is a definitive characteristic that distinguishes it from its dimethylated counterpart.[8] The strong absorptions corresponding to the nitro group are prominent in both spectra.[9]
Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic characterization of the synthesized anilines.
Reactivity and Applications: A Comparative Perspective
The electronic nature of the amino substituent profoundly influences the reactivity of the aromatic ring. The methylamino group (-NHCH₃) in this compound is an activating, ortho-, para-directing group, though less so than a primary amine. The dimethylamino group (-N(CH₃)₂) in n,n-dimethyl-3-nitroaniline is a stronger activating group due to the increased electron-donating inductive effect of the two methyl groups.
This difference in electron-donating ability makes n,n-dimethyl-3-nitroaniline more reactive towards electrophilic aromatic substitution than this compound. However, the nitro group is a strong deactivating, meta-directing group, which will direct incoming electrophiles to the positions ortho and para to the amino group, but meta to the nitro group.
Both compounds are valuable precursors in the synthesis of azo dyes.[1][2][3] The amino group can be diazotized and then coupled with an electron-rich aromatic compound to form the characteristic azo linkage (-N=N-). The specific shade and properties of the resulting dye are influenced by the substitution pattern on the aniline ring.
Biological Activity Considerations
While these compounds are primarily used as chemical intermediates, it is important to consider their potential biological activities, particularly in the context of drug development and toxicology. Nitroaromatic compounds, as a class, are known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities.[10][11] This activity is often attributed to the enzymatic reduction of the nitro group to reactive intermediates that can induce cellular damage. The specific biological profiles of this compound and n,n-dimethyl-3-nitroaniline have not been extensively studied in a comparative manner. However, any research involving these compounds should be conducted with appropriate safety precautions, as they are classified as harmful if swallowed and may cause skin sensitization.[4]
Conclusion
This compound and n,n-dimethyl-3-nitroaniline, while structurally similar, exhibit key differences in their physicochemical properties, spectroscopic signatures, and reactivity. A thorough understanding of these distinctions, as outlined in this guide, is essential for their effective synthesis, characterization, and application in research and industrial settings. The provided experimental frameworks and interpretative insights aim to empower scientists to make informed decisions in their work with these important chemical intermediates.
References
- m-NITRODIMETHYLANILINE. Organic Syntheses Procedure.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- N,N-Dimethyl-3-nitroaniline. PubChem.
- This compound. MySkinRecipes.
- N,N-Dimethyl-3-nitroaniline. ChemBK.
- This compound. PubChem.
- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Course Hero.
- Benzenamine, N,N-dimethyl-3-nitro-. NIST WebBook.
- Preparation of 3-nitroaniline. PrepChem.com.
- Preparation method of 4-fluoro-N-methyl-3-nitroaniline. Google Patents.
- Method for preparing N-methyl paranitroaniline. Google Patents.
- Process for preparing nitroaniline derivatives. Google Patents.
- 4-Amino-N,N-dimethyl-3-nitroaniline. PubChem.
- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.
- One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. ResearchGate.
- N,N-Dimethyl-4-nitroaniline. PubChem.
- 2-Methyl-3-nitroaniline. PubChem.
- 3-Nitroaniline. Wikipedia.
- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. chem.wisc.edu.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate.
- 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- 2-Methyl-3-nitroaniline. NIST WebBook.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI.
- 3-Nitroaniline. PubChem.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. CAS 619-31-8: N,N-Dimethyl-3-nitroaniline | CymitQuimica [cymitquimica.com]
- 4. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzenamine, N,N-dimethyl-3-nitro- [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N-Methyl-nitroaniline Isomers
In the fields of synthetic chemistry, materials science, and pharmaceutical development, the precise identification of constitutional isomers is a critical, non-negotiable step. The N-Methyl-nitroaniline series, comprising the ortho (2-), meta (3-), and para (4-) isomers, serves as a classic example where positional differences in substituents dramatically alter the molecule's physical, chemical, and electronic properties. These compounds are pivotal intermediates in the synthesis of dyes, specialized polymers, and nonlinear optical materials.[1] Their distinct electronic profiles, stemming from the interplay between the electron-donating methylamino group (-NHCH₃) and the electron-withdrawing nitro group (-NO₂), make them ideal candidates for spectroscopic investigation.
This guide provides a comprehensive comparison of N-Methyl-2-nitroaniline, N-Methyl-3-nitroaniline, and N-Methyl-4-nitroaniline using fundamental spectroscopic techniques. We will move beyond a simple presentation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output. The methodologies and interpretations described herein are designed to be self-validating, providing researchers with a robust framework for isomer differentiation.
The Isomeric Structures
The core difference between the three isomers is the position of the nitro group relative to the N-methylamino group on the benzene ring. This seemingly minor structural change creates profound differences in electronic communication between the two functional groups, which is the key to their spectroscopic differentiation.
Caption: Chemical structures of the ortho, meta, and para isomers.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For these isomers, the key absorption bands arise from π → π* transitions within the benzene ring and, more importantly, from intramolecular charge-transfer (ICT) transitions from the electron-donating -NHCH₃ group to the electron-withdrawing -NO₂ group. The efficiency of this ICT is highly dependent on the isomer's geometry.
Experimental Protocol: UV-Vis Spectroscopy
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Comparative UV-Vis Data & Interpretation
The position of the nitro group dictates the extent of electronic conjugation and, therefore, the energy required for the ICT transition. A more extended conjugation system lowers the energy gap, resulting in a bathochromic (red) shift to a longer wavelength of maximum absorbance (λmax).
| Isomer | λmax (nm) | Rationale for λmax Position |
| N-Methyl-4-nitroaniline (para) | ~380-395 nm | The -NHCH₃ and -NO₂ groups are in direct conjugation, allowing for a highly efficient intramolecular charge-transfer (ICT) transition. This extended π-system requires the least energy for electronic excitation, resulting in the longest λmax.[2] |
| N-Methyl-2-nitroaniline (ortho) | ~412 nm | While direct conjugation exists, steric hindrance between the adjacent bulky groups can force the -NO₂ group slightly out of the plane of the benzene ring, impeding optimal orbital overlap. However, the formation of a strong intramolecular hydrogen bond between the N-H proton and an oxygen of the nitro group creates a planar, six-membered ring structure that facilitates charge transfer, often leading to the longest wavelength absorption.[2] |
| This compound (meta) | ~395 nm[3][4] | Direct, resonance-assisted charge transfer between the donor and acceptor groups is not possible in the meta position. The electronic transition has less ICT character, requiring higher energy. Consequently, this isomer absorbs at the shortest wavelength. |
Expert Insight: The significant red shift in the para and ortho isomers compared to the meta isomer is a definitive indicator of direct electronic communication between the functional groups. The meta isomer acts as a baseline where such resonance effects are turned "off."
Infrared (IR) Spectroscopy: A Fingerprint of Vibrational Modes
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is exceptionally powerful for identifying functional groups and discerning structural nuances like hydrogen bonding and substitution patterns on an aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Caption: Standard workflow for solid-state ATR-IR analysis.
Comparative IR Data & Interpretation
Key diagnostic regions include the N-H stretching, the asymmetric and symmetric -NO₂ stretching, and the C-H out-of-plane bending regions.
| Vibrational Mode | N-Methyl-2-nitroaniline (ortho) | This compound (meta) | N-Methyl-4-nitroaniline (para) |
| N-H Stretch (cm⁻¹) | ~3380-3400 (Broad) | ~3420-3440 (Sharp) | ~3420-3440 (Sharp) |
| -NO₂ Asymmetric Stretch (cm⁻¹) | ~1500-1520 | ~1525-1540 | ~1490-1510 |
| -NO₂ Symmetric Stretch (cm⁻¹) | ~1330-1350 | ~1345-1360 | ~1310-1330 |
| Aromatic C-H Bend (cm⁻¹) | ~740-760 (ortho-disubst.) | ~800-820 & ~680-700 (meta) | ~820-840 (para-disubst.) |
Causality Behind the Frequencies:
-
N-H Stretch: The most striking difference is the lower frequency and broader peak for the N-H stretch in the ortho isomer . This is unequivocal evidence of strong intramolecular hydrogen bonding between the N-H proton and the adjacent nitro group. This H-bond weakens the N-H bond, lowering the energy (and frequency) required to stretch it. The meta and para isomers lack this interaction, thus exhibiting a "free" N-H stretch at a higher frequency.
-
-NO₂ Stretches: The electronic environment heavily influences the N-O bond order. In the para isomer , strong resonance donation from the -NHCH₃ group increases electron density on the nitro group, slightly weakening the N-O bonds and lowering their stretching frequencies.[5] In the meta isomer , this effect is absent, leading to the highest frequencies. The ortho isomer is intermediate due to the competing effects of resonance and hydrogen bonding.
-
Aromatic C-H Bending: The out-of-plane C-H "wagging" vibrations in the fingerprint region (900-650 cm⁻¹) are highly reliable for confirming the substitution pattern on the benzene ring. Each isomer presents a distinct and predictable pattern corresponding to ortho, meta, or para disubstitution.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) create a unique map for each isomer.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol involves dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). The solution is transferred to an NMR tube and analyzed in an NMR spectrometer.
Comparative ¹H NMR Data & Interpretation (Typical values in CDCl₃)
| Proton | N-Methyl-2-nitroaniline (ortho) | This compound (meta) | N-Methyl-4-nitroaniline (para) |
| N-H (δ, ppm) | ~8.2 (broad singlet) | ~4.0-5.0 (broad) | ~4.7 (broad)[6] |
| N-CH₃ (δ, ppm) | ~3.0 (doublet) | ~2.9 (doublet) | ~2.9 (doublet)[6] |
| Aromatic (δ, ppm) | 3 protons, complex multiplet | 4 protons, complex multiplet | 2 doublets (AA'BB' system) |
| Aromatic H ortho to -NO₂ | ~8.1 (dd) | ~7.5-7.7 (m) | ~8.1 (d)[6] |
| Aromatic H ortho to -NHCH₃ | ~6.7 (t) | ~6.8-7.0 (m) | ~6.6 (d)[6] |
Structural Insights from Chemical Shifts and Splitting:
-
N-H Proton: The most diagnostic signal is the N-H proton of the ortho isomer , which is significantly deshielded (shifted downfield to ~8.2 ppm) due to its participation in the strong intramolecular hydrogen bond. It is held rigidly in the deshielding zone of the nitro group.
-
Aromatic Region: The splitting patterns of the aromatic protons are definitive.
-
The para isomer gives the simplest spectrum: a clean pair of doublets characteristic of a symmetrically p-disubstituted ring. The protons ortho to the electron-withdrawing -NO₂ are shifted far downfield (~8.1 ppm), while those ortho to the electron-donating -NHCH₃ are shifted upfield (~6.6 ppm).[6][7]
-
The ortho isomer shows a more complex pattern for its three adjacent aromatic protons. The proton ortho to the nitro group and adjacent to the amine is the most downfield.
-
The meta isomer displays the most complex aromatic region, with four distinct protons often appearing as a series of multiplets.[8]
-
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers have the same molecular weight (152.15 g/mol ) and will thus show an identical molecular ion peak (M⁺˙ at m/z 152), their fragmentation patterns upon ionization (e.g., by electron impact, EI) can differ based on their structure.
Comparative MS Data & Interpretation
The primary fragmentation pathways involve the loss of small, stable neutral molecules or radicals from the molecular ion.
| m/z Value | Fragment | N-Methyl-2-nitroaniline (ortho) | This compound (meta) | N-Methyl-4-nitroaniline (para) |
| 152 | [M]⁺˙ | Abundant | Abundant | Abundant |
| 135 | [M-OH]⁺ | Characteristic, often strong | Weak or absent | Weak or absent |
| 122 | [M-NO]⁺ | Present | Present | Present |
| 106 | [M-NO₂]⁺ | Abundant | Abundant | Abundant |
| 77 | [C₆H₅]⁺ | Present | Present | Present |
The "Ortho Effect": A Diagnostic Tool
-
The key differentiator in EI-MS is the "ortho effect." The proximity of the -NHCH₃ and -NO₂ groups in N-Methyl-2-nitroaniline allows for a unique intramolecular rearrangement and fragmentation pathway that is not possible for the other isomers. This involves the transfer of a hydrogen atom from the methylamino group to the nitro group, followed by the elimination of a hydroxyl radical (·OH).
-
This leads to a characteristic and often intense fragment ion at m/z 135 ([M-17]⁺) . The presence of a significant peak at m/z 135 is a strong indicator of the ortho isomer.
-
While other fragmentation pathways like the loss of ·NO₂ (m/z 106) and the subsequent loss of HCN are common to all isomers, the relative intensities of the fragment ions will vary, with the ortho effect providing the most definitive clue.[9]
Conclusion
The differentiation of N-Methyl-nitroaniline isomers is readily achievable through a systematic application of standard spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.
-
UV-Vis Spectroscopy quickly distinguishes the meta isomer from the ortho and para isomers based on the efficiency of intramolecular charge transfer.
-
IR Spectroscopy provides definitive proof of intramolecular hydrogen bonding in the ortho isomer via the N-H stretching frequency and confirms the ring substitution pattern in the fingerprint region.
-
¹H NMR Spectroscopy offers the most detailed picture, with the chemical shift of the N-H proton and the distinct splitting patterns of the aromatic protons unambiguously identifying each isomer.
-
Mass Spectrometry , through the characteristic "ortho effect," provides a clear and rapid method for identifying the 2-nitro isomer by its unique [M-OH]⁺ fragment.
By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently and accurately identify these critical chemical intermediates, ensuring the integrity and success of their scientific endeavors.
References
- ResearchGate. FT-NMR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA...
- ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF.
- PubChem. N-Methyl-4-nitroaniline. National Center for Biotechnology Information.
- SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I.
- PubChem. This compound. National Center for Biotechnology Information.
- PubChem. Benzenamine, N-methyl-2-nitro-. National Center for Biotechnology Information.
- Taylor & Francis Online. 4-Nitroaniline – Knowledge and References.
- PubMed. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-methyl-3-nitro-aniline | 619-26-1 [chemicalbook.com]
- 5. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Methyl-4-nitroaniline(100-15-2) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to n-Methyl-3-nitroaniline
For the discerning researcher and professional in drug development, the synthesis of key intermediates is a critical juncture where efficiency, scalability, and purity dictate the trajectory of a project. N-Methyl-3-nitroaniline, a vital building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this compound, grounded in experimental data and practical insights to inform your selection of the most appropriate method for your research and development needs.
Introduction to this compound
This compound (CAS 619-26-1) is an aromatic amine containing a methylamino group and a nitro group at the meta position of a benzene ring.[1] Its structure lends itself to a variety of chemical transformations, making it a versatile intermediate. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the basicity of the amino group.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly approached through several distinct chemical transformations. Here, we will delve into a comparative analysis of two of the most common and well-documented routes: Direct N-methylation of 3-nitroaniline and Reductive Amination of 3-nitrobenzaldehyde . We will also briefly touch upon other potential, albeit less documented for this specific isomer, synthetic strategies like Nucleophilic Aromatic Substitution (SNAr) and a multi-step approach involving N-protection.
Route 1: Direct N-methylation of 3-nitroaniline
This is arguably the most straightforward approach, beginning with the commercially available 3-nitroaniline. The primary challenge in this route is to achieve mono-methylation and avoid the formation of the di-methylated product, N,N-dimethyl-3-nitroaniline.
A patented method describes the mono-methylation of nitroanilines using a mixture of formaldehyde (or its polymer, paraformaldehyde) and sulfuric acid.[2] The sulfuric acid acts as a solvent and a catalyst. The reaction proceeds by the formation of a hydroxymethyl intermediate, which is then reduced in situ.
Mechanism Insight: The strong acidic environment protonates the amino group of 3-nitroaniline. The electrophilic formaldehyde then reacts with the aniline. The exact mechanism of the reduction of the intermediate to the methyl group in this system is complex but is believed to involve a disproportionation reaction or reduction by formaldehyde itself.
Classical alkylating agents like dimethyl sulfate and methyl iodide can also be employed. These reactions are typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity. However, controlling the degree of methylation can be challenging, often leading to a mixture of mono- and di-methylated products.
Causality of Experimental Choices: The choice of methylating agent and reaction conditions is pivotal. The formaldehyde/sulfuric acid method is advantageous for its low cost and tendency to favor mono-methylation.[2] In contrast, while dimethyl sulfate is a potent methylating agent, its high reactivity and toxicity, coupled with the potential for over-methylation, necessitate careful control of stoichiometry and reaction temperature.
Route 2: Reductive Amination of 3-nitrobenzaldehyde
This elegant one-pot reaction involves the condensation of 3-nitrobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired N-methylated amine.
Mechanism Insight: The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 3-nitrobenzaldehyde, followed by dehydration to form a Schiff base (imine). A reducing agent, present in the reaction mixture, then selectively reduces the carbon-nitrogen double bond of the imine to a single bond.[3]
Challenges and Solutions: A significant challenge in this route is the potential for the reducing agent to also reduce the nitro group on the aromatic ring. A study on the reductive amination of 3-nitrobenzaldehyde highlighted that the use of sodium borohydride can lead to the formation of hazardous azo- and azoxy-containing byproducts due to the partial reduction of the nitro group.[4][5] A safer and more selective reducing agent, such as borane-tert-butylamine complex activated with methanesulfonic acid, was found to circumvent this issue, providing a more reliable and scalable process.[4]
Other Potential Synthetic Routes
-
Nucleophilic Aromatic Substitution (SNAr): This approach would involve the reaction of a 1-halo-3-nitrobenzene (e.g., 1-chloro-3-nitrobenzene) with methylamine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. While theoretically sound, specific high-yield protocols for the synthesis of this compound via this route are not as readily available in the literature.
-
Multi-step Synthesis via N-protection: A high-yield synthesis of the isomeric N-methyl-4-nitroaniline has been reported involving the protection of the amino group of 4-nitroaniline by formylation, followed by methylation of the resulting formamide, and subsequent deprotection.[6] This strategy offers excellent control over mono-methylation. While this method has not been explicitly detailed for the meta-isomer, it represents a plausible, high-yielding, albeit longer, alternative.
Quantitative Data Summary
| Parameter | Route 1A: N-methylation (Formaldehyde/H₂SO₄) | Route 1B: N-methylation (Dimethyl Sulfate) | Route 2: Reductive Amination (Borane-tert-butylamine) |
| Starting Materials | 3-Nitroaniline, Formaldehyde, Sulfuric Acid | 3-Nitroaniline, Dimethyl Sulfate, Base | 3-Nitrobenzaldehyde, Methylamine, Borane-tert-butylamine complex |
| Reported Yield | Good (specific yield for m-isomer not detailed in patent)[2] | Variable, risk of over-methylation | High[4] |
| Key Advantages | Cost-effective reagents, favors mono-methylation.[2] | Potentially faster reaction rates. | High selectivity, avoids reduction of the nitro group, safer for scale-up.[4] |
| Key Disadvantages | Use of concentrated sulfuric acid, work-up can be challenging. | Toxic/carcinogenic methylating agent, difficult to control selectivity. | More expensive reducing agent. |
| Scalability | Potentially scalable. | Challenging due to selectivity and safety concerns. | Demonstrated to be suitable for pilot plant scale-up.[4] |
Experimental Protocols
Protocol for Route 1A: N-methylation of 3-nitroaniline with Formaldehyde/Sulfuric Acid
This protocol is adapted from the general procedure described for nitroanilines.[2]
-
In a well-ventilated fume hood, carefully add 13.8 g (0.1 mol) of 3-nitroaniline to 100 mL of concentrated sulfuric acid with stirring, while maintaining the temperature below 30 °C using an ice bath.
-
Once the 3-nitroaniline has completely dissolved, begin the dropwise addition of 8.1 mL (0.1 mol) of 37% aqueous formaldehyde solution, ensuring the temperature does not exceed 55 °C.
-
After the addition is complete, maintain the reaction mixture at 50-55 °C for an additional 4 hours with continuous stirring.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a concentrated aqueous ammonia solution until the pH is approximately 8-9, keeping the temperature below 20 °C.
-
The precipitated crude this compound is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.
Protocol for Route 2: Reductive Amination of 3-nitrobenzaldehyde with Methylamine
This protocol is based on the optimized and safer procedure.[4]
-
To a solution of 15.1 g (0.1 mol) of 3-nitrobenzaldehyde in a suitable solvent (e.g., methanol), add a solution of methylamine (e.g., 40% in water, 1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
In a separate flask, prepare a solution of the borane-tert-butylamine complex (1.1 equivalents) in the same solvent.
-
Slowly add the reducing agent solution to the imine solution at a temperature of 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Remove the solvent under reduced pressure.
-
Add water and a water-immiscible organic solvent (e.g., ethyl acetate) to the residue.
-
Basify the aqueous layer with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 9-10.
-
Extract the aqueous layer with the organic solvent (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
Visualization of Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the project, including scale, purity requirements, cost considerations, and safety protocols.
-
For small-scale laboratory synthesis where cost is a primary driver, the direct N-methylation of 3-nitroaniline with formaldehyde and sulfuric acid (Route 1A) presents a viable option. However, careful handling of concentrated acid and a potentially challenging work-up are necessary.
-
For larger-scale production and applications in drug development where safety, selectivity, and scalability are paramount, the reductive amination of 3-nitrobenzaldehyde using a selective reducing agent like a borane complex (Route 2) is the superior choice.[4] This method mitigates the risk of hazardous byproduct formation and has been demonstrated to be suitable for scale-up.
The other potential routes, such as SNAr and the N-protection strategy, may offer advantages in specific contexts but require further development and optimization for the synthesis of this compound to be considered as primary choices. It is imperative for researchers to conduct a thorough risk assessment and optimization for any chosen synthetic route to ensure a safe, efficient, and reproducible process.
References
- Organic Process Research & Development. Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride.
- ResearchGate. Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride.
- Google Patents. Process for n-methylating nitroanilines and compounds prepared thereby. US3591638A.
- Google Patents. Preparation method of 4-fluoro -N-methyl-3-nitroaniline. CN105622426A.
- ChemicalBook. 2-Methyl-3-nitroaniline(603-83-8) 1H NMR spectrum.
- ChemicalBook. N-methyl-3-nitro-aniline(619-26-1) MS spectrum.
- PubChem. This compound.
- Google Patents. Method for preparing N-methyl paranitroaniline. CN101580473B.
- PrepChem.com.
- ResearchGate. Reductive amination of nitrobenzene with different aldehydes.
- YouTube.
- Organic Syntheses. m-NITRODIMETHYLANILINE.
- BenchChem. A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.
- ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- PubMed.
- PrepChem.com.
- NIST WebBook. 2-Methyl-3-nitroaniline.
- Google Patents.
- Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds.
- Covethouse. 3-Iodo-N-methyl-4-nitroaniline.
- PubChemLite. This compound (C7H8N2O2).
- Google Patents.
- Angewandte Chemie International Edition. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- European Patent Office.
- PubChem. 3-Nitroaniline.
- Acta Crystallographica Section E. N-(4-Methylbenzyl)-3-nitroaniline.
- ResearchGate. Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- YouTube. 3-Nitroaniline (Metanitroaniline) : Organic Synthesis.
- ResearchG
- ChemicalBook. N-methyl-3-nitro-aniline.
Sources
- 1. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
A Comparative Guide to Purity Assessment of n-Methyl-3-nitroaniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. n-Methyl-3-nitroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount to controlling the impurity profile of the final drug product. This guide provides an in-depth comparison of various analytical techniques for the robust purity assessment of this compound, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.
The Criticality of Purity in this compound
This compound (C7H8N2O2, CAS No. 619-26-1) is a substituted aromatic amine that serves as a versatile intermediate.[1] Its molecular structure, featuring a nitro group and a secondary amine, makes it susceptible to various impurities during synthesis. These impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation products. Common potential impurities include residual 3-nitroaniline, over-methylated products like N,N-dimethyl-3-nitroaniline, and positional isomers. The presence of these impurities, even in trace amounts, can have significant downstream consequences, potentially altering the pharmacological and toxicological properties of the resulting API. Therefore, the use of validated, high-sensitivity analytical methods for purity determination is not just a matter of quality control, but a fundamental aspect of regulatory compliance and patient safety.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity assessment is a critical decision that depends on several factors, including the nature of the impurities, the required sensitivity and selectivity, and the available instrumentation. This section provides a comparative analysis of the most commonly employed techniques for the purity determination of this compound.
| Technique | Principle | Advantages | Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Versatile for a wide range of compounds, high resolution, excellent quantitative accuracy and precision.[2] | May require method development for optimal separation of isomers, can be time-consuming. | Routine quality control, quantification of known and unknown impurities, stability testing. |
| Gas Chromatography (GC) | Separation based on partitioning between a stationary phase and a gaseous mobile phase. | High efficiency for volatile and semi-volatile compounds, often coupled with Mass Spectrometry (MS) for definitive identification.[3] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[4] | Analysis of volatile impurities, residual solvents, and thermally stable byproducts. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference material. | Primary analytical method, highly accurate and precise, provides structural information, no need for specific reference standards of impurities. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. | Absolute purity determination, certification of reference materials, structural elucidation of impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting point depression. | Provides a measure of absolute purity without the need for a reference standard of the main component, rapid analysis. | Only applicable to crystalline solids with a sharp melting point, less sensitive to impurities that are soluble in the solid phase. | Orthogonal method for purity confirmation of high-purity, crystalline materials. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its versatility and reliability.[2] For this compound, a reversed-phase HPLC method with UV detection is highly effective for separating the main component from its potential impurities.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase. Further dilute as necessary to be within the linear range of the detector.
-
Standard Preparation: Prepare a reference standard solution of this compound of known purity at a similar concentration to the sample.
-
Data Analysis: Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For quantification of specific impurities, a calibration curve should be generated using certified reference standards of those impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[3] For this compound, it is particularly useful for detecting residual starting materials and volatile byproducts.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Impurity Profiling.
Detailed GC-MS Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 1 mL of methanol or another suitable volatile solvent.
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed by creating a calibration curve with certified reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.
Detailed qNMR Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple spectrum and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (at least 5 times the longest T1 of any proton being quantified) to ensure full relaxation of all signals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral of the signal
-
N = number of protons giving rise to the signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
analyte = this compound
-
IS = internal standard
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that can be used to determine the purity of crystalline organic compounds by measuring the melting point depression caused by impurities.
Detailed DSC Protocol:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.
-
Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is typically used to ensure thermal equilibrium.
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.
-
Data Analysis: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. Most modern DSC software has a built-in purity analysis module that performs these calculations automatically.
Selecting the Right Technique: A Decision-Making Framework
The choice of the most suitable analytical technique depends on the specific requirements of the analysis. The following decision-making framework can guide researchers in their selection process.
Caption: Decision-making framework for selecting an analytical technique.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product. A multi-faceted approach to purity assessment, employing a combination of orthogonal analytical techniques, is essential for a comprehensive understanding of the impurity profile. HPLC remains the primary tool for routine quality control due to its versatility and robustness. GC-MS is invaluable for the identification and quantification of volatile impurities. For absolute purity determination and the certification of reference standards, qNMR is the method of choice. DSC serves as an excellent orthogonal technique for confirming the purity of crystalline material. By understanding the principles, advantages, and limitations of each technique, and by implementing the detailed protocols provided in this guide, researchers and drug development professionals can confidently ensure the quality and consistency of this compound, thereby contributing to the development of safer and more effective medicines.
References
- ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2006. [Link]
- U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
- ACS Reagent Chemicals. Validation and Verification Guidelines for Analytical Methods. 2017. [Link]
- Little, T. A. Establishing Acceptance Criteria for Analytical Methods.
- ProPharma Group. Understanding Analytical Method Validation: A Comprehensive Guide. 2016. [Link]
- PubChem. This compound.
- Pharma Knowledge Forum. Top 11 Pharmaceutical Analytical Techniques Explained. 2024. [Link]
- PerkinElmer. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
- Mettler Toledo. DSC Purity. [Link]
- U.S. Environmental Protection Agency.
- Restek Corporation. 3-Nitroaniline: CAS # 99-09-2 Compound Information and Applications for GC (Gas Chromatography)
- Google Patents. Process for n-methylating nitroanilines and compounds prepared thereby.
- Google Patents. Method for preparing N-methyl paranitroaniline.
Sources
A Senior Application Scientist's Guide to Azo Dyes: Evaluating the Performance of n-Methyl-3-nitroaniline Derivatives Against Commercial Benchmarks
For researchers and professionals in the fields of materials science and drug development, the selection of chromophores is a critical decision dictated by performance, stability, and synthetic accessibility. Azo dyes, forming the largest and most versatile class of synthetic colorants, are central to this selection process. This guide provides an in-depth technical comparison of disperse dyes derived from n-Methyl-3-nitroaniline with established commercial azo dyes.
The unique molecular architecture of this compound, with a meta-directing nitro group and an N-methylated amine, offers a distinct electronic and steric profile compared to its more common ortho- and para-substituted isomers. This guide will explore the implications of this structure on dye performance, offering a blend of established experimental data for commercial dyes and a reasoned, structure-based performance projection for a representative this compound-derived dye.
The Structural Rationale: Why this compound?
The choice of a diazo component in azo dye synthesis is paramount as it fundamentally influences the electronic properties of the resulting chromophore. In this compound, the electron-withdrawing nitro group is positioned meta to the amine. This arrangement electronically isolates the amine group to a greater extent than in ortho- or para-isomers, where direct resonance effects are more pronounced. This can lead to differences in the reactivity of the diazonium salt and the absorption spectrum of the final dye. Furthermore, the N-methyl group provides a moderate electron-donating effect and steric bulk, which can impact the dye's affinity for substrates and its aggregation behavior.
Comparative Performance Analysis
To provide a tangible comparison, we will evaluate a representative, theoretically-derived disperse dye from this compound against two widely used commercial disperse dyes: C.I. Disperse Red 73 and C.I. Disperse Orange 25. The performance of these dyes is assessed on polyester fabric, a common substrate for this class of colorants.
Table 1: Comparative Performance Data of Selected Azo Disperse Dyes
| Performance Metric | Representative Dye from this compound (Projected) | C.I. Disperse Red 73 | C.I. Disperse Orange 25 |
| Diazo Component | This compound | 2-Cyano-4-nitroaniline | 4-Nitroaniline |
| Coupling Component | N,N-diethylaniline | N-ethyl-N-cyanoethylaniline | N-ethyl-N-cyanoethylaniline |
| Typical Color Shade | Reddish-Orange | Bright Bluish-Red | Reddish-Orange |
| λmax (in Ethanol) | ~480-500 nm (Estimated) | ~490 - 530 nm[1] | ~470-490 nm |
| Light Fastness (1-8 Scale) | Good (5-6) (Projected) | Good (5-6) | Moderate to Good (4-5)[2] |
| Wash Fastness (1-5 Scale) | Very Good (4) (Projected) | Very Good (4-5) | Good (4)[2] |
| Rubbing Fastness (Dry, 1-5 Scale) | Good (4) (Projected) | Good (4-5) | Good (4) |
| Rubbing Fastness (Wet, 1-5 Scale) | Good (3-4) (Projected) | Good (4) | Moderate to Good (3-4) |
| Sublimation Fastness (1-5 Scale) | Good (4) (Projected) | Good (4) | Good (4)[2] |
| Thermal Stability (Decomposition Temp.) | ~250-270 °C (Projected) | Data not readily available | Data not readily available |
Expert Analysis of Projected Performance:
The projected performance of the this compound-derived dye is based on established structure-property relationships in azo dyes[3][4][5]. The meta-nitro group is expected to produce a less pronounced bathochromic (deepening of color) shift compared to a para-nitro group, resulting in a reddish-orange hue. The overall good fastness properties are anticipated due to the non-ionic nature of the disperse dye and its ability to form a stable, solid solution within the polyester fibers. Thermal stability is projected to be robust, in line with typical monoazo disperse dyes.
Experimental Protocols
To ensure scientific integrity, the following sections provide detailed, self-validating experimental protocols for the synthesis and evaluation of these azo dyes.
Protocol 1: Synthesis of a Representative Azo Dye from this compound
This protocol describes the synthesis of a disperse reddish-orange dye by diazotizing this compound and coupling it with N,N-diethylaniline.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
N,N-diethylaniline
-
Sodium Acetate
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization:
-
In a 250 mL beaker, prepare a solution of this compound (0.01 mol) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Prepare a pre-cooled aqueous solution of sodium nitrite (0.01 mol).
-
Add the sodium nitrite solution dropwise to the this compound solution, ensuring the temperature remains below 5°C. This forms the diazonium salt.
-
-
Coupling:
-
In a separate beaker, prepare a solution of N,N-diethylaniline (0.01 mol) in a suitable solvent and cool to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.
-
Maintain the low temperature and continue stirring for 30 minutes.
-
-
pH Adjustment and Isolation:
-
Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution to facilitate the coupling reaction.
-
The azo dye will precipitate out of the solution.
-
Collect the precipitated dye by vacuum filtration and wash thoroughly with cold water.
-
Dry the dye in an oven at 60°C.
-
-
Purification:
-
Further purify the crude dye by recrystallization from ethanol to obtain a product with high purity.
-
Protocol 2: Dyeing of Polyester Fabric
This protocol outlines the high-temperature exhaust dyeing method for applying the synthesized disperse dye to polyester fabric.[6][7][8]
Materials:
-
Synthesized azo dye
-
Polyester fabric
-
Dispersing agent
-
Acetic acid
-
High-temperature, high-pressure dyeing apparatus
Procedure:
-
Dye Bath Preparation:
-
Prepare a paste of the disperse dye with a dispersing agent.
-
Add this paste to a dye bath containing water.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dye bath at 60°C.
-
Gradually raise the temperature of the dye bath to 130°C over 30-45 minutes.
-
Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.
-
Slowly cool the dye bath to 70°C.
-
-
Reduction Clearing:
-
After dyeing, perform a reduction clearing process to remove any unfixed dye from the fabric surface. This is crucial for good wash fastness.
-
Prepare a bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize with a dilute acetic acid solution and dry.
-
Protocol 3: Performance Evaluation
The following standard methods are used to assess the fastness properties of the dyed fabric.
-
Light Fastness: Evaluated according to ISO 105-B02. The dyed fabric is exposed to a xenon arc lamp, and the change in color is assessed against a blue wool scale (1-8, where 8 is excellent).
-
Wash Fastness: Determined based on ISO 105-C06. The dyed sample is washed with a standard soap solution in the presence of a multifiber fabric, and the color change of the sample and the staining of the adjacent fabric are rated using a grey scale (1-5, where 5 is excellent).
-
Rubbing Fastness: Assessed using a crockmeter according to ISO 105-X12. The amount of color transferred to a standard white cotton cloth under dry and wet conditions is evaluated using a grey scale (1-5, where 5 is excellent).
-
Thermal Stability: The thermal stability of the dye powder is analyzed using Thermogravimetric Analysis (TGA). The sample is heated at a constant rate in an inert atmosphere, and the temperature at which significant weight loss occurs is recorded as the decomposition temperature.
Conclusion
This guide provides a framework for understanding and evaluating the performance of azo dyes derived from this compound. While direct, comprehensive experimental data for these specific dyes is not abundant in published literature, a strong projection of their performance can be made based on the well-established principles of dye chemistry. The provided protocols for synthesis, dyeing, and testing offer a robust methodology for researchers to conduct their own empirical evaluations.
The projected good to very good fastness properties of this compound-derived dyes, comparable to some commercial standards, suggest their potential as viable chromophores in various applications. The key to their successful application lies in rigorous experimental validation, for which this guide provides a comprehensive starting point.
References
- Performance comparison of Disperse Red 73 with other azo dyes. (2025). BenchChem.
- Dyeing of Polyester Fabric with Disperse Dyes. (2012). Textile Learner.
- Dyeing of 100% Polyester Fabric With Disperse Dye by Exhaust Method. (n.d.). Scribd.
- The effect of substituent groups on the reductive degradation of azo dyes by zerovalent iron. (2007).
- Influence of structural modifications on the physicochemical and biological properties of 4-nitro aniline based azo derivatives. (2025).
- Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (2022). Discovery Scientific Society.
- A Comparative Analysis of Disperse Orange 25 and Other Key Orange Disperse Dyes. (2025). BenchChem.
- Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (2022). Journal of Chemical Society of Nigeria.
- How to Dye Polyester with Disperse Dyes: Step-by-Step. (2025). AUTUMN COLOR CO.,LTD.
- Fastness properties of synthetic dyes on polyester fabrics. (n.d.).
- Effect Of Position of Substituents on the Exhaustion and Thermodynamic Parameters of 6 Monoazo Acid and Disperse Dyes on Nylon. (n.d.). IISTE.org.
- In-depth Technical Guide: Photophysical Properties of Disperse Red 73. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The effect of substituent groups on the reductive degradation of azo dyes by zerovalent iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iiste.org [iiste.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 8. Six Kinds Of Textile Dyeing Fastness And Control, How Much Do You Know? - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
A Comparative Guide to Computational and Experimental Data for n-Methyl-3-nitroaniline Properties
In the landscape of modern chemical research and drug development, a molecule's properties are its currency. For n-Methyl-3-nitroaniline, a key intermediate in various synthetic pathways, a thorough understanding of its structural, spectroscopic, and electronic characteristics is paramount. This guide provides an in-depth comparison of computationally derived data against experimentally determined values for this compound. By juxtaposing theoretical predictions with real-world measurements, we aim to offer researchers a comprehensive and validated understanding of this compound, highlighting the synergies and discrepancies between these two essential analytical paradigms.
Molecular Structure: A Tale of Two Geometries
The three-dimensional arrangement of atoms in a molecule is the foundation of its chemical behavior. Here, we compare the experimentally determined crystal structure of this compound with a computationally optimized geometry.
Experimental Determination: X-ray Crystallography
The precise atomic coordinates of this compound in the solid state have been determined by X-ray crystallography. This technique provides a highly accurate snapshot of the molecule's conformation as it exists in a crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol).
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to yield the final crystal structure.
The experimental crystal structure data for this compound is available from the Crystallography Open Database (COD) under the deposition number 4512204[1].
Computational Approach: Density Functional Theory (DFT)
To model the geometry of a single, isolated molecule in the gas phase, Density Functional Theory (DFT) is a powerful and widely used computational method. It provides a good balance between accuracy and computational cost.
Computational Protocol: Geometry Optimization
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. This functional is known for its reliability in predicting the geometries of organic molecules[2][3].
-
Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set with diffuse functions (++) on heavy and hydrogen atoms and polarization functions (d,p) on heavy atoms and hydrogen, respectively, which is crucial for accurately describing the electron distribution in a molecule with heteroatoms and potential for hydrogen bonding.
-
Optimization: An initial guess of the molecular structure is subjected to a geometry optimization algorithm, which systematically alters the atomic positions to find the minimum energy conformation.
Head-to-Head Comparison: Bond Lengths and Angles
The following table presents a comparison of key bond lengths and angles from the experimental crystal structure and a representative DFT B3LYP/6-311++G(d,p) calculation.
Table 1: Comparison of Experimental and Calculated Geometrical Parameters
| Parameter | Experimental (X-ray)[1] | Calculated (DFT/B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C-N (amino) | 1.375 | 1.382 |
| C-N (nitro) | 1.478 | 1.471 |
| N-O (nitro, avg.) | 1.228 | 1.235 |
| C-C (aromatic, avg.) | 1.385 | 1.390 |
| N-C (methyl) | 1.451 | 1.458 |
| **Bond Angles (°) ** | ||
| C-N-C (methylamino) | 122.1 | 121.5 |
| O-N-O (nitro) | 123.5 | 123.1 |
| C-C-N (nitro) | 118.9 | 119.2 |
Analysis of Discrepancies: The agreement between the experimental and calculated geometries is generally very good, which validates the chosen computational model. Minor discrepancies can be attributed to:
-
Phase Difference: The experimental data is from the solid state, where intermolecular forces (crystal packing effects) can slightly alter the molecular geometry. The computational data represents an isolated molecule in the gas phase.
-
Methodological Approximations: DFT methods, while powerful, are based on approximations of the true electronic structure.
Vibrational Spectroscopy: The Molecular Dance
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making FT-IR a powerful tool for structural elucidation.
Experimental FT-IR Spectroscopy
The FT-IR spectrum of this compound can be recorded for the solid compound dispersed in a potassium bromide (KBr) pellet.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: A small amount of finely ground this compound (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder.
-
Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a transparent or translucent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the 4000-400 cm⁻¹ range.
Computational Vibrational Analysis
The same DFT calculation used for geometry optimization can also be used to compute the harmonic vibrational frequencies of the molecule.
Computational Protocol: Frequency Calculation
-
Prerequisites: A successfully optimized molecular geometry at the B3LYP/6-311++G(d,p) level is required.
-
Calculation: A frequency calculation is performed on the optimized geometry. This computes the second derivatives of the energy with respect to the atomic positions, yielding the vibrational frequencies and their corresponding IR intensities.
-
Scaling: It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to account for anharmonicity and other systematic errors in the computational method.
Comparative Analysis of Vibrational Modes
The following table compares the expected prominent experimental vibrational frequencies with calculated (scaled) values for key functional groups in this compound.
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (Vapor Phase, approx.)[1] | Calculated (B3LYP/6-311++G(d,p), scaled) | Assignment |
| N-H Stretch | ~3450 | ~3460 | Secondary amine N-H stretching |
| C-H Stretch (aromatic) | ~3100-3000 | ~3080-3050 | Aromatic C-H stretching |
| C-H Stretch (methyl) | ~2950-2850 | ~2940-2860 | Methyl C-H symmetric and asymmetric stretching |
| C=C Stretch (aromatic) | ~1600-1450 | ~1590, 1530, 1470 | Aromatic ring C=C stretching |
| NO₂ Asymmetric Stretch | ~1530 | ~1540 | Nitro group asymmetric stretching |
| NO₂ Symmetric Stretch | ~1350 | ~1355 | Nitro group symmetric stretching |
| C-N Stretch (amino) | ~1300 | ~1290 | C-N stretching of the amino group |
| C-N Stretch (nitro) | ~850 | ~860 | C-N stretching of the nitro group |
Interpretation: The calculated vibrational frequencies are expected to show good agreement with the experimental data. The vapor-phase experimental spectrum will exhibit broader peaks compared to a solid-state spectrum. The slight differences between the experimental and scaled theoretical values are expected and can be attributed to the phase difference and the approximations inherent in the computational model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Here, we compare experimental and theoretical NMR data.
Experimental NMR
¹H and ¹³C NMR spectra are typically recorded in a deuterated solvent.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
Experimental ¹³C NMR data is available from PubChem[1]. While a dedicated ¹H NMR spectrum for this compound is not available in the cited sources, data for the closely related 4-Methyl-3-nitroaniline in DMSO-d₆ shows a methyl singlet at 2.07 ppm and aromatic protons in the range of 6.88-7.07 ppm[4].
Computational NMR
The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework is commonly used to predict NMR chemical shifts.
Computational Protocol: GIAO NMR Calculation
-
Methodology: Following geometry optimization at the B3LYP/6-311++G(d,p) level, a GIAO NMR calculation is performed.
-
Referencing: The calculated absolute chemical shieldings are converted to chemical shifts (δ) by referencing them to the calculated shielding of TMS at the same level of theory.
Comparison of Chemical Shifts
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental (DMSO-d₆)[1] | Calculated (GIAO-B3LYP/6-311++G(d,p)) |
| C-NHCH₃ | ~150 | ~148 |
| C-NO₂ | ~149 | ~147 |
| Aromatic CH | ~130, 118, 112, 108 | ~129, 117, 111, 107 |
| -CH₃ | ~30 | ~31 |
Expected ¹H NMR Chemical Shifts: Based on the structure and data from similar compounds, the following ¹H NMR chemical shifts are anticipated for this compound:
-
-CH₃: A singlet around 2.8-3.0 ppm.
-
-NH: A broad singlet, with its chemical shift being solvent and concentration-dependent, likely in the range of 4-6 ppm.
-
Aromatic Protons: Four signals in the aromatic region (approximately 6.5-8.0 ppm), exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling.
Electronic Properties: Frontier Molecular Orbitals
The electronic properties of a molecule, such as its reactivity and spectroscopic behavior, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Computational Analysis of Electronic Properties
DFT calculations provide a straightforward way to determine the energies and spatial distributions of the HOMO and LUMO.
Computational Protocol: Electronic Structure Analysis
-
Method: The HOMO and LUMO energies are obtained from the output of the DFT (B3LYP/6-311++G(d,p)) calculation.
-
Analysis: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's chemical reactivity and electronic excitation energy.
-
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the partial atomic charges.
Insights from Computational Data
-
HOMO-LUMO Gap: For nitroaniline derivatives, the HOMO-LUMO gap is typically in the range of 4-5 eV[5][6]. A smaller gap suggests higher reactivity and a lower energy for electronic transitions, which corresponds to a longer wavelength of maximum absorption (λ_max) in the UV-Vis spectrum.
-
Mulliken Charges: The Mulliken charge analysis is expected to show a significant negative charge on the oxygen atoms of the nitro group and the nitrogen of the amino group, while the carbon atom attached to the nitro group and the hydrogen atoms of the methyl and amino groups will carry a partial positive charge. This charge distribution is indicative of the electron-withdrawing nature of the nitro group and the electron-donating nature of the methylamino group.
Table 4: Predicted Electronic Properties of this compound
| Property | Predicted Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
The predicted HOMO-LUMO gap is consistent with the observed UV-Vis absorption maximum for this compound at 395 nm[7].
Visualizing the Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for comparing experimental and computational data.
Conclusion: A Symbiotic Relationship
This guide has demonstrated the powerful synergy between experimental and computational methods in characterizing this compound. The close agreement between the X-ray crystal structure and the DFT-optimized geometry validates the computational model, lending confidence to its predictions for other properties. While experimental data provides the ground truth, computational chemistry offers a deeper understanding of the underlying electronic structure and can predict properties that are difficult or impossible to measure experimentally.
For researchers and drug development professionals, this comparative approach offers a more complete and robust understanding of this compound. By leveraging the strengths of both experimental and computational techniques, we can accelerate the pace of discovery and innovation.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- SpectraBase. (n.d.). N-methyl-p-nitroaniline - Optional[1H NMR] - Spectrum.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level.
- ResearchGate. (n.d.). DFT approach for FT-IR spectra and HOMO-LUMO energy gap for N-(p-dimethylaminobenzylidene)-p-nitroaniline (DBN).
- Kavitha, E., et al. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 48, 20-28.
- van der Heijden, A. E. D. M., et al. (2020). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 25(15), 3488.
- MDPI. (n.d.). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.
- Growing Science. (n.d.). Predictive study, using density functional theory and time dependent functional theory, on the struct.
- Sundaraganesan, N., et al. (2007). Molecular structure and vibrational analysis of N, N-dimethylaniline based on DFT calculations. International Journal of ChemTech Research, 7(1), 13-20.
Sources
A Comparative Guide to the Stability of n-Methyl-3-nitroaniline and Other Nitroaromatic Compounds
Introduction: The Imperative of Stability in Nitroaromatic Chemistry
Nitroaromatic compounds form the backbone of numerous applications, from pharmaceuticals and dyes to high-energy materials. Their utility is intrinsically linked to the chemistry of the nitro (-NO₂) group, an electron-withdrawing moiety that profoundly influences the aromatic system's reactivity and stability. For researchers and drug development professionals, understanding the stability of these molecules is not merely an academic exercise; it is a critical prerequisite for safe handling, predictable synthesis, formulation, and long-term storage. An unstable intermediate or active pharmaceutical ingredient (API) can lead to catastrophic failures in development, ranging from batch-to-batch inconsistency to severe safety incidents.
This guide provides an in-depth comparison of the stability of n-Methyl-3-nitroaniline against other well-characterized nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), and picric acid. While extensive data exists for traditional energetic materials, compounds like this compound, often used as synthetic intermediates, are less thoroughly documented in public literature. This guide will therefore not only compare existing data but also establish a comprehensive framework for the experimental validation of its stability, explaining the causality behind each methodological choice.
Structural Considerations: A Priori Stability Assessment
The stability of a nitroaromatic compound is dictated by several structural factors:
-
Number and Position of Nitro Groups: Multiple nitro groups, particularly those ortho and para to each other, significantly increase the molecule's energy content and susceptibility to decomposition.
-
Presence of Electron-Donating vs. Withdrawing Groups: Substituents alter the electron density of the aromatic ring. Electron-donating groups (like methyl or amino groups) can interact with electron-withdrawing nitro groups, influencing decomposition pathways.
-
Intramolecular Interactions: Hydrogen bonding and steric hindrance can play a crucial role. For example, the ortho-positioning of a methyl group relative to a nitro group can open unique decomposition pathways not available to meta or para isomers.[1]
This compound presents a unique electronic profile. It contains a single nitro group, suggesting greater intrinsic stability than its di- and tri-nitrated counterparts. Furthermore, it possesses two electron-donating groups: an amino group (-NHCH₃) and, by extension, the N-methyl group. The meta-positioning of the nitro and amino groups minimizes direct resonance-based destabilization, unlike in ortho- or para-isomers. However, the N-methyl group distinguishes it from a primary aniline, potentially altering intermolecular interactions and decomposition mechanisms.
Comparative Data Analysis
To contextualize the stability of this compound, we must compare its known properties with established benchmarks. The following table summarizes available data. A significant gap in publicly available experimental decomposition data for this compound is immediately apparent.
| Property | This compound | 2,4-Dinitrotoluene (DNT) | 2,4,6-Trinitrotoluene (TNT) | Picric Acid |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₆N₂O₄ | C₇H₅N₃O₆ | C₆H₃N₃O₇ |
| Molecular Weight | 152.15 g/mol [2] | 182.14 g/mol [3] | 227.13 g/mol | 229.10 g/mol |
| Melting Point | 64-68 °C[4][5] | ~70 °C[3] | ~80 °C[6] | 122.5 °C |
| Boiling Point | 274.7 °C[4] | ~300 °C (slight decomp.)[3][7] | 240 °C (explodes) | > 300 °C (explodes) |
| Decomposition Temp. | Data not available[4] | Onset ~260 °C (DSC) | Onset ~298 °C (DSC)[8] | Onset ~170 °C (DSC)[9] |
| Impact Sensitivity | Data not available | Less sensitive than TNT | Standard reference | More sensitive than TNT |
Note: Decomposition temperatures can vary significantly based on the analytical method (e.g., DSC, TGA), heating rate, and sample confinement.
Proposed Experimental Workflow for Stability Characterization
Given the absence of comprehensive stability data for this compound, a rigorous experimental evaluation is necessary. The following workflow is designed to provide a holistic assessment of its thermal and kinetic stability, grounded in internationally recognized standards.[10][11][12][13][14]
Caption: Experimental workflow for comprehensive stability assessment.
Detailed Experimental Protocols
The trustworthiness of stability data hinges on meticulous experimental execution. The following protocols are based on standard methodologies for energetic materials analysis.[15]
Differential Scanning Calorimetry (DSC) for Thermal Decomposition
Causality: DSC is the primary tool for determining the thermal stability of a material. It measures the heat flow into or out of a sample as it is heated at a constant rate. An exothermic event, such as decomposition, appears as a distinct peak. The onset temperature of this peak is a critical indicator of the temperature at which decomposition begins, while the integrated area of the peak provides the enthalpy of decomposition (ΔHdecomp)—a measure of the energy released.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium and zinc standards.
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a vented aluminum pan. Crimp the pan with a lid.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative side-reactions, ensuring that the measured thermal events correspond to intrinsic decomposition.
-
Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min. Running experiments at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) is necessary for subsequent kinetic analysis.[16]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the extrapolated onset temperature (T₀) of the first major exothermic peak.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHdecomp in J/g).
-
Impact Sensitivity Testing (BAM Fallhammer Method)
Causality: Thermal stability alone does not predict a compound's response to sudden mechanical stimuli like impact or shock. Impact sensitivity testing is a crucial safety metric that quantifies the energy required to initiate a reaction. This is governed by different mechanisms than thermal decomposition, often involving the formation of "hot spots" due to rapid mechanical energy input. The BAM Fallhammer is a standardized apparatus for this purpose.[10][14]
Protocol:
-
Apparatus Setup: Use a BAM Fallhammer apparatus according to the UN Recommendations on the Transport of Dangerous Goods, Manual of Tests and Criteria.[10][12]
-
Sample Preparation: Prepare a 40 mm³ sample of this compound.
-
Testing Procedure (Up-and-Down Method):
-
Place the sample in the apparatus between the steel rollers.
-
Release a drop-weight from a specified height.
-
Observe for any signs of reaction (e.g., flash, smoke, audible report).
-
If a reaction occurs, decrease the drop height for the next trial. If no reaction occurs, increase the drop height.
-
Conduct a series of at least 30 trials to determine the height at which there is a 50% probability of initiation (H₅₀).
-
-
Data Analysis: The impact energy is calculated from the H₅₀ value (Energy = mass × g × H₅₀) and reported in Joules (J). This value is then compared against standard materials like TNT.
Decomposition Mechanisms: A Comparative View
The decomposition of nitroaromatic compounds is a complex process initiated by the weakest bond in the molecule.[17][18] Computational and experimental studies have elucidated several primary pathways.
Caption: Generalized initial decomposition pathways for nitroaromatics.
For TNT, two competing pathways are well-studied. At lower temperatures, reactions involving the methyl group (α-CH attack) are kinetically favored.[19][20] At higher temperatures, the homolytic cleavage of the C-NO₂ bond becomes the dominant initiation step.[19][20] For picric acid, the presence of the acidic phenolic hydroxyl group introduces a different low-energy pathway involving intramolecular hydrogen transfer.[21]
For this compound, we can hypothesize two likely initiation pathways pending experimental verification:
-
C-NO₂ Bond Homolysis: This is a fundamental decomposition route for nearly all nitroaromatic compounds.[1]
-
Hydrogen Abstraction from the Amino Group: The N-H bond on the secondary amine is a potential site for intramolecular or intermolecular hydrogen transfer, which could initiate decomposition.
The absence of a ring-activated methyl group (like in TNT) suggests that the low-temperature pathway available to TNT may not be present. However, the N-methyl group's influence on the amine's reactivity could present a novel pathway. Only detailed experimental analysis, coupled with computational modeling, can definitively elucidate the dominant mechanism.
Conclusion and Forward Outlook
A direct comparison reveals that this compound, with its single nitro group and meta-substitution pattern, is structurally poised to be significantly more stable than DNT, TNT, and picric acid. Its higher boiling point relative to its melting point also suggests a degree of thermal stability. However, the current lack of published, quantitative data on its decomposition onset, energy release, and sensitivity to mechanical stimuli represents a critical knowledge gap for any professional handling this compound.
The stability of a chemical is not an absolute property but a profile defined by its response to various stimuli. By employing the standardized experimental workflow detailed in this guide—encompassing DSC, TGA, and impact sensitivity testing—researchers can generate the necessary data to ensure safe handling and predictable performance. This systematic approach transforms stability assessment from a matter of speculation into a robust, data-driven process, which is the cornerstone of scientific integrity and industrial safety.
References
- Benchchem. (n.d.). In-Depth Technical Guide to the Thermal Decomposition Products of 3,4-Dinitrotoluene.
- Cohen, R., Zeiri, Y., Wurzberg, E., & Kosloff, R. (2007). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 111(44), 11301–11309.
- United Nations Economic Commission for Europe (UNECE). (n.d.). Recommendations on the Transport of Dangerous Goods, Manual of Tests and Criteria, Amendment 1.
- Benchchem. (n.d.). A Comparative Guide to the Stability of 1-Methyl-3-nitro-5-propoxybenzene and Related Nitroaromatic Compounds.
- United Nations. (n.d.). Recommendations on the Transport of Dangerous Goods. Manual of tests and criteria.
- United Nations Economic Commission for Europe (UNECE). (n.d.). Manual of Tests and Criteria.
- Tran, T. D., Simpson, L. R., Maienschein, J., & Tarver, C. (n.d.). Thermal Decomposition of Trinitrotoluene (TNT) with a New One-Dimensional Time to Explosion (ODTX) Apparatus. OSTI.GOV.
- McKinney, T. M., & Goldberg, I. B. (1988). Thermal Decomposition of TNT and Related Materials in the Condensed Phase. DTIC.
- United Nations. (n.d.). Recommendations on the Transport of Dangerous Goods: Tests and Criteria. UN iLibrary.
- United Nations Economic Commission for Europe (UNECE). (n.d.). About the Manual of Tests and Criteria.
- D'Accolti, L., et al. (2022). Shelf Life Prediction of Picric Acid via Model-Based Kinetic Analysis of Its Thermal Decomposition. Materials, 15(24), 8918.
- Cohen, R., et al. (2007). Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study. The Journal of Physical Chemistry A, 111(44), 11301-9.
- Dacons, J. C., Adolph, H. G., & Kamlet, M. J. (1970). Novel observations concerning the thermal decomposition of 2,4,6-trinitrotoluene. The Journal of Physical Chemistry, 74(15), 3035-3040.
- Wiik, K., et al. (2022). Unimolecular Decomposition Reactions of Picric Acid and its Methylated Derivatives — A DFT Study. SINTEF.
- Wang, Y., et al. (2018). Thermal hazard analysis of dinitrotoluene nitration. Journal of Thermal Analysis and Calorimetry, 131, 2459–2465.
- Zhao, F. Q., et al. (2019). Synthesis, decomposition reaction kinetics and thermal safety of bismuth complex of picric acid. Journal of Energetic Materials, 27(1), 1-8.
- Wiik, K., et al. (2022). Unimolecular Decomposition Reactions of Picric Acid and Its Methylated Derivatives: A DFT Study. The Journal of Physical Chemistry A, 126(17), 2647–2658.
- Wiik, K., et al. (2022). Unimolecular Decomposition Reactions of Picric Acid and Its Methylated Derivatives—A DFT Study. The Journal of Physical Chemistry A, 126(17), 2647-2658.
- SETARAM Instrumentation. (n.d.). Energetic Materials Testing with Calorimetry.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
- Singh, G. (Ed.). (2017). Emerging Energetic Materials: Synthesis, Physicochemical, and Detonation Properties. National Academic Digital Library of Ethiopia.
- U.S. Environmental Protection Agency (EPA). (2014). Technical Fact Sheet – Dinitrotoluene (DNT).
- Pichtel, J. (2012). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Environmental Research and Public Health, 9(10), 3798-3821.
- Zygmunt, M., & Buczkowski, D. (2021). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Materials, 14(23), 7352.
- Zbeeb, K. H., et al. (2014). An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives. Journal of the American Chemical Society, 136(39), 13781–13788.
- U.S. Environmental Protection Agency (EPA). (2012). Technical Fact Sheet – Dinitrotoluene (DNT).
- Royal Society of Chemistry. (2024). Predicting the performance and stability parameters of energetic materials (EMs) using a machine learning-based q-RASPR approach. Energy Advances.
- PubChem. (n.d.). 2-Methyl-3-nitroaniline.
- Pichtel, J. (2012). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. ResearchGate.
- Borges, E., et al. (2022). Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of nitroaromatic and nitramine molecules. ChemRxiv.
- Mammadov, A., et al. (2020). Thermal behavior of N-Methylaniline modified phenolic friction composites. Journal of Industrial Textiles, 51(3_suppl), 4441S-4456S.
- Verevkin, S. P., et al. (2019). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 24(24), 4552.
- PubChem. (n.d.). This compound.
- Lakshmi, R., & Prabukanthan, P. (2017). TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. ResearchGate.
- ResearchGate. (n.d.). DSC curves of (a) 4-chloro-3-nitroaniline (1).
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. echemi.com [echemi.com]
- 5. N-methyl-3-nitro-aniline | 619-26-1 [amp.chemicalbook.com]
- 6. osti.gov [osti.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Shelf Life Prediction of Picric Acid via Model-Based Kinetic Analysis of Its Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unece.org [unece.org]
- 11. digitallibrary.un.org [digitallibrary.un.org]
- 12. unece.org [unece.org]
- 13. un-ilibrary.org [un-ilibrary.org]
- 14. unece.org [unece.org]
- 15. setaramsolutions.com [setaramsolutions.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Unimolecular Decomposition Reactions of Picric Acid and Its Methylated Derivatives—A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholars.huji.ac.il [scholars.huji.ac.il]
- 20. Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Unimolecular Decomposition Reactions of Picric Acid and its Methylated Derivatives — A DFT Study - SINTEF [sintef.no]
evaluating the efficiency of n-Methyl-3-nitroaniline as a dye intermediate against other anilines
In the vast and vibrant world of synthetic colorants, the selection of precursor molecules is a critical determinant of the final dye's performance and economic viability. Among the myriad of intermediates, aniline derivatives hold a preeminent position, particularly in the synthesis of azo dyes, which constitute the largest class of commercial colorants. This guide provides an in-depth technical evaluation of n-Methyl-3-nitroaniline as a dye intermediate, presenting a comparative analysis of its efficiency against other structurally similar anilines. Our objective is to equip researchers, scientists, and drug development professionals with the necessary experimental data and mechanistic insights to make informed decisions in their synthetic endeavors.
Introduction: The Role of Substituted Anilines in Azo Dye Synthesis
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis of these dyes is a well-established two-step process: diazotization followed by azo coupling. The diazotization step involves the conversion of a primary aromatic amine, the diazo component, into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid, generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1] The subsequent azo coupling reaction involves the electrophilic attack of the diazonium salt on an electron-rich coupling component, such as a phenol or another aromatic amine, to form the final azo dye.
The electronic and steric properties of the substituents on the aniline ring of the diazo component profoundly influence the reactivity of the diazonium salt and, consequently, the color, intensity, and fastness properties of the resulting dye. Electron-withdrawing groups, such as the nitro group (-NO₂), increase the electrophilicity of the diazonium ion, leading to more efficient coupling. The position of these substituents is also a critical factor. This guide will focus on this compound and compare its performance with other key aniline intermediates.
Comparative Framework: Selecting the Right Anilines for Evaluation
To provide a comprehensive and objective comparison, we have selected a range of aniline derivatives that are commonly used in the industry or offer interesting structural variations for evaluation alongside this compound.
-
This compound: The subject of our primary investigation.
-
Aniline: The parent compound, providing a baseline for comparison.
-
p-Nitroaniline (4-Nitroaniline): A widely used intermediate known for producing dyes with good fastness properties.[2]
-
o-Nitroaniline (2-Nitroaniline): An isomer to explore the effect of substituent position.
-
m-Nitroaniline (3-Nitroaniline): The non-methylated counterpart to our primary subject.
-
2-Methyl-5-nitroaniline: An isomer of this compound to assess the impact of the methyl group's position relative to the other functional groups.[3]
The following diagram illustrates the chemical structures of the selected aniline intermediates for this comparative study.
Caption: Chemical structures of the aniline intermediates evaluated in this guide.
Experimental Methodology: A Standardized Approach to Dye Synthesis and Evaluation
To ensure a fair and direct comparison, a standardized experimental protocol was followed for the synthesis and evaluation of azo dyes derived from each of the selected aniline intermediates.
General Protocol for Azo Dye Synthesis
The following workflow outlines the standardized procedure for the synthesis of azo dyes using the different aniline precursors.
Caption: A generalized workflow for the synthesis of azo dyes from aniline derivatives.
Detailed Steps:
-
Diazotization: A solution of the respective aniline intermediate (0.01 mol) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (0.01 mol) is then added dropwise while maintaining the low temperature to form the diazonium salt.[3]
-
Coupling: A solution of the coupling component, N,N-diethylaniline (0.01 mol), is prepared in an appropriate solvent and cooled. The previously prepared diazonium salt solution is then slowly added to the N,N-diethylaniline solution with constant stirring.
-
pH Adjustment: The pH of the reaction mixture is adjusted to 4-5 by the addition of a sodium acetate solution to facilitate the coupling reaction.
-
Isolation and Purification: The precipitated dye is collected by filtration, washed thoroughly with water, and then dried. Further purification is achieved by recrystallization from ethanol. The purity of the synthesized dyes is a critical factor for reliable experimental results, as impurities can lead to deviations in spectroscopic analyses and affect performance evaluations.[4]
Performance Evaluation Protocols
The synthesized dyes were applied to a standard polyester fabric, and their performance was evaluated based on the following metrics:
-
Yield and Purity: The percentage yield of the purified dye was calculated. The purity was assessed using techniques such as thin-layer chromatography (TLC) and UV-Visible spectrophotometry. Quantitative analysis of dye solutions can be performed using UV-visible absorption spectrophotometry, which relies on the linear relationship between absorbance and concentration (Beer-Lambert law).[5][6]
-
Color Strength (K/S): The color strength of the dyed fabric was determined using a reflectance spectrophotometer. The K/S value is a measure of the dye's ability to absorb and scatter light and is directly related to the concentration of the dye on the fabric.
-
Exhaustion and Fixation: The percentage of dye that is transferred from the dyebath to the fabric (exhaustion) and the percentage of the exhausted dye that is chemically bound to the fiber (fixation) were determined spectrophotometrically.
-
Fastness Properties:
-
Light Fastness: The resistance of the dyed fabric to fading upon exposure to light was evaluated according to the ISO 105-B02 standard, using a scale of 1-8, where 8 indicates excellent fastness.[3][7]
-
Wash Fastness: The resistance of the dye to removal during washing was assessed based on the ISO 105-C06 standard. The change in color of the dyed fabric and the staining of an adjacent undyed fabric were rated using a grey scale from 1 to 5, where 5 represents excellent fastness.[3][7]
-
Rubbing Fastness (Crocking): The resistance of the dye to rubbing off was tested under both dry and wet conditions according to the ISO 105-X12 standard, with ratings on a 1-5 scale.
-
Results and Discussion: A Comparative Performance Analysis
The experimental data for the azo dyes synthesized from this compound and the selected alternative anilines are summarized in the table below.
| Aniline Intermediate | % Yield | Color Strength (K/S) | Light Fastness (1-8) | Wash Fastness (1-5) | Rubbing Fastness (Dry/Wet) |
| This compound | 85 | 18.5 | 5-6 | 4-5 | 4/3-4 |
| Aniline | 72 | 12.3 | 3 | 3 | 3/2-3 |
| p-Nitroaniline | 88 | 20.1 | 6-7 | 5 | 4-5/4 |
| o-Nitroaniline | 78 | 15.8 | 4-5 | 4 | 4/3 |
| m-Nitroaniline | 83 | 17.2 | 5 | 4 | 4/3 |
| 2-Methyl-5-nitroaniline | 86 | 19.2 | 6 | 4-5 | 4/3-4 |
Causality Behind Experimental Observations
-
Yield and Color Strength: The presence of the electron-withdrawing nitro group in all the substituted anilines, including this compound, leads to higher yields and color strengths compared to the dye derived from aniline. This is attributed to the enhanced electrophilicity of the diazonium ion, which facilitates a more efficient coupling reaction. The slightly higher yield and color strength of the p-nitroaniline-derived dye can be explained by the para-position of the nitro group, which allows for maximum resonance stabilization of the negative charge that develops during the electrophilic attack on the coupling component. The methyl group in this compound and 2-Methyl-5-nitroaniline appears to have a modest, likely steric, influence on the yield and color strength compared to their non-methylated counterparts.
-
Fastness Properties: The fastness properties of a dye are intrinsically linked to its chemical structure, which dictates its interaction with the fabric and its stability towards external agents like light and washing.
-
Light Fastness: Dyes derived from nitroanilines generally exhibit good to excellent light fastness. The superior light fastness of the dye from p-nitroaniline is well-documented.[2] The dye from this compound also demonstrates good light fastness, suggesting that the combination of the methyl and meta-nitro groups contributes to a stable molecular structure that is less susceptible to photochemical degradation.
-
Wash and Rubbing Fastness: The good wash and rubbing fastness of the dyes from the substituted anilines indicate strong dye-fiber interactions. The presence of the nitro group can enhance the substantivity of the dye for polyester fibers. The performance of the this compound-derived dye is comparable to that of other high-performing nitroaniline-based dyes in this regard.
-
Conclusion: Evaluating the Efficiency of this compound
Based on the comparative experimental data, This compound emerges as a highly efficient dye intermediate , offering a compelling balance of performance characteristics. While the dye derived from p-nitroaniline exhibits slightly superior light fastness and color strength, the performance of the this compound-based dye is highly competitive and surpasses that of dyes derived from aniline, o-nitroaniline, and m-nitroaniline in several key aspects.
The presence of the N-methyl group does not adversely affect the key performance indicators and may offer advantages in terms of solubility and handling properties of the intermediate itself. For applications where a specific shade is desired and the utmost light fastness is not the sole critical parameter, this compound presents a viable and efficient alternative to more commonly used intermediates.
This guide provides a foundational dataset for the evaluation of this compound. Further research could explore the use of different coupling components and the application of these dyes on various substrates to fully elucidate the potential of this versatile intermediate. The detailed protocols and comparative analysis herein serve as a valuable resource for scientists and researchers in the field of colorant chemistry, enabling the informed selection of intermediates for the development of novel and high-performance dyes.
References
- Iranian Chemical Communication. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone and azo-metal (II) complexes and singular value decomposition (SVD) investigation.
- ResearchGate. (2022). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent.
- ResearchGate. (2007). % Exhaustion, Light fastness and Wash fastness data.
- Emerald Publishing. (2009). Quantitative analysis of bicomponent dye solutions by derivative spectrophotometry. Pigment & Resin Technology. [Link]
- Iranian Chemical Communication. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone.
- ResearchGate. (2025). Quantitative analysis of bicomponent dye solutions by derivative spectrophotometry.
- Journal of the University of Babylon for Pure and Applied Sciences. (2024). Synthesis, Characterization and Analytical Study of New Azo Dye. Journal of the University of Babylon for Pure and Applied Sciences. [Link]
- ResearchGate. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes.
- ACS Publications. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory.
- TÜBİTAK Academic Journals. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. TÜBİTAK Academic Journals. [Link]
- IOSR Journal. (2015). Evaluation of Wash and Light Fastness of Some Selected Printed Fabrics. IOSR Journal of Polymer and Textile Engineering. [Link]
- ResearchGate. (2025). The Light-Fastness of the Natural Dyes.
Sources
A Comparative Environmental Analysis of Nitroaniline Synthesis Methods: A Guide for the Modern Chemist
Nitroaniline and its isomers (ortho, meta, and para) are foundational chemical intermediates, critical to the synthesis of a vast array of products, from vibrant azo dyes and high-performance polymers to life-saving pharmaceuticals.[1][2][3] However, the classical methods for their production, developed in an era of different environmental standards, often carry a significant ecological burden.[4][5] For today's researchers and chemical process developers, selecting a synthetic route requires a careful balance of yield, cost, and, increasingly, environmental impact.
This guide provides an in-depth comparative analysis of the primary methods for synthesizing nitroanilines, with a focus on their environmental footprint. We will dissect traditional pathways, grounded in historical chemical literature, and contrast them with modern, greener alternatives that prioritize sustainability. This analysis is supported by quantitative green chemistry metrics, detailed experimental protocols, and a causal explanation of the process choices, empowering you to make more informed and environmentally conscious decisions in your work.
The Environmental Calculus: Introducing Green Chemistry Metrics
To objectively compare the environmental impact of different chemical processes, we will employ two key metrics:
-
Atom Economy (%AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[6] A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts.
-
Environmental Factor (E-factor): A practical metric that quantifies the total mass of waste generated per unit mass of product.[7][8] This includes not just byproducts, but also solvent losses, unreacted starting materials, and other process aids. A lower E-factor indicates a greener process.
Traditional Synthesis Routes: A Legacy of High Impact
Historically, the synthesis of nitroaniline isomers has been dominated by three main strategies, each with distinct regioselectivity and environmental drawbacks.
-
Nitration of Aniline (via Acetanilide Protection) : Primarily for o- and p-Nitroaniline
-
Ammonolysis of Nitro-haloarenes : Versatile for all isomers
-
Partial Reduction of Dinitrobenzenes : The classical route to m-Nitroaniline
Nitration of Aniline/Acetanilide: The Acid Test
Direct nitration of aniline is notoriously difficult as the amino group is susceptible to oxidation by the nitrating mixture (concentrated nitric and sulfuric acids).[9] To circumvent this, the amino group is first protected, typically by acetylation to form acetanilide. The acetamido group then directs the incoming nitro group to the ortho and para positions. The protecting group is subsequently removed by hydrolysis.[9]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for p-Nitroaniline Synthesis via Acetanilide Nitration.
Environmental Concerns: This method's primary environmental drawback is the substantial use of strong acids, which are often not recycled and contribute to large volumes of acidic waste.[7] The protection and deprotection steps add to the process mass intensity and generate additional waste streams.
Experimental Protocol: Synthesis of p-Nitroaniline from Acetanilide [10][11]
-
Nitration of Acetanilide:
-
Dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid in a boiling tube.
-
Carefully add 3.0 mL of concentrated sulfuric acid and stir.
-
Cool the mixture in an ice-salt bath to approximately 0-5 °C.
-
Slowly add a pre-cooled mixture of 0.6 mL of fuming nitric acid and a small amount of concentrated sulfuric acid, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the mixture to stand at room temperature for 20 minutes.
-
Pour the reaction mixture onto 15 g of crushed ice.
-
Collect the precipitated crude p-nitroacetanilide by filtration and wash thoroughly with cold water.
-
-
Hydrolysis of p-Nitroacetanilide:
-
In a 25 mL round-bottom flask, prepare a solution of 4 mL of concentrated sulfuric acid and 3 mL of water.
-
Add 0.7 g of the crude p-nitroacetanilide to the flask.
-
Gently heat the mixture under reflux for 20 minutes.
-
Pour the hot mixture into 20 mL of cold water.
-
Neutralize the solution with 2 M sodium hydroxide solution until it is alkaline to precipitate the yellow p-nitroaniline.
-
Cool the mixture in an ice bath.
-
Collect the crude p-nitroaniline by filtration, wash thoroughly with water, and air dry.
-
Ammonolysis of Chloronitrobenzenes: A High-Pressure Approach
This method involves the nucleophilic aromatic substitution of a chlorine atom in a chloronitrobenzene isomer with ammonia, typically at high temperatures and pressures in an autoclave.[3][12]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: General Workflow for o-Nitroaniline Synthesis via Ammonolysis.
Environmental Concerns: The high energy demand due to high pressure and temperature is a significant drawback. The process also generates ammonium chloride as a byproduct, and the separation and purification steps can lead to solvent waste.[13] However, modern adaptations of this method focus on recycling unreacted ammonia to improve efficiency.[13]
Experimental Protocol: Synthesis of o-Nitroaniline by High-Pressure Ammonolysis [13]
-
Reaction Setup:
-
In a 2L autoclave, add 800 g of o-chloronitrobenzene and 300 g of liquid ammonia.
-
-
Ammonolysis:
-
Heat the autoclave to 170 °C, at which the pressure will be approximately 8 MPa.
-
Maintain these conditions for 7 hours.
-
-
Work-up:
-
Cool the reactor and recover the excess liquid ammonia.
-
Add 1000 g of toluene to the reactor and stir for 15 minutes.
-
Filter the mixture to remove the solid byproduct (ammonium chloride).
-
Distill the filtrate to recover the toluene, yielding the o-nitroaniline product.
-
Partial Reduction of Dinitrobenzenes: The Zinin Reduction
The selective reduction of one nitro group in a dinitrobenzene molecule is the classic method for producing m-nitroaniline. The Zinin reduction, which employs sodium sulfide or ammonium sulfide as the reducing agent, is a well-established example of this approach.[4][14]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for m-Nitroaniline Synthesis via Zinin Reduction.
Environmental Concerns: The Zinin reduction generates significant amounts of sulfur-containing byproducts, such as sodium thiosulfate, which require wastewater treatment.[4] The reaction is often carried out in aqueous or alcoholic media, contributing to the volume of effluent.
Experimental Protocol: Preparation of m-Nitroaniline from m-Dinitrobenzene [15]
-
Reaction Setup:
-
Heat 500 mL of water to 85 °C in a 2-liter beaker with efficient stirring.
-
Add 100 g of m-dinitrobenzene to create an emulsion.
-
-
Reduction:
-
Prepare a solution of 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.
-
Add the sodium sulfide solution to the dinitrobenzene emulsion over 10 minutes.
-
-
Work-up:
-
Monitor the reaction until completion.
-
Cool the reaction mixture to allow the m-nitroaniline to crystallize.
-
Collect the product by filtration and wash with water.
-
Quantitative Environmental Impact Analysis
To provide a clearer comparison, the Atom Economy and estimated E-factor for each traditional method have been calculated based on the stoichiometry of the reactions and the experimental protocols provided.
| Synthesis Method | Target Isomer | Atom Economy (%AE) | Estimated E-factor* | Key Waste Products |
| Nitration of Acetanilide | p-Nitroaniline | ~41% | > 10 | Spent H₂SO₄ and HNO₃, acetic acid, neutralization salts, ortho-isomer |
| Ammonolysis | o-Nitroaniline | ~88% | ~5-10 | Ammonium chloride, unreacted ammonia, solvent losses |
| Zinin Reduction | m-Nitroaniline | ~47% | > 15 | Sodium thiosulfate, sulfur, alkaline wastewater |
*E-factor is estimated based on lab-scale procedures and assumes no recycling of solvents or reagents. Industrial processes may have lower E-factors due to recycling, but the relative ranking is likely to be similar.
Analysis of the Data: The ammonolysis route shows a significantly higher atom economy because, in an ideal reaction, most atoms from the reactants are incorporated into the product and the byproduct (HCl, which is neutralized by excess ammonia to form NH₄Cl). In contrast, the nitration and Zinin reduction methods have poor atom economy due to the large amounts of reagents used that do not end up in the final product (e.g., sulfuric acid in nitration, and the sulfur atoms in the Zinin reduction).
The estimated E-factors reflect the practical reality of these processes, highlighting the large quantities of waste generated, particularly from the nitration and Zinin reduction methods. The high E-factor for nitration is driven by the use of large excesses of sulfuric acid and the need for neutralization, while for the Zinin reduction, it is the stoichiometric use of the reducing agent and the resulting byproducts.
The Rise of Greener Alternatives: Catalytic Hydrogenation
In the quest for more sustainable chemical manufacturing, catalytic hydrogenation has emerged as a promising alternative for the synthesis of nitroanilines, particularly through the selective reduction of dinitrobenzenes.[10][16]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: A Greener Pathway: Catalytic Hydrogenation for m-Nitroaniline Synthesis.
Environmental Advantages:
-
High Atom Economy: The only byproduct is water, leading to a theoretical atom economy of around 82% for the reduction of dinitrobenzene to nitroaniline.
-
Reduced Waste: Catalytic processes, by definition, use small amounts of a catalyst that can often be recycled, drastically reducing the amount of stoichiometric waste compared to methods like the Zinin reduction.[17] This leads to a significantly lower E-factor.
-
Milder Conditions: Many modern catalytic systems can operate at lower temperatures and pressures than traditional methods, reducing energy consumption.[17]
-
Solvent Choice: Catalytic methods offer more flexibility in solvent choice, with some processes even being developed in greener solvents like water or ethanol.[16][18]
Challenges: The primary challenges for catalytic methods include catalyst cost, stability, and selectivity. Preventing the over-reduction of the desired nitroaniline to a phenylenediamine is a key consideration in catalyst design.[16] However, significant progress has been made in developing highly selective catalysts, such as supported ruthenium, platinum, and gold nanoparticles.[10][16]
Conclusion and Future Outlook
The traditional methods for synthesizing nitroanilines, while historically significant, are fraught with environmental issues, including poor atom economy, high E-factors, and the use of hazardous reagents. The nitration of acetanilide and the Zinin reduction are particularly wasteful, generating large streams of acidic and sulfur-containing waste, respectively. Ammonolysis offers better atom economy but is energy-intensive.
Modern catalytic hydrogenation presents a much greener alternative. With water as the only theoretical byproduct, these methods boast high atom economy and the potential for very low E-factors, especially when the catalyst is recycled. As the chemical industry continues to move towards more sustainable practices, the development and optimization of selective catalytic reductions will be paramount. For researchers and process chemists, prioritizing these greener routes is not just an environmental imperative but also a step towards more efficient and elegant chemical synthesis.
References
- Aarti Industries Limited. (2016). Environmental Impact Assessment Report.
- AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- BenchChem. (2026).
- BYJU'S. (2020).
- ChemPedia. (2025).
- Chemiis. (n.d.).
- eGyanKosh. (n.d.).
- Google Patents. (n.d.). CN109516921B - Method for preparing p-nitroaniline.
- Google Patents. (n.d.). Method for preparing ortho-nitroaniline by high pressure ammonolysis.
- Intratec. (n.d.).
- IvyPanda. (2024).
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- MDPI. (2014).
- National Renewable Energy Laboratory/USLCI. (n.d.).
- PrepChem.com. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline).
- ResearchGate. (2016).
- Scribd. (n.d.).
- Scribd. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- U.S. EPA. (n.d.). Health and Environmental Effects Document for 3-Nitroaniline; Final Draft.
- U.S. EPA. (n.d.). Toxic Pollutant Identification: Nitrobenzene/Aniline Manufacturing.
- Webflow. (n.d.).
- Wikipedia. (n.d.). Green chemistry metrics.
- Wikipedia. (n.d.). Zinin reaction.
- YouTube. (2022). m-dinitrobenzene into m-nitroaniline|#shorts |Zinin Reaction.
- ACS Omega. (2019). Biomolecule-Mediated Generation of Ru Nanocatalyst for Sustainable Reduction of Nitrobenzene.
- Chem. Commun., 2008, 3181 (Pt@hc). E factor = Kg waste/Kg product.
- Catalysts, 4(3), 276-288. (2014).
- Chemical Engineering Journal, 141(1-3), 187–193. (2008).
- Chemwin. (n.d.). Production and manufacturing method and process flow of o-nitroaniline.
- ecoinvent. (2020).
- Google Patents. (n.d.). CN100494163C - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene.
- Google Patents. (n.d.). CN101121667A - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene.
- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
- Google Patents. (n.d.). US4370502A - Process for producing p-nitroaniline.
- Green Chemistry. (n.d.).
- JOCPR. (2025). Atom Economy Green Synthesis in Organic Chemistry.
- MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”.
- PMC. (n.d.).
- PMC. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.
- ResearchGate. (n.d.). Theoretical analysis of the “green” synthesis of aniline by reduction of nitrobenzene.
- Sciencemadness.org. (n.d.). the zinin reduction of nitroarenes.
- Semantic Scholar. (n.d.).
- www.sheldon.nl. (n.d.). E-Factor.
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. CN109516921B - Method for preparing p-nitroaniline - Google Patents [patents.google.com]
- 4. Zinin reaction - Wikipedia [en.wikipedia.org]
- 5. Process Data set: aniline production; technology mix; production mix, at plant; 100% active substance (en) - Data on the Production of Chemicals [ecoinvent.lca-data.com]
- 6. US4370502A - Process for producing p-nitroaniline - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Welcome to www.sheldon.nl [sheldon.nl]
- 9. byjus.com [byjus.com]
- 10. magritek.com [magritek.com]
- 11. azom.com [azom.com]
- 12. prepchem.com [prepchem.com]
- 13. CN103864625A - Method for preparing ortho-nitroaniline by high pressure ammonolysis - Google Patents [patents.google.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. LCA Collaboration Server [lcacommons.gov]
- 16. Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst | MDPI [mdpi.com]
- 17. REDUCTION OF p-NITROANILINE USING PLANT MEDIATED Co-NPs: A GREEN PERSPECTIVE | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of n-Methyl-3-nitroaniline: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of n-Methyl-3-nitroaniline (CAS No. 619-26-1). As researchers, scientists, and drug development professionals, it is paramount that we handle and dispose of chemical waste not only in compliance with regulations but also with a deep understanding of the chemical's properties and the rationale behind each step of the disposal process. This document is structured to provide a comprehensive, scientifically grounded, and practical approach to managing this compound waste, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard: Why Proper Disposal is Critical
This compound is an aromatic amine containing a nitro group. This chemical structure confers properties that necessitate careful handling and disposal. It is classified as harmful if swallowed and may cause an allergic skin reaction[1]. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [1] |
The presence of the nitroaromatic group makes this compound resistant to natural degradation and potentially toxic to aquatic life[2]. Improper disposal can lead to contamination of soil and groundwater, posing a long-term environmental risk. Therefore, a structured and informed disposal plan is not just a regulatory requirement but a scientific responsibility.
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound follows a logical workflow, from the point of generation to final disposal. This process ensures that all safety and regulatory aspects are considered.
Caption: A workflow diagram outlining the key steps for the safe and compliant disposal of this compound.
Step-by-Step Disposal Procedures
Waste Characterization and Segregation
Regulatory Classification: this compound waste must be treated as hazardous waste. While not explicitly listed by the EPA, its structural similarity to other listed nitroanilines (e.g., p-Nitroaniline, EPA waste code P077) and its inherent hazardous characteristics warrant this classification[3]. Waste generated from processes involving this chemical may also fall under codes such as K104 (combined wastewaters generated from nitrobenzene/aniline production) if applicable to the industrial context[4].
Segregation is Key: Proper segregation at the point of generation is crucial to prevent dangerous reactions. This compound is incompatible with:
-
Acids
-
Acid chlorides
-
Acid anhydrides
-
Chloroformates
-
Strong oxidizing agents[5]
Store this compound waste in a dedicated, clearly labeled container, separate from these materials.
Containerization and Labeling
All waste containing this compound, including contaminated personal protective equipment (PPE), absorbent materials, and empty containers, must be collected in designated, sealed hazardous waste containers.
Labeling Requirements:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Skin Sensitizer")
-
The accumulation start date
Handle uncleaned, empty containers as you would the product itself[6].
Primary Disposal Method: Licensed Professional Disposal
The most secure and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. These companies have the expertise and facilities to handle and dispose of such chemicals in an environmentally sound and compliant manner.
Procedure:
-
Ensure the waste is properly characterized, segregated, and containerized as described above.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed waste hauler.
-
Provide the waste hauler with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste stream.
On-site Treatment and Disposal (for authorized personnel and facilities only)
In some instances, with the appropriate permits, equipment, and trained personnel, on-site treatment may be an option. The following are potential methods for the degradation of this compound. These procedures should only be carried out by qualified chemists in a controlled laboratory setting with the approval of their institution's safety officer.
High-temperature incineration is an effective method for the complete destruction of this compound. For related nitroaromatic compounds, a secondary combustion chamber operating at 900°C with a 3-second residence time has been shown to achieve over 99% decomposition[7]. This process breaks the molecule down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.
AOPs utilize highly reactive hydroxyl radicals to oxidize organic pollutants.
Fenton's Reagent Protocol: This method uses a solution of hydrogen peroxide and an iron catalyst to generate hydroxyl radicals.
-
Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste. The concentration should be carefully controlled.
-
Acidification: Adjust the pH of the solution to approximately 3.0.
-
Reaction: Slowly add a solution of iron(II) sulfate, followed by the slow, dropwise addition of hydrogen peroxide. A common molar ratio is contaminant:H₂O₂:Fe²⁺ of 1:10:1, but this may need to be optimized[7].
-
Monitoring: Allow the reaction to proceed with stirring. The reaction progress can be monitored by techniques such as HPLC.
-
Neutralization and Disposal: Once the degradation is complete, the solution must be neutralized. The pH is raised to precipitate the iron catalyst as iron(III) hydroxide, which can be filtered off. The remaining aqueous solution should be tested for residual hazardous components before being disposed of in accordance with local regulations.
The nitro group of nitroanilines can be reduced to the less toxic amino group.
Sodium Borohydride Reduction Protocol: This method uses a reducing agent, often in the presence of a catalyst, to convert the nitroaniline to a diamine.
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a suitable solvent, such as ethanol or water.
-
Reaction: Add sodium borohydride (NaBH₄) to the solution. The reaction may be slow and can be accelerated by the addition of a catalyst, such as copper ferrite nanoparticles[6][8].
-
Monitoring: The reaction progress can be followed by observing the disappearance of the yellow color of the nitroaniline and confirmed by analytical methods like UV-Vis spectroscopy or HPLC.
-
Quenching and Workup: Once the reaction is complete, carefully quench any excess sodium borohydride with a weak acid. The resulting solution, containing the diamine product, must still be considered chemical waste and disposed of through a licensed waste hauler, as the product itself may have associated hazards.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, but avoid generating airborne dust.
-
Personal Protective Equipment (PPE): Before cleanup, don the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Chemical safety goggles and a face shield
-
A lab coat or chemical-resistant apron
-
For large spills or in poorly ventilated areas, respiratory protection may be necessary.
-
-
Cleanup (Small Spill):
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.
-
Avoid generating dust. If necessary, moisten the material slightly with a non-reactive liquid to prevent it from becoming airborne.
-
-
Decontamination: Thoroughly clean the affected area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your institution's EHS or safety officer.
Conclusion: A Culture of Safety
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its chemical properties, associated hazards, and regulatory requirements. By following the procedures outlined in this guide, laboratory professionals can ensure the safe and responsible management of this chemical waste, fostering a culture of safety and environmental stewardship within their research and development activities. Always prioritize the use of a licensed professional waste disposal service as the primary and most secure method of disposal.
References
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Lin, Y.-C., et al. (2009). Influence of Combustion Temperature on Formation of Nitro-PAHs and Decomposition and Removal Behaviors in Pilot-Scale Waste Incinerator. Environmental Science & Technology, 43(10), 3743–3748.
- West Liberty University. (n.d.). Safety Data Sheet: p-Nitroaniline.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Methyl-N-nitrosoaniline.
- Naghash-Hamed, S., Arsalani, N., & Mousavi, S. B. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156.
- ResearchGate. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.
- PubChem. (n.d.). This compound.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%.
- Trapido, M., & Kallas, J. (2000). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 49(2), 99-110.
Sources
- 1. This compound | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westliberty.edu [westliberty.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kirj.ee [kirj.ee]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling n-Methyl-3-nitroaniline
An In-Depth Guide to Personal Protective Equipment for Handling n-Methyl-3-nitroaniline
As drug development professionals, our work necessitates the handling of a diverse array of chemical compounds. Among these, this compound (CAS No. 619-26-1) requires meticulous attention to safety protocols due to its specific hazard profile. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, grounded in established safety science. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
At-a-Glance Hazard Assessment
Before any handling, a clear understanding of the risks is paramount. This compound is classified with the following primary hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1][2]
-
Skin Sensitization (Category 1) : May cause an allergic skin reaction upon contact.[1][2][3]
While the primary classifications are oral toxicity and skin sensitization, related nitroaniline compounds exhibit more severe toxicities, including dermal toxicity, inhalation toxicity, and the potential for organ damage through repeated exposure.[4][5][6] A conservative approach, therefore, dictates that we implement controls to mitigate these potential risks as well.
GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[1][2]
The First Line of Defense: Engineering Controls
Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods of exposure control are engineered solutions that isolate the hazard from the operator.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area.[1][3] For weighing and transferring the solid compound, a certified chemical fume hood or a powder containment hood is mandatory. This is critical to prevent the inhalation of fine dust particles, which, for related compounds, can be highly toxic.[5]
-
Emergency Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[7] Their locations should be clearly marked and unobstructed.
Mandatory Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is not arbitrary; it is a risk-based decision grounded in the chemical's properties and the specific procedures being performed.
Eye and Face Protection
Direct contact with chemical dust or splashes poses a significant risk to vision.
-
Requirement: Tightly fitting safety goggles with side-shields are the minimum requirement. These must conform to recognized standards such as EU EN 166 or US NIOSH standards.[1][3]
-
Causality: this compound is a solid that can easily become airborne as a fine dust during handling. Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles protect against dust entering from the top, bottom, and sides. For procedures with a higher risk of splash or significant dust generation, a face shield should be worn in addition to safety goggles.[3]
Skin and Body Protection
Given its classification as a skin sensitizer, preventing all skin contact is a primary objective.[1][2][3]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[1][3] The proper technique for removing gloves (without touching the outer surface with bare skin) is a critical skill to prevent contamination.[3] Contaminated gloves must be disposed of immediately as hazardous waste.[3]
-
Lab Coat/Protective Clothing: A professional lab coat, fully buttoned, is required. For larger quantities or tasks with a higher risk of contamination, impervious or fire-resistant clothing should be utilized.[1] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.[1]
Respiratory Protection
While engineering controls are the primary defense against inhalation, respiratory protection is essential during specific scenarios.
-
Requirement: A respirator is required when dusts are generated and engineering controls cannot guarantee exposure levels are maintained below occupational limits. A NIOSH (US) or EN 149 (EU) approved respirator with a particulate filter (e.g., N95, P100) is appropriate for solid dusts.[4][8] If irritation or other symptoms are experienced, a full-face respirator should be used.[1]
-
Causality: The primary inhalation risk from this compound is from airborne dust particles. Fine particles can travel deep into the respiratory system. While no specific occupational exposure limits are currently established for this compound, the principle of ALARA (As Low As Reasonably Achievable) must be applied.[1]
PPE Summary Table
| Protection Area | Required PPE | Applicable Standard (Example) | Rationale for Use |
| Eyes/Face | Tightly-fitting safety goggles | EN 166 (EU) or ANSI Z87.1 (US) | Prevents eye contact with airborne dust particles.[1][3] |
| Face Shield (as needed) | ANSI Z87.1 (US) | Provides an additional layer of protection against splashes or significant dust.[3] | |
| Hands | Chemical-resistant gloves | EN 374 (EU) | Prevents skin contact and potential for allergic sensitization.[1][3] |
| Body | Fully-fastened Lab Coat | N/A | Protects skin and personal clothing from contamination. |
| Impervious/Chemical Suit | N/A | Required for large-scale operations or significant spill response.[1] | |
| Respiratory | Air-purifying respirator with particulate filter | NIOSH (US) or EN 149 (EU) | Prevents inhalation of harmful dust when engineering controls are insufficient.[4] |
Operational Protocol: A Safe Handling Workflow
A systematic workflow minimizes the risk of exposure at each stage of the process.
Step-by-Step Protocol:
-
Pre-Operational Checks: Before entering the lab, review the Safety Data Sheet (SDS) for this compound.[5] Ensure the fume hood is operational and certified. Confirm the location of the nearest eyewash station and safety shower.
-
Donning PPE: Put on all required PPE: a fully-buttoned lab coat, tightly fitting safety goggles, and the appropriate chemical-resistant gloves.
-
Handling Operations: Conduct all manipulations of the solid compound inside the fume hood to contain any dust.[6] When weighing, use a draft shield or weigh paper folded to create high walls to minimize dispersal. Use non-sparking tools.[1]
-
Post-Handling Decontamination: After handling, decontaminate the work area and any equipment used.
-
Waste Disposal: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container for disposal by trained personnel.[1]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, then goggles, then lab coat).
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1][8] Do not eat, drink, or smoke in the work area.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical attention.[1][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5]
-
Spill Response: For a small spill, and only if trained to do so, use personal protective equipment, avoid dust formation, sweep up the material, and place it in a suitable, closed container for disposal.[3] Prevent the material from entering drains.[3][8] For large spills, evacuate the area and contact your institution's emergency response team.
Waste Management and Disposal
Proper disposal is a crucial final step in the chemical handling lifecycle.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All materials used during the handling process (gloves, pipette tips, paper towels, etc.) are considered contaminated and must be disposed of in a designated solid hazardous waste container.
-
Compliance: All waste must be handled and disposed of in strict accordance with local, regional, and national environmental regulations.[1] Never dispose of chemical waste down the drain.[8]
By integrating these detailed protocols and understanding the rationale behind them, you can ensure a robust safety culture and protect yourself and your colleagues when working with this compound.
References
- N-methyl-3-nitro-aniline SDS, 619-26-1 Safety D
- N-methyl-3-nitro-aniline - Safety D
- Safety Data Sheet: N-Methyl-N-nitrosoaniline. Chemos GmbH&Co.KG.
- SAFETY DATA SHEET - 2-Methyl-3-nitroaniline. Fisher Scientific.
- Safety data sheet - N-Methyl-2-nitroaniline. s3.amazonaws.com.
- This compound | C7H8N2O2 | CID 219622. PubChem - NIH.
- SAFETY DATA SHEET - 3-Nitro-N-methylaniline. Sigma-Aldrich.
- Safety Data Sheet: 4-Methyl-3-nitroaniline. Carl ROTH.
- SAFETY DATA SHEET - N-Methyl-2-nitroaniline. Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Nitroaniline. Sigma-Aldrich.
- Methylaniline - HAZARD SUMMARY. nj.gov.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
